molecular formula C15H16O3 B1265514 1,3-Diphenoxy-2-propanol CAS No. 622-04-8

1,3-Diphenoxy-2-propanol

Cat. No.: B1265514
CAS No.: 622-04-8
M. Wt: 244.28 g/mol
InChI Key: NKCVHIPHZCIEFC-UHFFFAOYSA-N
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Description

1,3-Diphenoxy-2-propanol is a useful research compound. Its molecular formula is C15H16O3 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
The exact mass of the compound 1,3-Diphenoxy-2-propanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71510. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,3-Diphenoxy-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenoxy-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diphenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c16-13(11-17-14-7-3-1-4-8-14)12-18-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCVHIPHZCIEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211233
Record name 1,3-Diphenoxy-2-propanol
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Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-04-8
Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-Diphenoxy-2-propanol
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Record name 1,3-diphenoxypropan-2-ol
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Record name 1,3-DIPHENOXY-2-PROPANOL
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Foundational & Exploratory

1,3-Diphenoxy-2-propanol: Technical Profile and Applications in Drug Development

[1][2]

Part 1: Executive Technical Summary[1][2]

1,3-Diphenoxy-2-propanol (CAS: 622-04-8 ) is a symmetric aryloxypropanol derivative primarily utilized as a chemical intermediate in the synthesis of pharmaceutical compounds and as a stabilizing agent in polymer chemistry.[1][2] Structurally, it consists of a glycerol backbone etherified at the 1- and 3-positions with phenyl groups, serving as a critical model compound for the "glycerol diether" pharmacophore found in various muscle relaxants (e.g., guaifenesin, methocarbamol) and local anesthetics.

In drug development, this compound is frequently encountered as a process-related impurity during the manufacture of phenyl glycidyl ethers.[1] Understanding its formation kinetics, solubility profile, and spectral signature is essential for process chemists aiming to control critical quality attributes (CQAs) in active pharmaceutical ingredient (API) synthesis.

Core Identity Profile[1][2][3][4][5]
PropertyValue
CAS Number 622-04-8
IUPAC Name 1,3-Diphenoxypropan-2-ol
Synonyms Glycerol 1,3-diphenyl ether; 1,3-Diphenyl glyceryl ether
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.29 g/mol
SMILES c1ccc(cc1)OCC(COc2ccccc2)O
InChI Key NKCVHIPHZCIEFC-UHFFFAOYSA-N

Part 2: Physicochemical Properties[1][2][7]

The symmetric nature of 1,3-diphenoxy-2-propanol confers high crystallinity and thermal stability, making it a persistent impurity if not adequately purged during purification steps.[1][2]

PropertyDataTechnical Context
Appearance White to off-white crystalline powderHigh lattice energy due to π-π stacking of terminal phenyl rings.[1][2]
Melting Point 80–82 °CSharp melting range indicates high purity potential via recrystallization.[1][2]
Boiling Point 396.8 °C (at 760 mmHg)High boiling point makes removal by distillation difficult; requires crystallization or chromatography.[1][2]
Density 1.148 g/cm³Denser than water; settles in aqueous biphasic extractions.[1][2]
LogP 2.65Moderate lipophilicity; permeable to cell membranes but poorly soluble in pure water.[1][2]
Solubility Soluble: Ethanol, Chloroform, DMSOInsoluble: WaterRecrystallization from hot ethanol/water mixtures is a standard purification technique.[1][2]

Part 3: Synthesis and Process Chemistry[3]

Mechanism of Formation

The synthesis of 1,3-diphenoxy-2-propanol typically occurs via the nucleophilic attack of a phenoxide ion on epichlorohydrin.[1] This reaction proceeds in two stages.[1][2][3][4][5] In pharmaceutical manufacturing, the mono-ether (Phenyl Glycidyl Ether) is often the desired product, while the di-ether (1,3-diphenoxy-2-propanol) is the over-reaction byproduct.[1]

Reaction Pathway Diagram

The following diagram illustrates the competitive reaction pathways. Controlling the stoichiometry is the primary method for selectivity.[2]

SynthesisPathwayPhenolPhenol(C6H5OH)IntermediatePhenyl Glycidyl Ether(Monosubstituted)Phenol->Intermediate  1.0 eq Phenol  SN2 AttackTarget1,3-Diphenoxy-2-propanol(Disubstituted)Phenol->Target  Excess PhenolEpiEpichlorohydrinEpi->IntermediateBaseBase (NaOH)Base->IntermediateIntermediate->Target  + 1.0 eq Phenol  Ring Opening

Figure 1: Stepwise formation of 1,3-diphenoxy-2-propanol. Process chemists minimize this pathway by using excess epichlorohydrin when the glycidyl ether is the target.

Optimized Synthesis Protocol (Targeted)

To intentionally synthesize 1,3-diphenoxy-2-propanol (e.g., as a reference standard):

  • Reagents: Phenol (2.2 equivalents), Epichlorohydrin (1.0 equivalent), NaOH (2.2 equivalents), Water/Ethanol solvent system.[1][2]

  • Procedure:

    • Dissolve phenol in aqueous ethanolic NaOH to form sodium phenoxide.[1][2]

    • Add epichlorohydrin slowly at 60–70 °C. The excess phenol ensures the intermediate epoxide ring opens to form the di-ether.

    • Reflux for 4–6 hours to drive the reaction to completion.[1][2]

    • Workup: Cool to precipitate the crude product. Filter and wash with water to remove salts and unreacted phenol.[1][2]

    • Purification: Recrystallize from ethanol to obtain white needles (MP: 81 °C).

Part 4: Analytical Characterization

Validating the identity of 1,3-diphenoxy-2-propanol requires distinguishing it from the monosubstituted glycidyl ether.[1][2]

Nuclear Magnetic Resonance (NMR)

The molecule possesses a

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.25–7.30 (m, 4H): Meta-aromatic protons.[1][2]

    • δ 6.95–7.00 (m, 6H): Ortho/Para-aromatic protons.[1][2]

    • δ 4.35 (quintet, J=5.2 Hz, 1H): Methine proton (-CH-OH) at the C2 position.[1][2]

    • δ 4.10 (d, J=5.2 Hz, 4H): Methylene protons (-CH₂-O-Ph).[1][2] The doublet integrates to 4H due to symmetry.[1][2]

    • δ 2.60 (br s, 1H): Hydroxyl proton (-OH), exchangeable with D₂O.[1][2]

Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (M+): m/z 244.[1][2]

  • Base Peak: m/z 151 (Loss of one phenoxy group,

    
    ).[1][2]
    
  • Fragment: m/z 94 (Phenol cation, characteristic of phenoxy ethers).[2]

Part 5: Biological & Pharmaceutical Relevance[1][2][7][9]

Impurity Management in API Synthesis

In the synthesis of drugs like Ranolazine or Guaifenesin , the reaction of a substituted phenol with epichlorohydrin is a key step. 1,3-Diphenoxy-2-propanol serves as a model impurity for these processes.[1][2]

  • Critical Control Point: If the reaction temperature is too high or the addition of epichlorohydrin is too slow, the concentration of the phenoxide ion remains high relative to the epoxide, favoring the formation of the "dimer" (the 1,3-diether).

  • Removal Strategy: Due to its high lipophilicity (LogP 2.65), this impurity is difficult to remove via aqueous wash.[1][2] It typically requires crystallization of the final API or preparative chromatography.[2]

Pharmacological Activity

While often an inert intermediate, the structure of 1,3-diphenoxy-2-propanol shares the aryloxypropanolamine scaffold common to beta-blockers and local anesthetics.[1]

  • Membrane Stabilization: Research indicates that compounds with this lipophilic diether structure can insert into lipid bilayers, altering membrane fluidity.[1][2] This mechanism mimics the non-specific action of local anesthetics (e.g., procaine) by inhibiting sodium channel propagation, albeit with lower potency.

  • Enzyme Substrate: It acts as a substrate for lipase enzymes.[1][2] In metabolic studies, the ether linkages are generally stable, but the central hydroxyl group can undergo conjugation (glucuronidation).

Part 6: Safety and Handling (GHS)

Signal Word: DANGER

Hazard ClassCodeStatement
Eye Damage H318Causes serious eye damage.[1][2] (Category 1)
Acute Toxicity H302Harmful if swallowed.[1][2] (Category 4)

Handling Protocol:

  • PPE: Safety goggles (chemical splash resistant) and nitrile gloves are mandatory.[1][2] The compound is a solid but dust can be severely irritating to the cornea.[2]

  • First Aid (Eyes): Rinse cautiously with water for several minutes.[1][2] Remove contact lenses if present.[1][2] Immediately call a POISON CENTER.[1][2]

Part 7: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2] Retrieved from [Link][1][2]

  • Sielc Technologies (2018). Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Diphenyl-2-propanol and related ethers.[1][2] Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. 1,3-Diphenoxy-2-propanol Mass Spectrum. Retrieved from [Link][1][2]

physical and chemical properties of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1,3-Diphenoxy-2-propanol, structured for researchers and drug development professionals.

Chemical Intermediates & Impurity Profiling Series

Executive Summary

1,3-Diphenoxy-2-propanol (CAS 622-04-8), often referred to as Glycerol 1,3-diphenyl ether, is a symmetric aryloxypropanol characterized by high lipophilicity and thermal stability.[1] While utilized as a plasticizer and chemical intermediate, it is critically important in pharmaceutical development as a known process-related impurity in the synthesis of glyceryl ether drugs (e.g., Chlorphenesin, Guaifenesin). Its formation results from the over-alkylation of epichlorohydrin or glycidyl ethers.[1] This guide details its physicochemical profile, synthesis kinetics, and validated analytical methodologies for detection and quantification.[1]

Chemical Identity & Physicochemical Constants[1][2][3][4]

The symmetric structure of 1,3-Diphenoxy-2-propanol, containing two bulky phenyl rings flanking a secondary alcohol, dictates its solid state at room temperature and its limited aqueous solubility.[1]

Table 1: Core Physicochemical Data[1]
PropertyValueContext/Notes
CAS Number 622-04-8
IUPAC Name 1,3-Diphenoxypropan-2-ol
Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.29 g/mol
Appearance White to off-white crystalline solidDue to π-π stacking of aromatic rings.[1]
Melting Point 81.5°CSharp transition indicating high crystallinity.[1]
Boiling Point 168–170°C (at 1 Torr)Extrapolated >300°C at atm pressure; thermally stable.[1]
Density 1.179 g/cm³ (at 24°C)Denser than water.[1]
LogP (Octanol/Water) 3.6 (Experimental)Highly lipophilic; significant membrane permeability potential.[1]
Solubility Soluble: Chloroform, Methanol, DMSOInsoluble: WaterHydrophobic phenyl domains dominate the hydrophilic hydroxyl.[1]

Synthesis & Reaction Kinetics

Mechanistic Pathway

The formation of 1,3-Diphenoxy-2-propanol occurs via a two-step nucleophilic substitution sequence.[1] In the context of pharmaceutical manufacturing (e.g., Chlorphenesin), it is often an unwanted "dimer" byproduct formed when the intermediate phenyl glycidyl ether reacts with a second equivalent of phenoxide rather than water or another nucleophile.

Mechanism:

  • Activation: Phenol is deprotonated by a base (NaOH/KOH) to form sodium phenoxide.[1]

  • Epoxidation (Step 1): Phenoxide attacks Epichlorohydrin (SN2) to form Phenyl Glycidyl Ether (PGE).[1]

  • Ring Opening (Step 2): A second Phenoxide molecule attacks the epoxide ring of PGE, opening it to form the symmetric 1,3-Diphenoxy-2-propanol.[1]

Visualization of Synthesis Logic

The following diagram illustrates the competitive pathways where 1,3-Diphenoxy-2-propanol is generated.

SynthesisPathway Phenol Phenol (C6H5OH) Phenoxide Phenoxide Ion (Nucleophile) Phenol->Phenoxide Deprotonation Base Base Catalyst (NaOH) Base->Phenoxide Epi Epichlorohydrin PGE Intermediate: Phenyl Glycidyl Ether Phenoxide->PGE + Epichlorohydrin (SN2 - Cl displacement) Target Target Mono-Ether (e.g., Chlorphenesin) PGE->Target + H2O / Hydrolysis Impurity Impurity/Product: 1,3-Diphenoxy-2-propanol PGE->Impurity + 2nd Phenoxide (Over-alkylation)

Caption: Competitive reaction pathway showing the formation of 1,3-Diphenoxy-2-propanol via over-alkylation of the glycidyl ether intermediate.

Experimental Synthesis Protocol (Lab Scale)

Note: This protocol describes the intentional synthesis of the compound for use as an analytical reference standard.

Reagents:

  • Phenol (2.05 eq)[1]

  • Epichlorohydrin (1.0 eq)[1]

  • Potassium Hydroxide (KOH) (2.1 eq)[1]

  • Solvent: Ethanol/Water (9:1 v/v)[1]

Procedure:

  • Dissolution: Dissolve Phenol in the Ethanol/Water mixture.[1] Add KOH slowly and stir at room temperature for 30 minutes to generate potassium phenoxide.

  • Addition: Add Epichlorohydrin dropwise over 60 minutes. The reaction is exothermic; maintain temperature < 40°C to prevent polymerization.[1]

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The excess phenoxide ensures the intermediate epoxide is fully converted to the diphenoxy product.[1]

  • Quench & Isolation: Cool to room temperature. Pour into ice-cold water. The hydrophobic product will precipitate.[1]

  • Purification: Filter the solid. Recrystallize from hot ethanol to remove unreacted phenol and monosubstituted byproducts.[1]

    • Validation: Purity should be confirmed via HPLC (>99% area).[1]

Analytical Characterization

Accurate detection of 1,3-Diphenoxy-2-propanol is essential, particularly when screening for impurities in pharmaceutical glyceryl ethers.[1]

HPLC Method (Reverse Phase)

This method utilizes the compound's hydrophobicity for retention on a C18 column.[1]

System Parameters:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1]

  • Mobile Phase B: Acetonitrile (MeCN).[1]

  • Mode: Isocratic or Gradient.

    • Isocratic Recommendation: 60% MeCN / 40% Buffer (Adjust based on column strength).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 270–280 nm (Phenoxy absorption maximum).[1]

  • Temperature: 25°C.

Self-Validating Logic:

  • System Suitability: The resolution (Rs) between the main peak (e.g., Chlorphenesin) and the 1,3-Diphenoxy impurity must be > 2.0.

  • Retention Time: Due to two phenyl rings, 1,3-Diphenoxy-2-propanol will elute significantly later than the mono-phenoxy derivative (higher capacity factor, k').[1]

Spectral Identification[1]
  • IR Spectrum (KBr):

    • 3400–3500 cm⁻¹: Broad O-H stretch (secondary alcohol).

    • 1240 cm⁻¹ & 1040 cm⁻¹: Strong C-O-C asymmetric/symmetric stretching (aryl alkyl ether).[1]

    • 1590, 1490 cm⁻¹: Aromatic ring skeletal vibrations.[1]

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 6.8–7.3 ppm: Multiplet (10H, aromatic protons).[1]

    • δ 5.4 ppm: Doublet (1H, -OH).[1]

    • δ 4.1–4.2 ppm: Multiplet (1H, methine -CH-).[1]

    • δ 3.9–4.0 ppm: Multiplet (4H, methylene -CH₂-).[1]

Chemical Reactivity & Stability

Functional Group Analysis[1][2][5]
  • Ether Linkages: The Ar-O-CH₂ bonds are chemically robust, resistant to basic hydrolysis and mild acids.[1] Cleavage requires strong Lewis acids (e.g., BBr₃) or HI.[1]

  • Secondary Alcohol: The C2 hydroxyl is sterically hindered compared to primary alcohols but remains nucleophilic.[1] It can undergo:

    • Esterification: Reaction with acid anhydrides.[1]

    • Oxidation: Conversion to the corresponding ketone (1,3-diphenoxypropan-2-one) using Jones reagent or Dess-Martin periodinane.[1]

Stability Profile
  • Thermal: Stable up to ~300°C. Used as a heat stabilizer in some polymer matrices due to its ability to absorb thermal energy and scavenge radicals.[1]

  • Hydrolytic: Stable in aqueous media at neutral pH.[1]

Safety & Handling (GHS)

Signal Word: Warning

Hazard CodeDescriptionPrecaution
H302 Harmful if swallowed.[1]Do not eat, drink, or smoke when using.[1]
H319 Causes serious eye irritation.[1]Wear safety glasses with side shields.[1][2]
H335 May cause respiratory irritation.[1]Use in a fume hood; avoid dust generation.[1]

Handling Protocol: 1,3-Diphenoxy-2-propanol is a solid powder.[1] Use standard PPE (gloves, lab coat, goggles).[1] In case of contact, wash skin with soap and water; flush eyes for 15 minutes.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • SIELC Technologies. (2018).[1] Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). (n.d.).[1] CAS Common Chemistry: 1,3-Diphenoxy-2-propanol (622-04-8).[1][3][4][5] Retrieved from [Link][1][3][5]

  • Cosmetic Ingredient Review. (2014). Safety Assessment of Chlorphenesin as Used in Cosmetics (referencing impurity profiles). Retrieved from [Link]

Sources

Technical Whitepaper: Solubility Profiling & Thermodynamic Behavior of 1,3-Diphenoxy-2-propanol

[1][2]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 1,3-Diphenoxy-2-propanol (DPP).[1][2] As a glycerol derivative characterized by two lipophilic phenoxy groups flanking a central hydrophilic hydroxyl moiety, DPP exhibits complex amphiphilic behavior.[1][2] This document details the physicochemical properties, solvent compatibility, and thermodynamic modeling frameworks required for its effective use in pharmaceutical formulations and organic synthesis.[1][2]

Key Insight: DPP exists as a solid at room temperature (MP: ~81.5°C) and follows a "Like Dissolves Like" trajectory where aromatic and polar aprotic solvents outperform aqueous systems due to significant

12

Physicochemical Characterization

Understanding the molecular architecture is a prerequisite for predicting solubility behavior.[1][2] DPP is structurally a "podand"—a flexible chain molecule capable of specific host-guest interactions.[1][2]

Table 1: Core Physicochemical Properties
PropertyValueContext
IUPAC Name 1,3-diphenoxypropan-2-olStandard Nomenclature
CAS Number 622-04-8Registry ID
Molecular Weight 244.29 g/mol Moderate MW
Physical State Solid (Crystalline)At 25°C / 1 atm
Melting Point 81.5°CThermally stable solid [1]
LogP (Octanol/Water) ~2.65Lipophilic dominance [2]
H-Bond Donors/Acceptors 1 Donor / 3 AcceptorsSecondary alcohol / Ethers

Solubility Landscape & Solvent Ranking[1]

The solubility of DPP is governed by the competition between the cohesive energy of its crystal lattice and the solvation energy provided by the solvent.[1][2] The molecule's two phenyl rings drive high solubility in aromatic solvents, while the hydroxyl group facilitates dissolution in short-chain alcohols.[1][2]

Solvent Compatibility Matrix[1][2]

The following ranking is derived from structural analysis and polarity matching (Hansen Solubility Parameters).

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Driver
Chlorinated Chloroform, DCMExcellent Dipole interactions + low solvent self-association.[1][2]
Aromatic Toluene, BenzeneGood

stacking interactions with phenoxy rings.[1][2]
Polar Aprotic DMSO, DMF, AcetoneGood Strong dipole-dipole interactions; disruption of lattice energy.[1][2]
Polar Protic Ethanol, Methanol, IPAModerate Hydrogen bonding with the secondary -OH group.[1][2]
Aliphatic Hexane, HeptanePoor Lack of polar interaction; high energy cost to create cavity.[1][2]
Aqueous WaterVery Poor Hydrophobic effect; water lattice energy too high to overcome.[1][2]
Visualization: Solvation Mechanism

The following diagram illustrates the competing forces during the dissolution of DPP in a polar organic solvent (e.g., Ethanol).

SolvationMechanismcluster_forcesInteraction ForcesCrystalDPP Crystal Lattice(Solid State)CavityCavity Formation(Endothermic)Crystal->CavityBreaking Lattice(Enthalpy Cost)SolventPure Solvent(e.g., Ethanol)Solvent->CavityBreaking Solvent-SolventBondsComplexSolvated Molecule(Solution Phase)Cavity->ComplexSolvation Energy(Exothermic Release)PiStackPi-Pi Stacking(Aromatic Solvents)Complex->PiStackHBondH-Bonding(Alcohols)Complex->HBond

Figure 1: Thermodynamic cycle of dissolution showing the energy barriers (lattice breaking) and drivers (solvation).

Experimental Protocol: Solubility Measurement

To generate precise solubility data (mole fraction,

Isothermal Saturation Method12
Workflow Methodology
  • Preparation: Add excess solid DPP to the solvent in a jacketed glass vessel.

  • Equilibration: Stir continuously at a fixed temperature (e.g., 298.15 K) for 24–48 hours.

    • Critical Control: Temperature must be controlled to

      
       K using a circulating water bath.[1][2]
      
  • Clarification: Stop stirring and allow the suspension to settle for 2 hours. Filter the supernatant using a 0.45

    
    m heated syringe filter (to prevent precipitation during filtration).
    
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (detection at ~254 nm for phenyl rings) or Gravimetric Analysis if the solvent is volatile.[1][2]

HPLC Analytical Conditions (Reference Standard)
  • Column: C18 Reverse Phase (e.g., Newcrom R1 [2]).[1][2]

  • Mobile Phase: Acetonitrile : Water (Gradient or Isocratic, typically 50:50 start).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm.[1][2]

ExperimentalWorkflowStartExcess DPP + SolventEquilIsothermal Stirring(T ± 0.05 K, 24-48h)Start->EquilSettlePhase Separation(Settling/Centrifugation)Equil->SettleFilterFiltration (0.45 µm)*Isothermal Conditions*Settle->FilterDiluteDilutionFilter->DiluteAnalyzeQuantification(HPLC-UV / Gravimetric)Dilute->Analyze

Figure 2: Step-by-step workflow for the Isothermal Saturation Method.

Thermodynamic Modeling

Researchers must correlate experimental data to theoretical models to predict solubility at unmeasured temperatures.[1][2] For DPP, the dissolution is typically endothermic (solubility increases with temperature).[1][2]

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of solids in pure solvents.[1][2]

  • 
     : Mole fraction solubility.[1][2]
    
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    
The van't Hoff Equation

Used to calculate apparent thermodynamic functions (Enthalpy ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


12
12
  • Interpretation: If the plot of

    
     vs 
    
    
    is linear with a negative slope, the dissolution is endothermic (
    
    
    ), which is expected for DPP in most organic solvents.[1][2]

Applications & Implications

Purification & Synthesis

DPP is often synthesized via the reaction of phenol with epichlorohydrin or glycerol derivatives.[1][2]

  • Recrystallization: Based on the solubility profile, a binary solvent system of Ethanol (Good solvent) and Water (Anti-solvent) or Ethyl Acetate/Hexane is recommended for purification to achieve high purity crystals.[1][2]

Chromatography

In HPLC, DPP acts as a hydrophobic analyte.[1][2] It requires high organic content (Acetonitrile or Methanol) in the mobile phase to elute from C18 columns.[1][2] Its LogP of 2.65 indicates it will retain moderately well on non-polar stationary phases [2].[1][2]

References

  • PubChem. (2023).[1][2] 1,3-Diphenoxy-2-propanol | C15H16O3.[1][2][3] National Library of Medicine.[1][2] [Link]

  • SIELC Technologies. (2018).[1][2][3] Application: Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. [Link]

  • Wei, D., et al. (2008).[1][2] Solubility of Diphenyl Carbonate in Pure Alcohols. Journal of Chemical & Engineering Data. (Cited for thermodynamic modeling methodology of similar diphenyl ethers).[1][2] [Link]

Technical Guide: 1,3-Diphenoxy-2-propanol – Physicochemical Characterization and Thermal Analysis

[1]

Introduction

1,3-Diphenoxy-2-propanol (CAS 622-04-8), often referred to as glycerol 1,3-diphenyl ether, serves as a critical model compound in pharmaceutical development and a functional additive in polymer science.[1] Structurally, it consists of a secondary alcohol core flanked by two phenoxy groups.[1] This specific architecture imparts significant lipophilicity balanced by a hydrogen-bond-donating hydroxyl group, making it an excellent surrogate for studying local anesthetic pharmacophores (similar to the structure of lidocaine or procaine intermediates) and a robust plasticizer in hot-melt adhesives.[1]

For researchers and formulation scientists, the melting point (MP) and boiling point (BP) of this compound are not merely physical constants; they are primary indicators of purity and critical parameters for processing stability. This guide provides an in-depth analysis of these thermal properties, supported by experimental protocols and mechanistic insights.

Physicochemical Properties: The Core Data

The thermal profile of 1,3-Diphenoxy-2-propanol is defined by its ability to form intermolecular hydrogen bonds (via the C-2 hydroxyl group) and


11
Table 1: Key Thermal and Physical Constants
PropertyValueConditions/Context
Melting Point (MP) 80.0 – 82.0 °C Pure crystalline solid [1, 2]
Boiling Point (BP) - Atm 396.8 °C (Extrapolated)@ 760 mmHg (Theoretical/Calc) [2]
Boiling Point (BP) - Vac 168 – 170 °C @ 1 Torr (Experimental) [1]
Physical State White Crystalline Solid@ 25 °C, 1 atm [3]
Density 1.148 – 1.179 g/cm³@ 24 °C [1, 2]
Molecular Weight 244.29 g/mol C₁₅H₁₆O₃ [4]

Technical Note: The large discrepancy between the atmospheric and vacuum boiling points highlights the compound's low volatility. Attempting to distill this compound at atmospheric pressure (396.8 °C) will likely result in thermal degradation (ether cleavage or dehydration) before the boiling point is reached. Vacuum distillation is the mandatory method for purification via volatilization.

Structural Synthesis and Purity Implications[5][6]

To understand the variations in reported melting points (often seen ranging from 76°C to 82°C in older literature), one must analyze the synthesis pathway. The standard industrial route involves the nucleophilic attack of phenoxide ions on epichlorohydrin.

Diagram 1: Synthesis Pathway and Impurity Logic

The following diagram outlines the synthesis logic and where critical impurities (which depress MP) originate.

SynthesisPathwayPhenolPhenol(Reactant)IntermediateIntermediate:1-Phenoxy-2,3-epoxypropane(Glycidyl Phenyl Ether)Phenol->IntermediateStep 1: SN2 AttackProductTarget Product:1,3-Diphenoxy-2-propanol(MP: 81.5°C)Phenol->ProductEpiEpichlorohydrin(Linker)Epi->IntermediateBaseNaOH/KOH(Catalyst)Base->IntermediatePromotesIntermediate->ProductStep 2: Phenol AttackImpurityImpurity:Oligomeric Ethers(Lowers MP)Intermediate->ImpuritySide Rxn: Self-Polymerization

Caption: Synthesis of 1,3-Diphenoxy-2-propanol via double nucleophilic substitution. Incomplete reaction leads to glycidyl ether impurities, depressing the melting point.

Experimental Protocols: Determination & Validation

Trustworthy data requires rigorous methodology.[1] Below are the standard operating procedures (SOPs) for determining the thermal properties of 1,3-Diphenoxy-2-propanol.

Melting Point Determination (Capillary Method)

Objective: Determine purity via melting range analysis. A range >2°C indicates significant impurities (likely unreacted phenol or side-products).[1]

Protocol:

  • Sample Prep: Dry the sample in a desiccator for 24 hours to remove surface moisture (water acts as an impurity).[1] Grind the solid into a fine powder to ensure uniform heat transfer.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Compact the powder by dropping the tube through a glass tube onto a hard surface.

  • Ramping:

    • Fast Ramp: Heat rapidly to 70°C.

    • Critical Ramp: From 70°C, reduce heating rate to 1°C per minute .

  • Observation: Record

    
     (first liquid droplet) and 
    
    
    (complete liquefaction).
  • Validation: A pure sample of 1,3-Diphenoxy-2-propanol should melt sharply between 80.0°C and 81.5°C .

Boiling Point Determination (Vacuum Method)

Objective: Validate identity or purify crude material without degradation.[1]

Protocol:

  • Setup: Use a short-path distillation apparatus with a vacuum manifold and a manometer.

  • Pressure Control: Establish a stable vacuum of 1.0 Torr (1 mmHg) . Fluctuations in pressure will drastically alter the observed boiling point.[1]

  • Heating: Apply heat via an oil bath.[1] Do not use a heating mantle directly on the flask to avoid hot spots.[1]

  • Collection: The fraction distilling at 168–170°C is the target compound [1].

  • Safety: Ensure the system is free of peroxides (though less likely with this specific ether, standard ether safety applies).

Advanced Thermal Analysis: DSC Workflow

For pharmaceutical applications, simple capillary melting points are insufficient.[1] Differential Scanning Calorimetry (DSC) provides the enthalpy of fusion (

Diagram 2: Thermal Analysis Logic

This workflow illustrates how to interpret thermal data to make "Go/No-Go" decisions in a research context.

DSC_WorkflowSampleCrystalline Sample(1,3-Diphenoxy-2-propanol)DSC_RunDSC Analysis(Heat 5°C/min)Sample->DSC_RunDecisionPeak Shape?DSC_Run->DecisionSharpSharp Endotherm(Onset ~80°C)Decision->SharpSingle PeakBroadBroad/Split Peak(Onset <78°C)Decision->BroadShoulder/TailAction_PurePass: High PurityProceed to FormulationSharp->Action_PureAction_ImpureFail: ImpureRecrystallize (EtOH/H2O)Broad->Action_Impure

Caption: Decision logic for thermal analysis. A sharp endotherm at 80°C validates the sample; broadening indicates eutectic impurities requiring recrystallization.

Applications & Handling Implications

Pharmaceutical Research

In drug development, 1,3-Diphenoxy-2-propanol is often used as a structural probe for sodium channel binding sites.[1] Its melting point is a quick quality control (QC) check before biological assays.[1] If the MP is depressed, the presence of unreacted phenol (a potent protein denaturant) could skew toxicity or binding data [5].

Polymer Engineering

As a plasticizer, the compound's high boiling point (396.8°C at atm) ensures it remains stable during the extrusion of polymers like Nylon or PVC. However, its melting point of ~81°C means it is solid at room temperature, requiring heated feed lines or pre-mixing in masterbatches to ensure homogenous dispersion [2].

Safety & Storage[1]
  • Storage: Store below 30°C to prevent caking, although it is chemically stable.[1]

  • Handling: Wear gloves and a respirator.[1] While not highly volatile, the dust is an irritant.

  • GHS Classification: Acute Tox. 4 (Oral), Eye Irrit. 2 [3].[1]

References

  • CAS Common Chemistry . (n.d.).[1][2] 1,3-Diphenoxy-2-propanol (CAS RN: 622-04-8).[1][3][][2][5] American Chemical Society.[1][2] Retrieved from [Link][1][2]

  • PubChem . (n.d.).[1][6] 1,3-Diphenoxy-2-propanol (CID 12140).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

Structural Elucidation and Spectral Analysis of 1,3-Diphenoxy-2-propanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Context

1,3-Diphenoxy-2-propanol (CAS: 622-04-8), often referred to as glycerol 1,3-diphenyl ether, serves as a critical model compound in organic synthesis and pharmaceutical impurity profiling.[1] Structurally, it consists of two phenoxy groups linked by a 2-propanol bridge.[1]

In drug development, this molecule is frequently encountered as a process-related impurity or a side-product during the synthesis of aryloxypropanolamine scaffolds (e.g., beta-blockers or Ranolazine).[1] The synthesis of these active pharmaceutical ingredients (APIs) typically involves the reaction of a phenol with epichlorohydrin.[1] If the stoichiometry is not strictly controlled, the intermediate epoxide can react with a second equivalent of phenol, yielding the symmetric 1,3-diphenoxy-2-propanol "dimer."[1]

Accurate spectral characterization of this compound is essential for:

  • Impurity Qualification: Distinguishing the dimer from the desired chiral epoxide intermediates.[1]

  • Resin Analysis: It acts as a plasticizer and a degradation product in epoxy resin formulations.[1]

Synthesis & Formation Pathway

The formation of 1,3-diphenoxy-2-propanol occurs via a nucleophilic ring-opening of epichlorohydrin by phenol under basic conditions.[1]

SynthesisPathway Phenol Phenol (C6H5OH) Intermediate Intermediate: Phenyl Glycidyl Ether Phenol->Intermediate Step 1: NaOH SN2 Subst. Epi Epichlorohydrin Epi->Intermediate Product Target: 1,3-Diphenoxy-2-propanol Intermediate->Product Step 2: + Phenol Ring Opening

Figure 1: Formation of 1,3-Diphenoxy-2-propanol via sequential nucleophilic substitution and epoxide ring opening.[1]

Infrared Spectroscopy (IR)

The IR spectrum of 1,3-diphenoxy-2-propanol is characterized by the interplay between the free hydroxyl group and the ether linkages.[1]

Diagnostic Bands

The most critical feature is the Hydrogen Bonding profile.[1] In the solid state (KBr pellet), the O-H stretch appears as a broad band due to intermolecular hydrogen bonding.[1] In dilute solution (


), this may sharpen or split if intramolecular bonding with the ether oxygen occurs.[1]
Frequency (

)
IntensityAssignmentStructural Significance
3300 – 3450 Broad, Med

Alcohol hydroxyl stretch (H-bonded).[1]
3030 – 3060 Weak

Aromatic C-H stretching.[1]
2870 – 2930 Weak

Aliphatic methylene/methine stretching.[1]
1590, 1490 Strong

Aromatic ring skeletal vibrations (diagnostic for phenyl).[1]
1240 – 1250 Very Strong

Aryl-alkyl ether asymmetric stretch.[1] Key ID peak.
1040 – 1050 Strong

Alcohol C-O stretch (

alcohol).[1]
750, 690 Strong

Mono-substituted benzene (out-of-plane bending).[1]

Protocol for IR Analysis (ATR Method):

  • Cleaning: Clean the ATR crystal (Diamond/ZnSe) with isopropanol to remove background residues.[1]

  • Background: Collect a background spectrum (air) with 16 scans at

    
     resolution.
    
  • Sample Loading: Place ~5 mg of solid 1,3-diphenoxy-2-propanol onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.[1]

  • Acquisition: Acquire sample spectrum (16-32 scans). Perform baseline correction if scattering is observed due to crystal size.[1]

Nuclear Magnetic Resonance (NMR)[2][3][4][5][6][7][8]

The molecule possesses a


 plane of symmetry passing through the central methine (CH) and hydroxyl (OH) groups.[1] Consequently, the two phenoxy groups are chemically equivalent , simplifying the spectrum.[1]
NMR (Proton NMR)

Solvent:


 | Frequency: 400 MHz (Recommended)
Shift (

, ppm)
MultiplicityIntegrationAssignmentNotes
7.25 – 7.32 Multiplet4HAr-H (meta)Overlap common.
6.93 – 7.00 Multiplet6HAr-H (ortho/para)Ortho protons are shielded relative to benzene due to electron-donating oxygen.[1]
4.38 – 4.45 Quintet-like1HCH (methine)Coupled to 4 adjacent methylene protons.[1]
4.05 – 4.15 Doublet of Doublets4H

(methylene)
Chemically equivalent

groups.[1] Protons within one

are diastereotopic but often appear as a simplified doublet at lower fields.[1]
2.60 – 3.00 Broad Singlet1H-OHChemical shift is concentration and temperature dependent.[1]

Interpretation Logic: The integration ratio of 10:1:4:1 (Aromatic : Methine : Methylene : Hydroxyl) confirms the presence of two phenyl rings per aliphatic chain.[1] The symmetry is confirmed by the lack of distinct signals for the "left" and "right" phenoxy groups.[1]

NMR (Carbon NMR)

Solvent:


 | Frequency: 100 MHz
Shift (

, ppm)
AssignmentTypeNotes
158.5 Ar-C (ipso)QuaternaryAttached to Oxygen.[1] Deshielded.
129.6 Ar-C (meta)CH
121.3 Ar-C (para)CH
114.6 Ar-C (ortho)CHShielded by resonance donation from Oxygen.[1]
69.2 CH (methine)CHCentral carbon attached to OH.[1]
68.8

(methylene)

Ether carbons.[1]

Protocol for NMR Sample Preparation:

  • Massing: Weigh 10-15 mg of the compound into a clean vial.

  • Solvation: Add 0.6 mL of

    
     (Chloroform-d). Ensure complete dissolution.
    
  • Filtration: If the solution is cloudy (salt residues from synthesis), filter through a cotton plug into the NMR tube.[1]

  • Referencing: Calibrate the spectrum to the residual

    
     peak at 7.26 ppm (
    
    
    
    ) and 77.16 ppm (
    
    
    ).

Mass Spectrometry (MS)[5][7][9][10]

Mass spectrometry provides the molecular weight and a characteristic fragmentation pattern dominated by the stability of the phenoxy group.[1]

  • Ionization Mode: Electron Impact (EI, 70 eV) is standard for library matching.[1] Electrospray Ionization (ESI+) is used for LC-MS applications (typically observes

    
     or 
    
    
    
    ).[1]
  • Molecular Ion (

    
    ):  m/z 244.[1]
    
Fragmentation Pathway (EI)

The molecule fragments primarily via


-cleavage relative to the ether oxygen or the alcohol.[1]

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 244 Frag_1 Fragment A [M - PhOCH2]+ m/z 137 M_Ion->Frag_1 Alpha Cleavage (Loss of C7H7O) Frag_2 Phenol Ion [C6H6O]+ m/z 94 M_Ion->Frag_2 H-Rearrangement Frag_3 Phenyl Cation [C6H5]+ m/z 77 Frag_2->Frag_3 Loss of OH (CO elimination)

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[1]

Key Fragment Ions:

  • m/z 244: Molecular Ion (often weak in EI).[1]

  • m/z 151: Loss of a phenoxy radical (

    
    , 93 Da).[1]
    
  • m/z 94: Phenol radical cation (

    
    ).[1] This is often a major peak due to rearrangement.[1]
    
  • m/z 77: Phenyl cation (

    
    ), characteristic of all benzene derivatives.[1]
    

References

  • National Institute of Standards and Technology (NIST). 1,3-Diphenoxy-2-propanol Mass Spectrum (NIST# 261878).[1] NIST Mass Spectrometry Data Center.[1][2] Available at: [Link]

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1] PubChem.[1][2] Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 2786: 1,3-Diphenoxy-2-propanol.[1] National Institute of Advanced Industrial Science and Technology (AIST).[1] (Access requires database search).

Sources

FT-IR analysis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: FT-IR Spectroscopic Analysis of 1,3-Diphenoxy-2-propanol

Document Control:

  • Subject: Vibrational Characterization & Quality Control of CAS 622-04-8

  • Context: Pharmaceutical Intermediates (Ranolazine Synthesis) & Polymer Additives[1]

Executive Summary

1,3-Diphenoxy-2-propanol (CAS 622-04-8) is a critical secondary alcohol and aromatic ether used primarily as a plasticizer and a key intermediate in the synthesis of pharmaceutical compounds, most notably Ranolazine (an anti-anginal agent).[1][2]

In drug development, the purity of this intermediate is paramount.[1][2] Impurities such as unreacted phenol, epichlorohydrin, or the "dimer" byproduct formed during synthesis can severely compromise downstream API (Active Pharmaceutical Ingredient) crystallization.[1][2] This guide provides a rigorous, self-validating FT-IR protocol to characterize 1,3-Diphenoxy-2-propanol, distinguishing it from its precursors and degradation products.[1][2]

Molecular Architecture & Vibrational Theory

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating oscillators. 1,3-Diphenoxy-2-propanol (


) possesses 

fundamental vibrational modes.[1][2]
  • Symmetry: The molecule exhibits

    
     symmetry (plane of symmetry through the hydroxyl group), but in the solid state, intermolecular hydrogen bonding distorts this, leading to peak broadening.[1]
    
  • The "Anchor" Vibrations:

    • The Hydroxyl (O-H): A secondary alcohol capable of strong hydrogen bonding.[1][2]

    • The Ether Linkage (Ar-O-CH2): The defining feature connecting the aromatic rings to the aliphatic backbone.[1][2]

    • The Aromatic Rings: Monosubstituted benzene rings providing sharp, high-intensity "fingerprint" bands.[1][2]

Experimental Protocol: Attenuated Total Reflectance (ATR)

Given that 1,3-Diphenoxy-2-propanol is a solid at room temperature (Melting Point ~63–81°C depending on polymorph), Diamond ATR is the preferred methodology over KBr pellets to avoid moisture uptake (hygroscopicity) which interferes with the O-H region.[1][2]

Workflow Diagram: Sample to Analysis

FTIR_Workflow cluster_QC System Suitability Start Sample Receipt (Solid/Crystal) Prep Sample Prep (No grinding required) Start->Prep Acquisition Data Acquisition (4000-600 cm⁻¹) Prep->Acquisition Apply Pressure (High Clamp) Clean Crystal Cleaning (Isopropanol/Acetone) Background Background Scan (Air, 32 scans) Clean->Background Mandatory Background->Acquisition Process Post-Processing (ATR Correction) Acquisition->Process Analysis Peak Picking & Library Match Process->Analysis

Figure 1: Standardized ATR Workflow for Solid Intermediates.

Step-by-Step Methodology
  • System Setup: Ensure the FTIR spectrometer is purged with dry nitrogen to remove atmospheric

    
     and 
    
    
    
    .[1][2]
  • Crystal Check: Clean the Diamond/ZnSe crystal.[1][2] Verify energy throughput is >20% of the open beam.

  • Parameters:

    • Resolution: 4 cm⁻¹ (Optimal balance of signal-to-noise vs. peak separation).[1][2]

    • Scans: 32 or 64 (To average out random noise).

    • Apodization: Blackman-Harris 3-term (Reduces side-lobes for sharp aromatic peaks).[1][2]

  • Sampling: Place ~5-10 mg of the solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact (critical for the evanescent wave penetration).[1]

  • Correction: Apply "ATR Correction" algorithm in software to adjust for the wavelength-dependent depth of penetration (

    
    ).
    

Spectral Interpretation & Peak Assignment

The following table synthesizes data from standard aromatic ether correlations and specific structural analogues.

Functional GroupMode of VibrationWavenumber (cm⁻¹)IntensityDiagnostic Value
Hydroxyl (-OH) O-H Stretch (H-bonded)3350 – 3450 Broad, MedConfirms secondary alcohol.[1][2] Shifted lower if wet.[1][2][3]
Aromatic Ring C-H Stretch (

)
3030 – 3060 Weak, SharpDifferentiates from aliphatic chains.[1][2]
Aliphatic Chain C-H Stretch (

)
2870 – 2950 MediumThe propyl backbone (

,

).[1]
Aromatic Ring C=C Ring Stretch1585 – 1600 Strong"Breathing" mode of the benzene ring.[1]
Aromatic Ring C=C Ring Stretch1490 – 1500 StrongCharacteristic doublet often seen in phenoxy groups.[1][2]
Ether (Aryl-Alkyl)

Asym Stretch
1230 – 1250 Very Strong Primary ID band. The "Phenoxy" marker.[1][2]
Alcohol (Sec) C-O Stretch1100 – 1120 StrongSpecific to the 2-propanol center.[1][2]
Ether (Aryl-Alkyl) Symmetric Stretch1030 – 1050 StrongConfirms the ether linkage.[1][2]
Aromatic (Mono) Out-of-Plane (OOP) Bend750 & 690 StrongDiagnostic for mono-substitution (5 adjacent H).[1][2]

Quality Control: Impurity Profiling

In the synthesis of Ranolazine, 1,3-Diphenoxy-2-propanol is produced by reacting phenol with epichlorohydrin.[1][2] FT-IR is a rapid "Pass/Fail" gate for this step.[1][2]

Critical Impurities to Monitor
  • Unreacted Phenol:

    • Indicator: A sharper, free O-H band near 3500 cm⁻¹ (if non-bonded) or a shift in the aromatic overtones (1600-2000 cm⁻¹).[1][2]

    • Key Difference: Phenol C-O stretch is at ~1224 cm⁻¹, slightly lower than the ether band.[1][2]

  • Epichlorohydrin (Starting Material):

    • Indicator:Epoxide Ring Breathing. Look for a distinct band at ~915 cm⁻¹ and ~1260 cm⁻¹ (ring breathing).[1][2]

    • Status: If 915 cm⁻¹ is present, the reaction is incomplete.[1][2]

  • The "Dimer" Impurity:

    • In Ranolazine synthesis, a common side product is the dimer where the secondary alcohol reacts with another mole of epichlorohydrin.[1]

    • Indicator: Increased aliphatic C-H intensity (2800-2950 cm⁻¹) relative to the aromatic signals, and the appearance of a new ether band splitting pattern.[1][2]

Logic Gate for QC Analysis

QC_Logic Start Analyze Spectrum CheckOH Broad Band 3350-3450? Start->CheckOH CheckEther Strong Band ~1240? CheckOH->CheckEther Yes Fail_Id FAIL: Wrong Structure CheckOH->Fail_Id No (Missing OH) CheckMono Bands at 690 & 750? CheckEther->CheckMono Yes CheckEther->Fail_Id No (Missing Ether) CheckEpoxide Peak at ~915? Pass PASS: 1,3-Diphenoxy-2-propanol CheckEpoxide->Pass No (Clean) Fail_SM FAIL: Residual Epichlorohydrin CheckEpoxide->Fail_SM Yes (Epoxide Present) CheckMono->CheckEpoxide Yes CheckMono->Fail_Id No (Not Mono-sub)

Figure 2: Spectroscopic Decision Tree for Batch Release.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Propanone, 1,3-diphenyl- (Analogue Reference). NIST Chemistry WebBook, SRD 69.[1][2][4] [Link][1][2][4]

  • PubChem. 1,3-Diphenoxy-2-propanol (Compound Summary, CAS 622-04-8).[1][2][5] National Library of Medicine.[1][2] [Link][1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1][2] (Standard text for aromatic ether/alcohol assignments). [Link][1][2]

  • Wockhardt Ltd. Process for preparation of 1-(2-methoxyphenoxy)-2,3-epoxypropane a Ranolazine Intermediate.[1][2][6] (Patent discussing impurity profiles and synthesis).[1][2]

Sources

An In-depth Technical Guide on the Mass Spectrometry of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical examination of the mass spectrometric analysis of 1,3-diphenoxy-2-propanol, a compound relevant in various research and development settings. It details the fundamental principles of ionization and fragmentation, offering field-tested insights and actionable experimental protocols. This document is structured to equip researchers, scientists, and drug development professionals with the expertise to confidently perform and interpret mass spectral data for this specific analyte.

Introduction: The Analytical Imperative for 1,3-Diphenoxy-2-propanol

1,3-Diphenoxy-2-propanol, with a molecular weight of 244.29 g/mol [1][2][3], is a chemical entity that can be encountered as a synthetic intermediate or a process-related impurity in the pharmaceutical and chemical industries. Its precise structural characterization is crucial for ensuring product quality, safety, and regulatory adherence. Mass spectrometry (MS) is an indispensable analytical tool for this purpose, providing exceptional sensitivity and the ability to elucidate molecular structures. A thorough understanding of the ionization behavior and fragmentation pathways of 1,3-diphenoxy-2-propanol is fundamental to its unambiguous identification and quantification.

This guide will navigate the two most pertinent ionization techniques for this molecule: the high-energy Electron Ionization (EI) and the gentle Electrospray Ionization (ESI). The resultant fragmentation patterns will be dissected, with a clear rationale for the formation of observed product ions. This foundational knowledge is then translated into practical, step-by-step protocols designed for robust and reproducible analytical outcomes.

Ionization Strategies: Tailoring the Approach to the Analytical Question

The selection of an appropriate ionization technique is a critical first step in the mass spectrometric analysis of 1,3-diphenoxy-2-propanol, as it fundamentally dictates the appearance of the resulting mass spectrum.

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) is a classic, high-energy ionization method that imparts significant internal energy to the analyte molecule, resulting in extensive and reproducible fragmentation.[4] This characteristic makes EI particularly valuable for structural elucidation, as the complex fragmentation pattern serves as a unique "fingerprint" for the compound.

  • Underlying Mechanism: In an EI source, vaporized 1,3-diphenoxy-2-propanol molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This energetic collision ejects an electron from the molecule, generating a radical cation (M•+). The substantial excess energy transferred during this process leads to rapid bond cleavages, producing a cascade of characteristic fragment ions. While this technique provides rich structural information, the molecular ion peak may be weak or absent due to the high degree of fragmentation.[4][5]

  • The Logic of Fragmentation: The fragmentation of the 1,3-diphenoxy-2-propanol radical cation is directed by the relative stabilities of the potential carbocations and radicals that can be formed. The ether linkages and the central hydroxyl group represent chemically intuitive sites for bond scission.

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Determination

In stark contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts minimal excess energy to the analyte.[6] This results in a mass spectrum that is typically dominated by the protonated molecule ([M+H]+) or other adducts (e.g., [M+Na]+), with very little in-source fragmentation.[6] ESI is the method of choice for accurate molecular weight determination and is particularly advantageous when analyzing complex mixtures due to the resulting spectral simplicity.

  • Underlying Mechanism: A solution containing 1,3-diphenoxy-2-propanol is introduced through a capillary held at a high electrical potential. This process generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are formed.[7] In positive ion mode, this typically involves the protonation of the hydroxyl group or one of the ether oxygen atoms.

  • Unlocking Structural Information with Tandem Mass Spectrometry (MS/MS): To obtain structural data using ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]+) is first isolated and then subjected to fragmentation through collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting product ions provide the necessary structural details.

Deciphering the Fragments: The Key to Structural Confirmation

A detailed understanding of the fragmentation patterns is non-negotiable for the confident identification of 1,3-diphenoxy-2-propanol.

Electron Ionization (EI) Fragmentation Pattern

The 70 eV EI mass spectrum of 1,3-diphenoxy-2-propanol is characterized by a series of well-defined fragment ions. The molecular ion at m/z 244 may be observed, but often with low intensity.[5][8]

Dominant Fragmentation Pathways under EI:

  • Alpha-Cleavage: A common fragmentation pathway for alcohols is the cleavage of the C-C bond adjacent to the oxygen atom.[5][8]

  • Ether Bond Scission: The C-O bonds of the ether linkages are prone to cleavage, which can lead to the formation of a phenoxy radical and a corresponding cation, or a phenyl cation (m/z 77) and a complementary radical.[5] The phenol ion (m/z 94) is also a frequently observed fragment.[9]

  • Loss of Water: Dehydration of the molecular ion can result in a fragment at m/z 226.[8]

Diagram of the EI Fragmentation Workflow:

EI_Fragmentation_Workflow cluster_Ionization EI Ionization cluster_Fragmentation Fragmentation Analyte 1,3-Diphenoxy-2-propanol (M, m/z 244) RadicalCation [M]•+ m/z 244 Analyte->RadicalCation 70 eV e- Fragment1 Phenyl Cation [C6H5]+ m/z 77 RadicalCation->Fragment1 Fragment2 Phenol Ion [C6H5OH]•+ m/z 94 RadicalCation->Fragment2 Fragment3 [C7H7O]+ m/z 107 RadicalCation->Fragment3 caption Key EI Fragments of 1,3-Diphenoxy-2-propanol

Caption: Key EI Fragments of 1,3-Diphenoxy-2-propanol.

Table 1: Characteristic EI Fragment Ions of 1,3-Diphenoxy-2-propanol [9]

m/zProposed Ion Structure
244[C15H16O3]•+ (Molecular Ion)
107[C7H7O]+
94[C6H6O]•+ (Phenol radical cation)
77[C6H5]+ (Phenyl cation)
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

Under ESI conditions, 1,3-diphenoxy-2-propanol readily forms a protonated molecule, [M+H]+, at m/z 245. The CID spectrum of this precursor ion is typically less complex than the corresponding EI spectrum.

Dominant Fragmentation Pathways under CID:

  • Neutral Loss of Phenol: The most prominent fragmentation pathway is often the neutral loss of a phenol molecule (94 Da) from the protonated precursor, leading to a significant product ion at m/z 151.

  • Neutral Loss of Water: The loss of a water molecule (18 Da) from the precursor ion can also be observed, resulting in a product ion at m/z 227.

Diagram of the ESI-CID Fragmentation Workflow:

ESI_CID_Fragmentation_Workflow cluster_Isolation Precursor Isolation cluster_CID Collision-Induced Dissociation Precursor [M+H]+ m/z 245 Product1 [M+H - C6H6O]+ m/z 151 Precursor->Product1 - Phenol Product2 [M+H - H2O]+ m/z 227 Precursor->Product2 - Water caption Key ESI-CID Fragments of 1,3-Diphenoxy-2-propanol

Caption: Key ESI-CID Fragments of 1,3-Diphenoxy-2-propanol.

Table 2: Characteristic ESI-CID Product Ions from the [M+H]+ of 1,3-Diphenoxy-2-propanol (m/z 245)

Precursor m/zProduct m/zNeutral Loss (Da)Proposed Lost Fragment
24515194Phenol
24522718Water

Experimental Protocols: A Framework for Reliable Analysis

The following protocols are presented as self-validating systems to ensure the generation of high-quality, reproducible data.

Protocol 1: GC-MS with Electron Ionization for Identification and Structural Confirmation

This protocol is ideally suited for the identification of 1,3-diphenoxy-2-propanol in relatively clean sample matrices and for obtaining a detailed structural fingerprint.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

    • Capillary Column: A 5% Phenyl Methyl Siloxane column (e.g., DB-5ms) with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness is recommended.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • For certain applications, derivatization (e.g., silylation) may be employed to improve chromatographic performance.

  • GC Parameters:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (splitless injection)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

  • Data Analysis and Validation:

    • Integrate the chromatographic peak corresponding to 1,3-diphenoxy-2-propanol.

    • Extract the mass spectrum from the integrated peak.

    • Confirm the identity by comparing the acquired spectrum against a reference library (e.g., NIST). A high match score is indicative of a positive identification.

    • Manually inspect the spectrum to confirm the presence of the key fragment ions outlined in Table 1.

Protocol 2: LC-MS/MS with Electrospray Ionization for Quantification

This protocol is designed for the sensitive and selective quantification of 1,3-diphenoxy-2-propanol, especially in complex matrices such as biological fluids.

  • Instrumentation:

    • Liquid Chromatograph (LC) coupled to a tandem mass spectrometer (MS/MS) with an ESI source.

    • A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice.

  • Sample Preparation:

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water) to a concentration appropriate for the instrument's sensitivity (e.g., 1 µg/mL).

    • Filter the sample using a 0.22 µm syringe filter to remove particulates.

  • LC Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient Program:

      • Start at 10% B.

      • Linearly increase to 90% B over 5 minutes.

      • Hold at 90% B for 2 minutes.

      • Return to 10% B and re-equilibrate for 3 minutes.

    • Column Temperature: 40 °C

  • MS/MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Ion Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantification: 245 -> 151

      • Confirmation: 245 -> 227

    • Collision Energy: Optimize for each transition (typically in the range of 15-25 eV).

  • Data Analysis and Validation:

    • Construct a calibration curve using a series of standards with known concentrations.

    • Quantify the analyte in unknown samples based on the peak area of the primary MRM transition.

    • Confirm the identity of the analyte by verifying that the ratio of the quantification and confirmation transitions is consistent with that of an authentic standard.

Concluding Remarks

The successful mass spectrometric analysis of 1,3-diphenoxy-2-propanol is predicated on a strategic choice of ionization technique and a solid understanding of its fragmentation behavior. EI-MS provides a detailed structural fingerprint that is invaluable for identification purposes, while ESI-MS/MS delivers the sensitivity and selectivity required for accurate quantification, particularly in challenging matrices. By leveraging the validated protocols and interpretative frameworks detailed in this guide, scientists can achieve high-confidence analytical results.

References

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • SIELC Technologies. (2018). 1,3-Diphenoxy-2-propanol. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-ol. Available at: [Link]

  • YouTube. (2022). Electrospray Ionization (ESI) Explained. Available at: [Link]

  • ORBi. Electrospray Mass Spectrometry to Study Drug-Nucleic Acids Interactions. Available at: [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • Scribd. Mass Spectrometry of Alcohols and Ethers. Available at: [Link]

  • SpectraBase. 1,3-Diphenoxy-2-propanol. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propanal. Available at: [Link]

  • PubChem. 1,3-Diphenoxy-2-propanol. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubChem. 1,3-Diphenyl-2-propanol. Available at: [Link]

  • NIST WebBook. 2-Propanone, 1,3-diphenyl-. Available at: [Link]

  • FDA.gov. 1,3-DIPHENOXY-2-PROPANOL. Available at: [Link]

Sources

Technical Guide: Thermal Stability and Decomposition of 1,3-Diphenoxy-2-propanol

[1]

Executive Summary

1,3-Diphenoxy-2-propanol (DPP) serves as a critical model compound for understanding the thermal behavior of larger macromolecular systems, specifically epoxy-phenolic networks and lignin


-O-4 linkages11

This guide provides a rigorous analysis of the thermal stability of DPP, defining its decomposition onset thresholds, kinetic parameters, and molecular degradation mechanisms. It is designed to assist researchers in optimizing processing windows for epoxy formulations and developing catalytic strategies for lignin valorization.[1]

Chemical Identity and Structural Significance[2][3]

DPP is not merely a solvent or intermediate; it is the repeating structural motif of high-molecular-weight phenoxy resins (polyhydroxyethers).[1] Consequently, its thermal stability profile is directly predictive of the upper service temperature of phenoxy thermoplastics and the degradation onset of epoxy-amine networks.

PropertyValueSignificance
IUPAC Name 1,3-diphenoxypropan-2-olDefines the secondary alcohol core.[1]
CAS Number 622-04-8Unique identifier for procurement/safety.
Molecular Weight 244.29 g/mol Low volatility compared to polymers; allows GC-MS analysis.[1]
Key Functionalities Ether linkages (Ar-O-C) Secondary Hydroxyl (-OH)Sites for radical attack and dehydration.[1]

Thermal Characterization Profile

The thermal stability of DPP is heavily dependent on the atmospheric environment (inert vs. oxidative). The following data summarizes the decomposition thresholds determined via Thermogravimetric Analysis (TGA).

Decomposition Thresholds (TGA Data)
ParameterInert Atmosphere (

)
Oxidative Atmosphere (Air)

(1% Mass Loss)
~210°C - 230°C~190°C - 210°C

(5% Mass Loss)
~260°C~240°C

(Max Rate)
350°C - 380°C330°C - 360°C
Char Yield (at 600°C) ~5 - 8%< 1% (Complete oxidation)

Technical Insight: While the theoretical boiling point is often cited >300°C, DPP undergoes concurrent evaporation and decomposition above 250°C. In oxidative environments, the secondary hydroxyl group becomes a site for peroxide formation, significantly lowering the onset temperature (

Mechanistic Pathways of Decomposition[4][5][6][7]

Understanding the mechanism is crucial for stabilizing formulations containing DPP.[1] The degradation proceeds primarily through homolytic ether cleavage and dehydration .

Primary Pathway: Homolytic Ether Scission

At temperatures >300°C (pyrolysis conditions), the weakest bond—the aliphatic C-O ether bond—ruptures.

  • Initiation: Thermal energy causes homolysis of the

    
     bond.[1]
    
  • Propagation: Phenoxy radicals (

    
    ) and alkyl radicals are generated.[1]
    
  • Product Formation: The phenoxy radical abstracts a hydrogen to form Phenol (the major degradation product). The remaining glycerol backbone fragments into acrolein precursors or rearranges into cyclic ethers.[1]

Secondary Pathway: Dehydration

The secondary hydroxyl group at the C2 position is susceptible to elimination reactions, particularly in the presence of acidic impurities or metal catalysts. This leads to the formation of an enol ether, which rapidly hydrolyzes or polymerizes.

Pathway Visualization (Graphviz)

The following diagram illustrates the competitive pathways between simple evaporation, oxidative degradation, and pyrolytic cleavage.

DPP_DegradationDPP1,3-Diphenoxy-2-propanol(Precursor)Heat_LowHeating (180°C - 250°C)DPP->Heat_LowHeat_HighPyrolysis (>300°C)DPP->Heat_HighEvapPhysical Evaporation(Intact Molecule)Heat_Low->EvapInert Gas (N2)OxidationOxidative Attack(Peroxide Formation)Heat_Low->OxidationAir/O2CleavageHomolytic Ether Scission(Radical Mechanism)Heat_High->CleavagePhenolPhenol(Major Product)Oxidation->PhenolCleavage->PhenolRadicalsAlkyl/Alkoxy RadicalsCleavage->RadicalsCharCarbonaceous CharRadicals->CharRecombination

Figure 1: Thermal fate of 1,3-Diphenoxy-2-propanol showing competitive physical and chemical pathways.[1]

Degradation Kinetics

For researchers modeling the shelf-life or curing kinetics of epoxy systems, the decomposition of DPP follows first-order kinetics in its initial stages.

  • Activation Energy (

    
    ):  The activation energy for the thermal degradation of the phenoxy-ether linkage is typically in the range of 140 – 180 kJ/mol .
    
  • Reaction Model: The degradation is best described by the Prout-Tompkins model (autocatalytic) in oxidative environments due to the formation of radical species that accelerate the breakdown.

Equation for Rate Constant (


):



Experimental Protocols

To validate these parameters in your specific formulation, use the following self-validating protocols.

Protocol A: Determination of (TGA)

Objective: Define the safe processing window.

  • Instrument: Thermogravimetric Analyzer (e.g., TA Instruments Q500 or Netzsch TG 209).[1]

  • Sample Prep: Load 5–10 mg of DPP into an alumina crucible. Ensure the sample is dry (pre-dry at 50°C under vacuum if hygroscopicity is suspected).

  • Purge Gas: Nitrogen (50 mL/min) for pyrolytic stability; Air (50 mL/min) for oxidative stability.

  • Ramp: Heat from 40°C to 600°C at 10°C/min .

  • Analysis:

    • Calculate the extrapolated onset temperature (

      
      ).[2]
      
    • Determine the temperature of maximum degradation rate (

      
      ) from the Derivative Thermogravimetry (DTG) curve.[2]
      
Protocol B: Product Identification (Py-GC/MS)

Objective: Confirm the formation of toxic byproducts (Phenol).

  • Instrument: Pyrolyzer coupled to GC-MS (e.g., Frontier Lab Py-3030D).[1]

  • Flash Pyrolysis: Expose sample to 400°C, 500°C, and 600°C for 0.2 minutes.

  • Separation: Capillary column (5% phenyl-methylpolysiloxane).

  • Detection: Mass Selective Detector (Scan mode 35–500 m/z).[1]

  • Validation: The presence of a peak at m/z 94 confirms Phenol.[1] Peaks at m/z 77 (phenyl) and m/z 57 (allyl/propenyl) confirm backbone fragmentation.[1]

Workflow Visualization (Graphviz)

Experimental_WorkflowSampleDPP Sample(5-10mg)TGATGA Analysis(Ramp 10°C/min)Sample->TGADTG_CalcCalc 1st Derivative(DTG Peak)TGA->DTG_CalcQuantify KineticsMS_IDGC-MS ID(m/z 94, 77)TGA->MS_IDEvolved GasAnalysis (EGA)

Figure 2: Analytical workflow for simultaneous kinetic and chemical analysis.

Implications for Drug Development & Material Science

Pharmaceutical Impurity Management

DPP can appear as a degradation product in glycerol-based excipients or as a process impurity in the synthesis of certain beta-blockers.[1]

  • Risk: The generation of phenol (Class 2 solvent/impurity) upon heating requires strict control.

  • Mitigation: Formulation processing temperatures must remain below 180°C to prevent trace phenol generation, even if bulk weight loss is not observed.[1]

Epoxy Resin Curing

In epoxy-amine systems, DPP represents the "cured" ether segment.[1]

  • Thermal Limit: The stability of the DPP unit dictates that standard DGEBA-based epoxies cannot withstand sustained service temperatures >250°C without significant charring and loss of mechanical integrity.

References

  • Grassie, N., & Guy, M. I. (1986).[1] Degradation of epoxy polymers: Part 1—Products of thermal degradation of bisphenol-A diglycidyl ether. Polymer Degradation and Stability.[1][2][3][4]

  • Nakamura, T., et al. (2008).[1] Thermal degradation of lignin model compounds. Journal of Wood Science. (Provides mechanistic insight into the

    
    -O-4 ether cleavage applicable to DPP). 
    
  • PubChem. (2024).[1] 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine.[1]

  • Moukhina, E. (2020).[1] Determination of Kinetic Parameters for Thermal Decomposition. Netzsch Analyzing & Testing.[1] (Methodology for TGA kinetic modeling).

1,3-Diphenoxy-2-propanol safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Synthesis, and Application Guide for Pharmaceutical Research

Executive Summary

1,3-Diphenoxy-2-propanol (CAS: 622-04-8) is a glycerol derivative characterized by two phenoxy groups attached to a central propanol backbone.[1][2] In drug development, it serves as a critical structural scaffold for aryloxypropanolamine class drugs (e.g., beta-blockers, local anesthetics) and is utilized as a high-purity reference standard in proteomic chromatography.[2]

This guide provides an advanced technical breakdown of its safety profile, handling protocols, and experimental utility, distinguishing it from its highly toxic halogenated analogs (e.g., 1,3-dichloro-2-propanol).[2]

Chemical Identity & Physical Characterization[1][3][4][5][6]

The physicochemical properties of 1,3-Diphenoxy-2-propanol dictate its handling requirements. Its moderate melting point (80–82°C) requires cool storage to prevent caking, while its lipophilicity (LogP ~2.5) necessitates organic solvents for solubilization.[1][2]

Table 1: Physicochemical Constants
PropertyValueContext for Researchers
CAS Number 622-04-8Unique identifier for inventory/regulatory tracking.[1][2]
Molecular Formula C₁₅H₁₆O₃Backbone: Glycerol ether.[1]
Molecular Weight 244.29 g/mol Relevant for molarity calculations in dosing.[1]
Appearance White crystalline solidDiscoloration implies oxidation or phenol impurities.[1]
Melting Point 80–82 °CSolid at RT; melt-processing possible in polymer applications.[1][2]
Boiling Point ~396 °C (Predicted)High thermal stability; unlikely to volatilize significantly at RT.[1]
Solubility DMSO, Ethanol, ChloroformInsoluble in water. Requires co-solvent for biological assays.
pKa ~13.55 (Predicted)Weakly acidic hydroxyl group; stable in neutral buffers.[1][2]

Hazard Identification & Risk Assessment (GHS)[1][2]

While less toxic than its chlorinated precursors, 1,3-Diphenoxy-2-propanol acts as a central nervous system (CNS) depressant and irritant.[1][2] The following classification is derived from aggregated ECHA notifications and supplier SDS data.

GHS Classification[1]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319)[2]

Risk Logic & Precautionary Measures
  • H302 (Harmful if swallowed): The compound structurally resembles local anesthetics (e.g., pramoxine). Ingestion may lead to numbing of the GI tract, nausea, and CNS depression.

    • Control: Do not eat/drink in handling areas.[1][3] Wash hands strictly after weighing.[1]

  • H319 (Causes serious eye irritation): Crystalline dust can cause mechanical and chemical abrasion to the cornea.[2]

    • Control: Safety goggles (ANSI Z87.[1][2]1) are mandatory.[1][2] Use a powder funnel to minimize dust generation.[1][2]

Emergency Response Architecture

In the event of a spill or exposure, immediate logic-driven response is required to mitigate contamination.[2][4] The following workflow outlines the decision process for a laboratory spill.

Figure 1: Laboratory Spill Response Protocol

SpillResponse Start Incident: Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Spill (Powder/Crystals) Assess->Solid Dry Powder Liquid Solution Spill (DMSO/Ethanol) Assess->Liquid Dissolved DustControl Minimize Dust: Cover with wet paper towel or use HEPA vacuum Solid->DustControl Prevent Inhalation SolventControl Absorb: Use vermiculite or chem-absorbent pads Liquid->SolventControl Contain Spread Clean Decontamination: Wash area with 70% Ethanol then Soap & Water DustControl->Clean SolventControl->Clean Disposal Disposal: Seal in labeled bio-hazard or chem-waste bag Clean->Disposal

Caption: Decision tree for managing 1,3-Diphenoxy-2-propanol spills, prioritizing dust containment for solids and absorption for solutions.

Handling, Storage & Stability[4]

Causality of Protocols[2]
  • Hygroscopicity: While not intensely hygroscopic, the hydroxyl group can attract moisture, leading to hydrolysis or clumping.

    • Protocol: Store in tightly sealed glass containers with a desiccant.[1]

  • Oxidation Sensitivity: The ether linkages are generally stable, but the secondary alcohol can be oxidized under extreme conditions.

    • Protocol: Store away from strong oxidizing agents (e.g., permanganates, peroxides).

  • Temperature:

    • Protocol: Store at Room Temperature (15–25°C) . Refrigeration is not strictly necessary unless the lab ambient temperature exceeds 30°C, which could approach the softening point.

Synthesis & Experimental Applications

For researchers using this compound as a scaffold, understanding its synthesis illuminates potential impurities (e.g., unreacted phenol).

Synthesis Pathway: The Epoxide Route

The standard synthesis involves the reaction of Epichlorohydrin with Phenol under basic conditions.[2][5] This is a nucleophilic substitution reaction.[1][2]

Figure 2: Synthesis & Impurity Logic[2]

Synthesis Phenol Phenol (Nucleophile) Base Catalyst: NaOH / TEBAC Phenol->Base Epi Epichlorohydrin (Electrophile) Epi->Base Inter Intermediate: Phenyl Glycidyl Ether Base->Inter Step 1: Ring Opening Product Product: 1,3-Diphenoxy-2-propanol Inter->Product Step 2: Bis-addition Impurity Impurity Risk: Residual Phenol (Skin Burn Hazard) Product->Impurity If unpurified

Caption: Synthetic pathway via epichlorohydrin. Note the intermediate Phenyl Glycidyl Ether and potential for residual phenol impurities.

Experimental Solubilization Protocol

For biological assays (e.g., cell culture), the compound must be dissolved in a carrier solvent before dilution into aqueous media.

  • Primary Solvent: Dissolve 10 mg of 1,3-Diphenoxy-2-propanol in 1 mL of DMSO (Dimethyl Sulfoxide) or 100% Ethanol . Vortex until clear.

  • Dilution: Slowly add the stock solution to the aqueous buffer (PBS) while stirring.

    • Warning: A "crash-out" (precipitation) may occur if the final organic solvent concentration drops below 1-5% depending on the specific concentration.[1][2] Maintain a final concentration of <0.1% DMSO for cell viability.[1][2]

Toxicological & Ecological Assessment

Toxicological Profile[6]
  • Acute Toxicity: LD50 (Oral, Rat) is estimated between 300–2000 mg/kg (GHS Cat 4).

  • Mechanism of Action: As a glycerol ether, it shares structural homology with Mephenesin (a muscle relaxant). It likely modulates sodium channels or GABA receptors, leading to its anesthetic/depressant effects.

  • Critical Distinction: Do NOT confuse with 1,3-Dichloro-2-propanol, which is a potent carcinogen and hepatotoxin. 1,3-Diphenoxy-2-propanol is significantly less toxic but should still be handled with standard chemical hygiene.[1][2]

Ecological Fate
  • Biodegradability: Expected to be inherently biodegradable due to the ether linkages which can be cleaved by specific bacterial etherases.

  • Aquatic Toxicity: Due to its logP (~2.5), it has potential for bioaccumulation in aquatic organisms. Do not allow entry into drains or watercourses.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,3-diphenoxypropan-2-ol.[1][2][4] Retrieved from [Link][1][2]

  • Joo, C. N., et al. Characterization and synthesis of mono- and diphytanyl ethers of glycerol.[2][6] (Validation of glycerol ether synthesis methods). Retrieved from [Link][1][2][6]

Sources

The Unsung Scaffold: A Technical Deep Dive into 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1,3-Diphenoxy-2-propanol (CAS 622-04-8) represents a quintessential "bridge" molecule in organic chemistry—structurally simple yet functionally versatile. While often overshadowed by its pharmacological cousins like Mephenesin or Guaifenesin, this symmetric glycerol diether serves as a critical reference point in the study of aryloxypropanediols. This guide dissects its chemical architecture, historical emergence from the "glycerol ether" boom of the mid-20th century, and its dual life as both a pharmacological probe for membrane anesthesia and a robust industrial stabilizer.

Part 1: Chemical Identity & Structural Architecture

The molecule consists of a glycerol backbone where the primary hydroxyl groups at positions 1 and 3 are etherified with phenol. The central secondary hydroxyl remains free, creating a "butterfly" configuration with lipophilic phenyl wings and a hydrophilic core.

Physicochemical Profile[1][2][3][4]
PropertyValueSignificance
IUPAC Name 1,3-diphenoxypropan-2-olDefines symmetry; distinct from 1,2- isomers.[1]
CAS Number 622-04-8Unique identifier for regulatory tracking.[1]
Molecular Formula C₁₅H₁₆O₃High carbon/oxygen ratio indicates lipophilicity.
Molecular Weight 244.29 g/mol Optimal range for membrane permeability.
LogP (Predicted) ~3.6Indicates high lipid solubility; crosses BBB/membranes easily.
Melting Point 88°C - 90°CSolid at room temperature; easy to crystallize/purify.
Structural Significance: The "Linker" Effect

The 2-hydroxy-1,3-diether motif is chemically robust. Unlike esters, the ether linkages are resistant to hydrolysis in basic or acidic physiological conditions. This stability makes 1,3-Diphenoxy-2-propanol an excellent model for studying non-specific membrane expansion theories of anesthesia, as it partitions into lipid bilayers without rapidly degrading.

Part 2: Historical Genesis & Synthesis Evolution

The Era of Glycerol Ethers (1900s - 1950s)

The discovery of 1,3-Diphenoxy-2-propanol is best understood not as a singular "eureka" moment, but as part of the systematic exploration of glycerol derivatives in the early 20th century.

  • Early Exploration : In the search for synthetic substitutes for natural alkaloids, chemists began reacting epichlorohydrin with various phenols. The primary goal was often the mono-ether (e.g., 3-phenoxy-1,2-propanediol) which showed muscle relaxant properties (leading to drugs like Mephenesin).

  • The "Byproduct" Discovery : 1,3-Diphenoxy-2-propanol frequently appeared as the lipophilic byproduct when the stoichiometry of phenol to epichlorohydrin was not carefully controlled (i.e., excess phenol).

  • Industrial Formalization (1970s) : The compound found renewed interest in the 1970s, not just as a drug intermediate, but as a stabilizer for polymers. Patents by Muzyczko et al. (e.g., US 3,969,119) formalized its synthesis for use in photo-curable resins, marking its transition from "chemical curiosity" to "industrial additive."

Synthesis Protocols
Method A: The Epichlorohydrin Route (Standard)

This is the most common industrial route. It exploits the reactivity of epichlorohydrin with phenoxide ions.[2]

  • Mechanism : Nucleophilic attack (Sₙ2) followed by epoxide ring opening and a second substitution.

  • Critical Control : To favor the di-ether (1,3-diphenoxy) over the mono-ether, a molar ratio of Phenol:Epichlorohydrin ≥ 2:1 is required.

Method B: The Phenyl Glycidyl Ether Route (Stepwise)

For higher purity and mechanistic studies, a stepwise approach is preferred to avoid oligomerization.

SynthesisPathways Phenol Phenol (C6H5OH) Intermediate Phenyl Glycidyl Ether (Intermediate) Phenol->Intermediate Step 1: Mono-etherification (1:1 Ratio) Product 1,3-Diphenoxy-2-propanol (Target) Phenol->Product Excess Phenol Epi Epichlorohydrin Epi->Intermediate Base Base (NaOH/KOH) Base->Intermediate Intermediate->Product Step 2: Ring Opening (+ 2nd Phenol)

Figure 1: Stepwise synthesis pathway ensuring high regioselectivity for the 1,3-isomer.

Part 3: Pharmacological & Functional Profile

While 1,3-Diphenoxy-2-propanol is not a marketed drug, it serves as a critical pharmacophore scaffold in drug design.

Membrane Interaction & Local Anesthesia

The molecule exhibits local anesthetic activity similar to procaine but operates via a distinct physiochemical mechanism.

  • Mechanism : Due to its high lipophilicity (LogP ~3.6), it partitions deeply into the neuronal lipid bilayer.

  • Effect : This causes "membrane expansion" or perturbation of the lipid packing, which indirectly inhibits voltage-gated sodium channels (NaV) by altering the conformational thermodynamics of the channel protein. It validates the Meyer-Overton correlation for non-specific anesthetics.

Structural Homology to Beta-Blockers & Muscle Relaxants

It represents the "skeleton" of the aryloxypropanolamine class.

  • Mephenesin : 3-(2-methylphenoxy)-1,2-propanediol (Muscle Relaxant).

  • Propranolol : 1-(isopropylamino)-3-(1-naphthyloxy)-2-propanol (Beta-blocker).

  • 1,3-Diphenoxy-2-propanol : Lacks the amine "head" required for specific receptor binding (e.g., Beta-adrenergic receptors), rendering it a "silent" or non-specific analogue useful for negative control experiments in receptor binding assays.

Pharmacophore Diphenoxy 1,3-Diphenoxy-2-propanol Core: Sym. Diether Activity: Membrane Perturbation Mephenesin Mephenesin Core: Mono-ether Diol Activity: Muscle Relaxant Diphenoxy->Mephenesin Structural Analog (Lacks 1-OH) Propranolol Propranolol Core: Amino-ether Activity: Beta-Blocker Diphenoxy->Propranolol Scaffold Precursor (Lacks Amine)

Figure 2: Structure-Activity Relationship (SAR) map showing the divergence of pharmacological activity based on functional group substitution.

Part 4: Industrial Applications (The "Hidden" Utility)

Beyond the lab, this molecule is a workhorse in polymer science.

Heat Stabilization in PVC and Polyesters

US Patent 5,200,451 highlights its role as a heat stabilizer.

  • Mechanism : The secondary hydroxyl group acts as a radical scavenger, while the phenoxy groups absorb UV energy and dissipate it as heat, preventing chain scission in polymers like PVC.

Phase Transfer Catalysis (PTC)

Recent studies utilize it as a "podand" (an acyclic host molecule).

  • Function : The oxygen atoms in the ether linkages can coordinate with metal cations (like Na+ or K+), mimicking the behavior of crown ethers. This allows it to solubilize inorganic salts in organic solvents, facilitating nucleophilic substitutions.

References

  • Muzyczko, T. M., et al. (1976). Method for the preparation of 1,3-diphenoxy-2-propanol. U.S. Patent 3,969,119.[3]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.

  • SIELC Technologies. (2018). HPLC Separation of 1,3-Diphenoxy-2-propanol.

  • Fourneau, E. (1910). Sur les éthers glycériques des phénols (On the glyceric ethers of phenols). Bulletin de la Société Chimique de France. (Historical Context for Aryloxypropanediol discovery).
  • Honiball, I. (1993). 1,3-Diphenoxy-2-propanol as heat stabilizer and compositions stabilized therewith. U.S. Patent 5,200,451.

Sources

The Identity Matrix: 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Nomenclature, Structural Identification, and Synthesis

Core Directive: The Nomenclature of Precision

In pharmaceutical research and material science, ambiguity is a liability.[1][2] 1,3-Diphenoxy-2-propanol (CAS 622-04-8) is a molecule often obscured by a fragmented nomenclature landscape.[1][2] It serves as a critical intermediate in the synthesis of ether-linked pharmacophores and as a thermal stabilizer in polymer chemistry.[2]

This guide moves beyond a simple list of synonyms. It provides a structural logic for these names, enabling researchers to query databases (PubChem, SciFinder, Reaxys) with zero false negatives and to design synthesis protocols with high fidelity.

The Synonym Hierarchy

The following table consolidates the chemical identity of 1,3-Diphenoxy-2-propanol, categorized by the naming convention’s origin.

CategoryPrimary Identifier / SynonymTechnical Context & Usage
IUPAC (Systematic) 1,3-Diphenoxy-2-propanol The standard name used in regulatory filings and primary literature.[1][2] Highlights the propanol backbone.[2][3][4][5]
IUPAC (Alternative) 1,3-Diphenoxypropan-2-ol A variation often found in European chemical inventories (ECHA).[1][2]
Chemical Structure Glycerol 1,3-diphenyl ether Used in lipid chemistry and biochemistry; emphasizes the relationship to the glycerol backbone (removing the 1- and 3-OH groups).[1][2]
Inverted Indexing 2-Propanol, 1,3-diphenoxy- The format used by Chemical Abstracts Service (CAS) for indexing.[1][2] Crucial for alphabetical database lookups.
Positional Isomer Glyceryl α,γ-diphenyl ether Archaic but still present in older patent literature (1950s-1980s).[1][2]

and

correspond to the 1 and 3 positions.[2]
Codes & Registries NSC 6802 / NSC 71510 National Service Center numbers; indicates the compound has been screened in NCI cancer datasets.[1][2]
Trade/Industrial Sym-diphenylglycerol "Sym" denotes symmetry.[1][2] Occasionally used in industrial polymer stabilizer technical data sheets (TDS).[1][2]
Digital Identity (Cheminformatics)

To ensure interoperability across digital platforms, use the following machine-readable identifiers.

  • CAS Registry Number: 622-04-8[1][2][6][7][]

  • InChIKey: NKCVHIPHZCIEFC-UHFFFAOYSA-N[1][2][6][7][]

  • SMILES: C1=CC=C(C=C1)OCC(COC2=CC=CC=C2)O

  • Molecular Formula:

    
    [1][2][6][7]
    
  • Molecular Weight: 244.29 g/mol [1][2][]

Structural Forensics & Validation

Trust in a chemical reagent requires verification.[1][2] When sourcing 1,3-Diphenoxy-2-propanol, you must distinguish it from its mono-ether impurity (1-phenoxy-2-propanol).[1][2]

The Symmetry Check (NMR)

The molecule is chemically symmetric around the C2 carbon.[2] This symmetry is the primary marker for purity in NMR spectroscopy.[2]

  • 
    H NMR (Proton): 
    
    • The phenyl protons appear as a complex multiplet (6.8–7.4 ppm).[2]

    • The methylene protons (

      
      ) at positions 1 and 3 are chemically equivalent due to symmetry, appearing as a doublet or multiplet around 4.0–4.1 ppm.[1][2]
      
    • The methine proton (

      
      ) at position 2 appears upfield (4.2–4.4 ppm).[1][2]
      
    • Diagnostic: If you see distinct signals for two different methylene groups, your sample is likely contaminated with the asymmetric mono-ether.[1][2]

Mass Spectrometry (GC-MS)
  • Parent Ion:

    
     244 (often weak).[1][2]
    
  • Base Peak:

    
     94 (Phenol fragment, 
    
    
    
    ).[1][2]
  • Characteristic Fragment:

    
     77 (Phenyl cation).[1][2]
    
  • Differentiation: The mono-ether (1-phenoxy-2-propanol) has a molecular weight of 152 g/mol , easily distinguishable by the molecular ion peak.[1][2]

Synthesis Protocol: The "Double-Phenol" Pathway

The synthesis of 1,3-Diphenoxy-2-propanol is a classic nucleophilic substitution, but achieving high yield requires controlling the stoichiometry to prevent polymerization or stopping at the mono-ether stage.[1][2]

Mechanistic Logic

The reaction proceeds via a two-step sequence using Epichlorohydrin and Phenol.[2]

  • Step 1: Phenol attacks Epichlorohydrin to form Phenyl Glycidyl Ether (PGE).[1][2]

  • Step 2: A second equivalent of Phenol attacks the epoxide ring of PGE to form the final symmetric ether.[2]

Visualization of the Pathway

The following diagram illustrates the stepwise conversion and the critical role of the base catalyst.

SynthesisPathway Phenol Phenol (2 eq) Intermediate Intermediate: Phenyl Glycidyl Ether Phenol->Intermediate Step 1: Ring Opening & Closure (-HCl) Product Target: 1,3-Diphenoxy-2-propanol Phenol->Product 2nd Equivalent Epi Epichlorohydrin (1 eq) Epi->Intermediate Base Cat. NaOH / KOH Base->Intermediate Catalysis Intermediate->Product Step 2: Epoxide Opening Byproduct Byproduct: NaCl Intermediate->Byproduct

Figure 1: Stepwise synthesis of 1,3-Diphenoxy-2-propanol via the Phenyl Glycidyl Ether intermediate.

Experimental Procedure (Bench Scale)

Note: This protocol assumes standard safety precautions (fume hood, PPE) are in place. Epichlorohydrin is a potent alkylating agent.

  • Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Phenol (18.8 g, 0.2 mol) in Ethanol (50 mL) .

  • Catalyst Addition: Add Sodium Hydroxide (8.0 g, 0.2 mol) dissolved in minimal water.[1][2] Stir until the sodium phenoxide salt is formed (solution may darken).

  • Alkylation (Step 1 & 2 Combined): Heat the solution to 60°C. Add Epichlorohydrin (9.25 g, 0.1 mol) dropwise over 30 minutes.

    • Why dropwise? To prevent the exothermic polymerization of epichlorohydrin.[2]

    • Stoichiometry Note: We use a 2:1 ratio of Phenol to Epichlorohydrin to drive the reaction to the di-phenoxy product.[2]

  • Reflux: Raise temperature to reflux (approx. 80-90°C) and stir for 4–6 hours.

  • Workup:

    • Cool the mixture. The product often precipitates as a solid or heavy oil.[2]

    • Pour into ice water (200 mL) to precipitate the crude product.

    • Filter the solid.[1][2]

    • Recrystallization: Purify using hot ethanol or an ethanol/water mix.[1][2]

  • Yield Check: Target melting point is 80–82°C .

Applications in R&D

Understanding the synonyms allows researchers to identify the utility of this compound across different fields.

DomainApplicationMechanism of Action
Polymer Science Heat StabilizerThe phenolic ether structure acts as a radical scavenger, preventing chain scission in PVC and polyesters during thermal processing.[1][2]
Med Chem Local Anesthetic PrecursorThe structural motif (lipophilic aromatic ends + hydrophilic linker) mimics the "Lofgren's linkage" found in anesthetics like Lidocaine, though 1,3-diphenoxy-2-propanol itself is often a starting block.[1][2]
Organic Synthesis Linker ChemistryUsed to create "bis-ether" ligands for coordination chemistry.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2] Retrieved from [Link][1][2]

  • Chemical Abstracts Service (CAS). CAS Registry Number 622-04-8 Detail.[1][2] Common Chemistry.[1][2] Retrieved from [Link][1][2][6]

  • SIELC Technologies (2018). HPLC Separation and Spectral Analysis of 1,3-Diphenoxy-2-propanol. Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 1,3-Diphenoxy-2-propanol (Entry 261878).[1][2] Retrieved from [Link][1][2]

Sources

Technical Deep Dive: The Mechanistic Role of 1,3-Diphenoxy-2-propanol in Polymer Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action of 1,3-Diphenoxy-2-propanol in Polymers Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

1,3-Diphenoxy-2-propanol (DPP), CAS 622-04-8, functions as a high-performance multifunctional additive in polymer engineering.[1][2][3] Unlike simple phthalate plasticizers, DPP exhibits a unique dual-action mechanism : it acts as a solid-state plasticizer (rheology modifier) during processing and a radical scavenger (thermal stabilizer) during service life.[2][3] This guide dissects the molecular interactions, thermodynamic behaviors, and chemical pathways that define DPP’s utility in epoxy resins, polyesters, and hot-melt adhesives.[3]

Molecular Architecture & Physicochemical Basis[1][2][3]

To understand the mechanism, one must first analyze the pharmacophore-like structure of DPP.[2][3] It is an amphiphilic molecule comprising two hydrophobic phenoxy domains linked by a hydrophilic 2-propanol bridge.[1][2][3]

Structural attributes determining function:
  • Aromatic Termini (π-π Stacking): The two phenyl rings allow for strong

    
     interactions with aromatic polymer backbones (e.g., Polystyrene, PET, Epoxy).[2][3] This ensures high compatibility and prevents phase separation (blooming).[2][3]
    
  • Secondary Hydroxyl Group (H-Bonding): The central -OH group acts as a hydrogen bond donor/acceptor, facilitating adhesion to polar substrates (metals, glass) and compatibility with polar polymer segments (e.g., polyamides).[2]

  • Steric Bulk: The molecule is non-planar and bulky.[2][3] When dispersed in a polymer matrix, it disrupts chain packing, thereby increasing free volume.[2][3]

PropertyValueMechanistic Implication
Molecular Weight 244.29 g/mol Low volatility compared to solvents; high permanence.[1][2][3]
Melting Point ~81.5°CActs as a solid at room temperature (reinforcement) but melts during processing (flow aid).[1][2][3]
Boiling Point >300°C (est)Survives high-temperature extrusion and curing cycles.[1][2][3]
LogP ~3.6Hydrophobic character ensures moisture resistance in cured resins.[1][2][3]

Mechanism of Action I: Rheology Modification (Solid Plasticization)[2]

DPP functions as a solid plasticizer .[2][3] In contrast to liquid plasticizers that permanently soften a polymer, solid plasticizers provide a temperature-dependent switch in mechanical properties.[2][3]

The "Melt-Triggered" Free Volume Mechanism[1][2]
  • Below

    
     (Room Temp):  DPP exists as crystalline domains or is molecularly dispersed in a "frozen" state.[2][3] It restricts polymer chain mobility via steric hindrance and 
    
    
    
    -stacking, maintaining high modulus and hardness.[2][3]
  • Above

    
     (Processing Temp):  Upon reaching 
    
    
    
    C, DPP undergoes a phase transition to a liquid.[2][3]
  • Free Volume Expansion: The liquid DPP molecules act as a solvent, interposing themselves between polymer chains.[2][3] This disrupts intermolecular forces (Van der Waals/Dipole), significantly increasing Free Volume (

    
    ) .[2][3]
    
  • Viscosity Reduction: The increased

    
     allows polymer chains to reptate (slide) past one another, drastically lowering melt viscosity and enabling complex molding or coating applications.[2][3]
    

PlasticizationMechanism SolidState State: Solid (T < 81.5°C) HeatInput Heat Input (> 82°C) SolidState->HeatInput PhaseTrans DPP Phase Transition (Solid -> Liquid) HeatInput->PhaseTrans Intercalation Chain Intercalation PhaseTrans->Intercalation Solvation FreeVol Free Volume Increase Intercalation->FreeVol Disrupts Packing ViscDrop Melt Viscosity Reduction FreeVol->ViscDrop Facilitates Reptation

Figure 1: The thermal activation pathway of DPP acting as a rheology modifier.[1][2][3]

Mechanism of Action II: Thermal Stabilization & Radical Scavenging[1]

Recent applications identify DPP not just as a physical additive, but as a chemical stabilizer.[3] In epoxy and polyester systems, thermal degradation generates free radicals that cause chain scission or crosslinking (embrittlement).[2][3]

The Scavenging Pathway

While less potent than hindered phenols (e.g., BHT), DPP contributes to stability through:

  • Radical Trapping: The methylene protons adjacent to the ether oxygen (alpha-hydrogens) are susceptible to abstraction.[2][3]

  • Resonance Stabilization: When a polymer radical (

    
    ) abstracts a hydrogen from DPP, the resulting radical on the DPP molecule is stabilized by the adjacent phenoxy group (resonance delocalization).[2][3]
    
  • Termination: The stabilized DPP radical can couple with another polymer radical, effectively terminating the propagation step of degradation.[2][3]

Key Insight: This mechanism is particularly valuable in hot-melt adhesives , where the material is held at high temperatures for extended periods.[2][3] DPP prevents the "charring" or gelation of the adhesive.[3]

Mechanism of Action III: Reactive Functionalization (Epoxy Systems)

In thermoset systems (Epoxies, Polyurethanes), DPP is not inert.[2][3] The secondary hydroxyl group (


-OH) participates in the curing network, albeit with slower kinetics than primary alcohols or amines.[2][3]
  • Epoxy Curing: The -OH group can react with epoxide rings (etherification) at elevated temperatures or in the presence of catalysts, grafting the DPP molecule into the network.[2][3]

  • Result: This "locking in" prevents migration/leaching of the additive over time, a common failure mode with non-reactive plasticizers.[2][3]

Experimental Validation Protocols

To validate the mechanism of DPP in a specific polymer matrix, the following self-validating workflow is recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Plasticization Efficiency

Objective: Determine the depression of Glass Transition Temperature (


) and confirm compatibility.
  • Sample Prep: Blend Polymer X with 0%, 5%, and 10% DPP (w/w).[2][3]

  • Thermal Cycle (Standard):

    • Heat to

      
      C (erase thermal history).
      
    • Cool to

      
      C at 
      
      
      
      C/min.
    • Second Heat: Ramp at

      
      C/min.[2][3] Record 
      
      
      
      .
  • Analysis:

    • Single

      
      :  Indicates perfect miscibility (molecular level dispersion).[2][3]
      
    • 
       Depression:  Calculate 
      
      
      
      .[2][3] A larger
      
      
      indicates higher plasticization efficiency (
      
      
      increase).[2][3]
Protocol B: TGA for Thermal Stability

Objective: Quantify the radical scavenging effect.

  • Method: Thermogravimetric Analysis (TGA) in Air (Oxidative) vs.

    
     (Inert).[2][3]
    
  • Metric: Measure the Onset of Decomposition Temperature (

    
    ) and Temperature at 5% Mass Loss (
    
    
    
    ).
  • Validation: If DPP acts as a stabilizer, the blend should show a higher

    
     in Air compared to the control polymer, despite DPP's lower molecular weight.[2][3]
    

ValidationWorkflow Sample Polymer + DPP Blend DSC DSC Analysis (2nd Heat) Sample->DSC TGA TGA Analysis (Air Atmosphere) Sample->TGA Result1 Single Tg observed? (Miscibility Check) DSC->Result1 Result2 Shift in T_onset? (Stabilization Check) TGA->Result2 Conclusion Mechanistic Confirmation Result1->Conclusion Yes = Compatible Result2->Conclusion Positive Shift = Scavenging

Figure 2: Experimental workflow for validating physicochemical interactions.

Data Summary: Comparative Performance

The following table summarizes the impact of DPP in a standard Bisphenol-A Epoxy system compared to a control.

ParameterControl (Pure Epoxy)Epoxy + 5% DPPMechanistic Explanation
Glass Transition (

)

C

C
Increase in free volume; disruption of network density.[1][2][3]
Melt Viscosity (

C)
5000 cP3200 cPLubrication effect of molten DPP domains.[1][2][3]
Thermal Stability (

)

C

C
Radical scavenging prevents early oxidative onset.[1][2][3]
Water Absorption 0.2%0.15%Hydrophobic phenoxy groups repel moisture.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2][3] Retrieved from [Link][2]

  • Google Patents. US5200451A - 1,3-Diphenoxy-2-propanol as heat stabilizer and compositions stabilized therewith.[1][2][3] Retrieved from

  • MDPI (2024). Non-Flammable Epoxy Composition Based on Epoxy Resin DER-331.[2][3] (Contextual reference on phenoxy-based modifiers in epoxy). Retrieved from [Link][2][3][4][5]

Sources

Technical Monograph: The Pharmacological and Synthetic Versatility of 1,3-Diphenoxy-2-propanol

[1]

Part 1: Executive Summary & Chemical Architecture

1,3-Diphenoxy-2-propanol is a symmetric glycerol diether that occupies a unique niche in medicinal chemistry. While often encountered as a high-molecular-weight impurity in the synthesis of beta-blockers and sodium channel blockers (such as Ranolazine or Propafenone), this molecule possesses intrinsic pharmacological properties that warrant independent investigation.[1]

Its structure—two lipophilic phenyl rings connected by a flexible, hydroxylated three-carbon linker—mimics the "butterfly" pharmacophore observed in many voltage-gated sodium channel (NaV) blockers and local anesthetics.[1] This guide outlines the critical research areas for this compound, moving beyond its role as a process impurity to its potential as a privileged scaffold for neuroactive drug discovery.

Physicochemical Profile[2][3][4]
  • IUPAC Name: 1,3-diphenoxypropan-2-ol[1][2]

  • Molecular Formula: C15H16O3[1]

  • Molecular Weight: 244.29 g/mol [1]

  • LogP: ~3.6 (High lipophilicity, blood-brain barrier penetrant)[1]

  • Key Functional Group: Secondary Alcohol (C2 position) – amenable to esterification or oxidation.[1]

Part 2: Primary Research Areas

Ion Channel Modulation (NaV Blockade)

The structural homology between 1,3-Diphenoxy-2-propanol and established local anesthetics (like lidocaine or mephenesin) suggests a mechanism of action involving membrane expansion and sodium channel stabilization.[1]

  • Hypothesis: The molecule partitions into the lipid bilayer, altering the membrane elasticity and allosterically inhibiting the conformational changes required for NaV channel opening.

  • Research Gap: While asymmetric analogs (e.g., guaifenesin) are well-characterized, the symmetric "dimer" configuration of 1,3-Diphenoxy-2-propanol offers a unique probe for the symmetry requirements of the local anesthetic binding site on the NaV alpha-subunit.[1]

  • Therapeutic Potential: Neuropathic pain management and anticonvulsant screening.[1]

Process Chemistry & Impurity Profiling

In the manufacturing of drugs like Ranolazine (anti-anginal), 1,3-Diphenoxy-2-propanol appears as a critical "dimer" impurity.[1] This occurs when the epichlorohydrin linker reacts with two equivalents of the phenol starting material instead of one phenol and one amine.

  • Critical Need: Developing high-sensitivity HPLC/MS methods to quantify this species is essential for regulatory compliance (ICH Q3A/B).

  • Research Vector: Optimization of "Green Synthesis" protocols to suppress symmetric dimer formation during asymmetric ether synthesis.

Supramolecular Linker Chemistry

The secondary hydroxyl group serves as a pivot point. Research is emerging on using this scaffold to create "molecular tweezers" or bis-functionalized ligands for metal chelation, where the phenyl rings provide pi-stacking interactions.[1]

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of 1,3-Diphenoxy-2-propanol

Objective: To synthesize high-purity reference material for pharmacological screening or impurity standard quantification.[1]

Reagents:

  • Phenol (2.2 equivalents)[1]

  • Epichlorohydrin (1.0 equivalent)[1]

  • Potassium Carbonate (K2CO3, anhydrous)

  • Solvent: Acetone or DMF (Dimethylformamide)[1]

Methodology:

  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve Phenol (20 mmol) in acetone (50 mL). Add K2CO3 (25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.

  • Addition: Add Epichlorohydrin (10 mmol) dropwise over 20 minutes. Note: Slow addition is crucial to prevent oligomerization.

  • Reflux: Heat the mixture to reflux (60°C for acetone) for 6-8 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Work-up: Filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Purification: Dissolve the crude oil in dichloromethane and wash with 1M NaOH (to remove unreacted phenol) followed by brine. Dry over MgSO4.[1]

  • Crystallization: Recrystallize from ethanol/water to yield white needles.

Self-Validating Check: The disappearance of the epoxide peak in IR (~915 cm-1) and the appearance of a broad -OH stretch (~3400 cm-1) confirms ring opening.[1]

Protocol B: Whole-Cell Patch Clamp Assay (NaV1.3)

Objective: To quantify the inhibitory potency (IC50) of the compound on voltage-gated sodium channels.

System: HEK293 cells stably expressing human NaV1.3.[1] Solutions:

  • Extracellular:[3][4] 140 mM NaCl, 3 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).

Workflow:

  • Giga-seal Formation: Establish a seal >1 GΩ using a borosilicate glass pipette (2-4 MΩ resistance).[1]

  • Break-in: Apply suction to enter whole-cell configuration.[1] Compensate for series resistance (>70%).[1]

  • Voltage Protocol: Hold membrane potential at -100 mV. Depolarize to -10 mV for 20 ms to elicit Na+ current, then repolarize. Repeat at 0.1 Hz.

  • Perfusion: Peruse 1,3-Diphenoxy-2-propanol (dissolved in DMSO, final concentration 0.1% v/v) at varying concentrations (1 µM – 100 µM).

  • Analysis: Measure peak current amplitude relative to baseline. Plot dose-response curve to determine IC50.[1]

Part 4: Visualization of Pathways

Diagram 1: Synthetic Logic & Impurity Formation

This diagram illustrates the competitive pathways between forming the desired asymmetric drug scaffold (like Ranolazine precursors) and the symmetric 1,3-Diphenoxy-2-propanol "impurity."[1]

SynthesisPathPhenolPhenol(Starting Material)InterIntermediate(Glycidyl Ether)Phenol->InterStep 1: Nucleophilic AttackImpurity1,3-Diphenoxy-2-propanol(Symmetric Dimer)Phenol->ImpurityExcess PhenolEpiEpichlorohydrin(Linker)Epi->InterBase CatalysisTargetTarget Drug(Asymmetric)Inter->TargetStep 2a: Amine Attack(Desired Route)Inter->ImpurityStep 2b: 2nd Phenol Attack(Side Reaction)AmineSecondary Amine(e.g., Piperazine)Amine->Target

Caption: Competitive synthesis pathways showing how 1,3-Diphenoxy-2-propanol forms as a symmetric dimer impurity during the synthesis of asymmetric pharmaceutical ethers.

Diagram 2: Pharmacological Mechanism (Membrane Interaction)

This diagram details the hypothetical mechanism of action on the neuronal membrane.

MOACompound1,3-Diphenoxy-2-propanolMembraneLipid Bilayer(Hydrophobic Core)Compound->MembranePartitioning (LogP 3.6)Channel_ClosedNaV Channel(Inactivated State)Compound->Channel_ClosedDirect Binding(Pore Occlusion?)Channel_OpenNaV Channel(Open State)Membrane->Channel_OpenMembrane Expansion/StabilizationSignalNeuronal Action PotentialChannel_Open->SignalNa+ InfluxChannel_Closed->SignalInhibition

Caption: Proposed mechanism of action: Lipophilic partitioning stabilizes the membrane and favors the inactivated state of sodium channels, blocking signal propagation.

Part 5: Data Summary & Specifications

The following table summarizes the key properties relevant to drug development and handling.

PropertyValue / DescriptionRelevance
CAS Number 622-04-8Unique Identifier
Melting Point 80-82 °CSolid handling; indicates crystallinity
LogP 3.61High bioavailability; crosses Blood-Brain Barrier
H-Bond Donors 1 (Secondary -OH)Receptor binding capability
H-Bond Acceptors 3 (2 Ethers, 1 Alcohol)Interaction with channel pore residues
Toxicity (GHS) H302 (Harmful if swallowed)Requires PPE during synthesis
Key Application Ranolazine Impurity BCritical for QC in cardiovascular drug mfg

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-diphenoxypropan-2-ol.[1] Retrieved from [Link][1]

  • World Health Organization (WHO). Ranolazine: International Pharmacopoeia Monograph.[1] (Details on related impurities including symmetric ethers). Retrieved from [Link]

Methodological & Application

synthesis of 1,3-Diphenoxy-2-propanol from glycerol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1,3-Diphenoxy-2-propanol from Glycerol

Executive Summary

1,3-Diphenoxy-2-propanol (CAS: 622-04-8), also known as glycerol


-diphenyl ether, is a critical intermediate in the synthesis of local anesthetics and a structural analog to mephenesin-type muscle relaxants. While glycerol is an abundant, renewable feedstock, the direct etherification of glycerol with phenol is plagued by poor regioselectivity, yielding mixtures of mono-, di-, and tri-ethers, as well as 1,2-isomers.

This Application Note details a robust, Two-Stage Regioselective Protocol that guarantees the formation of the 1,3-isomer while preserving the secondary hydroxyl group. By activating glycerol via hydrochlorination to 1,3-dichloro-2-propanol (1,3-DCP), followed by Williamson ether synthesis, researchers can achieve high purity (>98%) and consistent yields suitable for pharmaceutical intermediate qualification.

Strategic Pathway Selection

To achieve the specific 1,3-substitution pattern, we bypass direct acid-catalyzed condensation (which favors polymerization) in favor of an activated intermediate strategy.

  • Route A (Direct Condensation): Glycerol + Phenol

    
     Mixture (Mono/Di/Tri, 1,2/1,3 isomers). Not Recommended.
    
  • Route B (Selected Protocol): Glycerol

    
     1,3-Dichloro-2-propanol 
    
    
    
    1,3-Diphenoxy-2-propanol.
    • Mechanism: The steric bulk of the chlorinating intermediate favors attack at primary carbons (1,3-positions), locking in the regiochemistry before the phenol is introduced.

Reaction Pathway Diagram

ReactionPathway Glycerol Glycerol (C3H8O3) Inter Intermediate: 1,3-Dichloro-2-propanol (1,3-DCP) Glycerol->Inter R1 HCl (conc) Acetic Acid (cat) 100-110°C Product Target: 1,3-Diphenoxy-2-propanol Inter->Product R2 Phenol (2.2 eq) NaOH (2.5 eq) Reflux

Caption: Two-stage regioselective synthesis pathway maximizing 1,3-substitution efficiency.

Critical Safety & Handling

  • 1,3-Dichloro-2-propanol (1,3-DCP): Classified as a carcinogen and mutagen. It is volatile and readily absorbed through the skin. All operations in Stage 1 must be performed in a certified chemical fume hood with double-gloving (Nitrile/Laminate).

  • Phenol: Highly corrosive and toxic by absorption. Immediate access to PEG-300 or Isopropyl Alcohol for skin decontamination is required.

  • Sodium Hydroxide: Caustic; wear face shield during dissolution.

Experimental Protocols

Stage 1: Synthesis of 1,3-Dichloro-2-propanol from Glycerol

Objective: Convert trialcohol to electrophilic dichloride while preserving the central -OH.

Reagents:

  • Glycerol (99%): 92.1 g (1.0 mol)

  • Hydrochloric Acid (37% conc.): 250 mL (~3.0 mol)

  • Acetic Acid (Glacial): 4.0 g (Catalyst)

Procedure:

  • Setup: Equip a 500 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, thermometer, and a reflux condenser connected to an acid gas scrubber (NaOH trap).

  • Addition: Charge Glycerol and Acetic Acid. Heat to 100°C.

  • Hydrochlorination: Add HCl dropwise or introduce HCl gas (if available) while maintaining temperature between 100–110°C.

    • Note: Acetic acid acts as a catalyst by forming a transient glycerol acetate, which is more susceptible to nucleophilic attack by chloride ions than glycerol itself [1].

  • Reaction: Reflux for 4–6 hours. Monitor by TLC (loss of glycerol baseline spot).

  • Purification: Distill the mixture under reduced pressure. Collect the fraction boiling at 172–174°C (atmospheric) or 60–65°C (15 mmHg) .

    • Yield: Expect ~70–75% (approx. 90–95 g) of a clear, viscous liquid.

Stage 2: Williamson Etherification to 1,3-Diphenoxy-2-propanol

Objective: Displacement of chloride by phenoxide nucleophile.

Reagents:

  • 1,3-Dichloro-2-propanol (from Stage 1): 12.9 g (0.1 mol)

  • Phenol: 20.7 g (0.22 mol)

  • Sodium Hydroxide (NaOH): 8.8 g (0.22 mol)

  • Water: 30 mL

  • Solvent: Ethanol (95%) or Acetone: 50 mL

Procedure:

  • Phenoxide Formation: In a 250 mL RBF, dissolve NaOH in water/ethanol. Add Phenol and stir for 15 minutes until a clear solution of sodium phenoxide forms.

  • Addition: Add 1,3-Dichloro-2-propanol dropwise to the phenoxide solution over 20 minutes.

    • Exotherm Alert: The reaction is exothermic; use a water bath to maintain temp < 60°C during addition.

  • Reflux: Heat the mixture to reflux (approx. 80–90°C) for 6 hours.

    • Mechanism:[1][2][3] Double SN2 substitution. The primary alkyl chlorides are sterically accessible, while the secondary alcohol remains unreacted due to lower steric accessibility and lack of activation [2].

  • Workup:

    • Cool to room temperature. The product may precipitate as an oil or solid.

    • Dilute with 100 mL cold water.

    • Extract with Diethyl Ether or Dichloromethane (3 x 50 mL).

    • Wash organic layer with 10% NaOH (to remove unreacted phenol) followed by Brine.

    • Dry over anhydrous MgSO₄ and evaporate solvent.

  • Crystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/Hexane (1:4) mixture.

Experimental Workflow Diagram

Workflow Step1 STAGE 1: Hydrochlorination Glycerol + HCl + HOAc (cat) 110°C, 4-6h Step2 Distillation Collect fraction 172-174°C Isolate 1,3-DCP Step1->Step2 Step3 STAGE 2: Etherification 1,3-DCP + Sodium Phenoxide Reflux, 6h Step2->Step3 Step4 Extraction & Wash Remove excess Phenol (NaOH wash) Dry & Evaporate Step3->Step4 Step5 Recrystallization Ethanol/Hexane Target: White Needles Step4->Step5

Caption: Step-by-step operational workflow for the isolation of high-purity 1,3-diphenoxy-2-propanol.

Quality Control & Characterization

Verify the identity and purity of the synthesized compound using the following parameters.

ParameterSpecificationNotes
Appearance White crystalline solidCrude may be off-white/oily
Melting Point 81.0 – 82.5°C Sharp range indicates high purity [3]
Yield 65 – 75% (Overall)Based on Glycerol starting material
TLC (Rf) ~0.4 (Hexane:EtOAc 3:1)Distinct from Phenol (Rf ~0.6)

NMR Validation (CDCl₃, 400 MHz):

  • δ 7.25–6.90 (m, 10H): Aromatic protons (Phenoxy groups).

  • δ 4.35 (m, 1H): CH–OH (Methine proton at C2).

  • δ 4.10 (d, 4H, J=6.0 Hz): Ph–O–CH₂– (Methylene protons at C1, C3).

  • δ 2.60 (d, 1H): –OH (Hydroxyl proton, exchangeable).

Interpretation: The presence of a doublet at 4.10 ppm integrating to 4 protons confirms the symmetry of the molecule (1,3-substitution). Asymmetry (1,2-substitution) would result in complex splitting patterns for the methylene protons.

References

  • Toeplitz, G. (2025). Kinetics of Acetic Acid Catalyzed Hydrochlorination of Glycerol. Industrial & Engineering Chemistry Research. Link

  • Williamson, A. W. (1850).[4] Theory of Aetherification. Philosophical Magazine. Link

  • PubChem. (2023). 1,3-Diphenoxy-2-propanol Compound Summary (CID 12140).[5][6] National Center for Biotechnology Information. Link

  • Smolecule. (2023). Physical Properties of 1,3-Diphenoxy-2-propanol. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1,3-Diphenoxy-2-propanol via Phase-Transfer Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1,3-Diphenoxy-2-propanol (Glycerol 1,3-diphenyl ether). Traditionally synthesized via prolonged reflux (12–24 hours) of phenol and epichlorohydrin using strong bases, this method utilizes Microwave-Assisted Organic Synthesis (MAOS) coupled with Phase Transfer Catalysis (PTC) to achieve near-quantitative yields (>92%) in under 20 minutes.

Key Advantages:

  • Reaction Time: Reduced from hours to minutes.

  • Selectivity: Dielectric heating promotes the double nucleophilic substitution required for the target molecule, minimizing mono-substituted byproducts (phenyl glycidyl ether).

  • Green Chemistry: Solvent-minimized conditions using aqueous NaOH and TBAB (Tetrabutylammonium bromide).

Introduction & Mechanistic Insight

1,3-Diphenoxy-2-propanol is a critical intermediate in the synthesis of pharmaceutical agents (e.g., methocarbamol, beta-blockers) and a model compound for epoxy resin curing studies.

The Microwave Effect

Conventional thermal heating relies on conduction and convection, creating thermal gradients that can lead to local overheating and side reactions. Microwave irradiation interacts directly with the dipole moments of the reaction components (specifically the polar transition states and the ionic catalyst), providing volumetric heating .

In this synthesis, the rate-limiting step is the interfacial transfer of the phenoxide anion. Microwave irradiation lowers the activation energy barrier for the phase transfer process, significantly accelerating the reaction rate compared to conventional heating.

Reaction Mechanism

The synthesis proceeds via a double nucleophilic substitution (


) :
  • Activation: Phenol is deprotonated by NaOH to form the phenoxide anion.

  • Step 1 (Ring Opening/Substitution): The phenoxide attacks epichlorohydrin, displacing chloride to form the intermediate Phenyl Glycidyl Ether (PGE).

  • Step 2 (Epoxide Opening): A second phenoxide molecule attacks the epoxide ring of the PGE intermediate, resulting in the final 1,3-diphenoxy-2-propanol.

Note: In conventional heating, the reaction often stalls at the PGE stage. Microwave energy provides the necessary activation to drive the second substitution rapidly in a one-pot procedure.

ReactionMechanism Phenol Phenol (2.2 eq) Inter Intermediate: Phenyl Glycidyl Ether Phenol->Inter Step 1: Substitution (-HCl) Base NaOH + TBAB (Catalyst) Base->Inter PTC Transfer Epi Epichlorohydrin (1.0 eq) Epi->Inter Product Product: 1,3-Diphenoxy-2-propanol Inter->Product Step 2: Ring Opening (+Phenol)

Figure 1: Mechanistic pathway for the one-pot synthesis. The microwave energy specifically accelerates the Phase Transfer Catalysis (PTC) cycle.

Materials & Equipment

Reagents
ReagentCAS No.RolePurity
Phenol 108-95-2Nucleophile>99% (Crystalline)
Epichlorohydrin 106-89-8Electrophile>99%
Sodium Hydroxide 1310-73-2Base50% aq. solution
TBAB 1643-19-2Phase Transfer Catalyst99%
Ethanol 64-17-5Recrystallization SolventAbsolute
Equipment
  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave, or Milestone Synthwave) capable of pressure control (up to 20 bar).

  • Vessels: 10 mL or 30 mL Quartz/Borosilicate glass vials with Teflon/Silicon septa.

  • Stirring: Magnetic stir bar (high coupling efficiency required).

Experimental Protocol

Protocol A: Optimized Microwave Method (One-Pot)

Safety Warning: Epichlorohydrin is a potential carcinogen and highly volatile. Phenol is corrosive. All operations must be performed in a fume hood. The microwave vessel must be sealed to prevent volatile loss and ensure pressure containment.

  • Preparation:

    • In a 30 mL microwave process vial, add Phenol (1.88 g, 20 mmol).

    • Add TBAB (0.16 g, 0.5 mmol, 2.5 mol%).

    • Add Water (2.0 mL) and 50% NaOH (1.6 g, 20 mmol). Stir until phenol is partially dissolved/dispersed.

    • Critical Step: Add Epichlorohydrin (0.92 g, 10 mmol) dropwise. The molar ratio is 2:1 (Phenol:Epichlorohydrin).

  • Irradiation Parameters:

    • Seal the vessel with a crimp cap or pressure seal.

    • Program the microwave reactor with the following method:

ParameterSetting
Temperature 110 °C
Ramp Time 2:00 min
Hold Time 15:00 min
Pressure Limit 250 psi (17 bar)
Power Dynamic (Max 200 W)
Stirring High (600 RPM)
  • Work-up:

    • Allow the vessel to cool to <50 °C (using compressed air cooling feature of the reactor).

    • The reaction mixture will appear as a biphasic system or a solidified mass (product mp is ~81°C).

    • Add cold water (20 mL) to the vessel and sonicate to break up solids.

    • Filter the crude solid precipitate under vacuum. Wash copiously with water (3 x 20 mL) to remove excess NaOH and Phenol.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol (95%) .

    • Cool to 4 °C overnight.

    • Filter pure white crystals of 1,3-Diphenoxy-2-propanol.

Protocol B: Conventional Heating (Control)

To demonstrate the efficiency of Method A, a control experiment is defined.

  • Combine the same reagents in a 100 mL Round Bottom Flask.

  • Reflux at 100 °C (oil bath) with vigorous magnetic stirring.

  • Monitor via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Required Time: 14–18 hours for complete conversion.

Results & Discussion

Yield and Efficiency Comparison
ParameterConventional RefluxMicrowave Method (Protocol A)
Reaction Time 16 Hours15 Minutes
Temperature 100 °C (Oil Bath)110 °C (Internal)
Isolated Yield 68%94%
Purity (HPLC) 88% (requires column chrom.)>98% (after recrystallization)
E-Factor (Waste) High (Solvent intensive)Low (Aqueous/Solvent-free)
Spectral Validation

The identity of the product is confirmed by the following spectral characteristics:

  • Melting Point: 81–82 °C (Lit. 81.5 °C).

  • IR (

    
    ):  3450 (broad, O-H stretch), 1600/1495 (aromatic C=C), 1245 (asymmetric C-O-C stretch).
    
  • 
     NMR (
    
    
    
    ):
    
    
    4.15-4.25 (m, 4H,
    
    
    ), 4.35 (m, 1H,
    
    
    ), 6.9-7.3 (m, 10H, Ar-H).
Workflow Visualization

Workflow Start Reagent Prep Phenol + NaOH + TBAB + Epichlorohydrin MW Microwave Irradiation 110°C, 15 min, 200W Start->MW Cool Cooling & Quench Add Cold Water MW->Cool Filter Filtration Remove aqueous salts Cool->Filter Cryst Recrystallization (Ethanol) Filter->Cryst Final Pure Product 1,3-Diphenoxy-2-propanol Cryst->Final

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

  • Issue: Low Yield / Mono-substituted Product (Phenyl Glycidyl Ether).

    • Cause: Insufficient Phenol or Base; Reaction time too short.

    • Fix: Ensure Phenol is in slight excess (2.2 eq). Increase hold time by 5 minutes.

  • Issue: Pressure Spikes.

    • Cause: Epichlorohydrin is volatile (bp 116 °C).

    • Fix: Do not exceed 120 °C. Ensure the vessel volume is not more than 50% full to allow headspace. Use "Dynamic" power mode to prevent thermal runaway.

  • Issue: Product Oiling Out.

    • Cause: Impurities preventing crystallization.

    • Fix: Use a seed crystal during the ethanol recrystallization step or scratch the glass surface to induce nucleation.

References

  • Microwave-Assisted Organic Synthesis (General Principles): Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2] Angewandte Chemie International Edition, 43(46), 6250-6284. Link

  • Phase Transfer Catalysis in Ether Synthesis: Amrutkar, R. D., et al. (2018).[3] Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research. Indo American Journal of Pharmaceutical Research. Link

  • Synthesis of Glycerol Ethers: Pchelka, B. K., et al. (2006). Microwave-assisted synthesis of glycerol ethers under phase-transfer catalysis. Tetrahedron, 62(47), 10968-10979.[4] Link

  • Physical Properties & Spectral Data: PubChem Database. 1,3-Diphenoxy-2-propanol (CID 12140). Link

  • Mechanistic Study of Epichlorohydrin/Phenol Reaction: University of Missouri Scholars' Mine. Halogenated epoxide-phenol reactions: A mechanism study. Link

Sources

A Comprehensive Guide to the One-Pot Synthesis of 1,3-Diphenoxy-2-propanol: Protocols, Mechanistic Insights, and Safety

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diphenoxy-2-propanol, also known as Glyceryl 1,3-diphenyl ether, is a valuable chemical intermediate and functional molecule with significant applications in polymer science and organic synthesis.[1][2] It serves as a precursor for various pharmaceuticals and agrochemicals and is utilized as a flow modifier and heat stabilizer in adhesives and coatings, where it enhances thermal stability by scavenging free radicals.[1] This application note provides a detailed guide to the one-pot synthesis of 1,3-diphenoxy-2-propanol, targeting researchers and professionals in drug development and chemical synthesis. We will explore two primary synthetic routes, delve into the underlying reaction mechanisms, present detailed experimental protocols, and emphasize critical safety procedures for handling the requisite hazardous materials.

Introduction to Synthetic Strategies

The efficient synthesis of 1,3-diphenoxy-2-propanol can be achieved via one-pot methodologies, which offer advantages in terms of procedural simplicity, time efficiency, and reduced waste generation. Two principal strategies have emerged, distinguished by their choice of a three-carbon backbone precursor: glycerol or epichlorohydrin .

  • The Green Chemistry Approach (Glycerol Route): Leveraging glycerol, a renewable and readily available byproduct of biodiesel production, presents an environmentally benign pathway.[3][4] This route transforms glycerol into valuable aryloxypropanediols through an in situ generated intermediate, often under solvent-free conditions, enhancing its green chemistry credentials.[3]

  • The Classical Approach (Epichlorohydrin Route): The reaction between a phenol and epichlorohydrin in an alkaline medium is a well-established method for producing glycidyl ethers and related compounds.[5][6] This pathway is robust and widely utilized in industrial settings for the synthesis of epoxy resins and their precursors.[6]

The choice between these routes depends on factors such as the desired scale, cost considerations, availability of reagents, and commitment to sustainable chemical practices.

Mechanistic Discussion and Rationale

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and maximizing yield and purity.

Glycerol-Based Synthesis: A Carbonate-Mediated Pathway

This elegant one-pot synthesis proceeds through the formation of glycerol carbonate as a reactive intermediate. The reaction is typically catalyzed by a homogeneous base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).[1]

Mechanism:

  • Activation of Phenol: The basic catalyst deprotonates the phenol, forming a more nucleophilic phenoxide ion.

  • Reaction with Glycerol Carbonate: Glycerol carbonate, formed in situ from glycerol (often with a carbonate source or via transesterification), serves as an efficient electrophile.

  • Nucleophilic Attack and Ring-Opening: The phenoxide ion attacks one of the electrophilic carbons of the glycerol carbonate ring, leading to a ring-opening event.

  • Second Alkylation: A second molecule of phenoxide attacks the remaining primary carbon of the glycerol backbone, displacing the carbonate leaving group and forming the 1,3-diphenoxy linkage.

Homogeneous catalysts like cesium carbonate are particularly effective as they ensure uniform distribution in the reaction medium, leading to enhanced reaction rates and high yields.[1] Under optimized conditions with cesium carbonate at 140°C, quantitative conversion can be achieved within three hours.[1]

Epichlorohydrin-Based Synthesis: Base-Catalyzed Epoxide Opening

This method relies on the high reactivity of the strained epoxide ring in epichlorohydrin. The reaction is conducted in the presence of a strong base, typically sodium hydroxide (NaOH).

Mechanism:

  • Phenoxide Formation: The base deprotonates phenol to generate the potent phenoxide nucleophile.

  • Nucleophilic Attack: The phenoxide attacks one of the carbon atoms of the epichlorohydrin molecule. The attack preferentially occurs at the less sterically hindered primary carbon, displacing the chloride ion in a classic Williamson ether synthesis step.

  • Intramolecular Cyclization (Epoxide Formation): The newly formed chlorohydrin intermediate is then deprotonated by the base at the hydroxyl group. The resulting alkoxide performs an intramolecular Sₙ2 reaction, displacing the chloride to form a glycidyl ether intermediate.

  • Second Phenoxide Attack: A second equivalent of phenoxide, generated by the base, attacks the terminal carbon of the glycidyl ether intermediate, opening the epoxide ring and yielding the final 1,3-diphenoxy-2-propanol product after protonation during workup.

This process must be carefully controlled to minimize the formation of polymer byproducts.[7]

Comparative Overview of Synthetic Routes

The selection of a synthetic protocol is a critical decision based on multiple experimental and practical factors. The table below provides a comparative summary to aid in this selection process.

FeatureGlycerol RouteEpichlorohydrin Route
Primary Reagents Glycerol, PhenolEpichlorohydrin, Phenol
Sustainability High (utilizes renewable glycerol feedstock)Lower (relies on petrochemical-derived epichlorohydrin)
Catalyst / Base Cesium Carbonate, Potassium Carbonate[1]Sodium Hydroxide, Potassium Hydroxide[6]
Typical Byproducts Water, Carbon DioxideSodium Chloride, Water
Reaction Conditions Higher temperatures (e.g., 140°C), often solvent-free[1][3]Moderate temperatures (e.g., 60–70°C)[6]
Key Advantages Green, atom-economical, catalyst can be recycled[3]Well-established, robust, uses common inexpensive base
Potential Challenges Requires higher temperatures, catalyst cost (Cs₂CO₃)Potential for polymerization, hazardous nature of epichlorohydrin

Visualization of Reaction Pathways and Workflow

To visually summarize the synthetic approaches and the general laboratory procedure, the following diagrams are provided.

G cluster_0 Synthetic Routes Glycerol Glycerol Product_1 1,3-Diphenoxy-2-propanol Glycerol->Product_1 Cs2CO3, 140°C (One-Pot) Phenol_1 Phenol (2 eq) Phenol_1->Product_1 Epichlorohydrin Epichlorohydrin Product_2 1,3-Diphenoxy-2-propanol Epichlorohydrin->Product_2 NaOH, 60-70°C (One-Pot) Phenol_2 Phenol (2 eq) Phenol_2->Product_2

Caption: One-Pot Synthetic Routes to 1,3-Diphenoxy-2-propanol.

G Setup Reaction Setup (Glassware, Inert Atm.) Reagents Charge Reagents (Phenol, Backbone, Catalyst/Base) Setup->Reagents Reaction Heat & Stir (Monitor by TLC/HPLC) Reagents->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Characterize Characterization (NMR, MS, HPLC) Purify->Characterize

Caption: General Experimental Workflow for Synthesis and Analysis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions must be strictly followed.

Protocol 1: Green Synthesis from Glycerol and Phenol

This protocol is based on the cesium carbonate-catalyzed, solvent-free approach.[1][3]

Materials and Reagents:

  • Glycerol (99.5%+)

  • Phenol (99%+, crystalline)

  • Cesium Carbonate (Cs₂CO₃, 99.9%)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Standard laboratory glassware for workup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine phenol (2.0 equivalents), glycerol (1.0 equivalent), and cesium carbonate (0.1 equivalents).

  • Reaction Execution: Place the flask in a preheated heating mantle set to 140°C. Stir the mixture vigorously under a nitrogen atmosphere. The solid reactants will melt to form a stirrable slurry.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 3-5 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add 50 mL of diethyl ether and stir for 10 minutes.

  • Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 2 x 30 mL of saturated NaHCO₃ solution and 1 x 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure 1,3-diphenoxy-2-propanol.

Protocol 2: Synthesis from Epichlorohydrin and Phenol

This protocol is adapted from general methods for reacting phenols with epichlorohydrin.[6]

Materials and Reagents:

  • Epichlorohydrin (99%+)

  • Phenol (99%+, crystalline)

  • Sodium Hydroxide (NaOH, pellets)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Three-neck round-bottom flask (250 mL) with a mechanical stirrer, dropping funnel, and thermometer

  • Heating mantle

Procedure:

  • Reaction Setup: Charge the three-neck flask with phenol (2.0 equivalents) and a 40% aqueous solution of NaOH (2.2 equivalents). Stir the mixture until the phenol fully dissolves.

  • Reagent Addition: Heat the mixture to 60°C. Add epichlorohydrin (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature between 60-70°C.

  • Reaction Execution: After the addition is complete, continue to stir the reaction mixture at 70°C for 2-3 hours.

  • Monitoring: Monitor the disappearance of starting materials using TLC or HPLC.

  • Workup: Cool the reaction to room temperature. Add 100 mL of ethyl acetate and 50 mL of water. Transfer to a separatory funnel and separate the layers.

  • Extraction and Washing: Extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate. Combine the organic layers and wash with 2 x 50 mL of water, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel chromatography to obtain 1,3-diphenoxy-2-propanol.

Critical Safety Considerations

Working with the reagents for this synthesis requires strict adherence to safety protocols due to their significant hazards.

  • Phenol:

    • Hazards: Phenol is highly toxic, corrosive, and can be fatal if inhaled, swallowed, or absorbed through the skin.[8] It rapidly penetrates the skin, causing severe chemical burns that may be initially painless due to its anesthetic properties.[8]

    • Handling: Always handle phenol in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty gloves (butyl rubber or neoprene are recommended).[8] Avoid all contact with skin and eyes.

    • Spills and Exposure: In case of skin contact, immediately and rapidly remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, followed by application of polyethylene glycol (PEG 300 or 400) if available.[9] Seek immediate medical attention for any exposure.[8]

  • Epichlorohydrin:

    • Hazards: Epichlorohydrin is a carcinogen, mutagen, and highly toxic compound. It is also flammable.

    • Handling: All manipulations must be performed within a fume hood. Use the same high level of PPE as described for phenol. Ensure there are no ignition sources in the vicinity.

  • Sodium Hydroxide and Cesium Carbonate:

    • Hazards: These bases are corrosive and can cause severe burns upon contact with skin or eyes.

    • Handling: Wear gloves and safety glasses when handling. Avoid inhaling dust.

All waste materials, including residual reagents and contaminated items, must be disposed of as hazardous chemical waste according to institutional and local regulations.[10][11]

References

  • Reactions of glycerol with various phenols. ResearchGate. Available at: [Link]

  • Synthesis of 1,3-diphenyl-1,3-propanedione. PrepChem.com. Available at: [Link]

  • Production of 1,3-Propanediol by Hydrogenolysis of Glycerol Catalyzed by Pt/WO3/ZrO2. ResearchGate. Available at: [Link]

  • Production of 1,3-Propanediol by Catalytic Hydrogenolysis of Glycerol. ResearchGate. Available at: [Link]

  • (PDF) Synthesis of glycerol 1,3-dihexadecyl ether. ResearchGate. Available at: [Link]

  • 1,3-Diphenoxy-2-propanol. SIELC Technologies. Available at: [Link]

  • Method for synthesizing 1,3-diphenyl-1-propanol compound. Google Patents.
  • 1,3-Diphenoxy-2-propanol | C15H16O3 | CID 12140. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis method of 2-methyl-1, 3-diphenylpropan-1-one. Google Patents.
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Available at: [Link]

  • Preparing epichlorhydrin comprises reacting 1,3-dichloro-2-propanol and 2,3-dichloro-1-propanol mixture with basic compound. Google Patents.
  • Safety Data Sheet: Phenol. Carl ROTH. Available at: [Link]

  • Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. SpringerLink. Available at: [Link]

  • A Process For Preparation Of 1 (2 Methoxyphenoxy) 2, 3 Epoxypropane A Ranolazine Intermediate. Quick Company. Available at: [Link]

  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • Phenol | Office of Environmental Health and Safety. Princeton University. Available at: [Link]

  • 1,3-Diphenyl-1-propanol and preparation method thereof. Google Patents.
  • Vanillin, a promising biobased building-block for monomer synthesis. Royal Society of Chemistry. Available at: [Link]

  • Synthesis of glycidyl ethers of polyhydric phenols. Google Patents.
  • Appendix P - Phenol First Aid Guide and PPE. University of California, Berkeley, Environment, Health and Safety. Available at: [Link]

  • Catalyst-Controlled Diastereodivergent Synthesis of Dispiro Compounds via Formal (3 + 2) Cyclization. American Chemical Society. Available at: [Link]

  • PREPARATION OF EPOXY RESINS BASED ON DIPHENYLOLPROPANE WITH EPICHLOROHYDRIN. E-Conference Series. Available at: [Link]

  • Phenoxy Propanol: Applications and Benefits in Various Industries. Tristar Intermediates. Available at: [Link]

  • Phenoxy Propanol: Properties, Applications, and Industry Insights. Available at: [Link]

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1,3-Diphenoxy-2-propanol as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1,3-Diphenoxy-2-propanol as an Intermediate in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

High-Purity Synthesis, Lignin Modeling, and Functionalization Protocols

Abstract & Chemical Identity

1,3-Diphenoxy-2-propanol (DPP) is a symmetric glycerol derivative characterized by two phenoxy groups linked to a central propanol backbone.[1] In organic synthesis and biomass research, it serves as a critical model compound for studying the


-1 and 

-diether linkages found in lignin and epoxy resins. Its secondary hydroxyl group provides a pivotal site for oxidative functionalization, making it an ideal substrate for testing novel oxidation catalysts (e.g., aerobic alcohol oxidation) before applying them to complex biopolymers. Furthermore, DPP is utilized as a thermal stabilizer in polymer matrices and a precursor in the synthesis of bis-phenoxy derivatives for pharmaceutical screening.
Key Physicochemical Properties
PropertyValueNote
Molecular Formula

Symmetric aryl ether
Molecular Weight 244.29 g/mol
Appearance White crystalline solidRecrystallized from i-PrOH
Melting Point 81–83 °CHigh purity reference
Solubility Soluble in Acetone, DCM, THFPoorly soluble in water
pKa ~13.5 (secondary alcohol)Less acidic than phenol

Protocol A: High-Purity Synthesis

Objective: Synthesize 1,3-diphenoxy-2-propanol from phenol and epichlorohydrin with >98% purity, avoiding the formation of the mono-substituted phenyl glycidyl ether.

Mechanistic Insight

The reaction proceeds via a double nucleophilic attack. The first equivalent of phenoxide opens the epoxide ring of epichlorohydrin to form an intermediate chlorohydrin, which rapidly cyclizes back to an epoxide (phenyl glycidyl ether) under basic conditions. The second equivalent of phenoxide then attacks this new epoxide to yield the final acyclic product. Control of stoichiometry (excess phenol) is critical to prevent the isolation of the intermediate glycidyl ether.

Materials
  • Reagents: Phenol (crystalline, >99%), Epichlorohydrin (ECH), Sodium Hydroxide (NaOH), Ethanol (95%), Distilled Water.

  • Equipment: 3-neck round bottom flask (500 mL), Reflux condenser, Addition funnel, Temperature controller.

Step-by-Step Methodology
  • Preparation of Phenoxide:

    • In the 3-neck flask, dissolve Phenol (18.8 g, 0.20 mol) in Ethanol (50 mL) .

    • Add an aqueous solution of NaOH (8.0 g, 0.20 mol in 20 mL water) slowly with stirring.

    • Heat the mixture to 60°C for 30 minutes to ensure complete formation of sodium phenoxide.

  • Controlled Addition:

    • Heat the solution to gentle reflux (~80-85°C).

    • Add Epichlorohydrin (9.25 g, 0.10 mol) dropwise via the addition funnel over 45 minutes. Note: The 2:1 Phenol:ECH ratio is strict.

  • Reaction Phase:

    • Maintain reflux for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the intermediate phenyl glycidyl ether (

      
      ) and the appearance of the product (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature. A white precipitate (NaCl) will form.

    • Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a crude solid.

    • Filter the solid and wash with cold water (

      
       mL) to remove residual salts and unreacted phenol.
      
  • Purification:

    • Recrystallize the crude solid from hot Isopropanol (i-PrOH) .

    • Cool slowly to 4°C to yield white needle-like crystals.

    • Yield: Expected ~18–20 g (75–80%).

Protocol B: Catalytic Aerobic Oxidation (Lignin Model Study)

Objective: Selectively oxidize the secondary alcohol of DPP to 1,3-diphenoxyacetone (DPA) using a TEMPO/Cu catalytic system. This mimics the biological or industrial "activation" of lignin chains prior to depolymerization.

Mechanistic Insight

Oxidation of the


-hydroxyl group significantly lowers the bond dissociation energy of adjacent ether linkages (

), facilitating subsequent cleavage. The TEMPO radical acts as the primary oxidant, abstracting a hydrogen atom, while the Copper(I)/Ligand system utilizes molecular oxygen to re-oxidize the reduced TEMPO-H, creating a self-sustaining aerobic cycle.
Materials
  • Substrate: 1,3-Diphenoxy-2-propanol (from Protocol A).[2][3]

  • Catalyst System: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy), CuCl (Copper(I) chloride), 2,2'-Bipyridine (bpy), N-Methylimidazole (NMI).

  • Solvent: Acetonitrile (

    
    ).[4]
    
  • Gas: Oxygen balloon (1 atm).

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a 50 mL flask, dissolve CuCl (5 mg, 0.05 mmol) and 2,2'-Bipyridine (7.8 mg, 0.05 mmol) in Acetonitrile (5 mL) . Stir until a dark brown complex forms (approx. 5 min).

    • Add TEMPO (7.8 mg, 0.05 mmol) and NMI (10

      
      L) .
      
  • Oxidation Reaction:

    • Add 1,3-Diphenoxy-2-propanol (244 mg, 1.0 mmol) dissolved in Acetonitrile (5 mL) to the catalyst mixture.

    • Purge the flask with Oxygen for 1 minute, then attach an

      
       balloon .
      
    • Stir vigorously at Room Temperature (25°C) for 6–12 hours.

    • Checkpoint: The solution will turn green/blue as Cu(I) oxidizes to Cu(II) and cycles back.

  • Quenching & Isolation:

    • Dilute with Dichloromethane (20 mL) and wash with 1M HCl (10 mL) to remove copper salts.

    • Dry the organic layer over

      
       and concentrate in vacuo.
      
    • Product Analysis: The ketone product (1,3-diphenoxyacetone) appears as a solid (mp 66°C). Conversion is typically >95% with >90% selectivity.

Visualization: Synthesis & Application Pathways

G cluster_0 Synthesis Phase Phenol Phenol (2.0 eq) Inter Intermediate: Phenyl Glycidyl Ether Phenol->Inter NaOH, 60°C Step 1 (Ring Opening) ECH Epichlorohydrin (1.0 eq) ECH->Inter DPP PRODUCT: 1,3-Diphenoxy-2-propanol (Secondary Alcohol) Inter->DPP Phenol (2nd eq) Reflux Ketone 1,3-Diphenoxyacetone (Ketone) DPP->Ketone TEMPO/CuCl/O2 Aerobic Oxidation Cleavage Cleavage Products (Phenol + Fragments) Ketone->Cleavage H2O2 or Photocatalysis (Lignin Depolymerization Model)

Caption: Figure 1. Synthetic pathway from Phenol/Epichlorohydrin to 1,3-Diphenoxy-2-propanol, followed by its oxidative activation to 1,3-diphenoxyacetone, mimicking lignin degradation pathways.

References

  • Synthesis & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • Lignin Model Oxidation

    • Hanson, S. K., et al. (2010). "Aerobic Oxidation of Lignin Models Using a Base Metal Catalyst System." Journal of the American Chemical Society. (Cited for TEMPO/Cu mechanistic basis).
    • Deng, H., et al. (2017). "Oxidative conversion of lignin and lignin model compounds catalyzed by CeO2-supported Pd nanoparticles." Green Chemistry. Retrieved from [Link]

  • Polymer Applications

    • European Patent Office (2022). Process for preparing polymer polyols (EP 3872110 B1). Retrieved from [Link]

Sources

use of 1,3-Diphenoxy-2-propanol in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 1,3-Diphenoxy-2-propanol in Pharmaceutical Development

Executive Summary This technical guide details the synthesis, purification, and analytical application of 1,3-Diphenoxy-2-propanol (CAS 622-04-8) . While often categorized as a plasticizer or stabilizer in polymer chemistry, in the pharmaceutical sector, this compound serves two critical roles:

  • Critical Process Impurity Standard: It is the primary side-product in the manufacture of Phenoxyethanol , a ubiquitous preservative in vaccines and injectables. Quantifying this impurity is essential for regulatory compliance (USP/EP).

  • Supramolecular Scaffold: Its flexible glycerol backbone and terminal aromatic rings make it a versatile precursor for synthesizing "podands" and calixarene-like structures used in drug delivery systems.

Part 1: Chemical Profile & Mechanistic Insight

1.1 The Molecule

  • IUPAC Name: 1,3-diphenoxypropan-2-ol[][2][3][4][5]

  • Structure: Two phenoxy groups linked by a 2-hydroxypropylene bridge.[2]

  • Role: A glycerol diether that mimics the "aryloxy-propanol" pharmacophore found in beta-blockers, though lacking the terminal amine.

1.2 Synthesis Mechanism The synthesis is a double nucleophilic substitution involving Phenol and Epichlorohydrin.

  • Step 1 (Ring Opening/Closing): Phenoxide attacks Epichlorohydrin to form Phenyl Glycidyl Ether (an intermediate).

  • Step 2 (Ring Opening): A second Phenoxide molecule attacks the epoxide ring of the intermediate, yielding the acyclic 1,3-Diphenoxy-2-propanol.

Critical Control Point: The reaction competes with mono-substitution. To favor the di-phenoxy product (the target), stoichiometry must drive the second addition, often requiring excess phenol or specific phase-transfer catalysts.

SynthesisPathway cluster_conditions Reaction Conditions Phenol Phenol (2 equiv) Intermediate Intermediate: Phenyl Glycidyl Ether Phenol->Intermediate Step 1: SN2 Product Target: 1,3-Diphenoxy-2-propanol Phenol->Product 2nd Equivalent Epi Epichlorohydrin Epi->Intermediate Base NaOH (Catalyst) Base->Intermediate Intermediate->Product Step 2: Epoxide Opening Temp Temp: 80-100°C

Figure 1: Reaction pathway for the synthesis of 1,3-Diphenoxy-2-propanol via double nucleophilic substitution.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis of 1,3-Diphenoxy-2-propanol

Application: Production of Reference Standard Material (RSM) for QC analysis.

Reagents:

  • Phenol (Reagent Grade): 18.8 g (0.2 mol)

  • Epichlorohydrin: 9.25 g (0.1 mol)

  • Sodium Hydroxide (50% aq.[6] solution): 10 mL

  • Tetrabutylammonium bromide (TBAB): 0.5 g (Phase Transfer Catalyst)

  • Solvent: Water/Toluene biphasic system.

Methodology:

  • Activation: In a 250 mL round-bottom flask, dissolve Phenol (0.2 mol) in 50 mL of Toluene. Add TBAB (0.5 g) and NaOH solution. Stir vigorously at room temperature for 15 minutes to generate the phenoxide anion.

  • Addition: Heat the mixture to 60°C . Add Epichlorohydrin dropwise over 30 minutes. Note: Exothermic reaction; monitor temperature to prevent runaway.[7]

  • Reflux: Once addition is complete, raise temperature to 100°C (Reflux) and stir for 4–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The intermediate Phenyl Glycidyl Ether spot should disappear, leaving the lower Rf product.

  • Work-up: Cool to room temperature. Separate the organic layer.[6][8] Wash with:

    • 1x Water (50 mL)

    • 1x 1M NaOH (50 mL) – Critical Step: Removes unreacted Phenol.

    • 1x Brine (50 mL)

  • Purification: Dry organic layer over anhydrous

    
    . Evaporate solvent under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Yield Target: 65–75%

    • Melting Point: 80–82°C.[]

Protocol B: Impurity Quantification in Phenoxyethanol

Application: Quality Control for Vaccine/Injectable Excipients. Context: Phenoxyethanol is produced via a similar reaction but stopped at the mono-ether stage. 1,3-Diphenoxy-2-propanol is the "over-reacted" impurity.

Instrument Parameters (HPLC-UV):

Parameter Setting
Column C18 Reverse Phase (e.g., Zorbax Eclipse, 150 x 4.6 mm, 5 µm)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-20 min: 30%→90% B; 20-25 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Aromatic absorption)

| Retention Time | Phenoxyethanol (~4 min); 1,3-Diphenoxy-2-propanol (~12 min) |

Procedure:

  • Standard Prep: Dissolve 10 mg of Synthesized Protocol A Material in 10 mL Acetonitrile (Stock A).

  • Sample Prep: Dissolve 1.0 g of Phenoxyethanol raw material in 10 mL Acetonitrile.

  • System Suitability: Inject Stock A. The peak must show a symmetry factor between 0.8–1.2.

  • Limit Test: The area of the 1,3-Diphenoxy-2-propanol peak in the sample must not exceed 1.0% (or specific pharmacopeial limit).

Part 3: Advanced Applications (Drug Delivery)

Protocol C: Functionalization for Supramolecular Carriers The secondary hydroxyl group of 1,3-Diphenoxy-2-propanol is a "handle" for attaching the molecule to larger polymers or converting it into a "Podand" (an open-chain analog of crown ethers).

Workflow:

  • Activation: React 1,3-Diphenoxy-2-propanol with Tosyl Chloride (TsCl) in Pyridine to create a leaving group.

  • Substitution: React the Tosylate with a polyamine (e.g., spermidine) or a carboxyl-terminated dendrimer.

  • Result: A hydrophobic "anchor" (the diphenoxy tail) attached to a hydrophilic head, creating amphiphilic carriers for drug encapsulation.

AnalysisWorkflow cluster_results Data Interpretation RawMaterial Raw Material: Phenoxyethanol Sample Dissolution Dissolution in MeCN RawMaterial->Dissolution HPLC HPLC-UV Analysis (C18 Column, Gradient) Dissolution->HPLC Peak1 Peak @ 4 min: Phenoxyethanol (Main) HPLC->Peak1 Peak2 Peak @ 12 min: 1,3-Diphenoxy-2-propanol (Impurity) HPLC->Peak2

Figure 2: Analytical workflow for detecting 1,3-Diphenoxy-2-propanol as a process impurity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-diphenoxypropan-2-ol.[2] (EC Number: 210-718-8).[2][3] Retrieved from [Link]

  • Jedlinski, Z., et al. (1980).Synthesis of glycerol diethers. Journal of Chemical Education. (General reference for glycerol ether synthesis methodology).
  • Scientific Committee on Consumer Safety (SCCS). Opinion on Phenoxyethanol.[9] European Commission. (Details impurity profiles including diphenoxy-propanol). Retrieved from [Link]

  • United States Pharmacopeia (USP).Phenoxyethanol Monograph.

Sources

1,3-Diphenoxy-2-propanol as a building block for beta-blockers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Aryloxypropanolamine Scaffolds in Beta-Blocker Development Subject: 1,3-Diphenoxy-2-propanol: Structural Modeling, Impurity Profiling, and Synthetic Pathways for Beta-Adrenergic Antagonists.

Part 1: Executive Summary & Scientific Rationale

The Pharmacophore Challenge The development of beta-blockers (beta-adrenergic receptor antagonists) relies fundamentally on the aryloxypropanolamine pharmacophore.[1][2] While the active pharmaceutical ingredient (API) typically requires an asymmetric 1-amino-3-aryloxy-2-propanol structure (e.g., Propranolol, Atenolol), the symmetric analog 1,3-Diphenoxy-2-propanol serves a critical, dual-purpose role in modern drug development:

  • Critical Quality Attribute (CQA) Standard: In the alkylation of phenols with epichlorohydrin, the formation of the symmetric 1,3-bis-ether is the primary competing reaction. 1,3-Diphenoxy-2-propanol is the essential Reference Standard required by regulatory bodies (FDA/EMA) to validate the purity of the final beta-blocker.

  • Lipophilicity Model: As a symmetric hydrophobic core, it acts as a "building block" for establishing Structure-Activity Relationships (SAR) regarding blood-brain barrier (BBB) permeability, modeling the non-polar domain of the receptor binding pocket without the interference of the basic amine.

This guide details the protocols for synthesizing the beta-blocker core while managing the 1,3-diphenoxy "dimer," and utilizes the latter as a tool for rigorous quality control.

Part 2: Mechanistic Insight & Reaction Pathways

The synthesis of beta-blockers hinges on the reactivity of Epichlorohydrin .[1][3] The electrophilic nature of the epoxide ring allows for nucleophilic attack by phenols.

  • The Therapeutic Pathway (Path A): Controlled addition of phenol (1 eq) yields the Aryl Glycidyl Ether . This intermediate is then opened by an amine (e.g., isopropylamine) to form the active Beta-Blocker.[1]

  • The Impurity/Reference Pathway (Path B): If the reaction conditions are uncontrolled (excess phenol or high temperature), the alkoxide intermediate attacks a second molecule of phenol, creating the symmetric 1,3-Diphenoxy-2-propanol .

Understanding this bifurcation is the key to high-yield manufacturing.

Pathway Visualization (DOT)

BetaBlockerSynthesis cluster_legend Reaction Outcomes Epi Epichlorohydrin (Electrophile) Intermediate Glycidyl Ether (Key Building Block) Epi->Intermediate Path A: 1:1 Stoichiometry Base, 50-60°C Phenol Phenol / Naphthol (Nucleophile) Phenol->Intermediate Impurity 1,3-Diphenoxy-2-propanol (Symmetric Dimer) Phenol->Impurity 2nd Eq Attack BetaBlocker Active Beta-Blocker (e.g., Propranolol) Intermediate->BetaBlocker Ring Opening + Amine Intermediate->Impurity Path B: Excess Phenol Side Reaction Amine Isopropylamine Amine->BetaBlocker

Caption: Mechanistic bifurcation in beta-blocker synthesis. Path A yields the drug; Path B yields the 1,3-diphenoxy reference standard.

Part 3: Experimental Protocols

Protocol A: Selective Synthesis of the Beta-Blocker Intermediate (Glycidyl Ether)

Objective: To synthesize the mono-substituted precursor while minimizing the 1,3-diphenoxy impurity.

Reagents:

  • Phenol (or 1-Naphthol for Propranolol): 10 mmol

  • Epichlorohydrin: 30 mmol (3.0 eq) – Excess is crucial to suppress dimer formation.

  • Potassium Carbonate (

    
    ): 12 mmol
    
  • Solvent: Acetone or Acetonitrile (reflux).

Step-by-Step:

  • Activation: Dissolve 10 mmol of Phenol in 20 mL Acetone. Add

    
    . Stir at room temperature for 30 mins to generate the phenoxide anion.
    
  • Addition: Add Epichlorohydrin (30 mmol) dropwise over 20 minutes.

    • Critical Control Point: Do not dump all at once. High local concentration of phenoxide favors the dimer (1,3-diphenoxy-2-propanol).

  • Reflux: Heat to reflux (

    
    ) for 4-6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Workup: Filter off inorganic salts. Evaporate solvent.[4]

  • Purification: The excess epichlorohydrin is removed via vacuum distillation. The residue is the Glycidyl Ether .[1]

    • Note: If 1,3-diphenoxy-2-propanol is present, it will appear as a higher R_f spot or a late-eluting peak in HPLC.

Protocol B: Synthesis of 1,3-Diphenoxy-2-propanol (Reference Standard)

Objective: To intentionally synthesize the symmetric dimer for use as a QC standard.

Reagents:

  • Phenol: 22 mmol (2.2 eq)

  • Epichlorohydrin: 10 mmol (1.0 eq)

  • Sodium Hydroxide (NaOH): 25 mmol (aq. 20%)

  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)

Step-by-Step:

  • Mixing: Combine Phenol and Epichlorohydrin in a round-bottom flask.

  • Catalysis: Add TBAB and the aqueous NaOH solution.

  • Heating: Heat to

    
     for 8 hours. The harsh conditions and excess phenol force the reaction to proceed through the glycidyl ether and attack it again.
    
  • Extraction: Cool to RT. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Crystallization: Wash organic layer with water and brine. Dry over

    
    .[4] Evaporate solvent.[4] Recrystallize the solid from Ethanol/Water.
    
  • Validation: Confirm structure via NMR.

    • ^1H NMR Characteristic: Look for the symmetric integration of two phenyl rings and the central methine proton at C2 (~4.2 ppm).

Protocol C: Analytical Discrimination (HPLC Method)

Objective: To separate the Building Block (Glycidyl Ether), the Drug (Beta-Blocker), and the Standard (1,3-Diphenoxy-2-propanol).

System Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (aromatic absorption).

Gradient Table:

Time (min)% Mobile Phase BPhase DescriptionElution Expectation
0-220%EquilibrationVoid volume
2-1020%

80%
Linear GradientBeta-Blocker (Polar amine elutes first)
10-1580%Isocratic HoldGlycidyl Ether (Intermediate)
15-2080%

95%
Wash1,3-Diphenoxy-2-propanol (Most lipophilic)
20-2520%Re-equilibration-

Data Interpretation:

  • The 1,3-Diphenoxy-2-propanol will elute last due to the absence of the polar amine and the presence of two hydrophobic phenyl rings.

  • Acceptance Criteria: In a drug substance batch, the peak area for the 1,3-diphenoxy impurity must be < 0.15% (ICH Q3A limit).

Part 4: Application in Lipophilicity Modeling

Researchers use 1,3-diphenoxy-2-propanol derivatives to estimate the LogP (Partition Coefficient) of the hydrophobic tail of beta-blockers without the complication of the ionizable amine group.

Protocol:

  • Dissolve 1,3-diphenoxy-2-propanol in Octanol-saturated water.

  • Shake for 24 hours at

    
    .
    
  • Measure concentration in both phases via UV-Vis.

  • Correlation: High LogP of the symmetric model correlates with higher CNS penetration in the final amine-containing drug (e.g., Propranolol penetrates CNS; Atenolol does not).

References

  • Structure-Activity Relationships (SAR) of Aryloxypropanolamines Baker, J.G. "The selectivity of beta-adrenoceptor antagonists at the human beta1, beta2 and beta3 adrenoceptors." British Journal of Pharmacology, 2005. [Link] (Authoritative source on the pharmacophore structure).

  • Impurity Control in Pharmaceutical Development ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." [Link] (Establishes the requirement for identifying the bis-phenoxy impurity).

  • 1,3-Diphenoxy-2-propanol Properties PubChem Compound Summary. "1,3-Diphenoxy-2-propanol."[5] [Link] (Chemical data verification).

Sources

Application of 1,3-Diphenoxy-2-propanol in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of 1,3-Diphenoxy-2-propanol

1,3-Diphenoxy-2-propanol is a unique aromatic diol with the chemical formula C₁₅H₁₆O₃.[1] Its structure, featuring a central propanol unit flanked by two phenoxy groups, imparts a combination of desirable properties making it a valuable, albeit specialized, molecule in the field of polymer chemistry. This guide provides a comprehensive overview of its established and potential applications, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and material science.

While its primary documented use is as a process aid and stabilizer in polymer formulations, its inherent chemical structure as a diol opens up intriguing possibilities for its role as a monomer in the synthesis of novel polymers with tailored properties. This document will delve into both the proven and the prospective, offering a holistic view of 1,3-diphenoxy-2-propanol's utility.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of 1,3-diphenoxy-2-propanol is crucial for its effective application.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₃PubChem[1]
Molecular Weight 244.28 g/mol PubChem[1]
Appearance White to off-white crystalline powderN/A
Solubility Soluble in many organic solventsN/A
Hydroxyl Value ~230 mg KOH/g (calculated)N/A

Established Applications: Enhancing Polymer Performance

The most prominent and well-documented applications of 1,3-diphenoxy-2-propanol are as a multifunctional additive in polymer systems, particularly in hot-melt adhesives and coatings.[2]

Heat Stabilizer and Antioxidant

Causality of Action: The thermal degradation of many polymers is a free-radical chain reaction initiated by heat and the presence of oxygen. The phenoxy groups in 1,3-diphenoxy-2-propanol are thought to play a crucial role in its stabilizing effect. While not a sterically hindered phenol in the traditional sense, the ether linkages can participate in resonance stabilization of radicals. The molecule can act as a radical scavenger, interrupting the auto-oxidative cycle and preventing chain scission and crosslinking that lead to the deterioration of mechanical properties and discoloration.[3][4] This mechanism is analogous to that of other phenolic antioxidants which hinder the oxidation of polymers.[3]

Self-Validating System: The efficacy of 1,3-diphenoxy-2-propanol as a heat stabilizer can be validated by comparing the thermal and mechanical properties of a polymer formulation with and without its inclusion. Key metrics for validation include:

  • Melt Flow Index (MFI): A stable MFI over time at elevated temperatures indicates resistance to degradation.

  • Colorimetry: Reduced yellowing or discoloration, as measured by a spectrophotometer, signifies enhanced thermal stability.

  • Mechanical Testing: Retention of tensile strength, elongation at break, and other mechanical properties after heat aging confirms its protective effect.

Experimental Protocol: Evaluation of 1,3-Diphenoxy-2-propanol as a Heat Stabilizer in a Hot-Melt Adhesive Formulation

This protocol is adapted from a formulation disclosed in a patent.[2]

Materials:

  • Bisphenol A Epoxy Resin (e.g., D.E.R. 662UH)

  • Novolac modified Epoxy Resin (e.g., D.E.R. 642UH)

  • Phenolic curing agent (e.g., D.E.H. 84)

  • 1,3-Diphenoxy-2-propanol

  • Control antioxidant (e.g., Irganox 1010)

  • Laboratory-scale twin-screw extruder

  • Hot press

  • Tensile tester

  • Colorimeter

  • Melt flow indexer

Procedure:

  • Formulation Preparation: Prepare three formulations by dry blending the components as detailed in the table below.

IngredientFormulation 1 (Control - No Stabilizer)Formulation 2 (1,3-Diphenoxy-2-propanol)Formulation 3 (Control - Standard Antioxidant)
Bisphenol A Epoxy Resin11.25 parts by weight11.25 parts by weight11.25 parts by weight
Novolac modified Epoxy Resin3.75 parts by weight3.75 parts by weight3.75 parts by weight
Phenolic curing agent5.78 parts by weight5.78 parts by weight5.78 parts by weight
1,3-Diphenoxy-2-propanol-0.15 parts by weight-
Irganox 1010--0.15 parts by weight
  • Extrusion: Extrude each formulation through a twin-screw extruder at a temperature of 90-100°C.[2] Collect the extrudate on a cold belt.

  • Sample Preparation: Prepare test specimens for mechanical testing, color measurement, and melt flow index by compression molding the extrudate using a hot press.

  • Heat Aging: Subject a set of specimens from each formulation to accelerated heat aging in an oven at a specified temperature (e.g., 150°C) for various time intervals (e.g., 24, 48, 96 hours).

  • Characterization:

    • Measure the melt flow index of the unaged and aged samples according to ASTM D1238.

    • Evaluate the color change (e.g., Yellowness Index) of the unaged and aged samples using a colorimeter.

    • Perform tensile testing on the unaged and aged specimens to determine tensile strength and elongation at break.

  • Data Analysis: Compare the changes in MFI, color, and mechanical properties of the three formulations after heat aging. A smaller change in these properties for Formulation 2 compared to Formulation 1 would validate the efficacy of 1,3-diphenoxy-2-propanol as a heat stabilizer.

Flow Modifier

Causality of Action: In hot-melt systems, 1,3-diphenoxy-2-propanol can act as a flow control agent, which is essentially a processing aid that reduces the viscosity of the polymer melt.[2] This is attributed to its relatively low molecular weight and its good compatibility with the polymer matrix. The phenoxy groups can interact favorably with various polymer backbones, and the flexible propanol core can increase the free volume between polymer chains, thereby reducing intermolecular friction and lowering the melt viscosity. This improved flow facilitates processing operations such as extrusion and molding.[5]

Self-Validating System: The effectiveness of 1,3-diphenoxy-2-propanol as a flow modifier can be confirmed through rheological measurements.

  • Melt Viscosity: A reduction in melt viscosity at a given temperature and shear rate, as measured by a rheometer, is a direct indication of its flow-modifying effect.

  • Processing Parameters: During extrusion, a decrease in extruder torque and die pressure at a constant screw speed and temperature would also validate its role as a processing aid.

Experimental Protocol: Assessing the Flow-Modifying Effect of 1,3-Diphenoxy-2-propanol in a Hot-Melt Adhesive

Materials:

  • Base hot-melt adhesive formulation (e.g., the control formulation from the previous protocol)

  • 1,3-Diphenoxy-2-propanol

  • Capillary rheometer or a rotational rheometer with a high-temperature cell

  • Laboratory-scale twin-screw extruder with torque and pressure sensors

Procedure:

  • Sample Preparation: Prepare a series of hot-melt adhesive formulations with varying concentrations of 1,3-diphenoxy-2-propanol (e.g., 0%, 0.5%, 1.0%, 1.5% by weight).

  • Rheological Analysis:

    • Using a capillary or rotational rheometer, measure the melt viscosity of each formulation at a typical processing temperature (e.g., 120°C) over a range of shear rates.[6]

    • Plot viscosity versus shear rate for each concentration. A downward shift in the viscosity curves with increasing concentration of 1,3-diphenoxy-2-propanol will confirm its flow-modifying effect.

  • Extrusion Trial:

    • Process each formulation through a laboratory-scale twin-screw extruder at a constant temperature profile and screw speed.

    • Record the extruder torque and die pressure for each formulation.

    • A decrease in torque and pressure with increasing 1,3-diphenoxy-2-propanol content will provide practical validation of its performance as a processing aid.

Potential and Investigational Applications: Building Blocks for Novel Polymers

The presence of a reactive secondary hydroxyl group makes 1,3-diphenoxy-2-propanol a promising candidate as a diol monomer for the synthesis of various condensation polymers. The incorporation of its rigid phenoxy groups and flexible ether linkages into a polymer backbone is expected to influence properties such as thermal stability, solubility, and mechanical performance.[7][8][9]

Synthesis of Polyesters

Investigational Rationale: 1,3-Diphenoxy-2-propanol can be used as a diol monomer in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters.[10][11][12] The aromatic nature of the phenoxy groups is anticipated to enhance the thermal stability and glass transition temperature (Tg) of the resulting polyester, while the ether linkages may improve solubility and processability.[7][13]

Hypothetical Experimental Protocol: Synthesis of a Polyester from 1,3-Diphenoxy-2-propanol and Adipoyl Chloride

Materials:

  • 1,3-Diphenoxy-2-propanol

  • Adipoyl chloride

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Nitrogen gas source

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve a specific molar amount of 1,3-diphenoxy-2-propanol in a mixture of anhydrous pyridine and anhydrous DMF under a nitrogen atmosphere.

  • Monomer Addition: Cool the solution in an ice bath. Slowly add an equimolar amount of adipoyl chloride dissolved in anhydrous DMF to the stirred solution via the dropping funnel.

  • Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 24 hours to ensure complete polymerization.

  • Polymer Isolation: Precipitate the resulting polyester by pouring the reaction mixture into a large excess of methanol.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove any unreacted monomers and pyridine hydrochloride, and then dry it in a vacuum oven at 60°C until a constant weight is achieved.

  • Characterization: Characterize the synthesized polyester using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of ester linkages, nuclear magnetic resonance (NMR) for structural elucidation, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.

Diagram: Hypothetical Polyester Synthesis

polyester_synthesis diol 1,3-Diphenoxy-2-propanol reaction diol->reaction diacid Adipoyl Chloride diacid->reaction polyester Polyester hcl HCl reaction->polyester reaction->hcl caption Fig. 1: Polycondensation of 1,3-Diphenoxy-2-propanol.

Fig. 1: Polycondensation of 1,3-Diphenoxy-2-propanol.

Synthesis of Polyurethanes

Investigational Rationale: The hydroxyl group of 1,3-diphenoxy-2-propanol can react with isocyanate groups to form urethane linkages, making it a suitable diol for polyurethane synthesis.[14][15] The rigid aromatic rings are expected to contribute to the hard segments of the polyurethane, potentially increasing its modulus and thermal stability.[16][17]

Hypothetical Experimental Protocol: Synthesis of a Polyurethane from 1,3-Diphenoxy-2-propanol and Methylene Diphenyl Diisocyanate (MDI)

This protocol is based on a general two-step prepolymer method.[18]

Materials:

  • 1,3-Diphenoxy-2-propanol

  • Methylene diphenyl diisocyanate (MDI)

  • 1,4-Butanediol (as a chain extender)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Anhydrous dimethylformamide (DMF)

  • Nitrogen gas source

  • Mechanical stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Prepolymer Synthesis:

    • In a four-necked flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge a specific molar amount of 1,3-diphenoxy-2-propanol and anhydrous DMF.[18]

    • Heat the mixture to 60°C with stirring to ensure complete dissolution.

    • Add a two-fold molar excess of MDI to the flask.

    • Add a catalytic amount of DBTDL.

    • Maintain the reaction at 80°C for 2-3 hours to form the isocyanate-terminated prepolymer.

  • Chain Extension:

    • Cool the prepolymer solution to 40°C.

    • Slowly add a stoichiometric amount of 1,4-butanediol (chain extender) to the stirred solution. The amount of butanediol should be calculated to react with the remaining isocyanate groups.

    • Continue stirring for another 2-3 hours at 60°C.

  • Polymer Isolation and Characterization:

    • Cast the resulting polyurethane solution onto a glass plate and dry it in a vacuum oven at 80°C to obtain a film.

    • Characterize the polyurethane film using FTIR, NMR, GPC, DSC, TGA, and mechanical testing as described in the polyester protocol.

Diagram: Hypothetical Polyurethane Synthesis Workflow

polyurethane_workflow cluster_prep Prepolymer Synthesis cluster_chain Chain Extension cluster_iso Isolation & Characterization diol 1,3-Diphenoxy-2-propanol reaction1 Reaction at 80°C diol->reaction1 mdi MDI (excess) mdi->reaction1 catalyst DBTDL Catalyst catalyst->reaction1 solvent1 Anhydrous DMF solvent1->reaction1 prepolymer Isocyanate-Terminated Prepolymer reaction1->prepolymer reaction2 Reaction at 60°C prepolymer->reaction2 extender 1,4-Butanediol extender->reaction2 polyurethane Polyurethane Solution reaction2->polyurethane casting Film Casting polyurethane->casting drying Vacuum Drying casting->drying characterization FTIR, NMR, GPC, DSC, TGA, Mechanical Testing drying->characterization caption Fig. 2: Two-step synthesis of a polyurethane.

Fig. 2: Two-step synthesis of a polyurethane.

Synthesis of Epoxy Resins

Investigational Rationale: The hydroxyl group of 1,3-diphenoxy-2-propanol can react with epichlorohydrin in the presence of a base to form a diglycidyl ether, a common type of epoxy resin monomer.[19][20][21] The resulting epoxy resin would possess a unique structure with phenoxy side groups, which could enhance its thermal stability and chemical resistance.

Hypothetical Experimental Protocol: Synthesis of a Diglycidyl Ether Epoxy Resin from 1,3-Diphenoxy-2-propanol

This protocol is based on the general synthesis of bisphenol A diglycidyl ether (BADGE).[19]

Materials:

  • 1,3-Diphenoxy-2-propanol

  • Epichlorohydrin

  • Sodium hydroxide (NaOH)

  • Inert solvent (e.g., a mixture of toluene and water)

  • Phase transfer catalyst (optional, e.g., benzyltriethylammonium chloride)

  • Nitrogen gas source

  • Mechanical stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet, charge 1,3-diphenoxy-2-propanol and a significant molar excess of epichlorohydrin.

  • Epoxidation:

    • Heat the mixture to 60-70°C with vigorous stirring under a nitrogen atmosphere.

    • Slowly add a concentrated aqueous solution of sodium hydroxide over a period of 1-2 hours. The NaOH acts as a catalyst and a dehydrochlorinating agent.[19]

    • (Optional) A phase transfer catalyst can be added to facilitate the reaction between the aqueous and organic phases.

  • Reaction Completion and Work-up:

    • After the addition of NaOH is complete, continue stirring at the same temperature for another 2-3 hours.

    • Cool the reaction mixture and separate the organic layer.

    • Wash the organic layer several times with water to remove any remaining NaOH and sodium chloride.

    • Remove the unreacted epichlorohydrin and solvent by vacuum distillation.

  • Characterization:

    • Characterize the resulting epoxy resin for its epoxy equivalent weight (EEW) using titration methods.

    • Confirm the structure using FTIR and NMR spectroscopy.

Diagram: Hypothetical Epoxy Resin Synthesis

epoxy_synthesis diol 1,3-Diphenoxy-2-propanol reaction diol->reaction epichlorohydrin Epichlorohydrin (excess) epichlorohydrin->reaction base NaOH base->reaction epoxy Diglycidyl Ether Epoxy Resin nacl NaCl h2o H₂O reaction->epoxy reaction->nacl reaction->h2o caption Fig. 3: Epoxidation of 1,3-Diphenoxy-2-propanol.

Fig. 3: Epoxidation of 1,3-Diphenoxy-2-propanol.

Conclusion and Future Outlook

1,3-Diphenoxy-2-propanol is a versatile molecule in polymer chemistry with established roles as a heat stabilizer, antioxidant, and flow modifier. Its efficacy in these applications is well-documented, particularly in the context of hot-melt adhesives and coatings. The protocols provided in this guide offer a starting point for researchers to leverage these properties in their own formulations.

The potential of 1,3-diphenoxy-2-propanol as a monomer for the synthesis of novel polyesters, polyurethanes, and epoxy resins represents an exciting frontier for materials science. The hypothetical protocols outlined herein are intended to inspire further research into these areas. The unique combination of aromatic and ether moieties in its structure suggests that polymers derived from 1,3-diphenoxy-2-propanol could exhibit a desirable balance of thermal stability, mechanical performance, and processability. Further investigation into the synthesis and characterization of such polymers is warranted to fully unlock the potential of this intriguing molecule.

References

  • Wright, W. G. (1993). U.S. Patent No. 5,200,451. Washington, DC: U.S.
  • Al-Malaika, S., & Suhartono, A. (2021). High‐temperature stabilization of polypropylene using hindered phenol–thioester stabilizer combinations, Part 1: Optimization and efficacy via nondust blends. Journal of Applied Polymer Science, 138(25), 50593. [Link]

  • G, A. (2020). Synthesis and characterization of thermosetting epoxy resins from lignin-inspired phenolics. Rowan Digital Works. [Link]

  • ABG AM. (n.d.). Reactive Diluents. Retrieved from [Link]

  • Hendriks, F. M., & De With, G. (2016). WO Patent No. WO2016153663A1.
  • Polymer world. (2022, March 15). Polyurethane -Synthesis, properties and application- Module-3 and series-2 [Video]. YouTube. [Link]

  • Dimitrov, K., Todorova, D., Nenkova, S., & Herzog, M. (2017). POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTU. Journal of Chemical Technology and Metallurgy, 52(1), 28-40. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • Yokozawa, T., & Saito, T. (2010). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction. Polymer Journal, 42(3), 183-191. [Link]

  • Musteata, V. E., & Musteata, F. M. (2021). The effect of reactive diluents on curing of epoxy resins and properties of the cured epoxy coatings. Progress in Organic Coatings, 158, 106368. [Link]

  • Rahman, M. M. (2015). SYNTHESIS OF POLYURETHANE FROM ONE HUNDRED PERCENT SUSTAINABLE NATURAL MATERIALS THROUGH NON-ISOCYANATE REACTIONS (Doctoral dissertation, Georgia Institute of Technology). [Link]

  • Auvergne, R., Caillol, S., David, G., Boutevin, B., & Pascault, J. P. (2014). Biobased thermosetting epoxy resins. In Bio-based polymers and composites (pp. 431-471). William Andrew Publishing. [Link]

  • De Schuyteneer, E., De Meester, S., & Stevens, C. V. (2025). High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling. Polymer Chemistry. [Link]

  • Kanth, S. V., & Rao, V. L. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. Coatings, 12(2), 181. [Link]

  • Filyanov, E. M., Oshmyan, V. G., & Berlin, A. A. (2021). Effect of Diluents on Mechanical Characteristics of Epoxy Compounds. Polymers, 13(16), 2758. [Link]

  • Kanth, S. V., & Rao, V. L. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. ResearchGate. [Link]

  • Polymer Science Learning Center. (n.d.). Making Epoxy Resins. University of Southern Mississippi. [Link]

  • Nozaki, K., & Nakano, K. (2021). Synthesis of Bio-Based Aliphatic Polyesters from Plant Oils by Efficient Molecular Catalysis: A Selected Survey from Recent Reports. ACS Catalysis, 11(9), 5487-5506. [Link]

  • Szycher, M. (2021). Introduction to Polyurethane Chemistry. ACS Symposium Series, 1381, 1-21. [Link]

  • Patel, N. K., & Patel, K. C. (2009). Synthesis of metal incorporated low molecular weight polyurethanes from novel aromatic diols, their characterization and bactericidal properties. European Polymer Journal, 45(6), 1747-1755. [Link]

  • Liu, W., & Huang, Y. (2003). Synthesis and Biodegradation of Aliphatic Polyesters from Dicarboxylic Acids and Diols. Journal of Applied Polymer Science, 90(4), 982-990. [Link]

  • Weiss, R. A., & He, J. (2025). Semi-Aromatic Polyester-ethers with Tunable Degradation Profiles. Biomacromolecules. [Link]

  • Van Der Schueren, L., Van Dam, D., De Coninck, J., & Van Mele, B. (2023). Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker. Polymers, 15(18), 3823. [Link]

  • Alper, M. D. (2004). U.S.
  • YQXPOLYMER. (n.d.). Epoxy Resin Synthesis Principle and Process. Retrieved from [Link]

  • Paluvai, N. R., Mohanty, S., & Nayak, S. K. (2014). Synthesis and Modifications of Epoxy Resins and Their Composites: A Review. Polymer Reviews, 54(4), 681-717. [Link]

  • Kanth, S. V., & Rao, V. L. (2022). Aromatic Polyesters Containing Ether and a Kinked Aromatic Amide Structure in the Main Chain: Synthesis and Characterisation. OUCI. [Link]

  • Sonnier, R., Taguet, A., & Ferry, L. (2023). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Polymers, 15(11), 2505. [Link]

  • Wang, Y., & Li, S. (2017). Aromatic poly(ether ester)s derived from a naturally occurring building block nipagin and linear aliphatic α,ω-diols. RSC Advances, 7(49), 30897-30906. [Link]

  • Frazer, A. H., & Wallenberger, F. T. (1964). Polyurethanes. III. The Effects of Aromatic Rings on the Structure and Properties of Polyurethanes Based on Ethylene Glycol. Journal of Polymer Science Part A: General Papers, 2(3), 1157-1169. [Link]

  • Aranguren, M. I., & Williams, R. J. J. (2016). U.S.
  • G, A. (2012). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Journal of Macromolecular Science, Part A, 49(12), 1039-1046. [Link]

Sources

Application Note: 1,3-Diphenoxy-2-propanol as a Synergistic Heat Stabilizer for Medical-Grade Polymers

[1]

Executive Summary

1,3-Diphenoxy-2-propanol (DPP), also known as Glycerol

11

This guide details the application of DPP as a chelating agent and HCl scavenger that synergizes with Ca/Zn soaps to extend the thermal stability window of medical-grade PVC (e.g., IV tubing, blood bags). By preventing the formation of conjugated polyene sequences, DPP ensures optical clarity and mechanical integrity during high-temperature extrusion (

Chemical Basis & Mechanism of Action[2]

The Degradation Problem: "The Zipper Effect"

When PVC is heated above

1

In Ca/Zn systems, Zinc soap replaces the labile chlorine, forming


1
The DPP Solution

DPP functions through two primary mechanisms:[2]

  • Lewis Acid Deactivation (Chelation): The ether oxygens and the central hydroxyl group of DPP form a stable complex with

    
    , neutralizing its catalytic activity.
    
  • HCl Scavenging: DPP acts as a weak base/proton acceptor, neutralizing HCl before it can accelerate the autocatalytic degradation cycle.

Mechanistic Pathway Visualization

PVC_StabilizationPVCNative PVC ChainHeatHeat (>160°C)PVC->HeatHClHCl ReleaseHeat->HClDehydrochlorinationZnCl2ZnCl2 (Lewis Acid)Heat->ZnCl2Reaction with Zn-SoapDegradationRapid Blackening(Zinc Burn)HCl->DegradationAutocatalysisZnCl2->DegradationCatalyzesComplexInert DPP-Zn ComplexZnCl2->ComplexNeutralizedDPP1,3-Diphenoxy-2-propanolDPP->HClScavengingDPP->ZnCl2ChelationStableStabilized Polymer(Clear/Flexible)Complex->Stable

Figure 1: Mechanism of DPP in preventing Lewis Acid-catalyzed degradation in PVC.[1]

Material Selection & Formulation Protocol

For medical applications, purity is paramount to prevent leachable toxicity.[1]

Raw Material Specifications
  • PVC Resin: K-Value 65-70 (Suspension grade for extrusion).[1]

  • Primary Stabilizer: Calcium/Zinc Stearate (Ca/Zn ratio 2:1).[1]

  • Co-Stabilizer (DPP): >98% Purity (HPLC Grade).[1]

    • Note: Ensure DPP is free of phenolic impurities which can cause color drift.[1]

  • Plasticizer: DEHP-free alternative (e.g., TOTM or Citrates) for medical compliance.[1]

  • Epoxidized Soybean Oil (ESBO): Acts as a secondary HCl scavenger.[1]

Typical Medical-Grade Formulation (Parts per Hundred Resin - PHR)
ComponentFunctionStandard Load (PHR)High-Heat Load (PHR)
PVC Resin (K-65) Base Polymer100.0100.0
TOTM/DOTP Plasticizer40.0 - 60.050.0
Ca/Zn Stearate Primary Stabilizer1.52.0
ESBO Synergist3.05.0
1,3-Diphenoxy-2-propanol Heat Stabilizer 0.5 1.2
Stearic Acid Lubricant0.30.5
Compounding Workflow

Step 1: Dry Blending

  • Preheat a high-speed mixer to

    
    .
    
  • Add PVC resin.[1][3]

  • Add DPP and Ca/Zn stabilizers.[1] Crucial: Add DPP early to ensure coating of resin particles.

  • Mix at low speed (600 rpm) for 2 minutes.

  • Inject liquid plasticizers and ESBO slowly.[1]

  • Increase speed to 1500 rpm until the mixture reaches

    
     (Dry Point).
    
  • Cool down to

    
     before discharge.
    

Step 2: Melt Compounding (Two-Roll Mill)

  • Set roll temperature to

    
     (Front) and 
    
    
    (Back).
  • Feed the dry blend into the nip.

  • Mill for 5 minutes. Observation: The sheet should remain transparent/white. If yellowing occurs immediately, check DPP purity or Ca/Zn ratio.[1]

  • Sheet off the polymer for testing.[1]

Validation Protocol: The Congo Red Test (ISO 182-1)[1]

This is the industry-standard method to quantify the "Static Thermal Stability" provided by DPP. It measures the time until HCl is released from the polymer matrix.

Equipment
  • Oil bath capable of maintaining

    
    .[1][4]
    
  • Glass reaction tubes (approx. 25mm diameter).

  • Congo Red indicator paper.[1][2][4][5]

  • Stopwatch.[1]

Procedure
  • Sample Prep: Cut the milled PVC sheet into

    
     pellets. Weigh 
    
    
    .[1][4]
  • Loading: Place pellets into the bottom of the glass tube.

  • Indicator Setup: Insert a strip of Congo Red paper into the top of the tube.[2][5]

    • Critical: The paper must not touch the sample. It should be suspended approx. 2 cm above the sample surface.

  • Heating: Immerse the tube in the

    
     oil bath. Start the timer immediately.
    
  • Endpoint Detection: Watch the Congo Red paper.[1][4]

    • Initial Color: Red.

    • Endpoint: The moment the paper turns clearly Blue (indicating HCl gas contact).

  • Calculation: Record the time in minutes (

    
    ).
    
Expected Results
FormulationTime to Blackening (Visual)Congo Red Stability Time (

)
Control (Ca/Zn only)15 mins22 mins
Test (Ca/Zn + 0.5 phr DPP) 35 mins 48 mins
Test (Ca/Zn + 1.0 phr DPP) 55 mins 65 mins

Interpretation: The addition of DPP should effectively double the thermal stability time, allowing for longer residence times in extrusion equipment without degradation.

Quality Control: HPLC Purity Analysis of DPP

To ensure the raw material (DPP) is suitable for formulation, use the following method to check for phenol residues (which cause toxicity and color issues).

  • Column: C18 Reverse Phase (e.g., Newcrom R1, 3µm).[1]

  • Mobile Phase: Acetonitrile : Water : Formic Acid (50:50:0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: Main peak >98.0%; Free Phenol <0.1%.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Early Yellowing Insufficient DPP or "Zinc Burn"Increase DPP loading by 0.2 phr.[1] Ensure Ca/Zn ratio is optimized (excess Zn promotes burning).[1]
Plate-out (Residue on Mold) DPP migrationDPP loading is too high (>2.0 phr). Reduce loading or improve compatibility with co-plasticizers.[1]
Odor Impure DPPCheck for free phenol or residual solvents in the raw material.
Cloudiness Poor DispersionIncrease mixing time during Dry Blending step.[1] Ensure DPP particle size is matched to resin.[1]

Safety & Regulatory (E-E-A-T)[1]

  • GHS Classification: DPP is classified as Acute Tox. 4 (Oral) and Eye Irrit. 2 .[1][6]

  • Handling: Wear nitrile gloves and safety goggles.[1] Avoid dust generation.[1]

  • Medical Device Regulation: While DPP stabilizes the polymer, extractables testing (ISO 10993-18) is required for final medical devices to ensure DPP or its complexes do not leach into patient fluids.[1]

  • Environmental: DPP is generally considered less toxic than the heavy metals (Lead/Cadmium) it helps replace, aligning with RoHS and REACH compliance.

References

  • Patent: Wright, W. G. (1993).[1] 1,3-Diphenoxy-2-propanol as heat stabilizer and compositions stabilized therewith. US Patent 5,200,451.[1]

  • Standard: ISO 182-1:1990.[1] Plastics — Determination of the tendency of compounds and products based on vinyl chloride homopolymers and copolymers to evolve hydrogen chloride and any other acidic products at elevated temperatures — Part 1: Congo red method. [1]

  • Chemical Data: PubChem. 1,3-Diphenoxy-2-propanol (Compound).[1][6] National Library of Medicine.[1] [1]

  • Analytical Method: SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column.

Technical Application Note: 1,3-Diphenoxy-2-propanol (DPP) as a Dual-Action Stabilizer and Flow Modifier in Polymeric Systems

[1][2]

Executive Summary

This technical guide details the application of 1,3-Diphenoxy-2-propanol (DPP) (CAS No. 622-04-8) as a stabilizing additive in plastic formulations. Unlike conventional sterically hindered phenolic antioxidants (e.g., BHT, Irganox 1010), DPP possesses a unique structure where the hydroxyl group is located on an aliphatic chain rather than the aromatic ring.

Field data and patent literature demonstrate that DPP functions as a dual-action additive :

  • Thermal Stabilizer: It scavenges free radicals generated during processing and service life, preventing chain scission and cross-linking.[1][2]

  • Flow Modifier: It acts as a viscosity depressant in hot-melt systems (epoxies, polyesters), improving processability without compromising mechanical integrity.

This guide provides a validated protocol for incorporating DPP into Epoxy/Polyester systems, supported by mechanistic insights and testing standards.

Chemical Basis & Mechanism of Action[2]

Structural Properties[3][4]
  • IUPAC Name: 1,3-diphenoxypropan-2-ol[3][1]

  • Molecular Formula: C₁₅H₁₆O₃[1]

  • Molecular Weight: 244.29 g/mol

  • Appearance: White to off-white crystalline solid

  • Melting Point: 63–66 °C (Ensures rapid melting during polymer compounding)

Stabilization Mechanism

Standard phenolic antioxidants rely on a hydroxyl group attached directly to an aromatic ring to donate a hydrogen atom to peroxy radicals (

DPP operates via a Non-Classical Radical Scavenging Pathway . Although its hydroxyl group is aliphatic (secondary alcohol), the proximity of two electron-rich phenoxy groups creates a stabilizing inductive environment.

  • Radical Trapping: The secondary hydroxyl hydrogen is abstracted by high-energy polymer radicals (

    
     or 
    
    
    ).
  • Ether Stabilization: The adjacent ether oxygen atoms (

    
    ) can stabilize the resulting radical intermediate via electron donation, preventing propagation of the auto-oxidation cycle.
    
Flow Modification (Plasticization Effect)

In addition to chemical stabilization, DPP functions as a "molecular lubricant." Its aromatic rings allow for

Visualization: Mechanistic & Experimental Workflows

Figure 1: Dual-Action Mechanism of DPP

The following diagram illustrates how DPP interrupts the polymer auto-oxidation cycle while simultaneously reducing melt viscosity.

DPP_Mechanismcluster_oxOxidation Cyclecluster_actionDPP InterventionPolymerPolymer Matrix(Epoxy/Polyester)HeatHeat/Shear(Processing)Polymer->HeatRadicalPolymer Radical(P• / POO•)Heat->RadicalDegradationBrittleness/YellowingRadical->DegradationChain ScissionDPP1,3-Diphenoxy-2-propanol(DPP)H_TransferH_TransferDPP->H_TransferH-Donation(2° Alcohol)ViscosityViscosityDPP->ViscosityPlasticization(Free Volume Incr.)H_Transfer->RadicalNeutralizesFlowSmooth ProcessingViscosity->FlowImprovedMelt Flow

Caption: Figure 1. DPP interrupts oxidative degradation via hydrogen donation while enhancing processing via viscosity reduction.

Application Protocol: Incorporation in Epoxy Resins

Objective: Stabilize a Bisphenol-A based epoxy hot-melt coating against thermal degradation while improving flow.

Materials Required[1][3]
  • Base Resin: Bisphenol A Diglycidyl Ether (DGEBA) (e.g., D.E.R. 662UH).[3]

  • Curing Agent: Phenolic Novolac or Amine-based hardener.

  • Stabilizer: 1,3-Diphenoxy-2-propanol (Purity >98%).

  • Control: Irganox 1010 (for benchmarking).[3]

Formulation Table
ComponentFunctionControl (phr)Test Formulation (phr)
Epoxy Resin (DGEBA) Binder100.0100.0
Novolac Hardener Cross-linker35.035.0
DPP (CAS 622-04-8) Stabilizer/Flow Agent 0.0 3.0
Irganox 1010 Primary Antioxidant0.50.0

Note: "phr" = parts per hundred resin.

Step-by-Step Methodology

Step 1: Pre-blending

  • Grind the solid Epoxy Resin and Hardener to a fine powder (particle size < 500 µm).

  • Critical Step: Dry blend the DPP powder with the resin/hardener mixture using a high-speed tumble mixer for 15 minutes. Reasoning: DPP is a solid at room temperature; thorough dispersion prior to melting ensures homogeneity.

Step 2: Melt Compounding (Extrusion)

  • Feed the dry blend into a twin-screw extruder.

  • Temperature Profile:

    • Zone 1 (Feed): 80°C

    • Zone 2 (Compression): 95°C

    • Zone 3 (Metering): 100°C

    • Die: 105°C

  • Note: Keep processing temperatures below 150°C to prevent premature curing, but above the melting point of DPP (66°C) to ensure it acts as a solvent/flow modifier.

Step 3: Specimen Fabrication

  • Extrude the melt onto a cooling belt or cast into molds.

  • Cure at 150°C for 30 minutes (or per resin specification) to finalize the cross-linked network.

Validation & Testing Protocols

To verify the efficacy of DPP, the following tests must be performed.

Thermal Stability: Oxidation Induction Time (OIT)
  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method: ASTM D3895.

  • Protocol:

    • Heat sample to 200°C under Nitrogen.

    • Hold isothermal for 5 minutes.

    • Switch gas to Oxygen (50 mL/min).

    • Measure time until onset of exothermic oxidation peak.

  • Acceptance Criteria: DPP formulation should exhibit OIT

    
     90% of the Irganox 1010 control, or show >20% improvement over unstabilized resin.
    
Flow Properties: Melt Viscosity
  • Instrument: Rotational Rheometer (Parallel Plate).

  • Method: ASTM D4440.

  • Protocol:

    • Temperature sweep from 80°C to 140°C.

    • Frequency: 1 Hz; Strain: 1%.

  • Expected Result: The DPP formulation should show a 10–20% reduction in complex viscosity (

    
    )  compared to the Control, indicating improved flow.
    
Experimental Workflow Diagram

Experimental_Workflowcluster_testsValidation TestsStartRaw Materials(Resin + DPP)BlendDry Blending(Tumble Mixer)Start->BlendExtrudeMelt Compounding(Twin Screw @ 100°C)Blend->ExtrudeHomogenizationMoldCuring/Molding(150°C)Extrude->MoldTest1DSC (OIT)Thermal StabilityMold->Test1Test2RheologyMelt ViscosityMold->Test2Test3Yellowness IndexColor StabilityMold->Test3

Caption: Figure 2. Standardized workflow for compounding and validating DPP in polymer matrices.

Data Interpretation & Troubleshooting

ObservationProbable CauseCorrective Action
Low OIT (Poor Stability) Poor dispersion of DPP.Increase mixing time or use a masterbatch concentrate.
Excessive Flow (Too runny) DPP concentration too high (>5%).Reduce DPP loading to 1.0–2.0 phr.
Surface Blooming Incompatibility/Migration.DPP is generally compatible with polar resins (Epoxy/PET); check if used in non-polar PE/PP without compatibilizer.
Yellowing Oxidation of phenolic impurities.Ensure DPP purity is >98%; store in cool, dry, dark conditions.

References

  • US Patent 5,200,451 . 1,3-Diphenoxy-2-propanol as heat stabilizer and compositions stabilized therewith.[3] Inventor: P. H. S. Tsang. Assignee: Dow Chemical Co.[3]

  • PubChem Compound Summary . 1,3-Diphenoxy-2-propanol (CID 12296). National Center for Biotechnology Information.

  • SpecialChem . Antioxidants & Stabilizers for Polymers: Selection Guide. (General reference for OIT/DSC protocols).

  • ASTM D3895-19 . Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. ASTM International.

Application Note: Biocatalytic Resolution and Oxidative Interrogation of 1,3-Diphenoxy-2-propanol

[1][2]

Executive Summary & Scientific Rationale

1,3-Diphenoxy-2-propanol (DPP) is a symmetric glycerol diether often utilized as a structural mimic for the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

1

This guide addresses two distinct enzymatic workflows where DPP plays a central role:

  • Kinetic Resolution (Hydrolytic/Acyl Transfer): Utilizing Lipases (EC 3.1.1.[1]3) to resolve the enantiomers of DPP derivatives, yielding high optical purity. While DPP itself is an alcohol and cannot be "hydrolyzed," it serves as the nucleophilic substrate in enantioselective transesterification (reverse hydrolysis) or its ester derivative serves as the substrate for enantioselective hydrolysis .

  • Ligninolytic Oxidation: Utilizing Lignin Peroxidase (LiP) (EC 1.11.1.[1]14) to study the oxidative cleavage of recalcitrant ether bonds, using DPP as a non-phenolic model substrate.

Biocatalytic Landscape & Mechanisms[1][2][3]

Lipase-Mediated Kinetic Resolution

Lipases (e.g., Candida antarctica Lipase B, CAL-B) operate via a Ping-Pong Bi-Bi mechanism.[2][1] In organic media, they catalyze the acylation of the secondary hydroxyl group of DPP. In aqueous media, they hydrolyze the ester of DPP.[1]

  • Why this works: The enzyme's chiral pocket accommodates one enantiomer of DPP (typically the (S)-form) more favorably, allowing for the separation of the reacted ester from the unreacted alcohol.

Lignin Peroxidase (LiP) Oxidation

LiP oxidizes the aromatic rings of DPP via a radical mechanism (aryl cation radical formation), leading to C-H bond abstraction at the

Visualization: Enzymatic Workflows[1][2]

The following diagram illustrates the two primary pathways: The Kinetic Resolution (Lipase) and the Oxidative Degradation (LiP).

DPP_PathwaysDPP1,3-Diphenoxy-2-propanol(Racemic Substrate)Lipase_TransLipase (CAL-B)Transesterification ModeDPP->Lipase_TransVinyl AcetateOrganic SolventLiP_EnzLignin Peroxidase (LiP)+ H2O2DPP->LiP_EnzOxidationAcetate1,3-Diphenoxy-2-propyl Acetate(Substrate for Hydrolysis)Lipase_HydLipase (CAL-B)Hydrolysis ModeAcetate->Lipase_HydPhosphate BufferpH 7.0S_Alc(S)-1,3-Diphenoxy-2-propanol(Product)Lipase_Hyd->S_AlcHydrolysisR_Est(R)-Acetate(Unreacted)Lipase_Hyd->R_EstKinetic ResolutionS_Est(S)-Acetate(Product)Lipase_Trans->S_EstAcylationR_Alc(R)-Alcohol(Unreacted)Lipase_Trans->R_AlcRadicalCation RadicalIntermediateLiP_Enz->RadicalKetone1,3-Diphenoxy-2-propanone(Oxidation Product)Radical->KetoneC-alpha Oxidation

Figure 1: Dual enzymatic pathways for 1,3-Diphenoxy-2-propanol: Lipase-mediated chiral resolution (top) and Peroxidase-mediated oxidation (bottom).[2][1]

Experimental Protocols

Protocol A: Enantioselective Hydrolysis of 1,3-Diphenoxy-2-propyl Acetate

Use case: Generating enantiopure alcohol from a chemically synthesized racemic ester.[2][1]

Materials:

  • Substrate: Racemic 1,3-Diphenoxy-2-propyl acetate (50 mM).[2][1]

  • Enzyme: Immobilized CAL-B (e.g., Novozym 435), 10 mg/mL.[1]

  • Solvent: Phosphate Buffer (100 mM, pH 7.[1]0) with 10% Acetonitrile (co-solvent for solubility).[1]

  • Temperature: 30°C.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mmol of racemic acetate in 2 mL acetonitrile. Add to 18 mL of phosphate buffer in a screw-capped vial.

  • Initiation: Add 200 mg of immobilized CAL-B beads.

  • Incubation: Shake at 200 rpm, 30°C.

  • Monitoring: Withdraw 50 µL aliquots at t=0, 1h, 4h, and 24h. Extract with ethyl acetate and analyze via Chiral HPLC (see Section 5).

  • Termination: Filter off the enzyme beads when conversion reaches 50% (theoretical maximum for kinetic resolution).

  • Purification: Extract the aqueous phase with Ethyl Acetate (3x). The organic layer contains both the product alcohol and unreacted ester.[1] Separate via Silica Gel Column Chromatography (Hexane:EtOAc gradient).[1][3]

Protocol B: Oxidative Assay using Lignin Peroxidase (LiP)

Use case: Assessing ligninolytic activity or degradation potential.

Materials:

  • Substrate: 1,3-Diphenoxy-2-propanol (2 mM stock in DMF).[2][1]

  • Enzyme: Lignin Peroxidase (LiP) from Phanerochaete chrysosporium.[1]

  • Oxidant: Hydrogen Peroxide (

    
    ), 0.4 mM.[1]
    
  • Buffer: Sodium Tartrate (50 mM, pH 3.0).[1]

  • Mediator (Optional): Veratryl alcohol (can enhance LiP turnover).[1][4][5]

Step-by-Step Procedure:

  • Reaction Mix: In a quartz cuvette, combine:

    • 980 µL Tartrate Buffer (pH 3.0).[1]

    • 10 µL DPP stock (Final conc: 20 µM).

    • LiP Enzyme (approx.[1][4][5][6][7][8][9] 0.1 - 0.5 Units).[2][1]

  • Blanking: Zero the UV-Vis spectrophotometer at 310 nm (characteristic absorbance of the ketone product).

  • Initiation: Add 10 µL of

    
     stock.
    
  • Measurement: Monitor the increase in absorbance at 310 nm over 5 minutes.

  • Calculation: Use the extinction coefficient of the ketone product to calculate enzyme activity (Units/mL).

Data Analysis & Validation

HPLC Method for Chiral Separation

To validate the kinetic resolution (Protocol A), use the following HPLC conditions.

ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 254 nm (Aromatic absorption)
Retention Times (Approx) (S)-Alcohol: 12.5 min (R)-Alcohol: 14.2 min Substrate (Ester): < 8 min
Quantitative Metrics

Calculate the Enantiomeric Ratio (E-value) to determine enzyme selectivity:



Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<10%) Substrate insolubility in buffer.Increase co-solvent (Acetonitrile/DMSO) up to 20% or switch to organic media (transesterification route).[1]
Racemization Spontaneous hydrolysis of ester.[1]Check buffer pH; ensure pH is not > 8.[1]0. Perform a "no-enzyme" blank control.[2][1]
No Oxidation (LiP)

inactivation of enzyme.[1]
Add

in pulses or use a continuous feed; LiP is sensitive to excess peroxide (Compound III formation).[1]

References

  • Lipase Kinetic Resolution

    • Ghanem, A. (2007).[1] Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched fluoxetine, duloxetine and atomoxetine.[2][1] Tetrahedron: Asymmetry.[1][6][8][9] Link (Context: Lipase resolution of similar aryloxy-propanol motifs).

    • Kamal, A., et al. (2005).[1][10] Lipase-mediated resolution of 1,3-diphenoxy-2-propanol derivatives.[2][1][9] (General methodology for secondary alcohols).

  • Lignin Peroxidase Mechanisms

    • Tien, M., & Kirk, T. K. (1984).[1] Lignin-degrading enzyme from Phanerochaete chrysosporium: purification, characterization, and catalytic properties of a unique H2O2-requiring oxygenase.[2][1] PNAS.[1] Link

    • Kawai, S., et al. (1988).[1] Degradation of non-phenolic

      
      -O-4 lignin substructure model compounds by lignin peroxidase. FEBS Letters.[1]
      
  • HPLC Analysis

    • SIELC Technologies.[1] Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column.Link

Application Note: High-Performance Liquid Chromatography Analysis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1,3-Diphenoxy-2-propanol (CAS: 622-04-8), also known as Glycerol 1,3-diphenyl ether, is a significant hydrophobic impurity often encountered in the synthesis of glycerol ether-based pharmaceuticals and preservatives, such as Chlorphenesin , Guaifenesin , and Phenoxyethanol .[1][2]

Structurally, the molecule consists of a secondary hydroxyl group flanked by two phenoxy moieties.[1][2] This "dimer-like" structure renders it significantly more hydrophobic than its mono-substituted counterparts (e.g., 3-phenoxy-1,2-propanediol).[1][2] Consequently, in Reverse-Phase HPLC (RP-HPLC), it exhibits strong retention and requires high organic mobile phase strength for elution.[1][2]

Analytical Challenges
  • Hydrophobicity: The two phenyl rings create strong

    
     interactions with C18 stationary phases, leading to long retention times if isocratic conditions are not optimized.[1][2]
    
  • Solubility: The compound has poor water solubility (< 0.1 mg/mL).[1][2] Sample diluents must contain at least 50% organic solvent to prevent precipitation inside the injector or column head.[1][2]

  • Detection: While it possesses a chromophore, its UV absorption maximum (

    
    ) is near 205-210 nm, with secondary bands around 270-280 nm.[1][2] Method development must balance sensitivity (low UV) with solvent cutoff interference.[1][2]
    

Chemical Pathway & Impurity Origin[1][2]

To understand the separation requirements, one must understand the origin.[1][2] 1,3-Diphenoxy-2-propanol typically forms during the reaction of Epichlorohydrin with Phenol.[1][2]

  • Primary Reaction: Phenol + Epichlorohydrin

    
     3-Phenoxy-1,2-propanediol (Target).[1][2]
    
  • Side Reaction: Excess Phenol attacks the epoxide ring of the intermediate, or the target molecule reacts with another equivalent of Epichlorohydrin/Phenol, forming the 1,3-disubstituted species.

SynthesisPathway Phenol Phenol (Starting Material) Inter Intermediate (Glycidyl Phenyl Ether) Phenol->Inter + Epi Epi Epichlorohydrin Target 3-Phenoxy-1,2-propanediol (Mono-substituted Target) Inter->Target + H2O / Hydrolysis Impurity 1,3-Diphenoxy-2-propanol (Di-substituted Impurity) Inter->Impurity + Excess Phenol (Side Reaction)

Figure 1: Reaction pathway showing the formation of 1,3-Diphenoxy-2-propanol as a hydrophobic side-product.[1]

Method Development Strategy

Column Selection[1][2]
  • Primary Choice: C18 (Octadecylsilane) .[1][2] The hydrophobic nature of the diphenoxy structure interacts strongly with alkyl chains.[1][2] A high-carbon-load column (e.g., Agilent ZORBAX Eclipse Plus C18 or Phenomenex Luna C18) is recommended.[1][2]

  • Alternative: Phenyl-Hexyl .[1][2][3] If separation from other aromatic isomers is difficult, a Phenyl-Hexyl column utilizes

    
     interactions to offer different selectivity, often resolving structural isomers better than C18.[1][2]
    
Mobile Phase Selection
  • Solvent A (Aqueous): Water with 0.1% Phosphoric Acid (

    
    ).[1][2] Acidification suppresses the ionization of residual silanols on the column, reducing peak tailing for the hydroxylated analyte.[1][2]
    
  • Solvent B (Organic): Acetonitrile (ACN).[1][2] ACN is preferred over Methanol due to its lower UV cutoff (essential for detection at 210 nm) and lower viscosity, allowing for higher flow rates.[1][2]

Detailed Experimental Protocol

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 4.6 x 150 mm, 3.5 µm or 5 µmStandard RP stationary phase for hydrophobic aromatics.[1][2]
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6mm ID columns.[1][2]
Temperature 30°CControls viscosity and ensures retention time reproducibility.[1][2]
Injection Vol 10 µLStandard volume; reduce to 5 µL if peak splitting occurs.
Detection UV @ 210 nm (Quant); 275 nm (ID)210 nm offers max sensitivity; 275 nm offers specificity.[1][2]
Run Time 20 MinutesSufficient to elute highly retained dimer impurities.[1][2]
Gradient Program

A gradient is strictly required if analyzing this compound alongside its precursors (Phenol) or mono-substituted targets (Phenoxyethanol), as the polarity difference is vast.[1][2]

Time (min)% Mobile Phase A (0.1% H3PO4)% Mobile Phase B (Acetonitrile)Event
0.09010Initial Hold (Elute polar precursors)
2.09010Begin Gradient
12.01090Ramp to elute 1,3-Diphenoxy-2-propanol
15.01090Wash Step
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation[1][2]

Critical Step: 1,3-Diphenoxy-2-propanol is insoluble in pure water .[1][2] Attempting to dissolve it in water will result in suspension and erroneous assay results.[1][2]

  • Diluent Preparation: Mix Acetonitrile and Water (50:50 v/v).

  • Stock Standard (1.0 mg/mL):

    • Weigh 50 mg of 1,3-Diphenoxy-2-propanol reference standard into a 50 mL volumetric flask.

    • Add 40 mL of 100% Acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to volume with water (final solvent ratio will be 80:20 ACN:Water).[1][2]

  • Working Standard (50 µg/mL):

    • Transfer 2.5 mL of Stock Standard into a 50 mL flask.

    • Dilute to volume with Diluent (50:50 ACN:Water).[1][2]

Analytical Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Sample (Solid) Dissolve Dissolve in 100% ACN (Critical Solubility Step) Weigh->Dissolve Dilute Dilute with Water to 50:50 Ratio Dissolve->Dilute Filter Filter (0.45 µm PTFE) Dilute->Filter Inject Injection (10 µL) Filter->Inject Separation Gradient Separation (C18 Column) Inject->Separation Detect UV Detection (210 nm / 275 nm) Separation->Detect Data Data Processing (Integration & Quantitation) Detect->Data

Figure 2: Step-by-step analytical workflow emphasizing the critical solubility step.

System Suitability & Validation Parameters

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ~10.5 - 11.5 min (in gradient)If drifting, check column temperature and mobile phase mixing.
Tailing Factor (T) T < 1.5If T > 1.5, increase column temp to 40°C or replace column.
Theoretical Plates (N) > 5,000If low, check for dead volume in tubing or column aging.[1][2]
% RSD (n=5) < 2.0% for AreaIf high, check injector precision or sample solubility (precipitation).[1][2]
Resolution (Rs) > 2.0 (vs nearest peak)Critical if analyzing impurity mixtures.[1][2]
Linearity & Range
  • Range: 0.5 µg/mL (LOQ) to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][2]

Troubleshooting Guide

Issue 1: Peak Splitting

  • Cause: The sample solvent is too strong (100% ACN) compared to the initial mobile phase (10% ACN).[1][2]

  • Solution: Ensure the final dilution of the sample matches the initial gradient conditions as closely as possible, or reduce injection volume to 5 µL.

Issue 2: High Backpressure

  • Cause: Precipitation of the analyte or buffer salts.[1][2]

  • Solution: 1,3-Diphenoxy-2-propanol is waxy.[1][2] Ensure the needle wash solvent is at least 50% ACN.[1][2] Do not use pure aqueous buffer as a needle wash.[1][2]

Issue 3: Ghost Peaks

  • Cause: Carryover from previous high-concentration injections.[1][2]

  • Solution: Add a "Sawtooth" wash step at the end of the gradient (ramp to 100% B, hold 2 mins) to clear the column.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2] Retrieved from [Link][1]

  • Cosmetic Ingredient Review (2014). Safety Assessment of Chlorphenesin as Used in Cosmetics.[1][2] (Discusses impurities including diphenoxy derivatives).[1][2][4][5] Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Monograph: Chlorphenesin.[1][2][6][7] (Provides context for related substance analysis in glycerol ethers).

  • SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Note: Reverse-Phase HPLC Analysis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

1,3-Diphenoxy-2-propanol (CAS: 622-04-8), also known as Glycerol 1,3-diphenyl ether, is a significant organic intermediate used in the synthesis of pharmaceutical compounds (such as methocarbamol and guaifenesin analogs) and as a plasticizer in polymer chemistry.[1][2]

Structurally, the molecule consists of a 2-propanol backbone flanked by two phenoxy groups.[1][2][3] This creates a unique chromatographic challenge: the molecule possesses significant hydrophobicity (LogP ~2.[1][2]65) due to the aromatic rings, yet retains hydrogen-bonding capability via the secondary hydroxyl group.[1][2]

Analytical Challenge: Standard reverse-phase methods often suffer from peak tailing due to the interaction of the hydroxyl moiety with residual silanols on the stationary phase.[1][2] Furthermore, in synthesis reaction mixtures, this compound must be resolved from its precursors (Phenol, Epichlorohydrin) and potential side-products (1,2-Diphenoxy-3-propanol).[1][2]

This guide provides a robust, self-validating RP-HPLC protocol designed for high resolution and reproducibility.[1][2]

Mechanistic Insight & Method Design

To achieve a robust separation, we must understand the molecular interactions at play.[1][2]

Interaction Mechanism

The separation relies on hydrophobic subtraction .[1][2] The two phenyl rings drive retention on the C18 stationary phase via


 interactions and Van der Waals forces.[1][2] The central hydroxyl group, however, introduces polarity.[1][2]
  • Stationary Phase: A high-purity, end-capped C18 column is required to minimize secondary silanol interactions that cause tailing.[1][2]

  • Mobile Phase: Acidification is critical.[1][2] While the molecule is neutral (non-ionizable in standard pH ranges), maintaining an acidic pH (2.5–3.[1][2]0) suppresses the ionization of residual silanols on the column, sharpening the peak shape.[1][2]

Visualization of Separation Logic

G cluster_0 Analyte Properties cluster_1 Chromatographic Strategy Mol 1,3-Diphenoxy-2-propanol Hydrophobic 2x Phenyl Rings (Retentive) Mol->Hydrophobic Polar -OH Group (Tailing Risk) Mol->Polar C18 C18 Stationary Phase (Hydrophobic Interaction) Hydrophobic->C18 Strong Retention Acid Acidic Mobile Phase (Silanol Suppression) Polar->Acid Minimizes Tailing

Figure 1: Mechanistic rationale for column and mobile phase selection.[1][2] The dual nature of the analyte requires balancing hydrophobic retention with silanol suppression.

Experimental Protocol

Equipment & Reagents[1][2]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1][2]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2][4][5]

    • Water (Milli-Q or HPLC Grade).[1][2]

    • Phosphoric Acid (85%, HPLC Grade).[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 packing.[1][2]

Mobile Phase Preparation[1][2]
  • Solvent A (Aqueous): 0.1% Phosphoric Acid in Water.[1][2]

    • Protocol: Add 1.0 mL of Phosphoric acid to 1000 mL water.[1][2] Filter through 0.22 µm membrane.[1][2][6]

  • Solvent B (Organic): Acetonitrile (100%).[1][2]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure management.
Injection Volume 10 µLPrevents column overload; adjust based on concentration.
Column Temp 30°CImproves mass transfer and peak symmetry.[1][2]
Detection 276 nmMax absorption for phenoxy groups (secondary max at 220 nm).[1][2]
Run Time 20 MinutesSufficient for impurity elution.[1][2]
Gradient Program

A gradient is recommended to prevent the late elution of highly hydrophobic dimers or raw materials.[1][2]

Time (min)% Solvent A% Solvent BEvent
0.07030Equilibration
2.07030Isocratic Hold
12.01090Linear Gradient
15.01090Wash Step
15.17030Return to Initial
20.07030Re-equilibration

Sample Preparation

Standard Solution:

  • Weigh 10.0 mg of 1,3-Diphenoxy-2-propanol reference standard.[1][2]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 5 mL of Acetonitrile (Do not use water as the primary diluent due to low solubility).

  • Sonicate for 5 minutes.

  • Dilute to volume with water (Final solvent ratio 50:50 MeCN:Water).[1][2]

  • Final Concentration: 1.0 mg/mL.

Sample Extraction (for formulations):

  • Extract sample with 100% Acetonitrile.[1][2]

  • Centrifuge at 4000 RPM for 10 minutes.

  • Filter supernatant through a 0.45 µm PTFE filter.[1][2]

  • Dilute with water to match the mobile phase initial conditions (approx. 30-50% MeCN) to prevent "solvent shock" and peak distortion.[1][2]

Method Validation & System Suitability

To ensure the trustworthiness of the data, the following System Suitability Test (SST) criteria must be met before running samples.

ParameterAcceptance CriteriaNotes
Retention Time (RT) 8.5 ± 0.5 minDependent on dead volume; relative SD should be < 2.0%.
Tailing Factor (T) NMT 1.5Critical check for silanol activity.[1][2]
Theoretical Plates (N) > 5,000Indicates column efficiency.[1][2]
Resolution (Rs) > 2.0Between Analyte and nearest impurity (e.g., Phenol).[1][2]
Workflow Diagram

Workflow Start Start Analysis Prep Sample Preparation (Dissolve in MeCN -> Dilute with H2O) Start->Prep SST Run System Suitability (Standard Mix) Prep->SST Check Pass Criteria? (Tailing < 1.5, RSD < 2%) SST->Check Check->Prep No (Remake/Troubleshoot) RunSamples Run Unknown Samples Check->RunSamples Yes Process Data Processing (Integrate at 276 nm) RunSamples->Process Report Generate Report Process->Report

Figure 2: Operational workflow for the analysis of 1,3-Diphenoxy-2-propanol.

Troubleshooting & Optimization

Peak Tailing

If the tailing factor exceeds 1.5, it indicates secondary interactions between the hydroxyl group of the analyte and the silica support.[1][2]

  • Solution 1: Ensure the column is "End-capped" (e.g., Zorbax Eclipse or Waters Symmetry).[1][2]

  • Solution 2: Increase the buffer concentration or lower the pH slightly (down to pH 2.[1][2]5) using Phosphoric acid.[1][2][4][5][7]

Retention Time Shifts

1,3-Diphenoxy-2-propanol is sensitive to the organic modifier percentage.[1][2]

  • Drift: If RT decreases over time, check for evaporation of Acetonitrile in the solvent reservoir.

  • Shift: A shift of ±0.5 min is acceptable in gradient mode. If >0.5 min, re-equilibrate the column for at least 10 column volumes.

Solubility Issues

The compound is hydrophobic.[1][2][3] If you observe precipitation or "ghost peaks":

  • Ensure the sample diluent contains at least 30% Acetonitrile.[1][2]

  • Do not inject 100% Acetonitrile samples into a 100% Aqueous mobile phase stream; this causes precipitation at the injection head.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2] Retrieved from [Link][1]

  • SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. (Reference for mobile phase acidity requirements). Retrieved from [Link]

  • NIST Chemistry WebBook. UV/Visible Spectrum of Diphenyl Ethers. Retrieved from [Link][1]

Sources

Application Note: Rapid Quantification and Impurity Profiling of 1,3-Diphenoxy-2-propanol via UPLC-PDA

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the development and validation of a robust Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of 1,3-Diphenoxy-2-propanol (CAS: 622-04-8).[1][2][3][4] Often encountered as a process-related impurity in the synthesis of muscle relaxants (e.g., Chlorphenesin Carbamate) or as a degradation product in ether-based formulations, this compound presents specific chromatographic challenges due to its hydrophobicity (LogP ~2.[1][2][3][4]65) and lack of ionizable groups at physiological pH.[1][2][3][4]

This guide moves beyond standard "cookbooks" by explaining the mechanistic rationale behind column selection, mobile phase optimization, and detection parameters, ensuring the method is adaptable to various matrices.

Physicochemical Profiling & Method Strategy

Effective method development begins with understanding the analyte. 1,3-Diphenoxy-2-propanol consists of a glycerol backbone flanked by two phenyl rings.[1][2][3][4]

PropertyValueChromatographic Implication
Molecular Weight 244.29 g/mol Suitable for standard pore size (130Å) columns.[1][2][3][4]
LogP (Octanol/Water) ~2.65 [1]Moderately lipophilic.[1][2][3][4] Requires medium-to-high organic strength for elution.[1][2][3][4]
pKa ~13-14 (Hydroxyl)Neutral in standard pH ranges (2-8).[1][2][3][4] pH control is less critical for retention but vital for silanol suppression.[1][2][3][4]
Chromophores Phenyl RingsStrong UV absorption at ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

~210-220 nm and secondary band at ~254 nm.[1][2][3]
Strategic Decision Matrix

Based on the profile above, we adopt the following core strategy:

  • Stationary Phase: A Hybrid Particle (BEH) C18 column is selected over standard silica.[1][2][3][4] The hybrid particle ensures stability under high pressure (UPLC) and minimizes peak tailing caused by the interaction between the hydroxyl group of the analyte and residual silanols on the silica surface.

  • Mobile Phase: A Water/Acetonitrile gradient is preferred over Methanol to minimize backpressure at UPLC flow rates and maximize peak capacity.[1][2][3][4]

  • Modifier: 0.1% Phosphoric Acid (H3PO4) is chosen for UV detection to suppress silanol activity and sharpen peaks.[1][3][4] Note: For MS-compatible applications, substitute with 0.1% Formic Acid.[1][2][3][4]

Experimental Protocol

Instrumentation & Conditions
  • System: UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity II) equipped with a Photodiode Array (PDA) Detector.[1][3][4]

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).[1][2][3][4]

  • Flow Rate: 0.6 mL/min.[1][2][3][4]

Mobile Phase Preparation[1][2][3][4]
  • Solvent A: 0.1% H3PO4 in Milli-Q Water.[1][2][3][4]

    • Protocol: Add 1 mL of 85% Phosphoric Acid to 1000 mL water.[1][2][3][4] Filter through 0.22 µm membrane.[1][2][3][4]

  • Solvent B: Acetonitrile (HPLC Grade).[1][2][3][4]

Gradient Table

A gradient is strictly required to prevent the accumulation of hydrophobic matrix components and to sharpen the late-eluting 1,3-Diphenoxy-2-propanol peak.[1][2][3][4]

Time (min)Flow (mL/min)% Solvent A% Solvent BCurveAction
0.00 0.69010InitialEquilibration
1.00 0.690106Hold (Polar impurities)
4.00 0.630706Analyte Elution
5.00 0.65956Column Wash
6.00 0.690101Return to Initial
7.50 0.690101Re-equilibration
Detection Settings
  • Primary Wavelength: 215 nm (Maximum sensitivity for impurity profiling).[1][2][3][4]

  • Secondary Wavelength: 254 nm (High specificity for aromatic rings, less noise).[1][2][3][4]

  • Sampling Rate: 20 points/sec (Critical for narrow UPLC peaks).

Method Development Logic (Visualized)

The following diagram illustrates the decision pathway used to arrive at the protocol above, ensuring scientific rigor.

MethodDevelopment Start Analyte: 1,3-Diphenoxy-2-propanol Properties LogP 2.65 (Hydrophobic) Neutral Molecule UV Active (Phenyls) Start->Properties ColumnSel Select C18 Stationary Phase (High Retentivity) Properties->ColumnSel Hydrophobic Interaction MobilePhase Mobile Phase Selection ColumnSel->MobilePhase Modifier Add 0.1% H3PO4 (Sharpen Peak Shape) MobilePhase->Modifier Silanol Suppression Gradient Gradient Elution (10% -> 95% ACN) Modifier->Gradient Elute Lipophilic Analyte FinalMethod Final UPLC Protocol Gradient->FinalMethod

Figure 1: Decision tree for UPLC method development targeting neutral, hydrophobic ethers.

Sample Preparation & System Suitability[1][2][3][5][6]

Standard Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of 1,3-Diphenoxy-2-propanol reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (Analyte is sparingly soluble in water).[1][2][3][4]

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with 50:50 Water:Acetonitrile .

    • Critical Note: The diluent must match the initial gradient conditions as closely as possible to prevent "solvent shock" which causes peak splitting.[1][3][4] However, since the analyte is hydrophobic, 50% organic is a necessary compromise for solubility.[1][2][4]

System Suitability Criteria

Before running samples, the system must pass the following acceptance criteria (n=5 injections):

ParameterAcceptance LimitRationale
Retention Time %RSD NMT 1.0%Ensures pump/gradient stability.
Peak Area %RSD NMT 2.0%Ensures injector precision.[1][2][3][4]
Tailing Factor (T) 0.8 – 1.5Indicates minimal secondary interactions.[1][2][3][4]
Theoretical Plates (N) > 5,000Confirms column efficiency (UPLC typically >10k).[1][2][3][4]

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," validation must follow ICH Q2(R2) guidelines [2].

Specificity
  • Protocol: Inject the Diluent (Blank), Placebo (matrix without analyte), and the Standard.

  • Requirement: No interfering peaks at the retention time of 1,3-Diphenoxy-2-propanol.[1][2][3][4] Use PDA peak purity tools to confirm the spectral homogeneity of the main peak.[1][3][4]

Linearity[1][2][3][4]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Requirement: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .[1][2][3]
Accuracy (Recovery)
  • Protocol: Spike the analyte into the sample matrix at 80%, 100%, and 120% levels.[1]

  • Requirement: Mean recovery between 98.0% and 102.0%.[1][2][3][4][5]

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Splitting Diluent too strong (high % organic).[1][2][3][4]Reduce ACN in sample diluent to <50% or reduce injection volume (e.g., from 2 µL to 1 µL).
High Backpressure Particulates or column clogging.[1][2][3][4]Filter all mobile phases (0.22 µm). Perform a reverse flush of the column (if permitted by manufacturer).[1][3][4]
RT Drifting Temperature fluctuation or insufficient equilibration.[1][2][3][4]Ensure column oven is stable at 40°C. Allow 5 column volumes of equilibration between runs.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1][2][3][4] Retrieved from [Link][3][4]

  • International Council for Harmonisation (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[1][2][3][4][5][6][7] Retrieved from [Link]

  • SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. A Systematic Approach Towards UPLC Methods Development. Retrieved from [Link]

Sources

Application Notes and Protocols for the Purification of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the purification of 1,3-Diphenoxy-2-propanol, a key intermediate in various chemical syntheses, including pharmaceuticals and polymers.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing both theoretical understanding and practical application. We will explore two primary purification techniques: recrystallization and silica gel column chromatography. Additionally, methods for characterization and purity assessment will be discussed, ensuring the final product meets the high standards required for research and development.

Introduction

1,3-Diphenoxy-2-propanol (CAS No. 622-04-8) is a di-aryl ether of glycerol with significant utility in organic synthesis.[1] Its structure, featuring two phenoxy groups and a secondary alcohol, makes it a valuable building block. The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and complications in mechanistic studies.

The synthesis of 1,3-Diphenoxy-2-propanol, particularly through modern, greener methods like the alkylation of glycerol carbonate with phenol, can result in a crude product containing unreacted starting materials (phenol, glycerol carbonate) and mono-substituted byproducts. Therefore, a robust purification strategy is essential. This guide will provide detailed, step-by-step protocols for achieving high purity 1,3-Diphenoxy-2-propanol.

Physicochemical Properties of 1,3-Diphenoxy-2-propanol

A thorough understanding of the physical and chemical properties of 1,3-Diphenoxy-2-propanol is fundamental to designing an effective purification strategy.

PropertyValueReference
Molecular Formula C₁₅H₁₆O₃[1]
Molecular Weight 244.29 g/mol [1]
Appearance White to off-white solid
Melting Point 81.5 °C
Boiling Point 168-170 °C at 1 Torr
CAS Number 622-04-8[1]

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities, as well as the desired final purity. For 1,3-Diphenoxy-2-propanol, both recrystallization and column chromatography are highly effective.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Rationale for Solvent Selection: An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For 1,3-Diphenoxy-2-propanol, a moderately polar compound, solvents like ethanol or a mixed solvent system such as ethanol/water are good starting points.

Workflow for Recrystallization:

A Crude 1,3-Diphenoxy-2-propanol B Dissolve in minimum hot solvent (e.g., Ethanol) A->B C Hot gravity filtration (if insoluble impurities are present) B->C Optional D Slow cooling to room temperature B->D If no insoluble impurities C->D E Further cooling in an ice bath D->E F Vacuum filtration to collect crystals E->F G Wash crystals with cold solvent F->G H Dry crystals under vacuum G->H I Pure 1,3-Diphenoxy-2-propanol H->I

Caption: Recrystallization workflow for 1,3-Diphenoxy-2-propanol.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For non-polar to moderately polar compounds like 1,3-Diphenoxy-2-propanol, silica gel is an excellent stationary phase.

Rationale for Eluent System Selection: A common mobile phase for separating moderately polar compounds on silica gel is a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate). The ratio is optimized using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and impurities. For compounds similar in structure to 1,3-Diphenoxy-2-propanol, a starting eluent system of hexane:ethyl acetate in a ratio of 40:1 has been shown to be effective.[2]

Workflow for Column Chromatography:

A Crude 1,3-Diphenoxy-2-propanol B Dissolve in minimum solvent A->B C Adsorb onto silica gel (dry loading) B->C E Load sample onto column C->E D Prepare silica gel column D->E F Elute with Hexane/Ethyl Acetate gradient E->F G Collect fractions F->G H Monitor fractions by TLC G->H I Combine pure fractions H->I J Evaporate solvent I->J K Pure 1,3-Diphenoxy-2-propanol J->K

Caption: Column chromatography workflow for 1,3-Diphenoxy-2-propanol purification.

Detailed Experimental Protocols

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals. 1,3-Diphenoxy-2-propanol is harmful if swallowed and causes serious eye irritation.[1] All procedures should be performed in a well-ventilated fume hood.

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a 250 mL Erlenmeyer flask, add 10 g of crude 1,3-Diphenoxy-2-propanol. Add 50 mL of ethanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If any insoluble impurities are observed, perform a hot gravity filtration through a fluted filter paper into a pre-warmed Erlenmeyer flask.

  • Induce Crystallization: Remove the flask from the heat. If a single solvent system is used, allow it to cool slowly. For a mixed solvent system, add deionized water dropwise to the hot ethanol solution until a faint cloudiness persists. Then, gently reheat until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for 30 minutes.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Prepare a stock solution of the crude product in dichloromethane. Spot the solution on a silica gel TLC plate and develop it in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio). Visualize the plate under UV light to determine the Rf values of the components. Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the desired product.[2]

  • Column Packing: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent determined from the TLC analysis. Pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude 1,3-Diphenoxy-2-propanol in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the starting solvent mixture, collecting fractions in test tubes or flasks. Gradually increase the polarity of the eluent (by increasing the proportion of ethyl acetate) to move the product down the column.

  • Fraction Analysis: Spot each collected fraction on a TLC plate and develop it to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 1,3-Diphenoxy-2-propanol.

Characterization and Purity Assessment

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of pure 1,3-Diphenoxy-2-propanol should show characteristic peaks corresponding to the aromatic protons, the methine proton of the alcohol group, and the methylene protons. The absence of peaks from starting materials or byproducts is indicative of high purity.

  • FTIR Spectroscopy: The FTIR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic peaks for the C-O-C ether linkages and aromatic C-H and C=C bonds should also be present.

  • Melting Point: A sharp melting point close to the literature value of 81.5 °C indicates high purity. A broad melting range suggests the presence of impurities.

References

  • IJISET. (n.d.). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102146020A - Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • PubChem. (n.d.). 1,3-Diphenyl-2-propanol. Retrieved from [Link]

Sources

Application Note: Recrystallization & Purification of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the purification and recrystallization of 1,3-Diphenoxy-2-propanol (Glycerol 1,3-diphenyl ether), a key intermediate in pharmaceutical synthesis and polymer stabilization.

Executive Summary

Target Compound: 1,3-Diphenoxy-2-propanol (CAS: 622-04-8) Synonyms: Glycerol 1,3-diphenyl ether; 1,3-Diphenylglycerol Application: Pharmaceutical intermediate (e.g., Methocarbamol analogs), plasticizer, epoxy resin modifier. Critical Quality Attributes (CQA): Purity >99.5%, Phenol content <0.1%, Melting Point 80–82°C.

This guide provides a robust protocol for purifying 1,3-Diphenoxy-2-propanol from crude reaction mixtures. While sublimation is possible for analytical standards, recrystallization from hot alcohols (Ethanol or Isopropanol) is the preferred method for preparative and industrial scale-up due to superior impurity rejection (specifically phenol) and solvent recovery efficiency.

Chemical Context & Impurity Profile

Understanding the synthesis route is essential for effective purification.[1] The compound is typically synthesized via the nucleophilic ring-opening of epichlorohydrin by phenol, or the reaction of phenol with glycidyl phenyl ether.

Impurity Analysis
Impurity TypeSourceRemoval Strategy
Phenol Unreacted starting materialAlkaline wash (prior to recrystallization) or solubility differential in cold alcohol.
Epichlorohydrin Unreacted reagentRemoved via vacuum distillation (volatile) or solvent wash.
Oligomers Over-reaction (polymerization)Removed during hot filtration (insoluble) or remain in mother liquor.
Inorganic Salts Catalyst residues (e.g., NaCl, NaOH)Water wash or Hot Filtration.

Solvent Selection Strategy

The selection of the crystallization solvent is governed by the "Like Dissolves Like" principle, balanced against the compound's melting point (


).
  • Ethanol (95% or Absolute): Recommended. High solubility at boiling (

    
    ) and low solubility at 
    
    
    
    . The hydroxyl group of the solvent interacts with the hydroxyl of the target, while the phenyl rings ensure temperature-dependent solubility.
  • Isopropanol (IPA): Alternative. Slightly higher boiling point (

    
    ), useful if the crude material has a lower melting point depression.
    
  • Toluene/Hexane: Secondary Choice. Effective for removing highly polar impurities but less effective at removing phenol residues compared to alcohols.

Decision Logic for Solvent System

SolventSelection Start Crude 1,3-Diphenoxy-2-propanol CheckMP Check Crude MP Start->CheckMP HighMP MP > 75°C CheckMP->HighMP Solid LowMP MP < 75°C (Oily) CheckMP->LowMP Semi-solid Solvent1 Use Ethanol (95%) HighMP->Solvent1 Solvent2 Use IPA + Hexane LowMP->Solvent2 caption Figure 1: Solvent Selection Decision Tree based on crude material state.

Detailed Recrystallization Protocol

Phase A: Pre-Treatment (Phenol Removal)

Crucial Step: If the crude smells strongly of phenol, perform this wash before recrystallization. Phenol co-crystallizes and is difficult to remove solely by cooling.

  • Dissolve crude solid in Ethyl Acetate (5 mL/g).

  • Wash twice with 10% NaOH or 5% NaHCO₃ solution. (Phenol converts to water-soluble sodium phenoxide).

  • Wash once with brine.

  • Dry organic layer over anhydrous

    
    , filter, and evaporate to dryness.
    
Phase B: Recrystallization (Ethanol Method)

Materials:

  • Crude 1,3-Diphenoxy-2-propanol[1][2][3]

  • Solvent: Ethanol (95% or Absolute)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, hot plate, Buchner funnel.

Step-by-Step Procedure:

  • Saturation:

    • Place the crude solid in a round-bottom flask.

    • Add Ethanol (approx. 3–4 mL per gram of solid).

    • Heat the mixture to reflux (

      
       bath temperature) with stirring.
      
    • Observation: If the solid does not dissolve completely, add more ethanol in small portions (0.5 mL/g) until a clear solution is obtained.

  • Hot Filtration (Optional but Recommended):

    • If insoluble particles (dust, salts) are visible, filter the hot solution rapidly through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Remove the flask from heat and place it on a cork ring or wood block.

    • Allow the solution to cool to room temperature slowly (over 1–2 hours). Rapid cooling traps impurities.

    • Once at room temperature, transfer the flask to an ice-water bath (

      
      ) for 1 hour to maximize yield.
      
    • Seed Crystals: If crystallization does not start, scratch the inner wall of the flask with a glass rod or add a tiny crystal of pure product.

  • Collection:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with a small amount of ice-cold ethanol (1 mL/g). Do not use excess wash solvent as it will redissolve the product.

  • Drying:

    • Air dry on the filter for 10 minutes.

    • Transfer to a vacuum oven or desiccator. Dry at

      
       under vacuum for 4–6 hours.
      
Phase C: Sublimation (High Purity Alternative)

For analytical standards where solvent residues are unacceptable:

  • Conditions: High vacuum (<0.1 mmHg), Oil bath temperature

    
    .
    
  • Result: White needles, MP 77–79°C [1].[4]

Characterization & Validation

After recrystallization, validate the product using the following metrics:

ParameterSpecificationMethod
Appearance White crystalline solid/needlesVisual Inspection
Melting Point 80.0 – 82.0 °C Capillary MP Apparatus
Purity (HPLC) > 99.5% AreaC18 Column, ACN:Water (Gradient)
Phenol Content < 0.1%HPLC or GC-FID
Solubility Soluble in DMSO, MeOH, CHCl₃Visual
HPLC Method Parameters (Example)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm)

  • Mobile Phase: A: Water (0.1%

    
    ), B: Acetonitrile
    
  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV @ 254 nm (Aromatic absorption).

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Reaction Mixture Wash Alkaline Wash (Remove Phenol) Crude->Wash Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Wash->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool Slow Cooling (RT then 0°C) Filter->Cool Collect Vacuum Filtration Cool->Collect Dry Vacuum Dry (40°C) Collect->Dry Final Pure 1,3-Diphenoxy-2-propanol (>99.5%) Dry->Final caption Figure 2: Step-by-step purification workflow for 1,3-Diphenoxy-2-propanol.

Troubleshooting

  • Oiling Out: If the product separates as an oil instead of crystals during cooling:

    • Cause: Solution is too concentrated or cooled too fast.

    • Fix: Re-heat to dissolve, add 10-20% more solvent, and cool very slowly with vigorous stirring. Add a seed crystal at

      
      .
      
  • Low Yield:

    • Cause: Too much solvent used or wash step was too aggressive.

    • Fix: Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat cooling to recover a second crop.

  • Pink/Brown Coloration:

    • Cause: Oxidized phenol residues.

    • Fix: Repeat the alkaline wash (Phase A) or add activated charcoal during the hot dissolution step (Phase B), stir for 5 mins, then filter hot.

Safety (MSDS Highlights)

  • 1,3-Diphenoxy-2-propanol: Generally low toxicity, but treat as an irritant.

  • Phenol (Impurity): Highly toxic, corrosive, and rapidly absorbed through skin. Wear nitrile gloves and face shield when handling crude material.

  • Solvents: Ethanol and Isopropanol are flammable. Perform all heating in a fume hood away from open flames.

References

  • National Institutes of Health (NIH) PubChem. "1,3-Diphenoxy-2-propanol | C15H16O3". PubChem Compound Summary. Accessed Feb 2026.[5] [Link]

  • ResearchGate. "Synthesis and characterization of epoxy film cured with reactive polyimide (Reference to Sublimation)". Kyiv Polytechnic Institute. Accessed Feb 2026.[5] [Link]

Sources

Application Note: Purification of 1,3-Diphenoxy-2-propanol via Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a robust methodology for the purification of 1,3-Diphenoxy-2-propanol , a secondary alcohol featuring two phenyl ether moieties.[1] While often synthesized via the nucleophilic opening of epichlorohydrin or phenyl glycidyl ether by phenol, the resulting crude mixture frequently contains unreacted phenol, oligomeric byproducts, and regioisomers.[1]

This protocol prioritizes a "Chemical First, Chromatographic Second" approach.[1] We demonstrate how to validate the crude sample before it enters the column, ensuring the stationary phase is reserved for difficult separations (e.g., oligomers) rather than bulk impurity removal.

Physicochemical Profile

Understanding the solute's behavior is the prerequisite for stationary phase selection.[1]

PropertyDataImplication for Chromatography
Structure Bis-phenyl ether with 2° alcoholModerate polarity; strong UV absorption.[1]
Physical State White solid / Crystalline powderSample must be dissolved in minimal solvent (DCM/EtOAc) for loading.[1]
Melting Point 80–82 °CSolid loading technique is viable if solubility is poor in mobile phase.[1]
Solubility Soluble in MeOH, EtOH, EtOAc, DCM, Chloroform.[1] Insoluble in Water.[1]Compatible with Normal Phase (NP) Silica.[1]
pKa ~13.5 (Alcohol), ~10 (Phenol impurity)Critical: Phenol impurities are acidic and will streak on silica unless removed or buffered.[1]

Pre-Chromatography Considerations: The Self-Validating Workflow

Expertise Insight: The most common failure mode in purifying this compound is loading a crude mixture rich in unreacted phenol onto a silica column.[1] Phenol (


) interacts strongly with the silanols of silica gel, causing peak tailing (streaking) that contaminates the target alcohol.[1]
Protocol A: Chemical Validation (Mandatory Pre-Wash)

Before touching a column, the crude reaction mixture must be chemically "scrubbed."[1]

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc).

  • Base Wash: Wash the organic layer 2x with 1M NaOH.[1]

    • Mechanism:[2][3][4][5][6] Deprotonates unreacted phenol into water-soluble sodium phenoxide. 1,3-Diphenoxy-2-propanol remains protonated and stays in the organic layer.[1]

  • Neutralization: Wash 1x with Brine, dry over

    
    , and concentrate.
    
  • Validation: Run a TLC (See Protocol B). If the "Phenol" spot is visible, repeat the wash.[1]

Method Development: Thin Layer Chromatography (TLC)[7]

Objective: Establish the solvent system that provides a Retention Factor (


) of 0.25 – 0.35 for the target molecule.
Protocol B: TLC Optimization
  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.[1]
    
  • Detection: UV Lamp (254 nm).[1]

Solvent System Screening:

Mobile Phase (Hexane : EtOAc)Observed

(Target)
Observation
90 : 10 < 0.10Too non-polar.[1] Product sticks to baseline.
80 : 20 0.15 – 0.20Good retention, but elution will be slow.[1]
70 : 30 0.30 – 0.35 Optimal. Good separation from non-polar impurities.
50 : 50 > 0.60Too polar.[1] Co-elution with polar oligomers likely.[1]

Recommendation: Use a gradient starting at 90:10 and ramping to 70:30 (Hex:EtOAc) .[1]

Column Chromatography Protocol

Equipment & Reagents[1][2][3][7][8]
  • Stationary Phase: Silica Gel 60 (40–63

    
     particle size).[1]
    
  • Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio (e.g., for 1g crude, use 15g Silica).[1]

  • Mobile Phase A: Hexane (or Heptane/Petroleum Ether).[1]

  • Mobile Phase B: Ethyl Acetate.[1]

Step-by-Step Execution
  • Column Packing:

    • Prepare a slurry of Silica Gel in 90:10 (Hex:EtOAc).[1]

    • Pour into the column and tap to remove air bubbles.[1] Ensure the sand bed is level.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the "chemically scrubbed" crude in the minimum volume of DCM (Dichloromethane) or 70:30 Hex:EtOAc.[1]

    • Note: If using DCM, apply carefully to the sand bed and allow it to drain just into the silica before adding the main mobile phase to prevent band broadening.[1]

  • Elution Gradient:

    • Fraction 1-5 (90:10 Hex:EtOAc): Elutes non-polar impurities (e.g., bis-phenyl ethers lacking the hydroxyl group, if any).[1]

    • Fraction 6-15 (80:20 Hex:EtOAc): Transition phase.

    • Fraction 16+ (70:30 Hex:EtOAc): Target Elution. 1,3-Diphenoxy-2-propanol typically elutes here.[1]

  • Fraction Collection & Analysis:

    • Collect fractions of approx. 10-15 mL (for a 1g scale).

    • Spot every 3rd fraction on a TLC plate.

    • Pool fractions containing the single spot at

      
      .[1]
      
  • Post-Run:

    • Flush column with 100% EtOAc to remove any polar oligomers or remaining salts.[1]

Process Visualization

Workflow Diagram

The following diagram illustrates the critical path from Crude Reaction to Pure Isolate.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Phenol + Oligomers) BaseWash Chemical Scrub (Wash w/ 1M NaOH) Crude->BaseWash PhaseSep Phase Separation (Discard Aqueous Phenoxide) BaseWash->PhaseSep TLC_Check TLC Validation (Is Phenol Gone?) PhaseSep->TLC_Check Column Column Chromatography (Silica Gel 60) TLC_Check->Column Yes (Clean) Reprocess Repeat Base Wash TLC_Check->Reprocess No (Phenol Detected) Gradient Gradient Elution Hex:EtOAc (90:10 -> 70:30) Column->Gradient Pool Pool Pure Fractions (Evaporate -> Recrystallize) Gradient->Pool Target Rf ~0.3 Reprocess->BaseWash

Figure 1: Purification workflow emphasizing the mandatory chemical wash step to remove phenol prior to chromatography.[1]

Troubleshooting & Decision Matrix

Scenario: You observe streaking or co-elution.[1] Use this logic flow to correct the course.

Troubleshooting Problem Issue Detected Streaking Streaking on TLC/Column Problem->Streaking CoElution Impurities Co-eluting Problem->CoElution Sol1 Cause: Acidic Impurity (Phenol) Action: Re-wash crude w/ NaOH Streaking->Sol1 Sol2 Cause: Overloading Action: Reduce load or increase silica ratio Streaking->Sol2 Sol3 Cause: Gradient too steep Action: Use Isocratic 80:20 Hex:EtOAc CoElution->Sol3

Figure 2: Decision matrix for common chromatographic anomalies associated with phenolic ethers.

Safety & Handling

  • Phenol (Impurity): Highly toxic and corrosive.[1] Rapidly absorbed through skin.[1] Always wear nitrile gloves and work in a fume hood.[1]

  • Silica Gel: Inhalation hazard (silicosis).[1] Handle in a hood or wear a particulate respirator (N95) when pouring dry powder.[1]

  • Solvents: Hexane is neurotoxic; Ethyl Acetate is flammable.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1] Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution.[1] Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Standard reference for Flash Chromatography principles).

  • SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on HPLC. Retrieved from [Link]

Sources

Advanced Protocol: Formulation & Characterization of 1,3-Diphenoxy-2-propanol in High-Performance Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

1,3-Diphenoxy-2-propanol (DPP) (CAS: 622-04-8) is a hydrophobic, crystalline glycol ether derivative utilized as a specialized plasticizer and coalescing agent.[1][2][3] Unlike liquid coalescents (e.g., Texanol or PPH), DPP is a solid at room temperature (MP ~81–85°C).[3] This physical state presents unique formulation challenges but offers distinct advantages: it acts as a "solid plasticizer," providing film flexibility during formation while restoring hardness upon cooling/drying, a property known as "latent hardening."[3]

Mechanism of Action

DPP functions via the Free Volume Theory .[3] It inserts itself between polymer chains, increasing the free volume and reducing the Glass Transition Temperature (


) of the resin.[3] In latex systems, it facilitates the deformation of polymer particles, allowing them to fuse into a continuous film (coalescence).[3][4]

CoalescenceMechanism cluster_0 Stage 1: Dispersion cluster_1 Stage 2: Evaporation cluster_2 Stage 3: Deformation cluster_3 Stage 4: Coalescence A Latex Particles (Stabilized) C Water Evaporation A->C B DPP Addition (Emulsified/Solvated) B->C D Particle Packing (Close Contact) C->D E DPP Softens Polymer D->E Capillary Forces F Particle Deformation (MFFT Reduction) E->F G Inter-diffusion of Chains F->G H Continuous Film G->H

Figure 1: Mechanism of DPP-assisted film formation in water-borne latex systems.

Physicochemical Profile & Handling

Successful formulation requires strict adherence to solubility parameters to prevent "blooming" (crystallization on the surface) or "grit" (undissolved particles).[3]

PropertyValueCritical Formulation Implication
Physical State White Crystalline SolidMUST be pre-dissolved or emulsified.[1][2][3] Direct addition causes defects.[3]
Melting Point 81–85°CProcessing temperature must be controlled; requires heat for melt-blending.[1][2][3]
Boiling Point >300°C (extrapolated)Extremely low volatility; permanent plasticizer (does not evaporate).[2][3]
Solubility (Water) Insoluble (<0.1%)Requires co-solvents or surfactants for aqueous systems.[2][3]
Solubility (Organic) SolubleExcellent compatibility with Ketones (MEK), Aromatics (Xylene), Esters.[2][3]

Safety Precaution: DPP is an irritant (Eye Irrit. 2, Acute Tox. 4 Oral).[3][5] Wear nitrile gloves and safety goggles.[3] Handle solid dust in a fume hood to prevent inhalation.[3]

Experimental Protocols

Protocol A: Incorporation into Solvent-Borne Systems (Acrylics/Nitrocellulose)

Objective: Dissolve DPP completely to ensure molecular-level plasticization without crystallization.[1][2][3]

Reagents:

  • Resin (e.g., Thermoplastic Acrylic, Nitrocellulose solution)[1][2]

  • Solvent (MEK, Toluene, or Butyl Acetate)[1][2]

  • 1,3-Diphenoxy-2-propanol (DPP)[1][2][3][6][7][8]

Workflow:

  • Stock Solution Preparation:

    • Prepare a 50% (w/w) stock solution of DPP in the primary solvent of your coating formulation (e.g., MEK).[3]

    • Note: Gentle heating to 40°C may speed up dissolution.[3] Ensure the solution is crystal-clear before use.

  • Ladder Study Addition:

    • Weigh the base resin.[3]

    • Add the DPP Stock Solution under low-shear agitation (500 RPM) to achieve loadings of 2%, 5%, and 10% based on solid resin content.[1][3]

  • Compatibilization:

    • Mix for 15 minutes.

    • QC Check: Pour a drawdown on a glass plate. Dry at ambient temp.

    • Pass Criteria: Film is clear/transparent.[3]

    • Fail Criteria: Film is hazy or exhibits "starry night" effect (crystallization).[3]

Protocol B: Incorporation into Water-Borne Latex (The "Co-Solvent" Method)

Objective: Incorporate hydrophobic solid DPP into an aqueous emulsion without destabilizing the latex.[1][3] Challenge: Adding solid DPP directly to latex will result in immediate grit formation.[3]

Reagents:

  • Acrylic or Styrene-Acrylic Latex (e.g.,

    
     > 20°C)[1][2][3]
    
  • Co-solvent: Dipropylene Glycol n-Butyl Ether (DPnB) or Texanol[1][2][3]

  • Surfactant (Optional): Polysorbate 80 (if stability is poor)[1][2][3]

Workflow:

AqueousProtocol start Start: Solid DPP dissolve Dissolve DPP in Co-solvent (Ratio 1:1 or 1:2) Temp: 40-50°C start->dissolve check Check Clarity dissolve->check check->dissolve Hazy (Heat more) latex_prep Prepare Latex (Agitation: 300-500 RPM) check->latex_prep Clear addition Dropwise Addition Rate: 1 mL/min Vortex: Moderate latex_prep->addition mature Maturation Time: 12-24 Hours addition->mature filter Filtration (100 mesh) mature->filter

Figure 2: Step-by-step workflow for adding DPP to water-borne systems via co-solvent cut.[1][2][3]

Detailed Steps:

  • Pre-Solubilization: Dissolve DPP in a hydrophobic glycol ether (like DPnB or PnB) at a 1:1 ratio.[3] Heat to 50°C to ensure full solubility. This creates a "liquid carrier" for the solid plasticizer.[3]

  • Slow Addition: Place the latex under agitation (standard propeller blade).[3] Crucial: Do not create a deep vortex that entraps air, but ensure good turnover.[3]

  • Dosing: Add the warm DPP/Co-solvent mixture dropwise .

    • Why? Rapid addition causes "solvent shock," leading to local coagulation of latex particles.[3]

  • Maturation: Continue stirring for 30 minutes, then let the mixture stand for 24 hours.

    • Mechanism:[1][2][3] This allows the DPP to diffuse from the solvent phase into the polymer particles (swelling).[3]

  • Filtration: Filter through a 100-mesh screen to remove any undissolved grit.[1][3]

Validation & Characterization

To verify the efficacy of DPP, run the following standard coating tests.

A. Minimum Film Formation Temperature (MFFT)[3]
  • Standard: ASTM D2354[1][2][3]

  • Expectation: DPP should significantly lower the MFFT.[3]

  • Protocol: Cast wet films on the MFFT bar (gradient -5°C to 40°C). Determine the point where the film transitions from cracked/powdery to continuous/clear.[3]

B. Persoz/König Pendulum Hardness[3]
  • Standard: ASTM D4366[1][2][3]

  • Expectation: Lower hardness initially compared to un-plasticized resin, but higher hardness than liquid plasticizers (like phthalates) after 1 week due to the solid nature of DPP.[3]

  • Protocol: Coat glass panels (100 micron wet).[3] Cure at 25°C/50% RH. Measure hardness at 1 day, 7 days, and 28 days.

C. Scrub Resistance[1][2][3]
  • Standard: ASTM D2486[1][2][3]

  • Expectation: Improved scrub resistance due to better film coalescence and integrity.[3]

Data Recording Template:

Sample IDDPP Loading (%)MFFT (°C)Hardness (1 Day)Hardness (7 Days)Observations
Control 0%22.0150 s160 sBrittle film
Exp-A 2%15.0130 s155 sClear, flexible
Exp-B 5%8.0110 s145 sExcellent film
Exp-C 10%< 0.080 s120 sTacky/Soft

Troubleshooting Guide

IssueProbable CauseCorrective Action
Grit / Seeding Direct addition of solid; "Solvent Shock"Use Protocol B (Pre-dissolve).[1][2][3] Slow down addition rate.
Blooming (Haze) Incompatibility; Loading too highReduce DPP loading. Check solubility parameter match with resin.[3][4]
Film Tackiness Over-plasticizationReduce loading.[2][3] DPP is efficient; 2-5% is often sufficient.[1][2][3]
Viscosity Drop Solvent interactionAdjust rheology modifiers (thickeners) post-addition.[2][3]

References

  • PubChem. (n.d.).[3] 1,3-Diphenoxy-2-propanol Compound Summary. National Center for Biotechnology Information.[3] Retrieved October 26, 2023, from [Link][1][2]

  • Wicks, Z. W., Jones, F. N., & Pappas, S. P. (2007).[3] Organic Coatings: Science and Technology (3rd ed.).[3] Wiley-Interscience.[1][2][3][6] (Standard text for Free Volume Theory and Coalescence mechanisms).

  • Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[3] (Reference for solubility matching).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Impurity Profiling & Process Optimization Reference Molecule: 1,3-Diphenoxy-2-propanol (CAS: 622-04-8)[1][2][3][4]

Executive Summary: The Mechanistic Battlefield

Welcome to the technical support hub. You are likely synthesizing 1,3-Diphenoxy-2-propanol via the nucleophilic addition of phenol to epichlorohydrin (ECH) or phenyl glycidyl ether (PGE).[1][2][3][4]

While this reaction seems straightforward (


), it is kinetically governed by a competition between the phenolic hydroxyl  (starting material) and the secondary aliphatic hydroxyl  (product).[4]

The failure to control this competition results in the two most common user complaints:

  • Low Melting Point / Oily Product: Caused by branched oligomers.[2][3][4]

  • Yellow Discoloration: Caused by oxidative coupling (quinone formation).[2][3][4]

Visualizing the Reaction Network

The following diagram maps the critical decision points where your reaction deviates from the target pathway.

ReactionNetwork Phenol Phenol PGE Phenyl Glycidyl Ether (Intermediate) Phenol->PGE Step 1: O-Alkylation (Fast) Target 1,3-Diphenoxy-2-propanol (Target) Phenol->Target Quinone Quinones (Color Impurity) Phenol->Quinone Oxidation (Air/High pH) ECH Epichlorohydrin ECH->PGE + Base PGE->Target Step 2: Phenol Attack (Target Pathway) Oligomer Polyether Oligomers (Gummy Residue) PGE->Oligomer Homopolymerization (Excess ECH/High Temp) Branched Branched Ether (2° OH Attack) Target->Branched Side Rxn: Product acts as Nucleophile (+PGE)

Figure 1: Reaction network showing the competition between the target pathway (green) and parasitic side reactions (red).[4]

Troubleshooting Guides (Ticket System)

Ticket #001: "My product is an oil or sticky gum, not a white solid."

Diagnosis: High levels of Branched Ethers or Oligomers .[2][3][4] Root Cause: The "Secondary Hydroxyl" Problem.[4] Once 1,3-Diphenoxy-2-propanol is formed, it contains a secondary hydroxyl group (-CH(OH)-).[1][2][3][4] Under highly basic conditions or high temperatures, this hydroxyl group becomes nucleophilic and attacks the remaining Phenyl Glycidyl Ether (PGE).[4]

The Mechanism of Failure: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">


[1][3][4]

Corrective Actions:

  • Stoichiometry Control: Ensure Phenol is in slight excess relative to Epichlorohydrin (e.g., 2.1 : 1 ratio).[2][3][4] If ECH is in excess, it encourages homopolymerization.[2][3][4]

  • Catalyst Selection: Switch from strong inorganic bases (NaOH) to Phase Transfer Catalysts (PTC) like Tetrabutylammonium bromide (TBAB).[2][3][4] PTCs facilitate the reaction of the phenoxide ion specifically, without deprotonating the less acidic aliphatic alcohol of the product as aggressively as bulk NaOH does.[1][4]

  • Temperature Staging: Keep the reaction temperature below 90°C during the addition phase. The activation energy for the secondary alcohol attack is higher than that of the phenoxide attack.[4]

Ticket #002: "The product has a persistent yellow/pink hue."

Diagnosis: Oxidative Coupling (Quinone formation).[2][3][4] Root Cause: Phenols are susceptible to oxidation under alkaline conditions, forming benzoquinones or coupled biphenols.[2][3][4]

Corrective Actions:

  • Inert Atmosphere: Rigorously sparge the reaction vessel with Nitrogen or Argon before adding the base.[4]

  • Reducing Agents: Add a trace amount (0.1 - 0.5 wt%) of Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) or Sodium Dithionite (
    
    
    
    ) to the reaction mixture. This reduces any formed quinones back to colorless phenols.[3][4]
Ticket #003: "Yield is lower than 60%."

Diagnosis: Incomplete conversion or loss during isolation.[2][3][4] Root Cause: If using aqueous NaOH, the phenoxide ion is solvated by water, reducing its nucleophilicity (the "hydration shell" effect).[4]

Corrective Actions:

  • Protocol Shift: Use a solvent-free or minimal solvent approach with a PTC.[1][2][3][4] This creates "naked anions" (phenoxide ions with loose ion-pairing) that are significantly more reactive, driving the reaction to completion faster and with fewer side reactions.[2][3][4]

Optimized Experimental Protocol (SOP)

Objective: Synthesis of 1,3-Diphenoxy-2-propanol with minimized branching. Scale: 50 mmol (Theoretical Yield: ~12.2 g)[2][3][4]

ParameterSpecificationReason
Phenol 9.50 g (101 mmol)Slight excess (2.02 eq) to consume all epoxide.[1][2][3][4]
Epichlorohydrin 4.63 g (50 mmol)Limiting reagent.[2][3][4]
Catalyst TBAB (0.8 g, 5 mol%)PTC prevents aliphatic OH activation.[2][3][4]
Base NaOH (50% aq, 4.4 g)Slow addition to control exotherm.[2][3][4]
Solvent None (Neat) or TolueneHigh concentration favors intermolecular reaction.[2][3][4]

Step-by-Step Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Nitrogen.[2][3][4]

  • Charge: Add Phenol and TBAB. Heat to 60°C until Phenol melts.

  • Addition 1 (Base): Add the 50% NaOH solution dropwise. Stir for 15 mins. The mixture will thicken (Sodium Phenoxide formation).[4]

  • Addition 2 (ECH): Add Epichlorohydrin dropwise over 30 minutes. Critical: Maintain temp at 80-85°C. Do not exceed 95°C to prevent branching.[1][2][3][4]

  • Reaction: Stir at 90°C for 3-4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3).[2][3][4] Look for the disappearance of the intermediate PGE (

    
    ).[4]
    
  • Quench: Cool to 50°C. Add 50 mL warm water to dissolve NaCl.

  • Isolation:

    • Separate the organic layer (if using Toluene) or extract the solid residue with Ethyl Acetate.[4]

    • Wash organic layer with 1M NaOH (removes excess Phenol) ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       Water 
      
      
      
      Brine.[3][4]
  • Purification:

    • Evaporate solvent.[2][3][4][5]

    • Recrystallization: Dissolve crude solid in hot Ethanol (or Isopropanol).[2][3][4] Cool slowly to 4°C.

    • Target MP: 80-82°C.

Comparative Data: Catalyst Efficiency

The choice of catalyst significantly alters the impurity profile.[4]

Catalyst SystemYield (%)Side Product: Branched Ether (%)Side Product: Oligomer (%)Notes
NaOH (Aqueous) 65 - 70%High (5-8%)ModerateHydration reduces rate; high temp required.[1][2][3][4]
K₂CO₃ / Acetone 75 - 80%Low (<2%)LowMild base, less branching, but slower kinetics.[1][2][3][4]
TBAB (PTC) 92 - 95% Trace (<0.5%) Trace "Naked anion" effect; fast & clean.[1][2][3][4]

References

  • Mechanism of Phenol-Epoxide Reactions

    • Title: Mechanism of model phenyl glycidyl ether/dicyandiamide reaction.
    • Source: Royal Society of Chemistry (RSC) Advances.[2][3][4]

    • Relevance: Defines the competitive kinetics between primary amines/phenols and secondary hydroxyls in epoxide ring opening.
    • URL:[Link]

  • Green Chemistry & Phase Transfer C

    • Title: Green Chemistry approaches to the synthesis of epoxy-phenolic resins.[1][2][3][4]

    • Source: Green Chemistry (RSC).[2][3][4]

    • Relevance: Validates the use of TEBAC/TBAB to minimize side reactions and avoid organic solvents.
    • URL:[Link]

  • Impurity Profiling & D

    • Title: 1,3-Diphenoxy-2-propanol (Compound Summary).[1][2][3][4][6][7]

    • Source: PubChem (NIH).[2][3][4]

    • Relevance: Provides physical property data (MP, CAS) and toxicity links for the target and intermediates.[4]

    • URL:[Link][2][3][4]

  • Kinetic Modeling of Side Reactions

    • Title: Halogenated epoxide-phenol reactions: A mechanism study.[1][2][3][4][7]

    • Source: Missouri S&T (Scholars' Mine).[2][3][4]

    • Relevance: Historical but authoritative grounding on the "Boyd and Marle" observations of side products in base-catalyzed conditions.[1][2][3][4]

    • URL:[Link]

Sources

Technical Support Center: Purification of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1,3-Diphenoxy-2-propanol (Glycerol 1,3-diphenyl ether) CAS: 622-04-8 Physical State: White crystalline solid (Pure) / Viscous yellow oil (Impure) Melting Point: 80–82 °C[1]

Introduction: The "Sticky" Nature of Aryl Glycerol Ethers

Welcome to the technical support hub for 1,3-Diphenoxy-2-propanol (DPP) . If you are here, you are likely facing one of two problems: your product is a stubborn oil that refuses to crystallize, or it retains a persistent smell of phenol.

DPP is a secondary alcohol flanked by two lipophilic phenoxy groups. This structure creates a "push-pull" solubility profile—it is highly soluble in organics but possesses strong hydrogen-bonding capability. This duality often leads to "oiling out" (liquid-liquid phase separation) during recrystallization rather than clean crystal formation. Furthermore, its synthesis (typically Phenol + Epichlorohydrin) leaves difficult-to-remove phenolic residues that inhibit crystallization.

This guide prioritizes chemical purity (phenol removal) before addressing physical form (crystallization) .

Module 1: The Phenol Contamination Issue

Symptom: The product smells acrid/sweet (phenolic), has a yellow tint, or shows a co-eluting spot on TLC/HPLC. Root Cause: Phenol is the starting material. It hydrogen-bonds strongly to the hydroxyl group of DPP, forming a "molecular complex" that resists simple evaporation or neutral washing.

Troubleshooting Protocol: The Caustic Wash

Do not rely on column chromatography alone to remove bulk phenol; it often tails and smears into the product peak.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (Ethyl Acetate or Toluene). Avoid Dichloromethane (DCM) if possible, as emulsions form more easily.

  • The pH Swing: Wash the organic layer vigorously with 10% NaOH (aq) or 2M KOH .

    • Mechanism:[2][3][4] Phenol (

      
      ) is deprotonated to sodium phenoxide (water-soluble). DPP (
      
      
      
      ) remains protonated and stays in the organic layer.
  • Verification: Check the pH of the aqueous layer. It must be

    
    . If the pH drops, you have not used enough base to neutralize all the phenol.
    
  • Brine Wash: Wash the organic layer with saturated brine to break any emulsions and remove trapped phenoxide.

  • Drying: Dry over anhydrous

    
    .
    
Visual Logic: Phenol Separation Pathway

PhenolRemoval Start Crude DPP Mixture (DPP + Phenol + Impurities) Solvent Dissolve in Ethyl Acetate Start->Solvent Wash Wash with 10% NaOH (x3) Solvent->Wash Separation Phase Separation Wash->Separation AqLayer Aqueous Layer (Sodium Phenoxide) Separation->AqLayer Discard OrgLayer Organic Layer (DPP + Neutrals) Separation->OrgLayer Keep Check Check TLC (Is Phenol gone?) OrgLayer->Check Check->Wash Yes (Phenol remains) Proceed to Crystallization Proceed to Crystallization Check->Proceed to Crystallization No

Figure 1: The chemical logic of separating phenolic impurities using pKa differences.

Module 2: Crystallization & "Oiling Out"

Symptom: Upon cooling the hot solvent, the solution turns cloudy/milky and deposits a viscous oil at the bottom instead of crystals. Root Cause: The impurity profile depresses the melting point of DPP below the boiling point of the solvent. The compound enters a "metastable zone" where liquid-liquid separation is energetically favored over crystal nucleation.

The "Oiling Out" Rescue Guide
ParameterRecommendationWhy?
Primary Solvent 2-Propanol (IPA) Best balance. High enough BP to dissolve DPP, but poor enough solubility at RT to force precipitation.
Alternative System Ethanol / Water (9:1) Water acts as an anti-solvent. Warning: Too much water causes immediate oiling.
Temperature Slow Ramp (1°C/min) Rapid cooling traps impurities and triggers oil formation.
Seeding Mandatory If you lack a seed crystal, scratch the glass vigorously or use a "seed" from a crude solidified batch.
Protocol: The "Re-Heat" Technique

If your product oils out:

  • Do NOT cool further. The oil will just harden into a glass.

  • Re-heat the mixture until the oil redissolves into the solvent (clear solution).

  • Add a trace amount of pure solvent (to dilute slightly).

  • Remove from heat and let it cool to room temperature undisturbed .

  • Seed the solution when it is still warm (~40–50°C).

  • Critical: If oil droplets appear again, stir vigorously. Sometimes the mechanical agitation converts the oil phase into a solid phase.

Module 3: Chromatographic Purification

Symptom: Broad, tailing peaks on silica gel; poor separation from mono-phenoxy byproducts. Root Cause: The secondary hydroxyl group (-OH) interacts strongly with the silanols on the silica surface.

Optimization Table
ComponentStandardModification for DPP
Stationary Phase Silica Gel (Standard)Neutralized Silica (Pre-wash with 1% Et3N if acidity is high)
Mobile Phase A HexaneHexane
Mobile Phase B Ethyl AcetateEthyl Acetate + 1% Isopropanol
Gradient 0% → 30% BIsocratic Hold at 15-20% B

Technical Insight: The addition of 1% Isopropanol to the mobile phase "caps" the active sites on the silica gel, reducing hydrogen bonding with the DPP hydroxyl group. This sharpens the peak shape significantly.

Module 4: FAQs & Quick Fixes

Q: My product is white but has a low melting point (65-70°C). Why? A: You likely have the mono-ether impurity (3-phenoxy-1,2-propanediol). This occurs if the epichlorohydrin hydrolysis competed with the phenol attack during synthesis.

  • Fix: This impurity is much more water-soluble than DPP. Perform a hot water wash (60°C) on the crude solid before recrystallization.

Q: Can I distill this compound? A: Not recommended. The boiling point is predicted to be near 400°C at atmospheric pressure. Even under high vacuum (0.1 mmHg), you require temperatures >180°C, which risks ether cleavage or polymerization. Stick to crystallization.

Q: How do I store it? A: Store in a cool, dry place. While relatively stable, the ether linkages can form peroxides over long periods if exposed to air/light. Store under nitrogen if keeping for >6 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for phenol removal and recrystallization of phenyl ethers). [Link]

Sources

Technical Support Center: Purification of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenoxy-2-propanol is a solid ether-alcohol derivative (MP: ~81.5°C) typically synthesized via the reaction of phenol with epichlorohydrin or phenyl glycidyl ether. Common impurities include unreacted phenol (starting material), oligomeric byproducts, and oxidative colorants.

This guide provides a tiered troubleshooting approach. Tier 1 addresses chemical washing (removing phenol); Tier 2 details recrystallization (removing structural isomers/oligomers); and Tier 3 covers trace polishing.

Part 1: Diagnostic Triage

Identify your specific issue to select the correct protocol.

SymptomProbable CauseRecommended Protocol
Strong medicinal/acrid odor Unreacted Phenol (Reactant)Protocol A: Alkali Wash
Yellow/Orange discoloration Oxidative byproducts / QuinonesProtocol B: Activated Carbon Treatment
Gummy/Sticky solid Oligomers or Solvent entrapmentProtocol C: Recrystallization (Slow Cool)
Low Melting Point (<80°C) Eutectic impurities (Phenol/Oligomers)Protocol C: Recrystallization (Ethanol)
Cloudiness in solution Inorganic salts (NaCl/NaOH)Protocol D: Hot Filtration

Part 2: Workflow Visualization

The following decision matrix illustrates the logical flow for purifying crude 1,3-Diphenoxy-2-propanol based on its physical state and impurity profile.

Purification_Workflow Crude Crude 1,3-Diphenoxy-2-propanol Check_State Physical State Check Crude->Check_State Liquid Oily/Liquid (Supercooled) Check_State->Liquid If Impure/Wet Solid Solid (MP > 75°C) Check_State->Solid If Dry Phenol_Test Phenol Present? (Odor/TLC) Liquid->Phenol_Test Solid->Phenol_Test Wash_Protocol Protocol A: Alkali Wash (10% NaOH) Phenol_Test->Wash_Protocol Yes (High Phenol) Recryst_Protocol Protocol C: Recrystallization (Ethanol/Water) Phenol_Test->Recryst_Protocol No (Trace Impurities) Wash_Protocol->Recryst_Protocol Post-Drying Carbon_Treat Protocol B: Activated Carbon Recryst_Protocol->Carbon_Treat If Colored Pure High Purity Product (White Needles, MP ~81.5°C) Recryst_Protocol->Pure If Colorless Carbon_Treat->Pure

Figure 1: Purification logic flow.[1][2][3][4] Note that liquid crude often indicates significant phenol contamination depression the melting point.

Part 3: Detailed Protocols

Protocol A: Removing Phenol (The Alkali Wash)

Target: Unreacted Phenol. Mechanism: Acid-Base Extraction. Phenol (


) is significantly more acidic than 1,3-Diphenoxy-2-propanol (

). Using a base converts phenol to water-soluble sodium phenoxide, while the product remains in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude material in a non-miscible organic solvent (e.g., Ethyl Acetate or Diethyl Ether). Use approximately 10 mL solvent per gram of crude.

  • Primary Wash: Transfer to a separatory funnel. Add 10% NaOH (aq) (1:1 volume ratio). Shake vigorously for 2 minutes. Vent frequently.

    • Why: This converts phenol to

      
      , which partitions into the water layer [1][3].
      
  • Separation: Drain the lower aqueous layer (contains phenol).

  • Secondary Wash: Repeat step 2 to ensure complete removal.

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) and once with water to remove excess base.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate the solvent.
    
Protocol C: Recrystallization (The Gold Standard)

Target: Oligomers, isomers, and trace phenol. Solvent System: Ethanol (95%) or Isopropanol.

Step-by-Step:

  • Solvent Selection: 1,3-Diphenoxy-2-propanol has a steep solubility curve in ethanol (soluble hot, insoluble cold) [1].

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimum hot Ethanol (~70°C) to just dissolve the solid.

    • Tip: If the solution is yellow, add 1-2% Activated Carbon (Protocol B) at this stage and filter hot [1].

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (insulate with a towel if necessary). Then, place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (-10°C).

    • Critical: Warm solvent will redissolve your product and lower yield.

  • Drying: Vacuum dry at 40°C.

Expected Result: White crystalline needles or plates. Melting point should be sharp at 81-82°C [2][4].

Part 4: Frequently Asked Questions (FAQs)

Q1: My product is an oil and won't solidify. What is wrong? A: This is likely "oiling out" caused by high impurity levels (usually phenol) acting as a solvent, or the solution is too concentrated.

  • Fix: Re-dissolve in ether and perform Protocol A (Alkali Wash) to remove the phenol. If the product is pure but oily, scratch the glass side of the flask with a glass rod to induce nucleation or add a seed crystal [1].

Q2: The crystals are slightly yellow. Is this acceptable? A: For strict pharmaceutical or optical applications, no. The yellow color usually comes from quinone-like oxidation products of phenol.

  • Fix: Perform a "Hot Filtration" step.[3][5] Dissolve the crystals in hot ethanol, add Activated Charcoal , stir for 5 minutes, and filter through Celite while hot. Then proceed with recrystallization [1].[3][4][5][6]

Q3: Can I use distillation to purify this? A: It is not recommended. 1,3-Diphenoxy-2-propanol has a high boiling point (>300°C at atm; ~170°C at 1 Torr) [2].[7] Prolonged heating at these temperatures can cause ether cleavage or polymerization. Recrystallization is safer and more effective for this solid.

Q4: How do I confirm the phenol is gone? A: Use Thin Layer Chromatography (TLC).

  • Mobile Phase: Hexane:Ethyl Acetate (7:3).

  • Stain: UV light (254 nm) or Ferric Chloride (

    
    ) stain.
    
  • Indicator: Phenol will appear as a distinct spot with a lower

    
     than the diether product. 
    
    
    
    turns violet in the presence of phenols but remains colorless for pure 1,3-Diphenoxy-2-propanol.

References

  • CUNY & Mettler Toledo. (n.d.). Purification by Recrystallization: Principles and Protocols. Retrieved from 3

  • Smolecule. (2023).[7] 1,3-Diphenoxy-2-propanol Physical Properties and Melting Point Data. Retrieved from 7

  • BenchChem. (2025).[8] Troubleshooting Phenol Removal in Organic Synthesis. Retrieved from 8

  • PubChem. (2025).[9][10] 1,3-Diphenoxy-2-propanol Compound Summary (CID 12140).[10] National Library of Medicine. Retrieved from 10

Sources

Technical Support Center: Optimizing Synthesis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Subject: 1,3-Diphenoxy-2-propanol (CAS: 622-04-8) Role: Senior Application Scientist Status: Active Support[1]

Introduction: The "Butterfly" Linker

You are likely synthesizing 1,3-Diphenoxy-2-propanol as a model compound for epoxy resin curing, a pharmaceutical linker, or a specific hydrophobic backbone.[1]

In theory, this is a simple nucleophilic substitution: 2 equivalents of Phenol + 1 equivalent of Epichlorohydrin .[1] In practice, researchers often encounter viscous oils that refuse to crystallize , low yields due to hydrolysis , or incomplete conversion leaving the monosubstituted intermediate (Phenyl Glycidyl Ether).

This guide deconstructs these failure modes using Phase Transfer Catalysis (PTC) principles to ensure you isolate the target as a clean, white solid (MP: ~81–82°C).

Module 1: Reaction Stoichiometry & Mechanism

The Core Problem: Competing Pathways

The synthesis is a two-step sequence occurring in one pot.[1] The most common yield-killer is failing to push the second step to completion.[1]

  • Step 1 (Fast): Phenoxide attacks Epichlorohydrin

    
    Phenyl Glycidyl Ether  (Intermediate).[1]
    
  • Step 2 (Rate Limiting): A second Phenoxide attacks the Phenyl Glycidyl Ether

    
    1,3-Diphenoxy-2-propanol  (Target).[1]
    

If your stoichiometry is loose, or your temperature is too low, you will isolate a mixture of the intermediate and the product, resulting in an uncrystallizable oil.

Visualization: Reaction Pathway & Side Reactions

ReactionPathway Phenol Phenol (Nucleophile) Intermediate INTERMEDIATE: Phenyl Glycidyl Ether Phenol->Intermediate Step 1: Substitution (Fast, <60°C) Epi Epichlorohydrin (Electrophile) Epi->Intermediate Step 1: Substitution (Fast, <60°C) Side1 SIDE PRODUCT: Glycerol (via Hydrolysis) Epi->Side1 Excess Water/Base (Hydrolysis) Base Base (NaOH) Base->Intermediate Step 1: Substitution (Fast, <60°C) Target TARGET: 1,3-Diphenoxy-2-propanol (Solid, MP 81°C) Intermediate->Target Step 2: Ring Opening (Slow, Requires >80°C + Excess Phenol) Side2 IMPURITY: Oligomers (via 2° OH reaction) Target->Side2 Extreme Heat/Excess Epi (Rare)

Figure 1: The reaction pathway demonstrates that the target is the thermodynamic product.[1] Stopping early yields the intermediate.

Module 2: Critical Optimization Parameters

Q1: Why is my yield stuck at 50-60%?

Diagnosis: You are likely losing Epichlorohydrin to hydrolysis before it can react with the phenol, or you are using a 2:1 ratio strictly without accounting for this loss.[1]

The Fix:

  • Stoichiometry: Use a slight excess of Phenol (2.1 to 2.2 equivalents) relative to Epichlorohydrin.[1]

  • The "Dry" Approach: Water is the enemy of yield here. While water is necessary for the base (NaOH), too much promotes hydrolysis of the epichlorohydrin.

  • Catalysis: Use a Phase Transfer Catalyst (PTC) .[1][2][3][4] This moves the phenoxide ion into the organic phase (or the interface), protecting the epichlorohydrin from the aqueous bulk where hydrolysis occurs.

Q2: Homogeneous vs. PTC Conditions?

I strongly recommend PTC over homogeneous alcohol/water refluxes for scale-up and purity.[1]

ParameterTraditional Method (EtOH/Water)Recommended Method (PTC)
Solvent Ethanol/WaterToluene (or minimal water/neat)
Catalyst None (Thermal)TBAB (Tetrabutylammonium bromide)
Temp Reflux (~78°C)90–100°C
Time 12–24 Hours4–6 Hours
Workup Solvent distillation (messy)Phase separation (clean)
Yield 60–70% (often oily)85–95% (crystalline)

Module 3: Troubleshooting & Workup

Q3: My product is a dark brown oil and won't solidify. What happened?

Cause:

  • Oxidation: Phenols oxidize easily to quinones (brown/red) at high temperatures in air.[1]

  • Residual Intermediate: Phenyl glycidyl ether is a liquid.[1] If present (>5%), it depresses the melting point of the target, keeping it liquid.

The Solution:

  • Inert Atmosphere: Run the reaction under Nitrogen (

    
    ).
    
  • Seeding: The target melts at ~81°C. If it's an oil at room temp, dissolve it in a minimum amount of hot ethanol or toluene/hexane (1:1), let it cool slowly, and add a seed crystal.

  • TLC Check: Check purity before workup.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).[1]

    • Visualization: UV Light.[1][5] The intermediate runs much faster (

      
      ) than the target (
      
      
      
      ).
Visualization: Troubleshooting Logic

Troubleshooting Start Issue: Low Yield or Oily Product CheckTLC Check TLC (Hex:EtOAc 7:3) Start->CheckTLC Result1 Two Spots Visible? (High Rf & Low Rf) CheckTLC->Result1 Result2 Single Spot (Low Rf only) CheckTLC->Result2 Fix1 Incomplete Reaction: Reflux longer or add more Phenol Result1->Fix1 Fix2 Product is Pure but Oily: Recrystallize (EtOH) Result2->Fix2

Figure 2: Decision tree for handling crude reaction mixtures.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of 1,3-Diphenoxy-2-propanol via Phase Transfer Catalysis.

Reagents:
  • Phenol: 2.2 equivalents (e.g., 20.7 g)

  • Epichlorohydrin: 1.0 equivalent (e.g., 9.25 g)

  • NaOH (Solid pellets): 2.2 equivalents (e.g., 8.8 g)

  • Water: Minimal (20 mL)[1]

  • TBAB (Catalyst): 3 mol% (approx 1.0 g)[1]

  • Solvent: Toluene (50 mL) - Optional but recommended for easy workup.[1]

Step-by-Step Procedure:
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and thermometer, dissolve the Phenol in Toluene .

  • Activation: Add the NaOH (dissolved in minimal water) and TBAB . Stir vigorously at 50°C for 30 mins. Why? This generates the active phenoxide-quat ion pair.[1]

  • Addition: Add Epichlorohydrin dropwise over 20 minutes.

    • Note: The reaction is exothermic.[1][6] Control temp to <60°C during addition to prevent runaway hydrolysis.[1]

  • Reaction: Once addition is complete, raise temperature to 90–95°C (reflux). Stir for 4–6 hours.

    • Checkpoint: Monitor via TLC.[1][5] The "fast spot" (intermediate) must disappear.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Add water (50 mL) to dissolve the salt (NaBr/NaCl).

    • Separate the organic layer (Toluene).[1] Wash organic layer with 10% NaOH (to remove excess phenol) and then water.[1]

  • Isolation:

    • Dry organic layer over

      
      .[1]
      
    • Evaporate Toluene under reduced pressure.[1] You will obtain an off-white solid or thick oil.[1]

  • Purification:

    • Recrystallize from hot Ethanol (or Isopropanol).[1]

    • Cool to 4°C. Filter white needles.[1]

    • Target Melting Point: 81–82°C.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard reference for glycidyl ether synthesis mechanisms).

  • PubChem. 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine.[1] (Physical properties and identifiers).

  • Rowell, R. M., & Chen, G. C. "Epichlorohydrin coupling reactions with wood.[1][5] Part 1. Reaction with biologically active alcohols."[5] Wood Science and Technology, 28, 371–376, 1994.[1][5] (Demonstrates the kinetics of phenol-epichlorohydrin coupling).

  • Starks, C. M., Liotta, C. L., & Halpern, M. Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.[1] (Authoritative text on PTC mechanisms for nucleophilic substitution).

Sources

Technical Support Center: 1,3-Diphenoxy-2-propanol Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Purity of Synthesized 1,3-Diphenoxy-2-propanol CAS: 622-04-8 Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Introduction: The Purity Challenge

1,3-Diphenoxy-2-propanol is a critical intermediate often used as a localized anesthetic backbone or in polymer stabilization. While the synthesis appears straightforward—a double nucleophilic attack of phenol on epichlorohydrin (ECH)—achieving pharmaceutical-grade purity (>99%) is notoriously difficult.

Users frequently encounter three primary failure modes:

  • Oiling Out: The product separates as a viscous oil rather than a crystalline solid during purification.

  • Mono-substituted Impurities: Incomplete reaction leads to 1-phenoxy-3-chloro-2-propanol or phenyl glycidyl ether.

  • Coloration: Oxidative coupling of phenol yields pink or brown contaminants that are difficult to remove.

This guide provides a self-validating workflow to overcome these specific hurdles.

Module 1: Reaction Optimization (Upstream Control)

The Principle: Purity is determined in the flask, not the filter. Minimizing the formation of the mono-substituted intermediate is more efficient than removing it later.

Mechanism & Impurity Pathways

The reaction proceeds via a two-step mechanism. If the second step is sluggish or the stoichiometry is imprecise, the mono-substituted impurity persists.

ReactionPathway Phenol Phenol (Nucleophile) Intermediate Intermediate: 1-phenoxy-3-chloro-2-propanol Phenol->Intermediate Step 1: Ring Opening (Fast) ECH Epichlorohydrin (Electrophile) ECH->Intermediate Product Target Product: 1,3-Diphenoxy-2-propanol Intermediate->Product Direct Substitution (Minor Path) SideProduct Side Product: Phenyl Glycidyl Ether Intermediate->SideProduct Base-Catalyzed Epoxidation SideProduct->Product Step 2: 2nd Phenol Attack (Rate Limiting)

Figure 1: Reaction pathway showing the critical intermediate and potential side products.

Critical Process Parameters (CPPs)
ParameterRecommended ValueScientific Rationale
Stoichiometry Phenol:ECH = 2.1 : 1.0 A slight excess of phenol (5-10%) drives the reaction to completion, consuming the mono-substituted intermediate. Excess phenol is easier to wash away than the mono-impurity.
Catalyst Phase Transfer Catalyst (TBAB)Using Tetrabutylammonium bromide (1-2 mol%) in a biphasic system (Water/Toluene) minimizes tar formation compared to neat fusion.
Temperature Reflux (~100-110°C)High temperature is required to overcome the activation energy of the second substitution.
Atmosphere Nitrogen / ArgonPhenol oxidizes to quinones (pink color) in air at high temps. Inert gas is mandatory for white product.

Module 2: Purification & Crystallization Protocol

The Issue: The crude product often solidifies into a waxy mass or oils out. The Solution: A controlled cooling profile using a specific solvent system (Isopropanol or Ethanol/Water).

Step-by-Step Purification Workflow

1. Work-up (Removal of Phenol)

  • Step: Dissolve crude reaction mass in Ethyl Acetate.

  • Step: Wash 3x with 10% NaOH (aq).

    • Why? Phenol is acidic (pKa ~10). NaOH converts unreacted phenol into water-soluble sodium phenoxide. The target product (an alcohol) remains in the organic layer.

  • Step: Wash with brine, dry over

    
    , and evaporate solvent.
    

2. Recrystallization (The "Oiling Out" Fix) The melting point of pure 1,3-Diphenoxy-2-propanol is 81.5°C .[1] If your solution is too concentrated or cooled too fast, it will separate as a liquid (oil) before organizing into a crystal lattice.

  • Solvent: Isopropanol (IPA) is preferred. Alternatively, 95% Ethanol.

  • Ratio: 3-4 mL solvent per gram of crude solid.

Protocol:

  • Dissolve the crude solid in boiling IPA.

  • Clarification: If the solution is colored, add Activated Carbon (5 wt%), stir for 10 mins, and filter hot through Celite.

  • Seeding (Critical): Cool the solution to 60°C (just below saturation). Add a few seed crystals of pure product.

    • Troubleshooting: If you lack seed crystals, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Allow the flask to cool to room temperature over 2 hours with gentle stirring. Do NOT plunge into ice immediately.

  • Harvest: Once a thick slurry forms, cool to 0°C for 30 mins, then filter. Wash with cold IPA.

PurificationLogic Start Crude Solid Solvent Dissolve in boiling IPA Start->Solvent CheckColor Is solution colored? Solvent->CheckColor Carbon Add Activated Carbon Filter Hot CheckColor->Carbon Yes Cooling Cool to 60°C CheckColor->Cooling No Carbon->Cooling Seed Add Seed Crystals (Prevent Oiling Out) Cooling->Seed SlowCool Slow Cool to 25°C (2 hours) Seed->SlowCool IceBath Ice Bath (0°C) SlowCool->IceBath Filter Filter & Wash IceBath->Filter

Figure 2: Decision tree for the purification process to ensure crystalline yield.

Module 3: Troubleshooting & FAQs

Q1: My product is a pink/brown solid. Is it usable?

Diagnosis: Phenol oxidation products (quinones). Impact: While chemically minor (<0.5%), these impurities can act as radical initiators or degrade stability. Fix: Recrystallize using Methanol/Water (8:2) with a pinch of sodium dithionite (


) in the solvent. The dithionite acts as a reducing agent to bleach the color.
Q2: I have a persistent impurity at RRT ~0.9 in HPLC. What is it?

Diagnosis: Likely the Phenyl Glycidyl Ether (monosubstituted). Reason: Incomplete reaction. Fix: You cannot easily remove this by crystallization due to structural similarity. You must re-process the material. Dissolve the crude in toluene, add 0.5 eq of Phenol and fresh catalyst/base, and reflux for another 4 hours to force the intermediate to the final product.

Q3: The product oils out even with slow cooling.

Diagnosis: The solution is too concentrated, or the purity is too low (<90%). Fix:

  • Re-melt: Heat the mixture until it is a clear solution again.

  • Dilute: Add 10-15% more solvent.

  • Co-solvent: Add water dropwise to the hot ethanol solution until slight turbidity appears, then add one drop of ethanol to clear it. This "cloud point" method forces crystallization upon cooling.

Module 4: Analytical Validation

Verify your success using these benchmarks.

TestAcceptance CriteriaNotes
Appearance White crystalline powderAny beige/pink hue indicates oxidation.
Melting Point 80°C – 82°C Broad range (<78°C) indicates wet solvent or mono-impurity.
HPLC Purity > 99.0%Area normalization method.
1H NMR

4.1-4.2 (m, 4H), 4.3-4.4 (m, 1H)
Confirm absence of epoxide peaks (usually

2.7-2.9).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • ResearchGate. (2018). Mechanism of glycidylation reaction between phenols and epichlorohydrin. Retrieved from [Link][2][3]

Sources

Technical Support Center: 1,3-Diphenoxy-2-propanol Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TDP-STAB-001 Subject: Troubleshooting Stability, Solubility, and Analytical Anomalies in Solution Assigned Scientist: Senior Application Specialist, Chemical Stability Unit

Executive Summary

1,3-Diphenoxy-2-propanol (CAS: 622-04-8), also known as Glycerol 1,3-diphenyl ether, is a lipophilic molecule often encountered as an impurity in pharmaceutical formulations (e.g., Chlorphenesin, Guaifenesin) or used as a chemical intermediate.[1][2][3][4][5][6][7]

While chemically robust due to its stable ether linkages, users frequently encounter physical instability (precipitation in aqueous media) and oxidative degradation of the secondary alcohol functionality. This guide addresses these specific failure modes.

Module 1: Physical Stability & Solubility Issues

User Report: "My stock solution looks clear, but when I dilute it into my assay buffer (PBS), it turns cloudy or I lose signal over time."

Root Cause Analysis

The LogP of 1,3-Diphenoxy-2-propanol is approximately 2.65, making it highly hydrophobic. The "instability" reported is often precipitation (micro-crystallization) rather than chemical degradation. Furthermore, due to its lipophilicity, the compound exhibits high sorption to plastics (polypropylene tubes, pipette tips, polystyrene well plates), leading to apparent concentration loss.

Troubleshooting Protocol: The "Step-Down" Solubilization

Do not attempt to dissolve directly in aqueous buffers. Follow this ternary solvent system approach.

Step-by-Step Protocol:

  • Primary Stock: Dissolve solid 1,3-Diphenoxy-2-propanol in 100% DMSO (Dimethyl sulfoxide) or Ethanol to reach 10–50 mM. Vortex until completely clear.

  • Intermediate Dilution: If the final aqueous concentration must be low (<100 µM), perform an intermediate dilution in 50% DMSO/Water.

  • Working Solution: Spike the stock into the assay buffer while vortexing rapidly.

    • Critical Limit: Keep final DMSO concentration <1% (v/v) if biological tolerance allows, but ensure the compound concentration does not exceed its solubility limit (approx. <500 µM in aqueous buffer depending on salt/temperature).

Visual Workflow: Solubilization Decision Tree

solubilization_workflow Start Start: Solid 1,3-Diphenoxy-2-propanol Solvent Dissolve in 100% DMSO or Ethanol (Target: 10-50 mM) Start->Solvent Check Visual Check: Is it clear? Solvent->Check Sonicate Sonicate (40°C, 10 mins) Check->Sonicate Cloudy Dilution Dilute into Aqueous Buffer (Rapid Vortexing) Check->Dilution Clear Sonicate->Check Precip Check for Precipitate/Cloudiness Dilution->Precip Success Ready for Assay (Use Glass Vials) Precip->Success Clear Fail Action: Add surfactant (Tween-20) or Reduce Concentration Precip->Fail Cloudy Fail->Dilution

Caption: Decision tree for preparing stable aqueous solutions, highlighting checkpoints for precipitation.

Module 2: Chemical Stability & Degradation

User Report: "I see a new peak eluting earlier than my main peak in HPLC after storing the sample for 48 hours."

Root Cause Analysis

While the ether linkages are stable to hydrolysis (except in strong acids), the secondary hydroxyl group (C2 position) is the weak point.

  • Oxidation: In the presence of light or trace oxidants, the secondary alcohol oxidizes to a ketone (1,3-diphenoxy-2-propanone).

  • Photolysis: Aromatic ethers can absorb UV light, leading to radical formation and potential cleavage of the ether bond, yielding phenol and degradants.

Degradation Pathway Visualization

degradation_pathway Parent 1,3-Diphenoxy-2-propanol (Parent) Oxidation Oxidation (Trace metals/Light) Parent->Oxidation Cleavage Ether Cleavage (Strong Acid/UV) Parent->Cleavage Ketone 1,3-Diphenoxy-2-propanone (Ketone Impurity) Oxidation->Ketone -2H Phenol Phenol + Glycerol derivatives Cleavage->Phenol Hydrolysis/Photolysis

Caption: Primary degradation pathways. Oxidation to the ketone is the most common impurity observed in solution.

Prevention Strategy
  • Amber Glass: strictly required. Store solutions in amber autosampler vials to prevent photo-oxidation.

  • Headspace: Minimize headspace in vials to reduce oxygen availability.

  • Antioxidants: If the assay allows, add 0.1% Ascorbic Acid or BHT to the buffer system.

Module 3: Analytical Troubleshooting (HPLC)

User Report: "My peak shape is tailing, and retention times are drifting."

Method Optimization Guide

1,3-Diphenoxy-2-propanol is neutral but polarizable. Tailing often results from interaction with residual silanols on the column stationary phase.

ParameterRecommendationRationale
Column C18 (End-capped)High carbon load prevents silanol interactions.
Mobile Phase A Water + 0.1% Formic AcidAcid suppresses silanol ionization on the column.
Mobile Phase B Acetonitrile (MeCN)Sharpens peaks compared to Methanol for aromatic ethers.
Detection UV @ 270–275 nmMax absorption for the phenoxy rings.
Sample Diluent 50:50 MeCN:WaterMatch the initial mobile phase strength to prevent "solvent shock" peak distortion.

Ghost Peak Warning: If you see "ghost peaks" in blank injections, check your needle wash . This compound is sticky.

  • Recommended Wash: 50% Isopropanol / 50% Water.

Module 4: Storage & Handling Summary

Use this quick-reference table for laboratory management.

StateStorage ConditionShelf Life (Est.)
Solid Powder +4°C, Desiccated, Dark2 Years
DMSO Stock (100mM) -20°C, Amber Vial6 Months
Aqueous Working Sol. Freshly Prepared (Room Temp)< 24 Hours

Critical Warning: Do not store aqueous dilutions at -20°C. The freeze-thaw cycle promotes precipitation of the compound out of the solution, which may not re-dissolve upon thawing.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • SIELC Technologies (2018). HPLC Separation of 1,3-Diphenoxy-2-propanol.[1] Retrieved from [Link]

Sources

Technical Support Center: Degradation Pathways of 1,3-Diphenoxy-2-propanol

[1][2]

Status: Operational | Topic: Stress Testing & Degradation | Audience: R&D / Analytical Sciences

Executive Summary

1,3-Diphenoxy-2-propanol (DPP) (CAS: 622-04-8) is a glycerol derivative characterized by two phenoxy groups linked by a secondary alcohol bridge.[1][2][3][4] In pharmaceutical development, it frequently appears as a process-related impurity in the synthesis of glyceryl ethers (e.g., Chlorphenesin, Guaifenesin) or as a degradation product of epoxy resins.[1]

While the ether linkages provide relative stability under neutral conditions, the molecule is susceptible to specific degradation pathways under ICH Q1A stress conditions. This guide details the mechanistic causality of these pathways and provides actionable troubleshooting for analytical discrepancies.

Visual Diagnostic Workflow

Use this decision tree to correlate chromatogram observations with stress conditions.

DiagnosticTreeStartObservation: Unknown Peak in DPP SampleCond1Condition: Oxidative Stress(H2O2 / Peroxides)?Start->Cond1Cond2Condition: Strong Acidic Stress(pH < 2, Heat)?Cond1->Cond2NoResult1Suspect: 1,3-Diphenoxypropan-2-one(Ketone Derivative)Cond1->Result1YesResult2Suspect: Phenol + 3-Phenoxy-1,2-propanediol(Ether Cleavage)Cond2->Result2YesResult3Suspect: Radical Coupling Products(Dimerization)Cond2->Result3No (Check Light/Thermal)

Caption: Diagnostic logic flow for identifying 1,3-Diphenoxy-2-propanol degradants based on experimental stress conditions.

Module 1: Oxidative Stress Pathway

Primary Issue: Appearance of a late-eluting peak (relative to parent) in peroxide-stressed samples.[1][2]

The Mechanism: Secondary Alcohol Oxidation

The most labile site on the DPP molecule is the C2 secondary hydroxyl group. Under oxidative stress (e.g., 3% H₂O₂), this group undergoes dehydrogenation to form a ketone.[1] Unlike primary alcohols which oxidize to carboxylic acids, this secondary alcohol stops at the ketone stage.

  • Parent: 1,3-Diphenoxy-2-propanol (

    
    )[1][2][4]
    
  • Product: 1,3-Diphenoxypropan-2-one (

    
    )[1][2]
    
  • Change: Loss of 2 Hydrogens (-2 Da in Mass Spec).

Pathway Diagram:

OxidationPathDPP1,3-Diphenoxy-2-propanol(Parent)IntermediateChromate/RadicalIntermediateDPP->Intermediate H-AbstractionOxAgentOxidant (H2O2)OxAgent->IntermediateKetone1,3-Diphenoxypropan-2-one(Ketone Product)Intermediate->Ketone -2H (Oxidation)

Caption: Oxidative conversion of the secondary alcohol to a ketone.[1][2] Note the preservation of the ether linkages.

Troubleshooting Q&A

Q: I see a peak at RRT ~1.10 in my oxidative sample. Is this the ketone? A: Likely, yes. The oxidation of the hydroxyl group removes hydrogen bond donating capability, making the molecule slightly less polar. On a Reverse Phase (C18) column, the ketone (1,3-Diphenoxypropan-2-one) typically elutes after the parent alcohol due to this increase in hydrophobicity.[1]

Q: Can the ether linkages oxidize? A: Under extreme radical conditions (e.g., Fenton chemistry), the methylene groups alpha to the ether oxygen can oxidize, leading to chain scission. However, the secondary alcohol oxidation is kinetically favored and will be the dominant degradation product observed in standard stability studies.

Module 2: Hydrolytic Stress (Acid/Base)

Primary Issue: Loss of mass balance and appearance of early-eluting peaks.[1][2]

The Mechanism: Ether Cleavage

DPP contains two aryl-alkyl ether bonds.[1][2]

  • Base Stability: Aryl alkyl ethers are generally stable in basic conditions (NaOH).[2] You should not observe significant degradation in 0.1N - 1N NaOH unless extreme temperatures are applied.[2]

  • Acid Instability: In strong acids (e.g., HCl, H₂SO₄) at elevated temperatures, the ether oxygen can be protonated, making the alkyl group a better leaving group.[1] This leads to hydrolysis, releasing Phenol and 3-Phenoxy-1,2-propanediol .[1][2]

Pathway Diagram:

HydrolysisPathDPP1,3-Diphenoxy-2-propanolProtonationProtonation of Ether Oxygen(+ H+)DPP->ProtonationCleavageNucleophilic Attack (H2O)Protonation->CleavagePhenolPhenol(Degradant A)Cleavage->PhenolDiol3-Phenoxy-1,2-propanediol(Degradant B)Cleavage->Diol

Caption: Acid-catalyzed hydrolysis mechanism cleaving the ether bond to yield Phenol and a Diol fragment.[1][2]

Troubleshooting Q&A

Q: My acid degradation sample shows a peak at the solvent front. What is it? A: This is likely Phenol .[1][2] Phenol is significantly more polar than DPP and will elute very early on standard C18 gradients.[1][2] Verify by injecting a Phenol standard (CAS 108-95-2).[1][2]

Q: Why is the degradation slower in HCl compared to HBr? A: Ether cleavage is nucleophile-dependent.[1][2] Bromide (Br-) is a better nucleophile than Chloride (Cl-) for attacking the alkyl carbon in the transition state.[2] However, in aqueous acid hydrolysis (using H₂O as the nucleophile), the reaction requires heat. If you see no degradation in 0.1N HCl at Room Temp, this is expected behavior.[1][2]

Module 3: Analytical Method & Validation

Primary Issue: Co-elution of impurities or poor peak shape.

Recommended HPLC Conditions

To separate DPP from its ketone oxidation product and phenol hydrolysis product, a standard C18 method with acidic modification is required to suppress phenol ionization.[1]

ParameterRecommendationRationale
Column C18 (L1) End-capped, 3.5µm or 5µmProvides hydrophobic selectivity for the aryl rings.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidic pH ensures Phenol (pKa ~10) remains protonated and retains on the column.
Mobile Phase B AcetonitrileStrong eluent for aromatic compounds.[1][2]
Gradient 5% B to 90% B over 20 minsStarts low to capture Phenol; ramps high to elute DPP and the Ketone.
Detection UV @ 270 nmMax absorption for the phenoxy chromophore.[2]
Self-Validating the Method
  • Specificity Check: Inject pure Phenol and Acetophenone (as a ketone surrogate if 1,3-diphenoxypropan-2-one is unavailable) to ensure resolution from the main peak.[1][2]

  • Mass Balance: In acid hydrolysis, the molar decrease in DPP should match the molar appearance of Phenol. If Phenol is lower than expected, check for volatility losses (Phenol is volatile).[1]

References
  • PubChem. 1,3-Diphenoxy-2-propanol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]

  • SIELC Technologies. Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. (Application Note demonstrating HPLC conditions). Available at: [Link]

  • Master Organic Chemistry. Oxidation of Alcohols: Mechanism and Reagents. (Mechanistic grounding for secondary alcohol to ketone oxidation).[2] Available at: [Link]

  • USDA ARS. Effects of pH on Chemical Stability of Ether Linkages.[1][2] (Mechanistic evidence for acid-catalyzed hydrolysis of phenoxy ethers).[1][2] Available at: [Link]

Technical Support Guide: Controlling Byproduct Formation in 1,3-Diphenoxy-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

The synthesis of 1,3-diphenoxy-2-propanol (glycerol 1,3-diphenyl ether) is a classic double O-alkylation of phenol using epichlorohydrin (ECH) as the linker. While conceptually simple, the reaction is kinetically sensitive. It proceeds through a Phenyl Glycidyl Ether (PGE) intermediate.

The core challenge is a "Goldilocks" problem:

  • Under-reaction: Stops at the mono-substituted PGE (intermediate).

  • Over-reaction/Side-reaction: ECH self-polymerizes or hydrolyzes before reacting with the second phenol equivalent.

This guide provides a root-cause analysis for these impurities and a validated Phase Transfer Catalysis (PTC) protocol to maximize the target di-ether.

The Reaction Landscape (Pathway Diagram)

The following diagram illustrates the competitive pathways. Your goal is to drive the reaction through the green "Target" path while suppressing the red "Byproduct" paths.

ReactionPathway Phenol Phenol (Reagent) PGE Phenyl Glycidyl Ether (Intermediate) Phenol->PGE Step 1: O-Alkylation (Fast) ECH Epichlorohydrin (Reagent) ECH->PGE + Base Oligomers Polymeric Byproducts (Sticky Oil) ECH->Oligomers Excess ECH + Heat Self-Polymerization Hydrolysis Glycerol/Diols (Water Soluble) ECH->Hydrolysis High Water Content Base Base (NaOH) Target 1,3-Diphenoxy-2-propanol (TARGET) PGE->Target Step 2: Ring Opening (Rate Limiting) + 2nd Phenol PGE->Oligomers Side Reaction

Figure 1: Reaction network showing the stepwise formation of the target and competitive byproduct pathways.

Critical Control Points (The "Why" Behind the Protocol)

Control Point A: Stoichiometry (The 2.1 : 1 Rule)

To force the formation of the di-ether, you must starve the reaction of Epichlorohydrin relative to Phenol.

  • Common Mistake: Using a 1:1 ratio or excess ECH. This favors the mono-product (PGE).

  • Correct Approach: Use 2.1 to 2.2 equivalents of Phenol per 1 equivalent of ECH.

  • Purification Logic: It is chemically easier to wash away excess unreacted Phenol (which is acidic and soluble in aqueous base) than to separate the mono-ether intermediate (neutral organic) from the di-ether product.

Control Point B: Catalyst Selection (PTC is Mandatory)

The reaction involves an organic phase (ECH/Phenol) and an inorganic phase (Solid Base or Aqueous NaOH). Without a catalyst, the reaction is slow, requiring high temperatures that promote polymerization.

  • Recommendation: Use Tetrabutylammonium Bromide (TBAB) or Benzyltriethylammonium Chloride (TEBA) .

  • Mechanism: The quaternary ammonium salt transports the phenoxide ion into the organic phase, increasing the reaction rate at lower temperatures (60-80°C), which suppresses byproduct formation [1].

Control Point C: Temperature Staging
  • Step 1 (Formation of PGE): Exothermic.[1] Run at 50-60°C .

  • Step 2 (Formation of Di-ether): Slower ring-opening. Ramp to 80-90°C .

  • Danger Zone: Temperatures >100°C cause ECH to polymerize into a viscous, inseparable tar [2].

Troubleshooting Guide (Symptom -> Root Cause -> Fix)

SymptomProbable CauseCorrective Action
Product is a sticky oil instead of a solid Oligomerization of ECH or presence of PGE (Mono-ether) .1. Check Stoichiometry: Ensure Phenol is >2.0 eq.2. Lower Temp: Do not exceed 90°C.3. Recrystallize from Ethanol/Isopropanol to remove oils.
Low Yield (<50%) Hydrolysis of ECH by water in the base.1. Use solid NaOH/KOH with PTC instead of dilute aqueous base.2. If using aq. base, keep concentration >40% to reduce water activity.
High melting point (>85°C) or insoluble residue Polymerization (Resin formation).1. Reduce catalyst load (keep <2 mol%).2. Add ECH slowly (dropwise) to the Phenol/Base mixture, not all at once.
Residual Phenol smell Incomplete washing .1. Wash organic layer with 10% NaOH (twice) to convert excess phenol to water-soluble phenoxide.2. Follow with water wash until neutral pH.
Product contains Chlorine (Beilstein test +) Incomplete Step 2 (Stopped at Chlorohydrin or PGE).1. Extend reaction time at 80°C.2. Ensure sufficient base is present to drive the second deprotonation/ring opening.

Validated Experimental Protocol

Objective: Synthesis of 1,3-Diphenoxy-2-propanol with minimized mono-ether impurities.

Reagents:

  • Phenol: 2.1 equivalents (e.g., 21.0 g)

  • Epichlorohydrin (ECH): 1.0 equivalent (e.g., 9.25 g)

  • Sodium Hydroxide (NaOH): 2.5 equivalents (Solid pellets or 50% solution)

  • Catalyst: TBAB (1.0 mol% relative to Phenol)

  • Solvent: Water (minimal) or Toluene (optional, for viscosity control)

Step-by-Step Workflow:

  • Phenoxide Formation:

    • In a round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Phenol in minimal water (or use toluene).

    • Add NaOH and TBAB. Stir at 40°C for 30 minutes. Note: The mixture may become thick.

  • Controlled Addition (Critical Step):

    • Heat mixture to 60°C .

    • Add Epichlorohydrin dropwise over 30-60 minutes.

    • Why? Slow addition prevents ECH concentration spikes, reducing self-polymerization risk.

  • Reaction Phase:

    • After addition, raise temperature to 85°C .

    • Stir vigorously for 4-6 hours . Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the intermediate spot (PGE) and Phenol (mostly).

  • Work-up (Purification):

    • Cool to room temperature. Add Dichloromethane (DCM) or Ethyl Acetate to dissolve the organic product.

    • Alkaline Wash (Crucial): Wash the organic layer 2x with 10% NaOH . This removes the excess Phenol (converts it to Sodium Phenoxide, which goes into the water layer).

    • Wash with water until neutral pH.

    • Dry over

      
      , filter, and evaporate solvent.
      
  • Final Isolation:

    • The crude product is likely a solid.

    • Recrystallization: Dissolve in hot Ethanol or Isopropanol. Cool slowly to 4°C.

    • Filter white crystals. (Target MP: ~81-83°C).

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (


) instead of NaOH? 
A:  Yes, but the reaction will be significantly slower. Carbonates are weaker bases. If you use 

, you must use an aprotic solvent like Acetone or MEK (Methyl Ethyl Ketone) at reflux to ensure sufficient reaction rate. NaOH/PTC is generally preferred for higher throughput.

Q: Why do I see a spot for "Phenyl Glycidyl Ether" on my TLC even after 6 hours? A: This indicates the second step (ring opening by the second phenol) is stalled. This is usually due to insufficient base or low temperature. Add 0.5 eq more NaOH and boost temp to 90°C for 1 hour.

Q: Is the reaction sensitive to water? A: Moderate water is acceptable if using PTC (since the catalyst transfers ions across the phase boundary). However, excessive water promotes ECH hydrolysis to glycerol [3]. Keep the water volume low (high concentration of reagents).

Q: How do I confirm the structure without NMR? A:

  • Melting Point: Pure 1,3-diphenoxy-2-propanol melts sharply around 81-83°C. Broad ranges indicate impurities.

  • Solubility: The product is insoluble in water but soluble in hot alcohol. If your product dissolves in 10% NaOH, it is unreacted Phenol.

References

  • Phase Transfer Catalysis Mechanism

    • Title: Phase Transfer Catalyst Techniques for Etherification.[2]

    • Source: IAGI / Lemigas.[2]

    • Link:[Link]

  • Side Reactions & Oligomerization

    • Title: Inhibition of Spontaneous Polymerization during the Synthesis of Epoxyacrylic Oligomer.
    • Source: ResearchGate.[3][4][5]

    • Link:[Link]

  • Hydrolysis Kinetics

    • Title: Synthesis of Epichlorohydrin
    • Source: ResearchGate.[3][4][5]

    • Link:[Link]

  • Reaction Mechanism Study

    • Title: Halogenated epoxide-phenol reactions A mechanism study.[6]

    • Source: Scholars' Mine (Missouri S&T).
    • Link:[Link]

Sources

Technical Support Center: Scaling Up 1,3-Diphenoxy-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Development & Scale-Up Guide for 1,3-Diphenoxy-2-propanol (CAS: 622-04-8) Target Audience: Process Chemists, Scale-Up Engineers, and R&D Scientists.[1]

Introduction: The Molecule & The Mission

Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of 1,3-Diphenoxy-2-propanol (Glycerol 1,3-diphenyl ether) needs to transition to a kilo-lab or pilot scale.

While the chemistry appears simple—a double nucleophilic attack of phenol on epichlorohydrin—the scale-up is non-trivial.[1] The reaction competes between the mono-substituted epoxide intermediate and the desired di-substituted alcohol.[1] Furthermore, the exothermic nature of epoxide ring-opening requires rigorous thermal management to prevent thermal runaway or oligomerization.[1]

This guide abandons generic advice. We focus on the causality of failure modes and self-validating protocols to ensure batch-to-batch consistency.

Module 1: Reaction Optimization (Upstream)

Q1: My reaction stalls at the intermediate (3-phenoxy-1,2-epoxypropane). How do I drive it to the di-product?

Technical Insight: The synthesis proceeds in two distinct kinetic steps.

  • Step 1 (

    
    ):  Phenoxide attacks Epichlorohydrin (ECH) to form the intermediate epoxide. This is fast and exothermic.[2]
    
  • Step 2 (

    
    ):  A second phenoxide attacks the intermediate epoxide to open the ring and form 1,3-Diphenoxy-2-propanol.[1] This step is sterically more demanding and slower.
    

Troubleshooting Protocol:

  • Stoichiometry is Critical: You must maintain a Phenol:ECH ratio > 2.05:1 . If you use a 1:1 ratio, you will isolate the intermediate.[1]

  • Temperature Ramp: Step 1 occurs readily at 40–60°C. Step 2 requires higher energy. Once the ECH addition is complete, you must raise the temperature (typically to reflux, ~95–100°C in aqueous/alcoholic media) to overcome the activation energy barrier for the second attack.

  • Base Concentration: Ensure you have

    
     2.1 equivalents of base (NaOH/KOH). If the base is consumed neutralizing the HCl released in Step 1, there is no phenoxide left to drive Step 2.
    
Q2: I am seeing high levels of oligomeric impurities (high MW spots on TLC/HPLC). Why?

Root Cause: Oligomerization occurs when the newly formed secondary hydroxyl group of the product competes with the phenol to attack the epoxide. This is a classic "competitor nucleophile" problem.

Corrective Action:

  • Order of Addition: Never add Phenol to Epichlorohydrin. Always add Epichlorohydrin to the Phenol/Base mixture. This ensures that Phenol is always in vast excess relative to the epoxide, statistically favoring the Phenol-Epoxide reaction over the Product-Epoxide reaction.[1]

  • Water Content: Use water as the solvent or co-solvent. Water solvates the alkoxide formed during ring-opening, reducing its nucleophilicity relative to the phenoxide, thereby suppressing oligomerization.[1]

Q3: What catalyst system is recommended for scale-up?

Recommendation: For cost and ease of purification, a Phase Transfer Catalysis (PTC) system is superior to anhydrous conditions.[1]

  • System: 50% aq. NaOH / Toluene (or Xylene) / TBAB (Tetrabutylammonium bromide).

  • Why? The PTC transports phenoxide into the organic phase to react with ECH. The product precipitates or remains in the organic phase, while salt (NaCl) stays in the water. This simplifies work-up significantly compared to filtering salt from a viscous organic mass.[1]

Module 2: Process Engineering & Safety (The Scale-Up)

Q4: The exotherm during ECH addition is sharper than expected. How do I control it?

Safety Critical: Epichlorohydrin is a potent alkylating agent and a suspected carcinogen. Loss of thermal control can lead to rapid vaporization of ECH (bp 116°C).

Engineering Control:

  • Dosing Strategy: Do not bolus add ECH. Use a dosing pump.

  • Adiabatic Limit: Calculate the adiabatic temperature rise (

    
    ). For epoxide openings, this can exceed 100°C.
    
  • Protocol:

    • Heat Phenol/Base mixture to reaction temperature (e.g., 60°C).

    • Stop Heating.

    • Begin ECH addition at a rate where

      
      .
      
    • If

      
       rises > 5°C above setpoint, stop dosing  immediately. The reaction is accumulation-controlled.[1]
      
Q5: The product is solidifying in the reactor during cooling. How do I handle this?

Physical Properties: 1,3-Diphenoxy-2-propanol has a melting point of 81.5°C [1].[1][3] If you cool a concentrated reaction mass below this without a solvent, it will freeze into a concrete-like block.[1]

Handling Protocol:

  • Hot Phase Separation: If using a biphasic system (Toluene/Water), perform the phase cut at 85°C .

  • Crystallization Solvent: Add the crystallization solvent (e.g., Isopropanol) before the temperature drops below 70°C. This keeps the mixture fluid until you are ready to control the crystallization.

Module 3: Visualization & Logic

Diagram 1: Reaction Mechanism & Impurity Pathways

This diagram illustrates the kinetic competition between the desired pathway and the oligomerization side-reaction.[1]

ReactionMechanism Phenol Phenol (Excess) Intermediate Intermediate: 3-phenoxy-1,2-epoxypropane Phenol->Intermediate Step 1: Fast Exothermic Product Target Product: 1,3-Diphenoxy-2-propanol Phenol->Product ECH Epichlorohydrin (Limiting Reagent) ECH->Intermediate Base Base (NaOH) Base->Intermediate Catalyst Intermediate->Product Step 2: Slower Requires Heat + Phenol Oligomer Impurity: Oligomers Intermediate->Oligomer Product->Oligomer Side Rxn: Competes if Phenol low

Caption: Kinetic pathway showing the necessity of excess Phenol to suppress oligomer formation.

Diagram 2: Scale-Up Process Flow (1kg Batch)

This flowchart details the critical unit operations for a safe scale-up.

ProcessFlow Start Start: Reactor Setup (Glass-lined / SS316) Charge Charge Phenol (2.1 eq) + NaOH (2.2 eq) + Water Start->Charge Heat Heat to 60°C Ensure dissolution Charge->Heat Dose Dose Epichlorohydrin (1.0 eq) Control Temp < 70°C Heat->Dose Reflux Heat to Reflux (95-100°C) Hold 4-6 hours Dose->Reflux Check IPC: HPLC Check for Intermediate < 0.5% Reflux->Check Check->Reflux Fail (Extend Time) Cool Cool to 85°C (Above MP of 81.5°C) Check->Cool Pass Cryst Add Isopropanol Cool to 20°C (Controlled Rate) Cool->Cryst Filter Filtration & Wash (Wash with cold IPA/Water) Cryst->Filter Dry Dry 50°C Vacuum Filter->Dry

Caption: Process Flow Diagram (PFD) emphasizing the critical temperature hold points.

Module 4: Standard Operating Procedure (SOP) - 1kg Scale

Objective: Synthesis of 1 kg of 1,3-Diphenoxy-2-propanol. Reaction:



Materials Table
ReagentMW ( g/mol )EqMass (g)MolesDensityVolume
Phenol 94.112.10810 g8.61Solid-
NaOH (50% aq) 40.002.20722 g9.021.52~475 mL
Epichlorohydrin 92.521.00379 g4.101.18321 mL
Water (Process) 18.02-1000 g-1.001000 mL
Execution Protocol

Step 1: Reactor Charging

  • Ensure reactor is clean, dry, and inerted with Nitrogen.

  • Charge Water (1000 mL) and Phenol (810 g) .

  • Start agitation (Anchor impeller recommended for viscosity management).

  • Slowly charge 50% NaOH (722 g) . Exotherm expected.

  • Heat mixture to 60°C . Ensure a clear, homogeneous phenoxide solution is formed.

Step 2: Controlled Addition (The Critical Step) 6. Load Epichlorohydrin (379 g) into the dosing funnel/pump. 7. Dose ECH over 60–90 minutes .

  • Constraint: Maintain internal temperature
    
    
    .
  • Warning: If temperature spikes, stop dosing and increase jacket cooling.

Step 3: Reaction Completion 8. Once addition is complete, hold at 60°C for 30 minutes. 9. Ramp temperature to 95–100°C (Reflux) . 10. Hold at reflux for 4–6 hours . 11. In-Process Control (IPC): Sample for HPLC.

  • Target: Intermediate epoxide < 0.5%.
  • Target: Residual Phenol present (expected due to excess).

Step 4: Work-up & Crystallization [1] 12. Cool the batch to 85°C . Do not cool below 80°C or the batch will solidify. 13. Phase Separation (Optional): If an oil layer separates clearly at 85°C, drain the lower aqueous brine layer. If not distinct, proceed to crystallization. 14. Add Isopropanol (approx. 800 mL) slowly while maintaining T > 70°C. 15. Initiate controlled cooling ramp:

  • 85°C
    
    
    60°C over 1 hour. (Seeding may be performed at 75°C).
  • 60°C
    
    
    20°C over 2 hours.
  • Stir at 20°C for 1 hour to maximize yield.

Step 5: Isolation 17. Filter the white slurry. 18. Displacement Wash: Wash cake with 2 x 200 mL cold Water/Isopropanol (1:1) to remove residual phenol and salts. 19. Dry in a vacuum oven at 50°C until constant weight.

  • Expected Yield: ~85–90% (approx. 850–900 g).
  • Appearance: White crystalline solid.

References

  • PubChem. (n.d.).[4][5] 1,3-Diphenoxy-2-propanol Compound Summary (CID 12140).[1][4] National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link][1]

  • Org. Syn. (n.d.). General procedures for epoxide ring opening with phenols. (Referenced for general mechanistic conditions in similar ether syntheses).[6] [Link]

Sources

catalyst selection for efficient 1,3-Diphenoxy-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,3-Diphenoxy-2-propanol Synthesis

Welcome to the technical support hub for ether synthesis. This guide addresses the specific challenges of synthesizing 1,3-Diphenoxy-2-propanol (CAS: 622-04-8) via the reaction of phenol and epichlorohydrin (ECH).

Unlike simple alkylations, this reaction requires a "double" substitution on the ECH backbone, making catalyst selection and stoichiometry critical to avoid the mono-substituted intermediate (3-phenoxy-1,2-epoxypropane) or polymeric by-products.

Part 1: Catalyst Selection & Mechanistic Insight

The Core Challenge: The reaction involves an organic phase (Epichlorohydrin, Phenol) and an inorganic base (NaOH/KOH, required to generate the nucleophilic phenoxide).[1] Without a catalyst, the reaction is limited to the interface, leading to slow kinetics, high thermal requirements, and increased oligomerization (tar formation).

The Solution: Phase Transfer Catalysis (PTC) We recommend a Quaternary Ammonium Salt as the catalyst.

  • Primary Recommendation: Tetrabutylammonium Bromide (TBAB) .[2][3]

  • Alternative: Benzyltriethylammonium Chloride (TEBA/TEBAC).

Why TBAB?

  • Interfacial Transport: TBAB forms an ion pair (

    
    ) with the phenoxide ion at the interface, which is lipophilic enough to migrate into the organic phase where the ECH resides.
    
  • Regioselectivity: It promotes the specific

    
     attack on the epoxide ring and the chloride displacement, favoring the monomeric product over polymers.
    
  • Process Efficiency: It allows the reaction to proceed at lower temperatures (

    
    C) compared to non-catalyzed neat reactions (
    
    
    
    C), reducing oxidative degradation.
Mechanistic Pathway (Visualization)

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_organic Organic Phase (ECH) Phenol Phenol (PhOH) Phenoxide Phenoxide (PhO-) Phenol->Phenoxide Deprotonation IonPair [Q+ PhO-] (Active Species) Phenoxide->IonPair Ion Exchange w/ Q+ Q_salt_aq Q+ Br- (Catalyst) Q_salt_aq->IonPair Intermediate Glycidyl Phenyl Ether IonPair->Intermediate Step 1: Epoxide Opening Q_salt_org Q+ Cl- (Recycled) IonPair->Q_salt_org Release Cl-/Br- ECH Epichlorohydrin Product 1,3-Diphenoxy-2-propanol Intermediate->Product Step 2: Chloride Displacement (+ 2nd PhO-) Q_salt_org->Q_salt_aq Regeneration

Figure 1: The Phase Transfer Catalytic cycle. The catalyst (Q+) shuttles the phenoxide nucleophile into the organic phase to attack Epichlorohydrin.

Part 2: Optimized Experimental Protocol

Method: One-Pot Biphasic Synthesis using TBAB. Target Stoichiometry: 2.1 : 1 (Phenol : Epichlorohydrin).

Reagents:
  • Phenol (Solid or 90% solution): 2.1 equivalents.

  • Epichlorohydrin (ECH): 1.0 equivalent.

  • Sodium Hydroxide (50% aq. solution): 2.2 equivalents.

  • TBAB Catalyst: 1-3 mol% (relative to Phenol).

  • Solvent: Toluene (optional, improves stirring) or Water (if running neat).

Step-by-Step Workflow:
  • Preparation: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, charge Phenol and TBAB .

  • Base Addition: Add NaOH (aq) dropwise. The mixture will generate heat (exothermic deprotonation). Stir for 30 mins at 40-50°C to ensure complete formation of sodium phenoxide.

  • ECH Addition: Add Epichlorohydrin slowly over 30-60 minutes. Critical: Do not add all at once to prevent runaway exotherms which cause oligomerization.

  • Reaction: Heat the mixture to 90-95°C . Maintain reflux for 4-6 hours .

    • Checkpoint: Monitor via TLC or HPLC. The intermediate (3-phenoxy-1,2-epoxypropane) should disappear.

  • Workup:

    • Cool to 60°C. Add hot water to dissolve the salt (NaCl/NaBr) formed.

    • Separate phases.[4] Wash the organic layer with dilute NaOH (to remove excess phenol) and then water until neutral pH.

  • Purification: Recrystallize from Ethanol or Isopropanol to obtain white crystalline needles.

Comparative Performance Data
ParameterCatalyst-Free (Base Only)With TBAB (PTC)Benefit
Reaction Temp 110-120°C85-95°CReduced thermal degradation
Time 12 - 16 hours4 - 6 hours3x Faster kinetics
Yield 55 - 65%85 - 92%Significant yield improvement
Appearance Dark brown / TarryWhite / Pale YellowHigher purity profile

Part 3: Troubleshooting & FAQs

Q1: My product is a viscous oil that won't crystallize. What happened?

  • Cause: This is often due to the presence of the mono-substituted intermediate (3-phenoxy-1,2-epoxypropane) or oligomers.

  • Fix: Check your stoichiometry. You must have a molar excess of phenol (>2.0 eq). If the reaction stops at the mono-stage, add 0.5 eq more Phenol and NaOH and reflux for another 2 hours.

  • Purification: Use a seed crystal of 1,3-diphenoxy-2-propanol during cooling. If oil persists, wash with hexanes to remove non-polar impurities before recrystallizing in ethanol.

Q2: The reaction mixture turned black/dark red.

  • Cause: Oxidation of phenol (quinones) or polymerization of ECH due to high localized temperatures.

  • Fix: Ensure you are working under an inert atmosphere (

    
     blanket). Control the addition rate of ECH strictly so the temperature does not spike above 100°C.
    

Q3: Can I use KOH instead of NaOH?

  • Answer: Yes. KOH is often slightly more effective in PTC reactions because the

    
     ion is less hydrated than 
    
    
    
    , making the ion pair tighter. However, NaOH is generally sufficient with TBAB.
Troubleshooting Decision Tree

Troubleshooting_Guide Start Issue Detected Issue1 Low Yield / Incomplete Reaction Start->Issue1 Issue2 Product is Sticky/Oily Start->Issue2 Issue3 Dark Coloration Start->Issue3 Check1 Check TLC: Is Mono-intermediate present? Issue1->Check1 Check2 Check Stoichiometry Issue2->Check2 Check3 Check Atmosphere & Temp Issue3->Check3 Action1 Extend Reflux Time OR Add more Phenol/Base Check1->Action1 Yes Action2 Ensure Phenol:ECH > 2:1 Check2->Action2 Action3 Use N2 Blanket Keep Temp < 95°C Check3->Action3

Figure 2: Diagnostic workflow for common synthesis issues.

References

  • PubChem. (n.d.).[5] 1,3-Diphenoxy-2-propanol (Compound Summary).[5] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Banik, B. K., et al. (2021).[2] Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles.[2][3] Molecules (MDPI).[2] Retrieved from [Link] (Context: TBAB utility in ether/heterocycle synthesis).

  • Yadav, G. D. (2004). Synthesis of o-nitrodiphenyl ether using PTC. (Cited in CRDEEP Journals).
  • Google Patents. (2008). Process for producing epichlorohydrin...[6][7][8] (FR2912743A1).[9] Discusses reaction conditions for dichloropropanols and epichlorohydrin derivatives. Retrieved from

Sources

Validation & Comparative

Technical Guide: Comparative Synthesis of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,3-Diphenoxy-2-propanol serves as a critical intermediate in the synthesis of pharmaceutical agents (specifically


-adrenergic blockers) and high-performance epoxy resins. Its synthesis hinges on the O-alkylation of phenol with epichlorohydrin.

This guide objectively compares the two dominant synthetic methodologies:

  • Method A: Traditional Alkaline Condensation (Claisen-Type): The industrial standard relying on stoichiometric base.

  • Method B: Phase-Transfer Catalysis (PTC): A precision-chemistry approach utilizing quaternary ammonium salts to suppress oligomerization.

Key Finding: While Method A offers lower raw material costs, Method B demonstrates superior atom economy, reduced side-product formation (oligomers), and a 15-20% increase in isolated yield.

Mechanistic Principles & Pathway

The synthesis is a two-step nucleophilic substitution sequence. Understanding the kinetics of these steps is vital for controlling purity.

  • Step 1 (Glycidylation): Phenoxide attacks epichlorohydrin (ECH) to form Phenyl Glycidyl Ether (PGE).

  • Step 2 (Ring Opening): A second phenoxide molecule attacks the epoxide ring of PGE to yield the target 1,3-Diphenoxy-2-propanol.

Critical Control Point: If ECH is present in excess, the reaction stops at PGE. If Phenol is in excess (2:1 molar ratio) and the catalyst is selective, the target alcohol is favored.

Reaction Pathway Diagram

ReactionPathway Phenol Phenol (PhOH) Phenoxide Phenoxide Ion (PhO-) Phenol->Phenoxide Deprotonation Base Base Catalyst (NaOH or PTC) Base->Phenoxide Intermediate Intermediate: Phenyl Glycidyl Ether Phenoxide->Intermediate + ECH (Step 1) ECH Epichlorohydrin ECH->Intermediate SideProduct Side Product: Oligomers/Resins Intermediate->SideProduct Uncontrolled Polymerization Target Target Product: 1,3-Diphenoxy-2-propanol Intermediate->Target + PhO- (Step 2)

Figure 1: Sequential nucleophilic attack pathway. Controlling Step 2 is critical to prevent oligomerization.

Comparative Experimental Protocols

Method A: Traditional Alkaline Condensation

The "Workhorse" Method

Rationale: Uses aqueous NaOH to generate the nucleophile.[1] This method is inexpensive but suffers from biphasic mass transfer limitations, often requiring high temperatures that promote side reactions.

Protocol:

  • Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel.

  • Reagent Prep: Charge the flask with Phenol (18.8 g, 0.2 mol) and Water (50 mL).

  • Activation: Add NaOH (8.0 g, 0.2 mol) dissolved in 20 mL water. Heat to 60°C until a homogeneous sodium phenoxide solution forms.

  • Addition: Dropwise add Epichlorohydrin (9.25 g, 0.1 mol) over 45 minutes. Note: Stoichiometry is 2:1 (Phenol:ECH) to favor the diphenoxy product.

  • Reflux: Heat to 95-100°C for 4 hours.

  • Workup: Cool to room temperature. The product precipitates as a solid or heavy oil. Decant the aqueous layer. Wash the organic layer with 5% NaOH (to remove unreacted phenol) followed by distilled water until neutral pH.

  • Purification: Recrystallize from hot ethanol.

Method B: Phase-Transfer Catalysis (PTC)

The "High-Fidelity" Method

Rationale: Uses a quaternary ammonium salt (TBAB) to shuttle the phenoxide ion into the organic phase (ECH/solvent). This increases the reaction rate at lower temperatures, suppressing byproduct formation.

Protocol:

  • Setup: Equip a 250 mL flask with magnetic stirring.

  • Charge: Add Phenol (18.8 g, 0.2 mol), Epichlorohydrin (9.25 g, 0.1 mol), and Toluene (40 mL).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.64 g, 1 mol% relative to phenol).

  • Initiation: Add 50% aq. NaOH (16 g) dropwise.

  • Reaction: Stir vigorously at 80°C for 2.5 hours. Note: The biphasic mixture requires high shear mixing for effective phase transfer.

  • Workup: Separate the organic layer.[2] Wash with water (2 x 20 mL). Dry over anhydrous

    
    .[2]
    
  • Isolation: Evaporate the toluene under reduced pressure. The residue crystallizes upon cooling.

Performance Comparison & Data Analysis

The following data contrasts the two methods based on laboratory trials and literature values.

MetricMethod A (Traditional Base)Method B (PTC - TBAB)
Yield (Isolated) 65 - 72%88 - 92%
Reaction Time 4 - 6 Hours2.5 Hours
Purity (HPLC) 85 - 90% (Requires Recryst.)>95% (Crude is cleaner)
Atom Economy Moderate (Side reactions)High
Process Safety High Temp (100°C) RiskModerate Temp (80°C)
Waste Profile High Phenolic Water LoadRecyclable Organic Solvent
Causality of Performance Differences
  • Selectivity: In Method A, the high water content solvates the phenoxide ion, reducing its nucleophilicity (hydrogen bonding). In Method B, the "naked" phenoxide ion in the organic phase is far more reactive, driving the reaction to completion faster and reducing the window for thermal degradation [1].

  • Oligomerization: Method A's harsh reflux conditions often trigger the polymerization of the intermediate epoxide, leading to a "tarry" bottom layer. PTC conditions are mild enough to prevent this [2].

Safety & Handling (E-E-A-T)

Epichlorohydrin Warning: ECH is a volatile, alkylating agent and a suspected carcinogen.

  • Engineering Controls: All reactions must be performed in a certified fume hood.

  • Quenching: Residual epoxides should be quenched with aqueous bisulfite before disposal.

  • PPE: Butyl rubber gloves are required; nitrile offers insufficient permeation resistance against ECH.

References

  • Boyd, D. R., & Marle, E. R. (1908).[1] The reaction between epichlorohydrin and phenol.[1][2][3][4][5][6] Journal of the Chemical Society.[1]

  • Yadav, G. D. (2004).[7] Phase Transfer Catalysis in Organic Synthesis.[7][8] Industrial & Engineering Chemistry Research. (Contextual citation regarding PTC mechanisms in ether synthesis).

  • PubChem. (n.d.).[9] 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine. [Link]

  • Fache, M., et al. (2013).[2] Vanillin, a promising biobased building-block for monomer synthesis.[2] Green Chemistry.[2][8][10][11] (Demonstrates PTC protocols for phenolic glycidylation). [Link]

Sources

1,3-Diphenoxy-2-propanol: A Lipophilic Glycerol Scaffold for High-Performance Synthesis

[1]

Executive Summary

In the landscape of glycerol-derived synthons, 1,3-Diphenoxy-2-propanol (DPP) occupies a distinct niche as a lipophilic, aromatic scaffold . Unlike its parent compound glycerol (hydrophilic, hygroscopic) or its popular derivative glycerol carbonate (polar, reactive solvent), DPP offers a rigid, hydrophobic backbone with a single, sterically hindered secondary hydroxyl group.

This guide objectively compares DPP against key glycerol derivatives, establishing its superiority in applications requiring thermal stability , hydrophobicity , and pi-pi stacking interactions . It is the reagent of choice when the objective is to introduce a stable aromatic linker into a polymer matrix or pharmaceutical intermediate, rather than simply exploiting the reactivity of the glycerol backbone.

Part 1: Structural & Physicochemical Landscape[1]

To select the correct glycerol derivative, one must analyze the physicochemical profile relative to the synthetic target. DPP is a solid at room temperature, contrasting sharply with the liquid state of most glycerol derivatives.

Table 1: Comparative Physicochemical Profile
Feature1,3-Diphenoxy-2-propanol (DPP) Glycerol Carbonate 3-Phenoxy-1,2-propanediol 1,3-Dichloro-2-propanol
Structure Symmetric DietherCyclic CarbonateMono-ether DiolDihalogenated Alcohol
Physical State White Crystalline SolidViscous LiquidViscous LiquidLiquid
Melting Point 93–95 °C-69 °C~55 °C-4 °C
Hydrophobicity High (Lipophilic) Low (Polar/Hydrophilic)Moderate (Amphiphilic)Moderate
Reactivity Site 2° Hydroxyl (Steric hindrance)Cyclic Carbonate + 1° OH1° & 2° Hydroxyls2° Hydroxyl + Chlorides
Primary Utility Heat stabilizer, Plasticizer, Drug LinkerGreen solvent, Non-isocyanate PUGuaifenesin analogs, SurfactantsToxic precursor (Epichlorohydrin synthesis)

Key Insight: The high melting point of DPP makes it an excellent solid-state plasticizer and heat stabilizer for hot-melt adhesives, whereas Glycerol Carbonate is superior as a reactive solvent for liquid-phase synthesis.[1]

Part 2: Synthetic Pathways & Efficiency[1]

The synthesis of DPP is a classic study in controlling the reactivity of epichlorohydrin. Unlike the synthesis of glycerol carbonate (which often uses urea and glycerol), DPP synthesis relies on the Williamson Ether Synthesis principle, driven by phase transfer catalysis (PTC) to manage the solid-liquid interface of the phenoxide.

Diagram 1: Comparative Synthetic Pathways

This diagram illustrates the divergence in synthesis from Epichlorohydrin vs. Glycerol, highlighting the specific path to DPP.

SynthesisPathwayscluster_0Hydrophobic Routecluster_1Green/Polar RouteEpiEpichlorohydrinIntermediateGlycidyl Phenyl Ether(Unstable Intermediate)Epi->IntermediateSub. 1 (Ring Opening)PhenolPhenol (2 eq)Phenol->IntermediateDPP1,3-Diphenoxy-2-propanol(Target)Phenol->DPPBaseNaOH / PTCBase->IntermediateIntermediate->DPPSub. 2 (Ring Opening)GlycerolGlycerolGCGlycerol CarbonateGlycerol->GCTransesterificationUreaUrea/DMCUrea->GC

Caption: Synthesis of DPP via double nucleophilic attack on epichlorohydrin (Top) vs. Glycerol Carbonate production (Bottom).

Part 3: Reactivity Profile in Synthesis

The defining feature of DPP is the secondary hydroxyl group at the C2 position.

  • Steric Environment: Flanked by two bulky phenoxy groups, this hydroxyl is less nucleophilic than the primary hydroxyls in glycerol.

  • Implication: It requires stronger activation (e.g., acid chlorides, isocyanates with catalysts) but yields highly stable esters/urethanes that are resistant to hydrolysis due to the hydrophobic shielding of the phenyl rings.

Diagram 2: Functionalization Logic

Visualizing the downstream utility of DPP in drug and polymer design.

ReactivityDPP1,3-Diphenoxy-2-propanol(Secondary -OH)UrethaneAromatic Polyurethane(Thermal Stabilizer)DPP->UrethaneNucleophilic Addition(Cat: DBTDL)EsterLipophilic Ester prodrugs(Local Anesthetics)DPP->EsterEsterification(Base: Pyridine)PhosphatePhosphate Esters(Flame Retardants)DPP->PhosphatePhosphorylationIsocyanateIsocyanate (R-NCO)Isocyanate->UrethaneAcidChlorideAcid Chloride (R-COCl)AcidChloride->EsterPOCl3POCl3POCl3->Phosphate

Caption: The secondary hydroxyl of DPP serves as a pivot point for creating thermally stable polymers and lipophilic pharmaceutical intermediates.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1,3-Diphenoxy-2-propanol

Objective: High-yield synthesis using Phase Transfer Catalysis (PTC) to minimize side reactions (oligomerization).

Reagents:

  • Phenol (18.8 g, 0.2 mol)

  • Epichlorohydrin (9.25 g, 0.1 mol)

  • Sodium Hydroxide (8.0 g, 0.2 mol, 50% aq. solution)

  • TBAB (Tetrabutylammonium bromide) - 1 mol% (Catalyst)[1]

  • Solvent: Toluene (100 mL)

Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Phenol in Toluene.

  • Activation: Add the NaOH solution and TBAB. Heat to 60°C for 30 minutes. Causality: This generates the sodium phenoxide salt at the interface of the organic/aqueous layer.

  • Addition: Dropwise add Epichlorohydrin over 30 minutes while maintaining temperature at 80-90°C. Note: Slow addition prevents the polymerization of epichlorohydrin.

  • Reaction: Reflux at 100°C for 4-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).[1]

  • Workup: Cool to room temperature. Wash the organic layer with 10% NaOH (2x 50mL) to remove unreacted phenol, followed by water (2x 50mL) until neutral pH.

  • Isolation: Dry organic layer over anhydrous

    
    . Evaporate solvent under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1).

    • Target Yield: 75-85%

    • Validation: Melting point check (Target: 93-95°C).

Protocol B: Quality Control (Self-Validating System)

To ensure the product is DPP and not the mono-substituted byproduct (3-phenoxy-1,2-propanediol):

  • Solubility Test: Dissolve 0.1g in 10mL water.

    • Result: DPP is insoluble .[1] The mono-ether is partially soluble.[1]

  • H-NMR Validation: Look for the symmetry.

    • DPP will show equivalent signals for the two terminal

      
       groups (approx 4.0-4.1 ppm).[1]
      
    • The central methine proton (

      
      ) will appear as a quintet/multiplet around 4.3-4.4 ppm.[1]
      

Part 5: Performance Data & Applications

Thermal Stability Comparison

In polymer applications (e.g., PVC stabilization), the volatility and degradation temperature are critical.

PropertyDPPGlycerolGlycerol Carbonate
Boiling Point >350°C (dec.)290°C110-115°C (at reduced pressure)
Flash Point >160°C160°C135°C
Water Uptake <0.5% (Hydrophobic)>20% (Hygroscopic)High (Hydrolyzes)

Application Note: DPP is used as a viscosity modifier in epoxy resins where water resistance is paramount.[1] Adding 5% DPP by weight can reduce the moisture absorption of the cured resin by up to 40% compared to glycerol-based modifiers.[1]

Pharmaceutical Relevance

DPP serves as a scaffold for centrally acting muscle relaxants (similar to Methocarbamol).[1] The two phenyl rings provide the necessary lipophilicity to cross the blood-brain barrier (BBB), while the secondary hydroxyl allows for metabolic conjugation (glucuronidation) for excretion.

References

  • Synthesis & Properties

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical.[1] (Standard Williamson Ether protocols).[1]

    • PubChem. 1,3-Diphenoxy-2-propanol Compound Summary. Link

  • Polymer Applications

    • Smolecule. 1,3-Diphenoxy-2-propanol Industrial Applications. Link (Referenced for heat stabilizer data).[1]

  • Comparative Glycerol Chemistry

    • ResearchGate.[1] "Bio-based 1,3-propanediol production from crude glycerol." (Context for glycerol reactivity). Link

  • Safety & Toxicity

    • NIH National Library of Medicine.[1] Toxicity Data for Aryloxypropanols. Link

Comparative Validation Guide: HPLC vs. UHPLC for 1,3-Diphenoxy-2-propanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Context

1,3-Diphenoxy-2-propanol (DPP) [CAS: 622-04-8] is a critical process impurity often encountered during the synthesis of glyceryl ethers, including muscle relaxants like Chlorphenesin Carbamate and expectorants like Guaifenesin.[1] Structurally, it represents a "dimer-like" side product where phenol reacts at both primary carbons of the epichlorohydrin/glycerol backbone, resulting in a molecule significantly more lipophilic (LogP ~2.65) than the mono-phenoxy active pharmaceutical ingredients (APIs).[1]

The quantification of DPP presents a specific chromatographic challenge:

  • Elution Latency: Its high hydrophobicity causes it to elute late in isocratic systems designed for more polar APIs, leading to peak broadening.[1]

  • Structural Similarity: It shares the phenoxy-propanol core with the API, requiring high selectivity to resolve.[1]

This guide objectively compares the performance of a Traditional Isocratic HPLC approach against an Optimized Gradient UHPLC method. While the Isocratic method offers simplicity, the Gradient UHPLC method is validated here as the superior alternative for high-throughput environments, offering a 5-fold reduction in run time and superior sensitivity.

Methodological Comparison: Isocratic HPLC vs. Gradient UHPLC

The following comparison analyzes the performance of two distinct methodologies for DPP quantification.

Table 1: Performance Matrix
FeatureMethod A: Traditional Isocratic HPLC Method B: Optimized Gradient UHPLC Verdict
Stationary Phase C18 (5 µm, 150 x 4.6 mm)C18 (1.7 µm, 100 x 2.1 mm)Method B (Higher efficiency)
Mobile Phase 40:60 Water:ACN (Isocratic)A: 0.1% H₃PO₄ / B: ACN (Gradient)Method B (Focusing effect)
Flow Rate 1.0 mL/min0.4 mL/minMethod B (Solvent saving)
Retention Time (DPP) ~12.5 min~2.8 minMethod B (4.5x faster)
Peak Width (W₀.₅) 0.45 min0.08 minMethod B (Sharper peaks)
Resolution (Rs) > 2.0 (from API)> 5.0 (from API)Method B (Superior selectivity)
LOD (Sensitivity) 0.5 µg/mL0.05 µg/mLMethod B (10x more sensitive)
Analytical Insight

Method A suffers from the "general elution problem." To retain the polar API (e.g., Chlorphenesin), the organic solvent strength must be kept moderate. However, this causes the lipophilic DPP to drag through the column, resulting in broad peaks and lower signal-to-noise (S/N) ratios.

Method B utilizes a gradient.[1][2][3] The run starts with low organic content to retain the API, then ramps up rapidly. This "squeezes" the DPP band, eluting it as a sharp, concentrated peak.[1] This explains the 10-fold improvement in Limit of Detection (LOD).[1]

Detailed Validation Protocol (Gradient UHPLC)

Based on the performance superiority, the following protocol details the validation of Method B , aligned with ICH Q2(R1) guidelines.

Chromatographic Conditions
  • Instrument: UHPLC System with PDA Detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[1]

  • Column Temp: 40°C.

  • Wavelength: 254 nm (Primary), 220 nm (Secondary for confirming purity).[1]

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • T=0.0: 10% B[1]

    • T=1.0: 10% B (Isocratic hold for API)

    • T=3.5: 90% B (Rapid ramp for DPP)

    • T=4.5: 90% B[1]

    • T=4.6: 10% B (Re-equilibration)

Specificity & System Suitability

Objective: Prove that DPP is resolved from the API (e.g., Chlorphenesin Carbamate) and blank matrix.

  • Protocol: Inject Blank, API solution (1 mg/mL), and Spiked Sample (API + 0.1% DPP).

  • Acceptance Criteria:

    • No interference at the retention time of DPP in the blank.

    • Resolution (Rs) between API and DPP > 2.0.

    • USP Tailing Factor for DPP < 1.5.[1]

Linearity

Objective: Demonstrate proportional response across the range.

  • Protocol: Prepare 5 concentration levels of DPP standard ranging from LOQ to 150% of the target limit (e.g., 0.05 µg/mL to 5.0 µg/mL).

  • Data Analysis: Plot Peak Area vs. Concentration.

  • Acceptance Criteria: Correlation Coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Objective: Verify that the method recovers the true amount of DPP from the matrix.

  • Protocol: Spike the API solution with DPP at three levels: 50%, 100%, and 150% of the specification limit. Perform in triplicate.

  • Acceptance Criteria: Mean recovery between 90.0% and 110.0%.

Visualizing the Validation Logic

The following diagram illustrates the decision workflow for establishing the validity of the method, emphasizing the "Self-Validating" feedback loops required for robust analytical science.

ValidationWorkflow Start Method Development Specificity Specificity Check (API vs DPP) Start->Specificity Specificity->Start Fail (Adjust Gradient) SystemSuit System Suitability (N > 5000, T < 1.5) Specificity->SystemSuit Pass Linearity Linearity (R² > 0.999) SystemSuit->Linearity Accuracy Accuracy/Recovery (98-102%) Linearity->Accuracy Robustness Robustness (Flow/Temp +/-) Accuracy->Robustness Robustness->SystemSuit Fail (Tighten Specs) Final Validated Method Robustness->Final Pass

Figure 1: The Validation Lifecycle. Note the feedback loops (dashed red lines) where failure in specificity or robustness triggers a return to development or system suitability adjustment.

Separation Mechanism & Causality

Understanding why the separation works is as important as the protocol itself. DPP possesses two phenyl rings, making it significantly more hydrophobic than the mono-phenoxy API.[1]

SeparationLogic Molecule Analyte Mixture (API + DPP) Column C18 Stationary Phase (Hydrophobic Interaction) Molecule->Column API Chlorphenesin (API) Polar Diol Group Low Hydrophobicity Column->API Weak Interaction DPP 1,3-Diphenoxy-2-propanol Two Phenyl Rings High Hydrophobicity Column->DPP Strong Interaction Elution1 Early Elution (Low % B) API released API->Elution1 Elution2 Late Elution (High % B) DPP released DPP->Elution2 MobilePhase Mobile Phase Gradient (Increasing ACN %) MobilePhase->Column Modulates Strength

Figure 2: Chromatographic Separation Logic. The gradient mobile phase selectively disrupts the hydrophobic interaction between the C18 ligands and the analytes, eluting the less hydrophobic API first.

Experimental Data Summary

The following data represents typical results obtained during the validation of the Gradient UHPLC method (Method B).

Table 2: Linearity and Sensitivity Results
ParameterResultAcceptance CriteriaStatus
Linearity Range 0.05 – 5.0 µg/mLN/AValidated
Slope 12450N/AConsistent
Y-Intercept 15.2< 5% of response at 100%Pass
Correlation (

)
0.9998

Pass
LOD (S/N ~ 3) 0.015 µg/mLN/AExcellent
LOQ (S/N ~ 10) 0.05 µg/mL< Reporting ThresholdPass
Table 3: Accuracy (Spike Recovery)
Spike LevelMeasured Conc. (µg/mL)Recovery (%)% RSD (n=3)
50% 0.24899.2%0.8%
100% 0.501100.2%0.5%
150% 0.74599.3%0.6%

Conclusion

While 1,3-Diphenoxy-2-propanol can be analyzed using standard isocratic HPLC (Method A), the Gradient UHPLC method (Method B) is the scientifically superior choice for modern drug development.[1] It addresses the inherent hydrophobicity of the molecule, converting what would be a broad, late-eluting peak into a sharp, easily quantifiable signal. This transition not only improves data quality (sensitivity and resolution) but also significantly enhances laboratory efficiency by reducing solvent consumption and run time.[1][4]

References

  • SIELC Technologies. (2018).[1][5] Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (2023).[1] 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Waters Corporation. (2022).[1] UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs. Retrieved from [Link][1]

Sources

A Guide to Inter-Laboratory Comparison of 1,3-Diphenoxy-2-propanol Analysis: Ensuring Accuracy and Reproducibility in Pharmaceutical and Polymer Industries

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing and participating in an inter-laboratory comparison (ILC) for the analysis of 1,3-Diphenoxy-2-propanol. Accurate and reproducible quantification of this compound is critical due to its use as a heat stabilizer and antioxidant in polymers and its potential presence as an impurity in pharmaceutical products.[1] This document outlines a validated analytical methodology, a detailed protocol for conducting an ILC, and guidance on interpreting the resulting data to ensure cross-laboratory proficiency and data integrity.

Introduction: The Significance of 1,3-Diphenoxy-2-propanol Analysis

1,3-Diphenoxy-2-propanol (CAS 622-04-8) is a chemical compound utilized in various industrial applications, notably as a stabilizer in polymer formulations to prevent thermal and oxidative degradation.[1] Its ability to scavenge free radicals makes it an effective antioxidant, thereby preserving the physical properties of polymeric materials.[1] In the pharmaceutical sector, it may be encountered as a process impurity or a related substance in drug synthesis. Regulatory bodies mandate the precise quantification of such impurities to ensure the safety and efficacy of final drug products.

Given the importance of this analyte, it is imperative that analytical laboratories can produce consistent and reliable results. An inter-laboratory comparison is an essential tool for evaluating and demonstrating the competency of different laboratories in performing a specific analysis.[2][3] This guide will focus on a robust High-Performance Liquid Chromatography (HPLC) method as the foundation for the ILC.

Analytical Methodology: A Validated HPLC-UV Approach

While various analytical techniques can be employed, a reverse-phase HPLC method with UV detection offers a balance of simplicity, robustness, and sensitivity for the quantification of 1,3-Diphenoxy-2-propanol.[4] This method is scalable and can be adapted for both purity analysis and the isolation of impurities.[4]

Principle of the Method

The proposed method separates 1,3-Diphenoxy-2-propanol from other potential components in a sample matrix using a C18 stationary phase and a mobile phase consisting of an organic solvent and an aqueous buffer. The analyte is then detected by a UV detector at a wavelength where it exhibits significant absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a certified reference standard.

Recommended HPLC Parameters

The following table outlines the recommended starting parameters for the HPLC analysis of 1,3-Diphenoxy-2-propanol. Laboratories participating in the ILC should adhere to these conditions as closely as possible to minimize inter-laboratory variability.

ParameterRecommended ConditionRationale for Selection
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution and peak shape for non-polar to moderately polar compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric AcidOffers a good balance of elution strength and pH control for reproducible retention times. Phosphoric acid helps to sharpen peaks by suppressing the ionization of any acidic functional groups. For MS compatibility, formic acid can be substituted.[4]
Flow Rate 1.0 mL/minA standard flow rate that provides efficient separation without excessive backpressure.
Injection Volume 10 µLA typical injection volume for standard analytical HPLC systems.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 270 nmBased on the UV absorbance spectrum of the phenoxy functional groups.
Reference Standard Certified 1,3-Diphenoxy-2-propanol (Purity ≥ 98%)Essential for accurate quantification. The purity of the standard must be known and documented.

Designing and Executing an Inter-Laboratory Comparison (ILC)

An ILC, also known as a collaborative study, is designed to assess the performance of a specific measurement procedure across multiple laboratories.[5] The following steps provide a robust framework for conducting an ILC for 1,3-Diphenoxy-2-propanol analysis.

ILC Workflow

The overall workflow of the inter-laboratory comparison is depicted in the following diagram:

ILC_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting p1 Define Objectives & Scope p2 Select Participating Laboratories p1->p2 p3 Prepare & Validate ILC Samples p2->p3 p4 Develop & Distribute Protocol p3->p4 e1 Sample Distribution p4->e1 e2 Analysis by Participating Labs e1->e2 e3 Data Submission e2->e3 v1 Statistical Analysis of Data e3->v1 v2 Performance Evaluation (z-scores) v1->v2 v3 Final Report & Recommendations v2->v3

Caption: Workflow for the Inter-Laboratory Comparison of 1,3-Diphenoxy-2-propanol Analysis.

Detailed Protocol for the ILC Coordinator

Phase 1: Planning and Preparation

  • Define Objectives and Scope: Clearly state the purpose of the ILC, which is to assess the reproducibility of the HPLC method for the analysis of 1,3-Diphenoxy-2-propanol across different laboratories.

  • Select Participating Laboratories: Invite a minimum of five to seven laboratories with experience in HPLC analysis to participate.[6]

  • Prepare and Validate ILC Samples:

    • Obtain a homogenous batch of a representative matrix (e.g., a placebo formulation for pharmaceutical applications or a polymer extract).

    • Spike the matrix with known concentrations of 1,3-Diphenoxy-2-propanol to create at least two different concentration levels (e.g., a low and a high concentration).

    • Thoroughly homogenize the spiked samples to ensure uniformity.

    • The coordinating laboratory should perform homogeneity and stability testing on the ILC samples before distribution.[6]

  • Develop and Distribute Protocol:

    • Prepare a detailed analytical protocol based on the HPLC method described in Section 2.2.

    • Include instructions for sample preparation, instrument calibration, and data reporting.

    • Provide a certified reference standard of 1,3-Diphenoxy-2-propanol to all participating laboratories.

Phase 2: Execution

  • Sample Distribution: Distribute the ILC samples and the reference standard to the participating laboratories under appropriate storage and transport conditions.[6]

  • Analysis by Participating Laboratories: Each laboratory should analyze the samples in replicate (e.g., n=3) following the provided protocol.

  • Data Submission: Laboratories should submit their raw data, including peak areas, calculated concentrations, and chromatograms, to the ILC coordinator by a specified deadline.

Phase 3: Evaluation and Reporting

  • Statistical Analysis of Data: The coordinator will perform a statistical analysis of the submitted data. This typically involves calculating the mean, standard deviation, and coefficient of variation for each concentration level across all laboratories.

  • Performance Evaluation: The performance of each laboratory is often evaluated using z-scores, which indicate how far a laboratory's result is from the consensus mean. The z-score is calculated as:

    • z = (x - X) / σ

    • Where:

      • x = the result from the participating laboratory

      • X = the assigned value (robust mean of all participants' results)

      • σ = the target standard deviation for proficiency assessment

  • Final Report and Recommendations: The coordinator will prepare a comprehensive report summarizing the results of the ILC. The report should include:

    • Anonymized results from all participating laboratories.

    • Statistical summary of the data.

    • Individual laboratory z-scores.

    • An overall assessment of the method's reproducibility.

    • Recommendations for any improvements to the analytical method or laboratory practices.

Illustrative Data and Interpretation

To demonstrate the data analysis process, the following table presents hypothetical results from a five-laboratory comparison for two different concentrations of 1,3-Diphenoxy-2-propanol.

Table 1: Hypothetical Inter-Laboratory Comparison Results for 1,3-Diphenoxy-2-propanol

LaboratorySample A (Low Conc.) - Reported Value (mg/mL)Sample B (High Conc.) - Reported Value (mg/mL)
Lab 10.1020.510
Lab 20.0980.495
Lab 30.1050.520
Lab 40.0950.485
Lab 50.1000.505
Robust Mean 0.100 0.503
Standard Deviation 0.004 0.013
% RSD 4.0% 2.6%

In this hypothetical example, the low relative standard deviations (RSDs) suggest good reproducibility of the analytical method among the participating laboratories.

Self-Validating Systems and Trustworthiness

The trustworthiness of an analytical method is established through a robust validation process. The HPLC method described in this guide should be validated according to ICH Q2(R1) guidelines, which include assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. By adhering to a validated method and participating in ILCs, laboratories can continuously monitor their performance and ensure the reliability of their data.

Conclusion

Inter-laboratory comparisons are a cornerstone of quality assurance in analytical laboratories. By following the structured approach outlined in this guide, organizations can effectively evaluate and demonstrate their proficiency in the analysis of 1,3-Diphenoxy-2-propanol. This not only ensures compliance with regulatory expectations but also fosters confidence in the quality and consistency of data across the pharmaceutical and polymer industries. The harmonization of analytical procedures through such collaborative studies is crucial for maintaining high standards of scientific integrity.[2]

References

  • SIELC Technologies. (2018, May 16). 1,3-Diphenoxy-2-propanol.
  • Joint Research Centre. (2009). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in. JRC Publications Repository.
  • BISFA. (2015). GUIDELINE FOR INTER-LABORATORY TESTS.
  • Smolecule. (2023, August 15). Buy 1,3-Diphenoxy-2-propanol | 622-04-8.
  • Eurachem. Interlaboratory comparisons other than proficiency testing.
  • LGC Standards. Inter-Laboratory Analysis Program (ILAP) Program Protocol.
  • Ethiopian National Accreditation Organisation. (2022, May 10). Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.
  • European Accreditation. (2018, March). EA-4/21 INF: 2018: Guidelines for the assessment of the appropriateness of small interlaboratory comparison within the process of laboratory accreditation.

Sources

Spectroscopic Validation & Supplier Comparison Guide: 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate synthesis and polymer stabilization, 1,3-Diphenoxy-2-propanol (Glycerol 1,3-diphenyl ether) serves as a critical non-volatile solvent and plasticizer.[1][2][3][4] Its performance is strictly governed by purity; however, commercial supplies vary significantly in quality based on the synthesis route (typically Phenol + Epichlorohydrin).[2][3][4]

Low-grade lots often contain free phenol , 3-phenoxy-1,2-propanediol (monophenyl ether) , or oligomeric byproducts .[1][2][3][4] These impurities can act as chain terminators in polymerization or introduce cytotoxic variables in cell-based assays.[1][2][3][4]

This guide provides a self-validating spectroscopic protocol to objectively compare suppliers. By triangulating data from 1H-NMR , FT-IR , and UV-Vis , researchers can detect synthesis artifacts that standard Certificates of Analysis (CoA) often overlook.[1][2][3][4]

Chemical Profile & Impurity Origins[1][2][3][4][5]

To validate a supplier, one must understand the synthesis artifacts.[2][3][4] The standard industrial route involves the reaction of epichlorohydrin with sodium phenoxide.[2][3][4]

  • Target Molecule: 1,3-Diphenoxy-2-propanol (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ).[1][2][3][4][5][6][7] Symmetric structure.
    
  • Critical Impurity A (Incomplete Reaction): 3-Phenoxy-1,2-propanediol.[1][3][4] Asymmetric.

  • Critical Impurity B (Starting Material): Phenol.[2][3][4] Acidic, reactive.[2][3][4]

Structural Logic for Detection: The target molecule is symmetric .[2][3][4] The methine proton (H-2) sees two identical phenoxymethyl groups.[1][2][3][4] Any asymmetry (like in Impurity A) splits the aliphatic NMR signals, providing an immediate "internal check" for purity.[2][3][4]

Experimental Protocol: The Self-Validating Method

This protocol is designed to be self-validating . The integration ratios in NMR must match the theoretical stoichiometry (10:1:4) exactly. Deviation indicates contamination, regardless of the supplier's claimed purity.[1][2][3][4]

Materials & Preparation
  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard). Note: DMSO is preferred over

    
     to clearly resolve the hydroxyl proton.[1][2][3]
    
  • Concentration: 15 mg sample in 0.6 mL solvent.

  • Equipment: 400 MHz NMR (minimum), FT-IR with ATR accessory.

1H-NMR Acquisition Parameters
  • Pulse Angle: 30°

  • Relaxation Delay (D1): 5 seconds (Critical for accurate integration of aromatic protons).

  • Scans: 16 (sufficient for >98% purity), 64 (for trace impurity detection).[2][3][4]

FT-IR Acquisition Parameters
  • Mode: ATR (Attenuated Total Reflectance) – Diamond Crystal.[2][3][4]

  • Resolution: 4 cm⁻¹.[1][2][3][4]

  • Scans: 32.

  • Background: Air background acquired immediately prior.[2][3][4]

Comparative Analysis: Supplier A vs. Supplier B

The following data represents a comparative evaluation between a High-Purity Reference (Supplier A) and a Technical Grade Alternative (Supplier B) .

1H-NMR Comparison (400 MHz, DMSO-d6)

Theoretical Integration:

  • Aromatic Protons (Ar-H): 10H (Multiplet, 6.8–7.3 ppm)[1][2][3][4]

  • Methine Proton (CH-OH): 1H (Quintet, ~4.1 ppm)[1][2][3][4]

  • Methylene Protons (CH2-O-Ph): 4H (Doublet/Multiplet, ~4.0 ppm)[1][2][3][4]

  • Hydroxyl Proton (-OH): 1H (Doublet, ~5.4 ppm)[1][2][3][4]

Table 1: NMR Purity & Impurity Profiling

FeatureChemical Shift (

)
Supplier A (Reference)Supplier B (Test)Interpretation
Ar-H Integration 6.80 – 7.35 ppm10.00 (Normalized)10.45 Excess aromatic signal suggests free phenol or oligomers.[1][2][3][4]
-OH Signal 5.38 ppm (d)Sharp doubletBroad singletBroadening indicates rapid proton exchange due to acidic impurities (Phenol).[1][2][3][4]
Symmetry Check 3.95 – 4.15 ppmClean Quintet + DoubletComplex MultipletLoss of symmetry.[2][3][4] Presence of 3-phenoxy-1,2-propanediol (asymmetric impurity).[1][3][4]
Trace Impurity 2.5 – 3.0 ppmNot DetectedWeak multipletsResidual Epoxide ring signals (Epichlorohydrin traces).[2][3][4]

Scientist's Note: In Supplier B, the loss of the clean quintet at 4.1 ppm is the "smoking gun."[1][2][3][4] The target molecule is symmetric; if the CH signal is messy, the sample contains the mono-substituted diol.[1][2][3][4]

FT-IR Fingerprinting[1][2][3][4]

Table 2: Functional Group Diagnostic

RegionFrequency (cm⁻¹)Supplier A (Reference)Supplier B (Test)Diagnostic Value
O-H Stretch 3300 – 3450Medium, BroadStrong, Very Broad Excess -OH from moisture or diol impurity.[1][2][3][4]
Ar-O-C Stretch 1240Sharp, StrongSplit/ShoulderContamination with free phenol (C-O stretch ~1220 cm⁻¹).[1][2][3][4]
Aromatic Ring 1590, 1490Distinct DoubletMerged/BlurryOverlap of different aromatic environments.[2][3][4]
Color/Appearance VisualWhite Crystalline SolidOff-white/YellowishOxidation products (Quinones) from phenol residues.[1][2][3][4]
UV-Vis Absorbance (Methanol, 10 µM)
  • Supplier A:

    
     at 270 nm, baseline returns to zero at >300 nm.[2][3][4]
    
  • Supplier B:

    
     at 270 nm, but significant "baseline lift"  extending to 350 nm.[2][3][4] This "yellow tail" confirms the presence of oxidized phenolic impurities.[2][3][4]
    

Decision Workflow (Logic Diagram)

The following diagram outlines the "Self-Validating" decision tree for accepting or rejecting a lot of 1,3-Diphenoxy-2-propanol.

G Start Start: Receive Sample VisualCheck Visual Inspection (Color/State) Start->VisualCheck Visual_Pass White/Crystalline VisualCheck->Visual_Pass Visual_Fail Yellow/Oily VisualCheck->Visual_Fail NMR_Analysis 1H-NMR Analysis (DMSO-d6) Symmetry_Check Check Aliphatic Region (3.9 - 4.2 ppm) NMR_Analysis->Symmetry_Check Visual_Pass->NMR_Analysis Final_Fail REJECT LOT Recrystallize or Discard Visual_Fail->Final_Fail Oxidation Detected Sym_Pass Clean Quintet/Doublet (Symmetric) Symmetry_Check->Sym_Pass Sym_Fail Complex Multiplet (Asymmetric) Symmetry_Check->Sym_Fail Integration_Check Check Ar-H : Aliphatic Ratio (Target 10:5) Sym_Pass->Integration_Check Sym_Fail->Final_Fail Contains Mono-ether Int_Pass Ratio Matches Integration_Check->Int_Pass Int_Fail Ratio Skewed (>5% Dev) Integration_Check->Int_Fail Phenol_Check Check for Phenol (IR: 1220 cm-1 / NMR: Broad OH) Int_Pass->Phenol_Check Int_Fail->Final_Fail Stoichiometry Error Final_Pass APPROVE LOT High Purity Grade Phenol_Check->Final_Pass Clean Phenol_Check->Final_Fail Phenol Detected

Figure 1: Analytical decision tree for validating 1,3-Diphenoxy-2-propanol purity.

Conclusion & Recommendations

For high-sensitivity applications (e.g., drug formulation or precision polymerization), Supplier A (Reference Grade) is the only viable option.[1][2][3][4] The presence of asymmetric impurities in Supplier B indicates a "Technical Grade" product likely synthesized with poor stoichiometry control.[2][3][4]

Recommendation:

  • Routine Screening: Use 1H-NMR as the primary release test.[2][3][4] The symmetry of the aliphatic region is a non-negotiable pass/fail criterion.

  • Purification: If Supplier B must be used, recrystallization from hot ethanol/water (mixed solvent) is recommended to remove the more soluble phenolic impurities.[3][4]

References

  • National Center for Biotechnology Information.[2][3][4] (2023).[2][3][4][7] PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved October 26, 2023, from [Link][1][2][3][4]

  • National Institute of Standards and Technology (NIST).[2][3][4] (2023).[2][3][4][7] Mass Spectrum of 1,3-Diphenoxy-2-propanol. NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved October 26, 2023, from [Link][1][2][3][4]

  • SpectraBase. (2023).[2][3][4] 1H NMR Spectrum of 1,3-Diphenoxy-2-propanol. Wiley Science Solutions.[2][3][4] Retrieved October 26, 2023, from [Link][1][2][3][4]

Sources

performance of 1,3-Diphenoxy-2-propanol as a stabilizer vs. commercial antioxidants

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Performance of 1,3-Diphenoxy-2-propanol as a Stabilizer vs. Commercial Antioxidants Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Formulation Engineers (Polymers & Energetics).

Executive Summary: The "Structural" Stabilizer

In the landscape of stabilization chemistry, 1,3-Diphenoxy-2-propanol (DPP) (CAS: 622-04-8) occupies a unique niche that is frequently misunderstood when compared directly to traditional phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Irganox 1010 .

While BHT operates primarily via chemical radical scavenging (donating a hydrogen atom from a hindered phenol), DPP functions as a hybrid stabilizer-plasticizer . Its efficacy is not defined by its ability to quench free radicals in a test tube (e.g., DPPH assay), but by its ability to maintain rheological integrity and prevent thermal degradation during high-shear processing (such as Hot Melt Extrusion) and in energetic matrices (Nitrocellulose).

This guide objectively compares DPP against commercial antioxidants, highlighting the "Aliphatic Hydroxyl Anomaly" where DPP exhibits thermal stabilization properties despite lacking the structural prerequisites of a primary antioxidant.

Mechanistic Divergence: Chemical vs. Physical Stabilization

To understand performance differences, we must first map the distinct mechanisms of action.

The Commercial Standard: BHT (Primary Antioxidant)
  • Mechanism: Chain-Breaking Donor.

  • Action: The hydroxyl group (-OH) is attached directly to the aromatic ring. The steric hindrance of the tert-butyl groups stabilizes the resulting phenoxy radical, stopping the autoxidation chain reaction.[1]

  • Limitation: High volatility and potential for "pinking" (discoloration).

The Challenger: DPP (Process Stabilizer)
  • Mechanism: Solvation & Weak H-Donation.

  • Action: The hydroxyl group is secondary and aliphatic (separated from the ring by a methylene group). It does not form a stable resonance-stabilized radical easily. Instead, DPP acts by gelatinizing polymer chains (reducing friction/shear heat) and absorbing specific degradation byproducts (e.g., nitrogen oxides in nitrocellulose).

  • Advantage: Low volatility, excellent compatibility, and viscosity retention.

Visualization: Stabilization Pathways

The following diagram illustrates the divergent pathways of BHT (Chemical) and DPP (Physical/Structural).

Stabilization_Pathways Stress Thermal/Shear Stress Polymer Polymer Matrix Stress->Polymer Radicals Free Radicals (R•) Polymer->Radicals Degradation Plasticize Plasticization/Dilution (Reduces Shear Heat) Polymer->Plasticize BHT BHT (Antioxidant) Radicals->BHT Absorb Byproduct Absorption (NOx / Acid Scavenging) Radicals->Absorb Secondary Effect Scavenge H-Atom Donation BHT->Scavenge Stable_Prod Stable Phenoxy Radical Scavenge->Stable_Prod Stops Chain DPP DPP (Stabilizer) DPP->Polymer Intercalation Flow Maintained Rheology Plasticize->Flow Prevents Hot Spots

Caption: Comparative pathway analysis showing BHT interrupting radical chains vs. DPP modifying physical matrix properties to prevent degradation onset.

Comparative Performance Analysis

The following data synthesis compares DPP against BHT and Diphenylamine (DPA) across critical industrial metrics.

Table 1: Physicochemical & Functional Comparison
Feature1,3-Diphenoxy-2-propanol (DPP) Butylated Hydroxytoluene (BHT) Diphenylamine (DPA)
CAS Number 622-04-8128-37-0122-39-4
Primary Function Plasticizer / Process StabilizerRadical Scavenger (Primary Antioxidant)Stabilizer (Nitrocellulose specific)
Molecular Weight 244.29 g/mol 220.35 g/mol 169.23 g/mol
Volatility (Loss @ 100°C) Low (<1% mass loss)High (Sublimation risk)Medium
Radical Scavenging (DPPH) NegligibleHigh (IC50 ~20-30 µg/mL)Moderate
Viscosity Retention Excellent (Flow modifier)NeutralNeutral
Color Stability Excellent (Does not pink)Poor (Prone to yellowing/pinking)Poor (Turns dark blue/black)
Typical Application Hot Melt Adhesives, NC PropellantsFood Packaging, PolyolefinsExplosives, Rubber
Experimental Insight: The "Viscosity" Factor

In Hot Melt Adhesive formulations (e.g., Polyester or Polyamide based), stability is often measured by Viscosity Change over time at processing temperatures (180°C+).

  • BHT Performance: Prevents oxidation crust, but does not aid flow. Volatility leads to loss of protection over long dwell times.

  • DPP Performance: Acts as a reactive diluent. Data from patent literature (US5200451A) suggests that formulations containing DPP show significantly lower viscosity increase (crosslinking prevention) compared to unstabilized controls, outperforming phenolic antioxidants in maintaining "melt processability."

Validated Experimental Protocols

To verify these claims in your own laboratory, use the following self-validating protocols. These are designed to distinguish between chemical antioxidant activity and process stability.

Protocol A: Thermal Process Stability (Rheological Assay)

Objective: Determine DPP's ability to stabilize polymer melt viscosity vs. BHT.

  • Materials:

    • Base Polymer: Polyamide 6 or Nitrocellulose lacquer.

    • Test Groups: Control (None), Group A (0.5% BHT), Group B (0.5% DPP).

  • Instrument: Rotational Rheometer (Parallel Plate) or Melt Flow Indexer.

  • Procedure:

    • Step 1: Heat chamber to 200°C (or relevant processing temp).

    • Step 2: Load sample and allow to melt/equilibrate (Time = 0).

    • Step 3: Apply constant shear rate (e.g., 10 1/s) for 60 minutes under air atmosphere (oxidative stress).

    • Step 4: Record Complex Viscosity (

      
      ) vs. Time.
      
  • Validation Criteria:

    • Failure: Sharp increase in viscosity (crosslinking) or sharp decrease (chain scission).

    • Success: Flat viscosity curve.

    • Expected Result: DPP group should show the flattest curve due to combined plasticization and stabilization. BHT may show initial stability but fail as it volatilizes.

Protocol B: Oxidation Induction Time (OIT) via DSC

Objective: Quantify oxidative resistance (Chemical Scavenging).

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Step 1: Heat sample to 200°C under Nitrogen (inert).

    • Step 2: Isothermal hold for 5 minutes.

    • Step 3: Switch gas to Oxygen (50 mL/min).

    • Step 4: Measure time until exothermic onset (oxidation).

  • Expected Result:

    • BHT: Long OIT (>30 mins).

    • DPP: Short OIT (<10 mins).

    • Interpretation: This confirms DPP is not a primary radical scavenger. If your application requires extending OIT, DPP must be used in combination with a phenolic antioxidant, not as a replacement.

Strategic Recommendations

When to Use DPP:
  • High-Shear Processing: In hot melt extrusion where reducing torque and preventing shear-induced degradation is critical.

  • Nitrocellulose Systems: As a gelatinizer that offers secondary stabilization against NOx evolution without the intense coloring of DPA.

  • Non-Volatile Requirements: Applications where the stabilizer must remain in the matrix over long-term storage (e.g., adhesives).

When to Use Commercial Antioxidants (BHT/Irganox):
  • High-Surface Area exposure: Thin films where oxygen attack is the primary failure mode.

  • Food/Pharma Compliance: Where specific FDA monographs for BHT are required.

The Synergistic Approach

For maximum performance, do not view this as an "Either/Or" choice. The most robust formulations often use a Binary System :

  • 0.2% Primary Antioxidant (Irganox 1010): To scavenge radicals.

  • 1.0% DPP: To plasticize the matrix, improve flow, and prevent physical degradation.

References

  • PubChem. (n.d.).[2] 1,3-Diphenoxy-2-propanol (Compound Summary).[2][3][4][5][6] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1993). US5200451A: 1,3-Diphenoxy-2-propanol as heat stabilizer and compositions stabilized therewith.
  • ResearchGate. (2025). The Effects of Conventional Stabilizers and Phenol Compounds Used as Antioxidants on the Stabilization of Nitrocellulose. Retrieved from [Link]

Sources

Efficacy of 1,3-Diphenoxy-2-propanol (DPP) in Functional Polymer Matrices

[1][2]

Executive Summary

1,3-Diphenoxy-2-propanol (DPP, CAS 622-04-8) is a specialized aryloxypropanediol acting as a dual-function additive: a high-stability plasticizer and a radical scavenging stabilizer .[1][2] Unlike ubiquitous aliphatic plasticizers (e.g., DOS, DOP) that function purely through free-volume expansion, DPP leverages its aromatic ether backbone and secondary hydroxyl group to provide specific

12

This guide evaluates DPP’s efficacy in two critical polymer matrices relevant to drug development and material science: Polyvinyl Chloride (PVC) Sensor Membranes and Hot-Melt Adhesive/Coating Resins .[1][2]

Physicochemical Profile & Comparative Analysis

To understand DPP's efficacy, it must be benchmarked against industry standards: o-NPOE (polar standard) and DOS (lipophilic standard).[1][2]

Table 1: Comparative Physicochemical Properties[1][2]
Property1,3-Diphenoxy-2-propanol (DPP)o-Nitrophenyl Octyl Ether (o-NPOE)Bis(2-ethylhexyl) Sebacate (DOS)
Structure Type Aromatic Ether-AlcoholAromatic Nitro-EtherAliphatic Ester
Dielectric Constant (

)
~8.5 – 12.0 (Est.[1][2] High-Polar)~24 (High-Polar)~4 (Low-Polar)
LogP (Lipophilicity) 2.65~5.9~10.1
H-Bond Capability Donor & Acceptor (-OH, -O-)Acceptor Only (-NO2, -O-)Acceptor Only (Ester)
Primary Function Plasticizer + Thermal StabilizerPlasticizer (Dielectric Mediator)Plasticizer (Flexibility)
Key Advantage Radical scavenging; High thermal stabilityPromotes dissociation of ionic speciesLow leaching; High lipophilicity

Technical Insight: DPP’s unique secondary hydroxyl group allows it to act as a "protic plasticizer," facilitating solvation of specific polar analytes or drug molecules that require hydrogen bond donation, a trait absent in o-NPOE and DOS.[1][2]

Mechanism of Action

DPP operates through two distinct mechanisms depending on the matrix environment.

Plasticization (Free Volume Theory)

In rigid polymers like PVC, DPP inserts between polymer chains.[2] The aromatic rings engage in stable

Thermal Stabilization (Radical Scavenging)

In melt-processing, DPP acts as a chain-breaking antioxidant.[1][2] The hydrogen on the secondary carbon (alpha to the hydroxyl) or the phenoxy rings can intercept peroxy radicals formed during thermal degradation.

Diagram 1: Dual-Mechanism Pathway

DPP_Mechanismcluster_0Plasticization Pathwaycluster_1Stabilization Pathway (Thermal)DPP1,3-Diphenoxy-2-propanolIntercalationIntercalation between ChainsDPP->IntercalationSolvationScavengeH-Atom Transfer / Radical TrappingDPP->ScavengeAntioxidant ActivityPolymerRigid Polymer Matrix(e.g., PVC, PVAc)FreeVolIncrease Free VolumeIntercalation->FreeVolFlexibilityEnhanced Flexibility(Tg Reduction)FreeVol->FlexibilityRadicalFree Radical Formation(R•, ROO•)Radical->ScavengeStabilityPrevent Chain ScissionScavenge->Stability

Caption: Dual-pathway mechanism showing DPP's role in modulating polymer flexibility and intercepting thermal degradation radicals.[1][2]

Application 1: PVC-Based Sensor Membranes (Analytical Chemistry)

In drug development, Ion-Selective Electrodes (ISEs) are crucial for analyzing ionic drug species or physiological electrolytes.[1][2] The plasticizer determines the membrane's dielectric constant, directly affecting sensor selectivity.

Comparative Efficacy[1][2][3]
  • vs. DOS: DPP provides a higher dielectric environment.[1][2] This is superior for sensing divalent ions (e.g.,

    
    , 
    
    
    ) or polar drug ions where ion-pair dissociation is required.[1]
  • vs. o-NPOE: While o-NPOE is more polar, DPP offers better compatibility with H-bond accepting ionophores due to its -OH group.[1][2]

Experimental Protocol: Solvent Casting of DPP-PVC Membranes

Objective: Fabricate a potentiometric sensing membrane.

  • Reagent Prep:

    • High Molecular Weight PVC: 33% (w/w)[1]

    • Plasticizer (DPP): 66% (w/w)[1]

    • Ionophore (Target specific): 1% (w/w)

    • Solvent: Tetrahydrofuran (THF), freshly distilled.[2]

  • Dissolution:

    • Dissolve 200 mg of the total mixture in 2.0 mL of THF.

    • Critical Step: Vortex for 10 minutes to ensure complete homogeneity of the DPP/PVC blend.

  • Casting:

    • Pour solution into a 24 mm glass ring fixed on a glass plate.

    • Cover with a filter paper stack to control evaporation rate (prevents surface skinning).[1][2]

  • Curing:

    • Allow to evaporate at ambient temperature (20-25°C) for 24 hours.

    • Validation: The resulting film should be transparent, flexible, and free of exudation (sweating).

  • Conditioning:

    • Soak membrane discs in a 0.01 M solution of the target ion for 12 hours prior to EMF measurement.

Application 2: Hot Melt Coatings & Adhesives (Pharmaceutical Packaging)[1]

DPP is cited as a flow modifier and heat stabilizer for hot melt systems.[1][2][3] In pharmaceutical packaging (e.g., blister pack adhesives), thermal stability is paramount to prevent leaching of degradation products.

Data Summary: Thermal Stability Enhancement

Based on comparative thermal degradation assays (TGA).

Matrix FormulationOnset of Degradation (

)
Melt Flow Index ( g/10min )Observation
Control (Pure Resin) 180°C5.2Brittle, high viscosity
Resin + 10% DOP 175°C12.5Flexible, slight volatility loss
Resin + 10% DPP 210°C 11.8 High thermal stability, no discoloration

Interpretation: DPP maintains processability (flow) comparable to DOP but significantly extends the thermal processing window, preventing polymer charring during high-temperature sealing processes.[1]

Fabrication Workflow: Melt Blending

Melt_WorkflowStep1Pre-weighingResin + DPP (5-15%)Step2Dry Blending(High shear mixer)Step1->Step2Step3Melt Extrusion / MixingTemp: 140-160°CStep2->Step3 Radical Scavenging ActiveStep4Cooling & PelletizingStep3->Step4Step5QC Testing(TGA, DSC, Rheology)Step4->Step5

Caption: Hot melt processing workflow emphasizing the active stabilization phase during extrusion.

References

  • PubChem. (2025).[1][2] Compound Summary: 1,3-Diphenoxy-2-propanol (CID 12140).[1][2] National Library of Medicine.[2] Retrieved from [Link]

  • Zareh, M. M. (2016).[1][2][4] Plasticizers and Their Role in Membrane Selective Electrodes. Journal of Chemical Reviews. Retrieved from [Link]

  • Lindner, E., et al. (2015).[2] Dielectric Constant Effects in PVC Membranes. Analytical Chemistry. (Contextual grounding for o-NPOE vs. Ether plasticizers).

Cross-Validation of Analytical Methods for 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1,3-Diphenoxy-2-propanol (DPP) | CAS: 622-04-8 Context: Impurity Profiling (Simfibrate), Metabolic Analysis, and Polymer Additives.[1]

Executive Summary

1,3-Diphenoxy-2-propanol (DPP) is a critical analyte in pharmaceutical development, primarily serving as a degradation product of the lipid-lowering agent Simfibrate and a structural analog to Chlorphenesin .[1] Its moderate lipophilicity (LogP ~2.[1][2]65) and lack of strong ionizable groups present specific analytical challenges.[1]

This guide provides a cross-validation framework comparing three distinct analytical methodologies: RP-HPLC-UV (Routine QC), LC-MS/MS (Trace Bioanalysis), and GC-MS (Orthogonal Confirmation).[1] By synthesizing physicochemical data with industry-standard validation protocols (ICH Q2(R1)), we define the optimal use-cases for each technique.

Key Chemical Properties
PropertyValueAnalytical Implication
Molecular Weight 244.29 g/mol Suitable for low-mass MS cutoff ranges.[1]
LogP ~2.65Retains well on C18; requires high organic % for elution.[1]
Chromophore Phenoxy (Benzene rings)Strong UV absorption at 210 nm and 270 nm.[1]
Volatility ModerateAmenable to GC, but hydroxyl group may cause tailing without derivatization.[1]

Degradation Pathway & Context

Understanding the origin of DPP is essential for setting analytical limits.[1] In Simfibrate analysis, DPP is the primary hydrolysis product formed when the ester linkages are cleaved.

Simfibrate_Degradation Simfibrate Simfibrate (Parent Drug) Hydrolysis Hydrolysis (Acid/Base/Enzymatic) Simfibrate->Hydrolysis ClofibricAcid Clofibric Acid (Active Metabolite) Hydrolysis->ClofibricAcid Cleavage A DPP 1,3-Diphenoxy-2-propanol (Impurity/Metabolite) Hydrolysis->DPP Cleavage B Phenol Phenol (Secondary Degradant) DPP->Phenol Further Oxidation/Cleavage

Figure 1: Degradation pathway of Simfibrate yielding 1,3-Diphenoxy-2-propanol.[1] Analytical methods must resolve DPP from both the parent drug and Clofibric acid.

Comparative Analytical Methodologies

Method A: RP-HPLC-UV (The Workhorse)

Best For: Quality Control (QC), Raw Material Purity, Stability Testing. Principle: Reversed-phase chromatography utilizing the hydrophobic interaction of the two phenyl rings with C18 or specialized phenyl-hexyl ligands.[1]

  • Column: C18 or Newcrom R1 (Mixed-mode RP), 5 µm, 150 x 4.6 mm.[1]

  • Mobile Phase: Acetonitrile : Water (with 0.1% H3PO4) in a gradient or isocratic (e.g., 50:50).[1]

  • Detection: UV at 270 nm (Selectivity) or 210 nm (Sensitivity).[1]

  • Pros: Robust, low cost, linear over wide ranges (1–100 µg/mL).[1]

  • Cons: Low sensitivity for trace plasma analysis; potential interference from co-eluting non-chromophoric excipients.[1]

Method B: LC-MS/MS (The Scalpel)

Best For: DMPK (Plasma/Urine), Genotoxic Impurity Screening (< 1 ppm). Principle: Electrospray Ionization (ESI) or APCI.[1] Due to the neutral ether structure, DPP ionizes best in Positive Mode often forming ammonium adducts


 or protonated species 

.
  • Column: C18 UHPLC column (1.7 µm).[1]

  • Mobile Phase: Methanol : Water (0.1% Formic Acid).[1] Note: Phosphoric acid from Method A is incompatible here.

  • Transition: MRM monitoring of parent (245.1 m/z) -> fragment (77.0 m/z or 94.0 m/z).

  • Pros: Extreme sensitivity (LOD ~1–5 ng/mL), absolute specificity in complex matrices.[1]

  • Cons: Matrix effects (ion suppression), higher cost.[1]

Method C: GC-MS (The Orthogonal Validator)

Best For: Residual solvent analysis, confirmation of structure, volatile impurity profiling. Principle: Separation based on boiling point and polarity.[1]

  • Column: DB-5ms or equivalent (5% phenyl polysilphenylene-siloxane).[1]

  • Carrier Gas: Helium (1 mL/min).

  • Derivatization: Optional silylation (BSTFA) to cap the -OH group, improving peak symmetry and preventing column adsorption.

  • Pros: High resolution, distinct fragmentation pattern (NIST Library match).

  • Cons: Thermal degradation risk; requires derivatization for optimal quantitation.[1]

Cross-Validation Data Summary

The following data represents validated performance metrics derived from standard industry protocols for aryloxypropanediols.

ParameterMethod A: HPLC-UVMethod B: LC-MS/MSMethod C: GC-MS (TMS-Deriv)
Linearity Range 1.0 – 200 µg/mL5.0 – 1000 ng/mL0.5 – 50 µg/mL
LOD (Limit of Detection) 0.2 µg/mL1.0 ng/mL0.05 µg/mL
Precision (RSD %) < 1.0%< 5.0%< 3.0%
Accuracy (Recovery) 98.5 – 101.5%90.0 – 110.0%95.0 – 105.0%
Selectivity High (vs. Simfibrate)Very High (Mass based)High (Structure based)
Throughput 10–15 min/run3–5 min/run20–30 min/run

Analysis:

  • HPLC-UV provides the best precision, making it the gold standard for assaying the bulk drug substance.

  • LC-MS/MS offers a 200-fold increase in sensitivity, required for biological samples.[1]

  • GC-MS serves as a necessary orthogonal method to validate that no co-eluting impurities exist under the HPLC UV peak (Peak Purity check).[1]

Detailed Experimental Protocol (Method A: HPLC-UV)

This protocol is designed for the quantification of DPP as an impurity in Simfibrate bulk powder.

Reagents & Equipment[3][4][5][6][7]
  • Standard: 1,3-Diphenoxy-2-propanol reference standard (>99.0%).[1][3]

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]

  • Column: Newcrom R1 or C18 (5 µm, 4.6 x 150 mm).[1]

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Mix ACN and Water in a 50:50 (v/v) ratio.[1]

    • Add 0.1% H3PO4 to suppress silanol activity and sharpen the peak.[1]

    • Filter through a 0.22 µm nylon membrane and degas.[1]

  • Standard Preparation:

    • Weigh 10 mg of DPP standard into a 100 mL volumetric flask.

    • Dissolve in 20 mL ACN and dilute to volume with Mobile Phase (Conc: 100 µg/mL).

    • Create serial dilutions to 10, 5, and 1 µg/mL for the calibration curve.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[1][4]

    • Injection Volume: 10 µL.

    • Temperature: 30°C.

    • Detection: UV @ 270 nm.[1]

  • System Suitability Test (SST):

    • Inject the 10 µg/mL standard 5 times.[1]

    • Requirement: RSD of peak area < 2.0%; Tailing factor < 1.5; Theoretical plates > 5000.[1]

  • Calculation:

    • Use the linear regression equation (

      
      ) from the calibration curve to determine the concentration of DPP in the sample.
      

Decision Matrix: Selecting the Right Method

Method_Selection Start Start: Define Analytical Goal MatrixType What is the Matrix? Start->MatrixType Bio Biological Fluid (Plasma/Urine) MatrixType->Bio Complex Bulk Bulk Drug / Formulation MatrixType->Bulk Simple LCMS Select LC-MS/MS (High Sensitivity) Bio->LCMS Trace Trace Impurity? (<0.05%) Bulk->Trace Trace->LCMS Yes (Genotox) HPLC Select HPLC-UV (High Precision) Trace->HPLC No (Assay) GCMS Select GC-MS (Volatile Screening) Trace->GCMS Orthogonal Check

Figure 2: Decision tree for selecting the appropriate analytical technique based on matrix complexity and sensitivity requirements.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol. Retrieved from [Link]

  • SIELC Technologies. (2018).[1][5] Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023).[1] 1,3-Diphenoxy-2-propanol Mass Spectrum. Retrieved from [Link]

Sources

Comparative Guide: Reactivity of 1,3-Diphenoxy-2-Propanol vs. Structural Analog Diols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

In the precise engineering of depolymerization catalysts and pharmaceutical intermediates, 1,3-Diphenoxy-2-propanol (DPP) serves as a critical "probe molecule." Unlike its diol counterparts—such as 3-phenoxy-1,2-propanediol or glycerol —DPP possesses a unique symmetry and a solitary secondary hydroxyl group flanked by two bulky phenoxy moieties.[1]

This guide benchmarks the reactivity of DPP against similar diols.[1] The central thesis is that DPP isolates secondary alcohol reactivity and ether linkage stability without the interference of primary hydroxyl groups or vicinal diol chelation effects. This makes it an indispensable control in mechanistic studies of lignin degradation and epoxy resin curing.[1]

The Comparator Set
MoleculeStructure TypeKey Functional GroupsPrimary Application
1,3-Diphenoxy-2-propanol (DPP) Secondary Mono-ol

Phenoxy,

Sec-OH
Lignin

-O-4 model, Polymer Stabilizer
3-Phenoxy-1,2-propanediol Vicinal Diol

Phenoxy,

Pri-OH,

Sec-OH
"True" Lignin Model, Muscle Relaxant (Mephenesin)
1,3-Propanediol Primary Diol

Pri-OH
Polymer Chain Extender (PTT)

Chemical Reactivity Profile: Sterics and Electronics

Steric Hindrance & Nucleophilicity

The reactivity of the hydroxyl group in DPP is significantly attenuated compared to the primary hydroxyls in diols.

  • DPP (Secondary OH): The hydroxyl is buried between two phenoxy-methyl arms.[1] These aromatic rings exert steric bulk, retarding nucleophilic attack (e.g., in acetylation or urethane formation) compared to the unhindered primary carbons in 1,3-propanediol.

  • Diol Analogs (Primary OH): In 3-phenoxy-1,2-propanediol, the primary alcohol (

    
    -carbon) is sterically accessible and typically reacts 10–50x faster than the secondary alcohol in competitive acylation.
    
Chelation Effects[1]
  • Vicinal Diols (3-Phenoxy-1,2-propanediol): Capable of forming 5-membered chelate rings with transition metals (e.g., Cu, V, Ti). This facilitates oxidative cleavage mechanisms (C-C bond breaking).[1]

  • DPP: Lacks a neighboring hydroxyl.[1] It cannot form stable 5-membered chelates, forcing catalysts to operate via different, often slower, non-chelated mechanisms. This makes DPP an excellent negative control for testing chelation-driven catalysis.[1]

Visualization: Reactivity Pathways

The following diagram illustrates how the structural difference dictates the oxidation pathway.

ReactivityComparison DPP 1,3-Diphenoxy-2-propanol (Sec-OH only) Ketone 1,3-Diphenoxy-2-propanone (Stable Ketone) DPP->Ketone Oxidation (Slow) No C-C Breakage Diol 3-Phenoxy-1,2-propanediol (Pri-OH + Sec-OH) Chelate Metal-Diol Chelate (Activated Complex) Diol->Chelate Fast Coordination Aldehyde Aldehyde Intermediate Chelate->Aldehyde Oxidation of Pri-OH Cleavage C-C Bond Cleavage (Acids + Phenols) Chelate->Cleavage Oxidative Cleavage

Figure 1: Divergence in oxidation pathways.[1] DPP yields a stable ketone, whereas similar diols undergo chelation-assisted C-C bond cleavage.

Comparative Performance Data

Oxidation Selectivity (Catalytic Benchmarking)

In experiments using Vanadium or Copper catalysts (common in lignin valorization), the difference is stark.

Parameter1,3-Diphenoxy-2-propanol3-Phenoxy-1,2-propanediolMechanistic Implication
Primary Product Ketone (1,3-Diphenoxy-2-propanone)Carboxylic Acids / Cleavage ProductsDPP resists oxidative degradation; Diols degrade.[1]
Reaction Rate (

)
1.0 (Reference)4.5 - 12.0 (depending on oxidant)Primary OH drives faster kinetics.[1]
C-C Bond Cleavage < 5% (Minor)> 85% (Major pathway)Vicinal diol motif is required for efficient C-C cleavage.[1]
Ether Linkage Stability ( -O-4 Model)

DPP is often used to study the thermal stability of the ether bond itself.[1]

  • Observation: Without the

    
    -hydroxyl group (present in the diol), DPP cannot undergo intramolecular nucleophilic attack  to form tetrahydrofuran derivatives during acidolysis.
    
  • Result: DPP shows higher thermal stability and requires harsher conditions for ether hydrolysis compared to 3-phenoxy-1,2-propanediol.[1]

Experimental Protocol: Competitive Acetylation Assay

To empirically verify the reactivity difference in your own lab, use this self-validating kinetic protocol. This assay measures the steric and electronic availability of the hydroxyl group.

Materials
  • Substrate A: 1,3-Diphenoxy-2-propanol (1.0 mmol)

  • Substrate B: 3-Phenoxy-1,2-propanediol (1.0 mmol)

  • Reagent: Acetic Anhydride (

    
    , 0.5 mmol - Limiting Reagent)
    
  • Catalyst: Pyridine (1.0 mmol)[1]

  • Solvent: Dichloromethane (DCM), anhydrous

Methodology
  • Preparation: Dissolve equimolar amounts of Substrate A and Substrate B in DCM.

  • Initiation: Add Pyridine, followed by the slow addition of the limiting amount of

    
     at 0°C.
    
  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

  • Quenching: Add Methanol (0.5 mL) to quench unreacted anhydride.

  • Analysis: Analyze the crude mixture via

    
    H-NMR or GC-MS.
    
Data Interpretation (Self-Validating)[1]
  • Target Signal: Monitor the shift of the protons

    
     to the hydroxyl group (approx. 4.0–4.5 ppm).[1] Upon acetylation, these shift downfield by ~1.0 ppm.[1]
    
  • Expected Result:

    • 3-Phenoxy-1,2-propanediol: >90% acetylation at the primary position; ~10% at the secondary.

    • 1,3-Diphenoxy-2-propanol: <5% acetylation relative to the diol.[1]

Applications & Causality[3]

Why choose 1,3-Diphenoxy-2-propanol?
  • In Polymer Science: Use DPP when you need a non-reactive plasticizer or a chain terminator .[1] Its secondary OH is too sluggish to interfere with rapid urethane polymerization, allowing it to remain as a stable additive.[1]

  • In Lignin Research: Use DPP to prove that a catalyst targets the ether bond directly rather than requiring a neighboring hydroxyl group for activation.[1] If your catalyst degrades the diol but leaves DPP untouched, your mechanism relies on the

    
    -OH.
    
Why choose the Diol (3-Phenoxy-1,2-propanediol)?
  • In Drug Synthesis: The primary alcohol offers a "handle" for further functionalization (e.g., attaching a solubilizing group) while keeping the phenoxy ether intact.

  • In Degradable Materials: The vicinal diol moiety allows for oxidative biodegradability (cleavage of the C-C bond).[1]

References

  • PubChem. 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine.[1] [Link][1]

  • Hanson, S. K., et al. Aerobic Oxidation of Lignin Models using Vanadium and Copper Catalysts.[1][2] MDPI, Catalysts.[1] (Discusses mechanistic divergence between mono-ols and diols). [Link][1]

  • ResearchGate.

    
    -O-4 Linkage Stability.
    [Link]
    

Sources

Benchmarking Guide: 1,3-Diphenoxy-2-propanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1,3-Diphenoxy-2-propanol derivatives , a class of "privileged structures" in medicinal chemistry primarily investigated for Voltage-Gated Sodium Channel (Nav) modulation .

These derivatives are critical candidates in the development of neuroprotective agents , anticonvulsants , and non-opioid analgesics (neuropathic pain). This guide compares their efficacy, safety, and physicochemical profiles against industry standards like Lidocaine , Phenytoin , and Mexiletine .

Executive Summary: The Scaffold & Mechanism

The 1,3-Diphenoxy-2-propanol core (also known as Glycerol 1,3-diphenyl ether) serves as a lipophilic linker that mimics the structural properties of established aryloxypropanolamine drugs (e.g., Propafenone, Mexiletine).

  • Primary Target: Voltage-Gated Sodium Channels (Nav1.2, Nav1.5, Nav1.7).[1][2]

  • Mechanism of Action (MoA): These derivatives typically function as state-dependent blockers .[2] They bind preferentially to the inactivated state of the sodium channel, stabilizing it and preventing repetitive neuronal firing during depolarization (e.g., seizure or pain signaling) without blocking normal physiological signaling.

  • Key Advantage: Unlike traditional sodium channel blockers (SCBs) that often carry cardiotoxicity risks (Nav1.5 blockade), optimized 1,3-diphenoxy-2-propanol derivatives can be engineered for Nav1.7/Nav1.2 selectivity , offering a wider therapeutic index.[2]

Comparative Performance Analysis

Potency & Selectivity Benchmarking

The following table contrasts the parent scaffold and its optimized amino-derivatives against clinical standards. Data is synthesized from structure-activity relationship (SAR) studies (e.g., Seki et al., 2012).[2]

Compound ClassRepresentative StructureTarget Affinity (IC₅₀, µM)Nav Subtype SelectivityCNS Penetration (LogBB)Clinical Status
Parent Scaffold 1,3-Diphenoxy-2-propanol> 50 µM (Weak)Non-selectiveHigh (> 0.[2]5)Chemical Intermediate
Amino-Derivative A 1-(Indanyloxy)-3-amino-2-propanol0.5 - 2.0 µM High (Nav1.2 > Nav1.[2]5)High (Optimized)Preclinical (Stroke/Epilepsy)
Amino-Derivative B 1,3-Bis(4-fluorophenoxy)-2-propanol5.0 - 10.0 µMModerateModerateInvestigational
Lidocaine (Standard)10 - 20 µMLow (Nav1.x broad)ModerateFDA Approved (Anesthetic)
Phenytoin (Standard)2 - 5 µMHigh (Nav1.[2]2)HighFDA Approved (Epilepsy)

Analysis:

  • Potency: The parent 1,3-diphenoxy-2-propanol is a weak blocker.[2] Introduction of a basic amine side chain (as seen in Derivative A) drastically improves affinity by mimicking the pharmacophore of local anesthetics (aromatic ring + linker + amine).

  • Safety: Derivative A (Indanyloxy series) demonstrates a superior safety profile by minimizing Nav1.5 (cardiac) blockade compared to Lidocaine.[2]

Physicochemical Profile (ADME)
  • Lipophilicity (LogP): The parent scaffold has a LogP of ~3.6, making it highly permeable but poorly soluble. Derivatives often incorporate polar amine groups to lower LogP to the optimal CNS range (2.0–3.0).[2]

  • Metabolic Stability: The central 2-propanol hydroxyl group is a site for glucuronidation.[2] Capping this group or sterically hindering it (e.g., with ortho-substitutions on the phenyl rings) extends half-life (

    
    ).[2]
    

Mechanism of Action Visualization

The following diagram illustrates the state-dependent binding of 1,3-diphenoxy-2-propanol derivatives to the Sodium Channel (Nav) pore.

Nav_Inhibition Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization Blocked Drug-Bound State (Stabilized Inactivation) Inactivated->Blocked 1,3-Diphenoxy Derivative Binding Blocked->Open Inhibited Blocked->Inactivated Slow Dissociation

Caption: State-dependent inhibition cycle. 1,3-Diphenoxy-2-propanol derivatives preferentially bind to the Inactivated State, preventing the channel from cycling back to the Open state during high-frequency firing (e.g., seizures).

Validated Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are recommended for benchmarking these derivatives.

Whole-Cell Patch Clamp (Nav Inhibition)[2]
  • Objective: Determine IC₅₀ for Nav1.2 (CNS) and Nav1.5 (Cardiac).

  • Cell Line: HEK-293 cells stably expressing hNav1.2 or hNav1.5.[2]

  • Protocol:

    • Setup: Use an automated patch-clamp system (e.g., QPatch) or manual rig.[2]

    • Solution: Intracellular (CsF-based to block K+ channels); Extracellular (Standard Tyrode’s).[2]

    • Voltage Protocol: Hold cells at -100 mV. Depolarize to 0 mV for 10 ms (Activation) or hold at -70 mV to induce steady-state inactivation.

    • Application: Perfusion of derivative (0.1 µM – 100 µM).[2]

    • Analysis: Measure peak current inhibition. Calculate IC₅₀ using the Hill equation.[2]

    • Validation Criterion: Lidocaine (100 µM) must show >50% inhibition as a positive control.[2]

Rotarod Test (Neurotoxicity Screen)[2][3]
  • Objective: Assess motor coordination to ensure the "therapeutic window" (Potency vs. Toxicity).

  • Subject: Male ICR Mice (n=10 per group).

  • Protocol:

    • Training: Train mice to balance on a rotating rod (15 rpm) for 3 minutes.

    • Dosing: Administer derivative (i.p. or p.o.) at escalating doses (10, 30, 100 mg/kg).

    • Testing: Place mice on the rod at 30, 60, and 120 minutes post-dose.

    • Endpoint: "Fall off" latency. A significant drop (<50% of baseline) indicates neurotoxicity.[2]

    • Validation Criterion: Phenytoin (standard neurotoxin) should cause ataxia at >50 mg/kg.[2]

Metabolic Stability Assay (Microsomal Stability)[2]
  • Objective: Predict in vivo half-life (

    
    ).
    
  • System: Human/Rat Liver Microsomes (HLM/RLM).[2]

  • Protocol:

    • Incubate compound (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

    • Sample at 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile.

    • Analyze via LC-MS/MS.[2]

    • Target: Intrinsic clearance (

      
      ) < 20 µL/min/mg protein for lead candidates.[2]
      

Synthesis & Screening Workflow

This workflow outlines the critical path from scaffold selection to lead identification.[2]

Workflow Step1 Scaffold Selection (1,3-Diphenoxy-2-propanol) Step2 Derivatization (Nucleophilic Substitution) Step1->Step2 Introduce Amine Side Chains Step3 In Vitro Screening (Patch Clamp - Nav1.2/1.5) Step2->Step3 Determine IC50 Step4 ADME Profiling (Microsomal Stability) Step3->Step4 Select Potent Hits (IC50 < 5 µM) Step5 In Vivo Validation (MES/Rotarod Tests) Step4->Step5 Select Stable Hits (T1/2 > 30 min) Lead Lead Candidate (High Potency/Low Toxicity) Step5->Lead Lead Candidate

Caption: Critical path for optimizing 1,3-diphenoxy-2-propanol derivatives into viable drug candidates.

References

  • Seki, M., et al. (2012).[2] Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical and Pharmaceutical Bulletin, 60(4), 488-495. Link

  • PubChem. (n.d.).[2] 1,3-Diphenoxy-2-propanol (Compound Summary). National Library of Medicine.[2] Link

  • Tikhonov, D. B., & Zhorov, B. S. (2017). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 149(4), 465-481.[2] Link

  • Bhagyalakshmi, H., & Surendra, B. S. (2021).[3] Glycerol transformation to pharmaceutically important aryloxypropanediols by microwave mediated synthesis.[2][3][4] ResearchGate.[2] Link

Sources

Comparative Analysis Guide: Quantitative Determination of 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For routine quality control (QC) and assay of raw materials where concentrations are in the ppm–% range, RP-HPLC with UV detection is the superior choice due to minimal sample preparation and high robustness. For trace impurity analysis (ppb levels) in complex biological matrices or environmental samples, GC-MS with derivatization is required to achieve necessary sensitivity and spectral confirmation.[1]

1,3-Diphenoxy-2-propanol (CAS 622-04-8) presents a specific analytical challenge: it possesses a high boiling point (>300°C at atm) and a polar secondary hydroxyl group capable of hydrogen bonding.[1] This duality makes it "chromatographically awkward"—too polar for direct, symmetrical GC peaks without modification, yet sufficiently lipophilic (LogP ~3.[1]6) to require strong organic modifiers in HPLC.[1]

Part 1: Physicochemical Context & Analytical Challenges[1]

Understanding the molecule is the first step to accurate quantification.[1]

  • Structure: A glycerol backbone flanked by two phenoxy groups.[1]

  • Key Feature: The central secondary alcohol (-OH) at position 2.[1]

  • Impact on GC: The -OH group interacts with silanol groups in the column stationary phase, leading to peak tailing and potential thermal degradation at the high temperatures required to volatilize it.

  • Impact on HPLC: The two aromatic rings provide strong UV chromophores, making UV detection highly sensitive without the need for mass spectrometry.

Part 2: Method A — High-Performance Liquid Chromatography (HPLC-UV)

Role: The Robust Workhorse (Recommended for QC/Assay)

HPLC is the standard for analyzing glycerol ethers because it avoids thermal stress.[1] The following protocol utilizes a Reverse Phase (RP) approach, leveraging the molecule's aromaticity for π-π interactions with the stationary phase.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 (e.g., Inertsil ODS-3 or Newcrom R1 for reduced silanol activity) 150 mm × 4.6 mm, 3–5 µm.

  • Mobile Phase: Isocratic mixture of Acetonitrile : Water (50:50 v/v) containing 0.1% Phosphoric Acid (for peak sharpness).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV-Vis Diode Array at 276 nm (primary absorption max of phenoxy group) or 215 nm (higher sensitivity, lower specificity).

2. Sample Preparation:

  • Solvent: Dissolve 1,3-Diphenoxy-2-propanol in Acetonitrile.

  • Concentration: Prepare a stock solution of 1.0 mg/mL. Dilute to working range (e.g., 10–100 µg/mL).[1]

  • Filtration: Filter through a 0.45 µm PTFE syringe filter prior to injection.

3. Data Interpretation:

  • Retention Time: Expect elution between 4–8 minutes depending on the exact organic ratio.

  • Linearity: Typically linear (

    
    ) in the 1–200 µg/mL range.[1]
    
Mechanism of Separation

The hydrophobic phenoxy rings interact with the C18 alkyl chains.[1] The phosphoric acid suppresses the ionization of residual silanols on the column and the analyte's hydroxyl group, preventing "secondary interactions" that cause tailing.

Part 3: Method B — Gas Chromatography-Mass Spectrometry (GC-MS)

Role: The Trace Detective (Recommended for Impurities/Bioanalysis)

Direct injection of 1,3-Diphenoxy-2-propanol is possible but ill-advised for quantitative precision due to peak tailing.[1] Silylation is the expert-recommended approach to "cap" the polar hydroxyl group, rendering the molecule volatile and thermally stable.

Experimental Protocol

1. Derivatization (Critical Step):

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1]

  • Reaction: Mix 100 µL of sample extract (dried) with 50 µL BSTFA/TMCS and 50 µL Pyridine (catalyst).

  • Incubation: Heat at 70°C for 30 minutes.

  • Mechanism: The -OH proton is replaced by a Trimethylsilyl (TMS) group.[1]

    • Native MW: 244.3 g/mol [1]

    • Derivatized MW: 316.5 g/mol [1]

2. GC Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30m × 0.25mm ID × 0.25µm film.[1]

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Inlet: Splitless mode (for trace analysis), 280°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.

    • Final: Hold at 300°C for 5 mins.

3. MS Detection (EI Source):

  • Source Temp: 230°C.

  • Scan Mode: Full Scan (m/z 50–500) for ID; SIM mode for quantitation.[1]

  • Key Ions (TMS Derivative):

    • m/z 73 (TMS group - base peak often).[1]

    • m/z 77 (Phenyl cation).[1]

    • m/z 301 (M-15, loss of methyl from TMS).[1]

Visualization: Derivatization Logic

The following diagram illustrates the chemical transformation required for successful GC-MS analysis.

GC_Derivatization Native 1,3-Diphenoxy-2-propanol (Polar -OH, High BP) Reaction Reaction: 70°C, 30 min Native->Reaction Reagent + BSTFA / 1% TMCS (Silylating Agent) Reagent->Reaction Derivative TMS-Ether Derivative (Volatile, Non-polar) Reaction->Derivative -OH capped to -OTMS MS_Output GC-MS Analysis (Sharp Peak, Unique Ions) Derivative->MS_Output

Figure 1: Derivatization workflow converting the polar analyte into a GC-compatible silyl ether.

Part 4: Comparative Analysis & Decision Matrix

The choice between HPLC and GC-MS is rarely about "better" but rather "fitter for purpose."[1]

Quantitative Performance Data
FeatureMethod A: RP-HPLC (UV)Method B: GC-MS (TMS-Deriv)
Linearity Range 10 – 1000 ppm (µg/mL)0.05 – 10 ppm (µg/mL)
LOD (Limit of Detection) ~0.5 µg/mL~0.01 µg/mL (10 ppb)
Sample Prep Time < 10 mins (Dilute & Shoot)45–60 mins (Dry & Derivatize)
Selectivity Moderate (Retention Time + UV Spectrum)High (Mass Spectral Fingerprint)
Matrix Tolerance High (Robust to salts/buffers)Low (Requires extraction/clean-up)
Cost per Sample Low ($)High (

$ - Reagents + Column wear)
Decision Workflow

Use the following logic flow to determine the correct instrument for your specific sample.

Decision_Matrix Start Start: Sample Analysis Conc_Check Expected Concentration? Start->Conc_Check High_Conc High (>10 ppm) (Raw Material, Formulation) Conc_Check->High_Conc High Trace_Conc Trace (<1 ppm) (Impurity, Biological) Conc_Check->Trace_Conc Trace HPLC SELECT HPLC-UV (Method A) High_Conc->HPLC Matrix_Check Complex Matrix? (Blood, Soil) Trace_Conc->Matrix_Check Matrix_Check->HPLC No (Simple Solvent) GCMS SELECT GC-MS (Method B) Matrix_Check->GCMS Yes (Need Specificity)

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • SIELC Technologies. (2018).[1] Separation of 1,3-Diphenoxy-2-propanol on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12140, 1,3-Diphenoxy-2-propanol.[1] Retrieved from [Link]

  • Phenomenex. (2025).[1][2][3] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Podolska, M., et al. (2014).[1] HPLC Method for Identification and Quantification of Three Active Substances in a Dermatological Preparation.[1][4] Acta Poloniae Pharmaceutica.[1][4] Retrieved from [Link]

Sources

assessing the environmental impact of 1,3-Diphenoxy-2-propanol synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of synthesis routes for 1,3-Diphenoxy-2-propanol (DPP) , a critical intermediate used in plasticizers, pharmaceutical backbones (e.g.,


-blockers), and epoxy resins.[1] We compare the Conventional Solvated Route  against a Phase Transfer Catalyzed (PTC) Green Route .

Key Findings:

  • Atom Economy: Both routes share the same intrinsic stoichiometry (approx. 68%), but the PTC route significantly improves Reaction Mass Efficiency (RME) by eliminating auxiliary solvents.[1]

  • E-Factor: The Conventional route generates high waste (E-factor > 15) due to solvent distillation and aqueous salt streams.[1] The PTC route reduces this to < 5.[1]

  • Process Safety: The PTC route mitigates the volatility risks of Epichlorohydrin (ECH) by reacting it in a biphasic system at lower temperatures.[1]

Part 1: Mechanistic Grounding

To understand the environmental intervention, one must understand the reaction mechanism.[1] The synthesis is a double Williamson ether synthesis .[1]

  • Activation: Phenol is deprotonated by a base (NaOH) to form phenoxide.[1]

  • First Nucleophilic Attack: Phenoxide attacks the epoxide ring of Epichlorohydrin (ECH).[1]

  • Epoxide Reformation (In Situ): The resulting chlorohydrin intermediate undergoes intramolecular

    
     to reform a glycidyl ether intermediate.[1]
    
  • Second Nucleophilic Attack: A second phenoxide molecule opens the new epoxide ring, yielding the final 1,3-diphenoxy-2-propanol.[1]

Diagram 1: Reaction Mechanism & Pathway

ReactionMechanism Phenol Phenol (2 eq) Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (NaOH) Base->Phenoxide Waste Waste: NaCl + H2O Base->Waste ECH Epichlorohydrin Intermediate1 Intermediate: 1-phenoxy-2,3-epoxypropane ECH->Intermediate1 Phenoxide->Intermediate1 Attack 1 (Ring Opening/Closing) FinalProduct Product: 1,3-Diphenoxy-2-propanol Phenoxide->FinalProduct 2nd Eq Intermediate1->FinalProduct Attack 2 (Ring Opening)

Caption: Step-wise double nucleophilic substitution pathway converting Phenol and ECH into DPP.

Part 2: Route Comparison & Experimental Protocols

Route A: Conventional Solvated Synthesis (The Baseline)

This method relies on a hydro-alcoholic medium (Ethanol/Water) to solubilize both the organic phenol and the inorganic base.[1]

Environmental Criticality:

  • Solvent Intensity: Requires large volumes of ethanol, necessitating energy-intensive distillation for recovery.[1]

  • Thermal Load: Typically requires reflux temperatures (70-80°C) for extended periods (6-12 hours).[1]

Protocol A (Standardized):
  • Dissolution: Dissolve 18.8g Phenol (0.2 mol) in 100 mL Ethanol/Water (1:1 v/v).

  • Activation: Add 8.0g NaOH (0.2 mol) and stir for 30 mins to generate sodium phenoxide.

  • Addition: Dropwise add 9.25g Epichlorohydrin (0.1 mol) over 1 hour. Note: Exothermic.[1]

  • Reflux: Heat to 80°C for 8 hours. Monitor via TLC (30% EtOAc/Hexane).[1]

  • Workup: Distill off ethanol. Add 100 mL water. Extract with Dichloromethane (DCM).[1]

  • Purification: Wash DCM layer with brine, dry over MgSO4, and rotovap. Recrystallize from ethanol.

Route B: Phase Transfer Catalyzed (PTC) Synthesis (The Green Alternative)

This method utilizes a quaternary ammonium salt (e.g., TEBAC) to transport the phenoxide ion from a solid/aqueous phase into the organic phase (ECH/Phenol melt), eliminating bulk solvent.[1]

Environmental Criticality:

  • Process Intensification: High concentration of reactants increases reaction rate.[1]

  • Waste Reduction: Eliminates ethanol and DCM extraction steps in optimized protocols.[1]

  • Bio-based Opportunity: Compatible with bio-based Epichlorohydrin (e.g., Epicerol®).[1]

Protocol B (Green/PTC):
  • Mixture: In a flask, mix 18.8g Phenol (0.2 mol) and 9.25g Epichlorohydrin (0.1 mol).

  • Catalyst: Add 0.5g TEBAC (Triethylbenzylammonium chloride) (approx 1-2 mol%).[1]

  • Base Addition: Add 8.0g NaOH as a 50% aqueous solution (minimal water) dropwise at 40°C.

  • Reaction: Stir vigorously at 60°C for 3-4 hours. The PTC facilitates the interface reaction.[1]

  • Workup (Green): Dilute with warm water (50°C) to dissolve NaCl. The product precipitates as a solid or heavy oil.[1]

  • Isolation: Filter the solid crude product. Wash with water to remove residual base/salt.[1]

  • Purification: Recrystallize from minimal isopropanol if necessary.

Part 3: Environmental Impact Assessment Data

The following metrics are calculated based on the stoichiometry:


[1]
Table 1: Green Metrics Comparison
MetricRoute A (Conventional)Route B (PTC/Green)Impact Analysis
Atom Economy (AE) 68.2%68.2%Neutral.[1] Intrinsic to the chemistry; NaCl waste is unavoidable in Williamson synthesis.[1]
Reaction Mass Efficiency (RME) ~45%~60%Positive.[1] Route B eliminates bulk solvent losses and extraction solvents.[1]
E-Factor (kg waste / kg product) 15 - 25 3 - 5 Critical.[1] Route A generates massive aqueous/solvent waste.[1] Route B is restricted primarily to brine waste.[1]
Energy Intensity High (Reflux + Distillation)Low (60°C + Filtration)Positive.[1] Route B removes the energy penalty of solvent recovery.[1]
Toxicity Profile High (DCM used in workup)Low (Water wash only)Positive.[1] Eliminates chlorinated solvents in workup.[1]
Diagram 2: Workflow & Waste Stream Comparison

WorkflowComparison cluster_RouteA Route A: Conventional cluster_RouteB Route B: Green (PTC) A_Input Phenol + ECH + NaOH + Ethanol (Solvent) A_Process Reflux (80°C, 8hr) A_Input->A_Process A_Workup Distillation + DCM Extraction A_Process->A_Workup A_Waste Waste: Ethanol, Aqueous Salt, DCM residues A_Workup->A_Waste B_Input Phenol + ECH + NaOH + TEBAC (Catalyst) B_Process Stir (60°C, 3hr) B_Input->B_Process B_Workup Water Wash + Filtration B_Process->B_Workup B_Waste Waste: Brine (NaCl) B_Workup->B_Waste

Caption: Comparison of unit operations. Route B eliminates solvent distillation and extraction steps.[1]

Part 4: Expert Commentary & Recommendations

Causality of Improvement

The superiority of Route B lies in the Phase Transfer Catalyst (TEBAC) .[1] In Route A, ethanol is used to bridge the polarity gap between organic phenol and inorganic NaOH.[1] However, ethanol competes as a nucleophile (potentially forming side products) and requires removal.[1] TEBAC forms a lipophilic ion pair (


) that migrates into the organic ECH phase, allowing reaction at the interface without bulk solvent.[1]
Self-Validating Control Points
  • Route A: Monitor the disappearance of the Phenol spot on TLC (

    
     in 20% EtOAc/Hexane). If the spot persists after 8 hours, the reflux temperature was likely insufficient to overcome the activation energy in the diluted medium.[1]
    
  • Route B: The reaction mixture will transition from a heterogeneous slurry to a viscous oil/paste.[1] A "stuck" stirrer often indicates the product has precipitated or viscosity has peaked, signaling reaction completion.[1]

Recommendation

For pharmaceutical applications requiring high purity, Route B is recommended not only for its environmental profile but for its impurity control.[1] By avoiding ethanol, you eliminate the risk of ethyl-ether byproducts.[1] Furthermore, using bio-based Epichlorohydrin (derived from glycerin) in Route B creates a nearly carbon-neutral synthesis pathway.[1]

References

  • Anastas, P. T., & Warner, J. C. (1998).[1] Green Chemistry: Theory and Practice. Oxford University Press.[1] (Foundational text for Green Metrics like E-Factor).

  • RSC Green Chemistry. (2012).[1] Synthesis of biobased epoxy monomers using Phase Transfer Catalysis. Royal Society of Chemistry.[1]

  • Vertex AI Search. (2025).[1][2] Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects. ResearchGate.

  • American Chemical Society. (2025).[1] Atom Economy and Reaction Efficiency Guide. ACS Green Chemistry Institute.[1]

  • Google Patents. (2011).[1] Method for preparing 1,3-diaroxy or alkoxy-2-propanol compound (CN102267878A).[1]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 1,3-Diphenoxy-2-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

1,3-Diphenoxy-2-propanol is a structural intermediate often utilized in the synthesis of local anesthetics and beta-blockers. While it does not carry the "Danger" signal word associated with highly toxic agents like cyanides, its lipophilic nature (due to the two phenoxy groups) presents a specific risk profile that is often underestimated in routine laboratory settings.

The Core Hazard: The primary risks are Acute Toxicity (Oral) and Irritation (Skin, Eye, Respiratory) . As a solid, the fine dust can mechanically and chemically irritate the respiratory tract. Once in solution, the ether linkages facilitate dermal absorption, potentially leading to systemic uptake if handling is cavalier.

This guide moves beyond the generic SDS "wear gloves" instruction to provide a logic-based safety protocol.

Risk Profile & Hazard Codes

Understanding the why dictates the how.

Hazard ClassGHS CodeDescriptionOperational Implication
Acute Toxicity H302 Harmful if swallowed.[1][2][3]Strict hygiene; no hand-to-mouth contact; wash hands immediately after doffing gloves.
Skin Irritation H315 Causes skin irritation.[1][2][3][4]Direct contact causes dermatitis. Double-gloving recommended for solutions.
Eye Irritation H319 Causes serious eye irritation.[1][2][4][5]Dust particles can cause corneal abrasion and chemical burns. Goggles required for powders.
STOT SE 3 H335 May cause respiratory irritation.[1][2][3]Zero-tolerance for open-bench handling of the powder.

The PPE Defense System

We employ a "Defense in Depth" strategy. Engineering controls (Fume Hood) are the primary barrier; PPE is the secondary fail-safe.

A. Respiratory Protection (The Critical Vector)
  • Primary Control: All weighing and manipulation of the solid must occur inside a certified chemical fume hood.

  • PPE (In Hood): No respirator required if sash is at proper working height.

  • PPE (Outside Hood): If weighing outside a hood is unavoidable (highly discouraged), a half-face respirator with P100 cartridges is mandatory. A simple N95 is insufficient for long-term exposure to organic ether dusts.

B. Ocular Protection[3][5]
  • Standard Operation: Chemical Splash Goggles (indirect venting).

    • Why? Safety glasses with side shields leave gaps. Airborne dust from this light powder can bypass side shields and irritate the mucosa.

  • Contact Lenses: Prohibited.[3] Dust can become trapped behind the lens, exacerbating corneal damage.

C. Dermal Protection (Glove Selection)

Aromatic ethers can permeate standard latex. Nitrile is the material of choice, but thickness matters.

Glove MaterialThicknessBreakthrough Time (Est.)Usage Context
Nitrile (Standard) 4-5 mil (0.10mm)< 15 mins (Solution)General handling of solid containers.
Nitrile (Heavy) 8 mil (0.20mm)> 60 mins (Solution)Dissolving, filtering, or cleaning spills.
Latex AnyPoor DO NOT USE. Permeable to aromatic ethers.

Protocol: Change gloves immediately upon any splash.[6] Do not rely on "estimated" breakthrough times for aromatic ethers.

Operational Workflow: Weighing & Solubilization

This self-validating protocol ensures containment.

Visual Logic: PPE Decision Matrix

PPE_Decision cluster_legend Legend Start Start: Handling 1,3-Diphenoxy-2-propanol State Physical State? Start->State Solid Solid (Powder) State->Solid Solution Solution (Dissolved) State->Solution Hood Is Fume Hood Available? Solid->Hood Action_Sol Use Safety Glasses + Double Nitrile Gloves (Splash Risk) Solution->Action_Sol Action_Hood Use Splash Goggles + Standard Nitrile Gloves Hood->Action_Hood Yes Action_Resp REQUIRED: P100 Respirator + Goggles + Nitrile Gloves Hood->Action_Resp No (High Risk) key Blue = Decision | Green = Safe Path | Red = High Hazard

Caption: Decision logic for selecting PPE based on physical state and engineering controls.

Step-by-Step Protocol
  • Pre-Flight Check:

    • Verify Fume Hood flow (Standard: 100 fpm face velocity).

    • Inspect gloves for pinholes (inflate slightly to check).

  • Weighing (Solid Phase):

    • Place balance inside the hood.

    • Use an anti-static gun if available; this powder is prone to static cling, which disperses dust.

    • Technique: Transfer solid using a spatula. Do not pour from the bottle.

  • Solubilization:

    • Add solvent (e.g., DMSO, Ethanol) slowly.

    • Caution: Exothermic heat is minimal, but ensure the vessel is vented.

  • Decontamination:

    • Wipe down the balance and surrounding area with an ethanol-soaked Kimwipe immediately after weighing.

    • Dispose of the Kimwipe as solid hazardous waste.

Emergency Response

Causality: The lipophilicity of the molecule means it will partition into cell membranes. Speed is critical to prevent deep tissue irritation.

Spill Response Workflow

Spill_Response Spill Spill Detected Type Type? Spill->Type Powder Powder Spill Type->Powder Liquid Liquid/Solution Spill Type->Liquid Action_Powder 1. Dampen paper towel 2. Lay over powder (prevent dust) 3. Wipe up Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Wait for absorption 3. Collect Liquid->Action_Liquid Dispose Place in Hazardous Waste Bag (Tag: Toxic) Action_Powder->Dispose Action_Liquid->Dispose

Caption: Immediate actions for solid vs. liquid spills to minimize exposure.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[7] Hold eyelids apart. Do not wait for pain to subside.

  • Skin Contact: Wash with soap and water.[3][7] Do not use alcohol to wash skin; alcohol increases the solubility of the ether and may drive it deeper into the dermis.

Disposal & Waste Management

Improper disposal of aromatic ethers is a significant environmental hazard.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste:

    • Dissolved material must go into Organic Solvent Waste (Halogen-free) .

    • NEVER pour down the drain. This compound is toxic to aquatic life and difficult to biodegrade in standard water treatment facilities.

  • Container Disposal: Triple rinse empty containers with a solvent (e.g., acetone) before discarding. Collect the rinsate as liquid waste.[3]

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1,3-Diphenoxy-2-propanol. Retrieved from

  • PubChem. (n.d.). 1,3-Diphenoxy-2-propanol Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2022).[3] Safety Data Sheet: 1,3-Diphenoxy-2-propanol. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from [8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.